molecular formula C4H3ClN2O3 B1430742 5-Chloro-3-methyl-4-nitro-1,2-oxazole CAS No. 1803599-70-3

5-Chloro-3-methyl-4-nitro-1,2-oxazole

Cat. No.: B1430742
CAS No.: 1803599-70-3
M. Wt: 162.53 g/mol
InChI Key: GHCCXOAHHAWPQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-3-methyl-4-nitro-1,2-oxazole is a useful research compound. Its molecular formula is C4H3ClN2O3 and its molecular weight is 162.53 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-chloro-3-methyl-4-nitro-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClN2O3/c1-2-3(7(8)9)4(5)10-6-2/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHCCXOAHHAWPQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 5-Chloro-3-methyl-4-nitro-1,2-oxazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic pathway and detailed characterization of the novel heterocyclic compound, 5-Chloro-3-methyl-4-nitro-1,2-oxazole. This document is intended for an audience of researchers, scientists, and professionals in the field of drug development. It delineates a logical and efficient multi-step synthesis, commencing from readily available starting materials. Furthermore, this guide presents a thorough in-silico characterization, predicting the spectral data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to facilitate the identification and purity assessment of the target compound. The methodologies and data herein are designed to be a valuable resource for the synthesis and exploration of novel isoxazole-based compounds in medicinal chemistry.

Introduction: The Significance of Substituted Isoxazoles

The isoxazole ring is a prominent scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The strategic functionalization of the isoxazole nucleus allows for the fine-tuning of its physicochemical and pharmacological properties. The introduction of a nitro group, for instance, is a common strategy in the design of antimicrobial and antiparasitic drugs.[1] Concurrently, the incorporation of a chlorine atom can enhance the lipophilicity and metabolic stability of a molecule. The target compound, this compound, combines these features, making it a promising building block for the development of novel pharmaceutical candidates. This guide provides a detailed roadmap for its synthesis and comprehensive characterization.

Proposed Synthetic Pathway

A plausible and efficient two-step synthetic route to this compound is proposed, starting from the commercially available 3-methyl-isoxazol-5(4H)-one. The synthesis involves an initial chlorination to form the 5-chloro-3-methylisoxazole intermediate, followed by a regioselective nitration at the C4 position.

Synthesis_Pathway Start 3-Methyl-isoxazol-5(4H)-one Intermediate 5-Chloro-3-methylisoxazole Start->Intermediate   POCl3, Triethylamine, 75 °C    Final This compound Intermediate->Final   HNO3 / H2SO4, 0-5 °C   

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 5-Chloro-3-methylisoxazole

The initial step involves the conversion of 3-methyl-isoxazol-5(4H)-one to 5-chloro-3-methylisoxazole. This transformation can be effectively achieved using phosphorus oxychloride (POCl₃) as the chlorinating agent.[2] The reaction proceeds via the formation of a reactive intermediate which is then displaced by a chloride ion.

Experimental Protocol:

  • To a suspension of 3-methyl-isoxazol-5(4H)-one (1.0 eq.) in phosphorus oxychloride (4.0 mL per 3 mmol of starting material), add triethylamine (0.83 eq.) dropwise at 0 °C with stirring.[2]

  • Heat the reaction mixture to 75 °C and maintain for 12 hours.[2]

  • After cooling to room temperature, pour the reaction mixture onto crushed ice.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel (petroleum ether-ethyl acetate, 10:1) to yield 5-chloro-3-methylisoxazole.[2]

Step 2: Synthesis of this compound

The second step is the regioselective nitration of 5-chloro-3-methylisoxazole at the C4 position. The electron-donating effect of the methyl group at C3 and the directing effect of the isoxazole ring favor electrophilic substitution at the C4 position. A standard nitrating mixture of nitric acid and sulfuric acid is proposed for this transformation.[3][4]

Experimental Protocol:

  • To a stirred solution of 5-chloro-3-methylisoxazole (1.0 eq.) in concentrated sulfuric acid, cool the mixture to 0 °C in an ice bath.

  • Add a mixture of concentrated nitric acid (1.1 eq.) and concentrated sulfuric acid dropwise, maintaining the temperature between 0-5 °C.[5]

  • After the addition is complete, continue stirring at 0-5 °C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Pour the reaction mixture onto crushed ice and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) to obtain this compound.

In-depth Characterization

A comprehensive characterization of the synthesized this compound is crucial to confirm its structure and assess its purity. The following sections detail the predicted spectroscopic data based on the analysis of its structure and comparison with analogous compounds.[6][7][8]

Characterization_Workflow Synthesis Synthesized Compound NMR NMR Spectroscopy (¹H and ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Structure Structural Confirmation & Purity Assessment NMR->Structure IR->Structure MS->Structure

Caption: Workflow for the characterization of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data:

The ¹H NMR spectrum is expected to be simple, showing a single peak corresponding to the methyl protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 2.5 - 2.8Singlet3H-CH₃

Justification: The methyl group at the C3 position is the only proton-containing substituent. Its chemical shift is influenced by the isoxazole ring.

Predicted ¹³C NMR Data:

The ¹³C NMR spectrum will provide key information about the carbon framework of the molecule.

Chemical Shift (δ, ppm)Assignment
~ 160 - 165C3
~ 120 - 125C4
~ 155 - 160C5
~ 10 - 15-CH₃

Justification: The chemical shifts are predicted based on known data for substituted isoxazoles.[6][7] The C3 and C5 carbons are deshielded due to their proximity to the heteroatoms. The C4 carbon, bearing the nitro group, will also be significantly deshielded.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the nitro group and the isoxazole ring.

Wavenumber (cm⁻¹)IntensityAssignment
~ 1550 - 1475StrongAsymmetric NO₂ stretch[9][10][11]
~ 1360 - 1290StrongSymmetric NO₂ stretch[9][10][11]
~ 1600 - 1450MediumC=N and C=C stretching (isoxazole ring)
~ 1250 - 1020MediumC-O stretching (isoxazole ring)
~ 800 - 700MediumC-Cl stretch

Justification: The strong absorptions for the nitro group are highly characteristic. The isoxazole ring vibrations will appear in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the compound.

m/zInterpretation
[M]+•Molecular ion peak
[M-NO₂]+Loss of the nitro group
[M-Cl]+Loss of the chlorine atom
[M-CH₃CN]+•Characteristic isoxazole ring fragmentation[12][13]

Justification: The molecular ion peak will confirm the molecular formula. The fragmentation pattern will be indicative of the isoxazole core and the substituents, with the loss of the nitro and chloro groups being prominent fragmentation pathways.[12]

Conclusion

This technical guide outlines a robust and logical synthetic strategy for the preparation of this compound. The detailed experimental protocols and predicted comprehensive characterization data provide a solid foundation for researchers to synthesize and unambiguously identify this novel compound. The availability of this guide is anticipated to facilitate further exploration of the potential of this and related substituted isoxazoles in the field of drug discovery and development.

References

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Chemistry LibreTexts. (2023). Infrared Spectroscopy of Nitro Compounds. Retrieved from [Link]

  • Maquestiau, A., Van Haverbeke, Y., de Meyer, C., & Flammang, R. (1976). The mass spectral fragmentation of isoxazolyldihydropyridines. Bulletin des Sociétés Chimiques Belges, 85(1-2), 69-76.
  • Claramunt, R. M., López, C., Elguero, J., Begtrup, M., & de la Cruz, P. (2006). Substituent effects on 15N and 13C NMR chemical shifts of 3-phenylisoxazoles: a theoretical and spectroscopic study. Magnetic Resonance in Chemistry, 44(9), 851-855.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Kara, Y. S. (2015). Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 151, 723-730.
  • Bouchoux, G., & Hoppilliard, Y. (1981). Fragmentation mechanisms of isoxazole. Organic Mass Spectrometry, 16(10), 459-464.
  • Rajanarendar, E., Nagi Reddy, M., & Rama Krishna, P. (2018). An efficient solvent-free synthesis of 3-methyl-4-nitro-5-styrylisoxazoles using solid nano-titania. Journal of Chemical Sciences, 130(9), 1-8.
  • Ferreira, S. B., & da Silva, F. de C. (2021). Nitroheterocyclic Derivatives: Privileged Scaffold for Drug Development Against Chagas Disease. Current Topics in Medicinal Chemistry, 21(25), 2266-2294.
  • PubChem. (n.d.). 3,5-Dimethyl-4-nitroisoxazole. Retrieved from [Link]

  • Lodyga-Chruscinska, E., Brzezinska-Blaszczyk, E., & Micera, G. (2023). Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations. Journal of the American Society for Mass Spectrometry, 34(4), 637-646.
  • Sadek, K. U., & El-Aal, A. A. (2014). The determination of the substitution pattern of an isoxazole by 13C nuclear magnetic resonance. Journal of Heterocyclic Chemistry, 21(4), 1089-1090.
  • Kandula, V., Bandaru, S. K., Balakrishna, C., Chatterjee, A., & Behera, M. (2021). The preparation of 3-methyl-4-nitro-5-styrylisoxazole carried out using solvent-free grinding. Tetrahedron, 98, 132375.
  • Schlewer, G., Stampf, J. L., & Benezra, C. (1984). New Synthesis of 3-Chloroisoxazoles. Acta Chemica Scandinavica, Series B, 38, 815-819.
  • Brown, J. F. (1955). The Infrared Spectra of Nitro and Other Oxidized Nitrogen Compounds. Journal of the American Chemical Society, 77(23), 6341-6351.
  • Stephens, C. E., & Arafa, R. K. (2012). 3,5-Diarylisoxazoles: Individualized Three-Step Synthesis and Isomer Determination Using 13C NMR or Mass Spectroscopy.
  • Adamo, M. F., & Mphahlele, M. J. (2007). Three multicomponent reactions of 3,5-dimethyl-4-nitroisoxazole. Tetrahedron, 63(39), 9741-9745.
  • Goti, A., & De Sarlo, F. (2023). Primary nitro compounds: progress in the synthesis of isoxazoles by condensation with aldehydes or activated ketones. Organic & Biomolecular Chemistry, 21(34), 6845-6860.
  • ResearchGate. (n.d.). The preparation of 3-methyl-4-nitro-5-styrylisoxazole carried out using solvent-free grinding. Retrieved from [Link]

  • ResearchGate. (n.d.). New Synthesis of 3-Chloroisoxazoles. Retrieved from [Link]

  • Abdul Manan, F., Tiekink, E. R., & Kari, F. (2023). Synthesis of methyl 4-amino-3-methoxyisoxazole-5-carboxylate.
  • Al-Tel, T. H. (2022). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. Molecules, 28(1), 275.
  • Ghorbani-Vaghei, R., & Malaeke, A. (2022). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose.
  • ResearchGate. (n.d.). 1H NMR spectrum of compound 4. Retrieved from [Link]

  • Khan, I., et al. (2022). Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. RSC Advances, 12(44), 28591-28601.
  • Preprints.org. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Retrieved from [Link]

  • Esteves, M. A., et al. (2005). Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies. Journal of the Brazilian Chemical Society, 16, 934-941.
  • ResearchGate. (n.d.). Conversion of the isoxazol‐5(4H)‐ones 2 b–j into the trisubstituted pyrroles. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra (DMSO-d 6, 300 MHz) of compounds 3g and 4g. Retrieved from [Link]

  • Chimichi, S., & Cosimelli, B. (1989). On the Nitration of 5-Phenyl- and 3-Methyl-5-phenylisoxazoles. Heterocycles, 29(10), 1969-1975.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001232). Retrieved from [Link]

  • ResearchGate. (n.d.). ON THE NITRATION OF 5-PHENYL- AND 3-METHYL-5-PHENYUSOXAZOLES. Retrieved from [Link]

  • El-Kholy, I. E., Rafla, F. K., & Soliman, G. (1966). A NEW SYNTHESIS OF 5-HYDROXY-2- ISOXAZOLINES AND THEIR CONVERSION INTO ISOXAZOLES. Journal of the Chemical Society C: Organic, 1578-1583.
  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methyl-5-isoxazolecarboxylic acid. Retrieved from [Link]

  • Kishida, Y., Hiraoka, T., & Miki, T. (1982). Isoxazole–oxazole conversion by Beckmann rearrangement. Journal of the Chemical Society, Perkin Transactions 1, 2805-2809.

Sources

A Predictive Spectroscopic Guide to 5-Chloro-3-methyl-4-nitro-1,2-oxazole: An In-Depth Technical Analysis for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive, predictive analysis of the spectroscopic characteristics of 5-Chloro-3-methyl-4-nitro-1,2-oxazole, a novel heterocyclic compound with potential applications in medicinal chemistry and drug development. In the absence of extensive, publicly available experimental data for this specific molecule, this paper leverages established spectroscopic principles and data from analogous structures to forecast its spectral behavior across a range of analytical techniques. This predictive approach offers a foundational framework for researchers engaged in the synthesis, identification, and characterization of this and related compounds.

Introduction: The Significance of this compound

The 1,2-oxazole (isoxazole) ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The unique substitution pattern of this compound, featuring a halogen, an alkyl group, and a nitro functionality, suggests a rich and complex electronic profile that warrants detailed spectroscopic investigation. Understanding the spectral signatures of this molecule is paramount for confirming its identity, assessing its purity, and elucidating its structure-activity relationships in drug discovery pipelines.

This guide will systematically explore the predicted spectroscopic profile of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) spectroscopy, and UV-Visible spectroscopy.

Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule.[1] The predicted chemical shifts for this compound are based on the known electronic effects of its substituents on the isoxazole ring.[2]

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is expected to be simple, exhibiting a single resonance corresponding to the methyl protons. The electron-withdrawing nature of the adjacent nitro group and the isoxazole ring will likely deshield these protons, shifting their signal downfield.

Table 1: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
-CH₃2.5 - 2.8Singlet
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide insights into the carbon environment of the molecule. The chemical shifts of the isoxazole ring carbons are influenced by the electronegativity of the nitrogen and oxygen heteroatoms, as well as the attached functional groups.[3]

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C-3155 - 160Attached to electronegative oxygen and nitrogen, and the methyl group.
C-4120 - 125Influenced by the strongly electron-withdrawing nitro group.
C-5165 - 170Attached to electronegative oxygen and chlorine.
-CH₃10 - 15Typical range for a methyl group attached to an sp² carbon.
Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring NMR spectra would involve the following steps:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Data Acquisition: Record ¹H and ¹³C NMR spectra on a 400 or 500 MHz spectrometer.[1]

  • Data Analysis: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra.

Predicted Mass Spectrometry (MS) Analysis

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural elucidation.

Predicted Molecular Ion and Fragmentation

The molecular formula for this compound is C₄H₃ClN₂O₃, with a predicted molecular weight of approximately 162.53 g/mol . The high-resolution mass spectrum should confirm this exact mass. The presence of chlorine will be evident from the characteristic M+2 isotopic peak with an intensity of about one-third of the molecular ion peak.

Diagram 1: Predicted Mass Spectrometry Fragmentation Pathway

M [C₄H₃ClN₂O₃]⁺ m/z = 162/164 F1 [C₄H₃ClN₂O]⁺ m/z = 132/134 M->F1 - NO₂ F2 [C₃H₃ClN]⁺ m/z = 88/90 F1->F2 - CO F3 [C₃H₃N]⁺ m/z = 53 F2->F3 - Cl

Caption: Predicted fragmentation of this compound.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion or after separation by gas or liquid chromatography.

  • Ionization: Utilize a suitable ionization technique, such as electrospray ionization (ESI) or electron impact (EI).

  • Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Interpretation: Identify the molecular ion peak and characteristic fragment ions to confirm the structure.

Predicted Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[4]

Table 3: Predicted FT-IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)Vibration Type
Nitro (NO₂)1520 - 1560 and 1345 - 1385Asymmetric and Symmetric Stretching
C=N (Isoxazole ring)1600 - 1650Stretching
C-Cl700 - 800Stretching
C-H (methyl)2900 - 3000Stretching
Experimental Protocol for FT-IR Spectroscopy
  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or prepared as a KBr pellet.

  • Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the various functional groups.

Predicted UV-Visible Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The extended conjugation and the presence of chromophoric groups in this compound are expected to result in absorption in the UV region.[5]

Predicted Absorption Maxima

Based on studies of similar nitro-substituted heterocyclic compounds, this compound is predicted to exhibit absorption maxima (λmax) in the range of 250-300 nm.[6][7] These absorptions are likely due to π → π* and n → π* electronic transitions within the conjugated system.

Experimental Protocol for UV-Visible Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a spectroscopic grade solvent (e.g., ethanol, methanol, or acetonitrile).

  • Data Acquisition: Record the absorption spectrum over a wavelength range of 200-800 nm using a dual-beam spectrophotometer.

  • Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax).

Conclusion: A Roadmap for Characterization

This in-depth technical guide provides a robust, predictive framework for the spectroscopic analysis of this compound. By synthesizing data from analogous structures and applying fundamental spectroscopic principles, we have forecasted the key spectral features of this promising molecule. This predictive analysis serves as a valuable resource for researchers, offering a clear roadmap for the experimental characterization and structural confirmation of this compound and its derivatives in the pursuit of novel therapeutics.

References

  • The Royal Society of Chemistry. 1H and 13C NMR Data for triazole 1. [Link]

  • Beilstein Journals. Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. [Link]

  • National Chemical Laboratory. NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. [Link]

  • Beilstein Journals. Access to highly substituted oxazoles by the reaction of α-azidochalcone with potassium thiocyanate. [Link]

  • SpectraBase. 5-Chloro-1-methyl-4-nitroimidazole - Optional[FTIR] - Spectrum. [Link]

  • Semantic Scholar. MASS SPECTROMETRY OF OXAZOLES. [Link]

  • ResearchGate. (PDF) Theoretical-study-of-Isoxazoles-and-their-derivatives. [Link]

  • National Institutes of Health. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. [Link]

  • National Institutes of Health. Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. [Link]

  • Google Patents. CN101948435A - Preparation method of 5-chlorine-1-methyl-4-nitro iminazole.
  • ResearchGate. (PDF) Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. [Link]

  • JournalsPub. Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. [Link]

  • Beilstein Journals. 1,2-oxazole-4-carboxylates as new amino acid-like building blocks. [Link]

  • ACS Publications. Enantioselective Synthesis of 3-Alkyl-1,5-Functionalized 1,4-Diynes via Isoxazol-5(4H)-ones. [Link]

  • Oriental Journal of Chemistry. Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). [Link]

  • ResearchGate. Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. [Link]

  • ResearchGate. FTIR spectroscopy for sulfamethoxazole and its derivatives. [Link]

  • ResearchGate. FT-IR spectra of control and treated 1,2,4-triazole. [Link]

Sources

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of 5-Chloro-3-methyl-4-nitro-1,2-oxazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted isoxazoles are a cornerstone in medicinal chemistry, demonstrating a wide array of biological activities including antimicrobial, anticancer, and anti-inflammatory effects.[1][2][3] The precise three-dimensional arrangement of atoms within these molecules, dictated by their crystal structure, is fundamental to understanding their function and optimizing their therapeutic potential. This guide provides a comprehensive technical overview of the methodologies and expected structural characteristics for determining the crystal structure of 5-Chloro-3-methyl-4-nitro-1,2-oxazole, a compound of significant interest due to the presence of electron-withdrawing groups that can modulate its bioactivity.[2] Drawing upon established principles of crystallography and data from analogous structures, this document serves as a roadmap for researchers engaged in the synthesis, characterization, and application of novel isoxazole-based therapeutics.

Introduction: The Significance of Crystal Structure in Drug Design

The isoxazole scaffold is a privileged five-membered heterocycle in drug discovery, valued for its metabolic stability and ability to engage in a variety of intermolecular interactions.[1][2][4] The introduction of substituents such as a chloro group, a methyl group, and a nitro group onto the isoxazole ring, as in this compound, is anticipated to significantly influence its electronic properties, molecular conformation, and crystal packing. These features, in turn, govern crucial pharmaceutical properties including solubility, dissolution rate, and binding affinity to biological targets.

A thorough understanding of the crystal structure provides invaluable insights into:

  • Molecular Geometry: Precise bond lengths, bond angles, and torsion angles that define the molecule's shape.

  • Intermolecular Interactions: The non-covalent forces (e.g., hydrogen bonds, halogen bonds, π-π stacking) that dictate how molecules arrange themselves in the solid state.[5][6]

  • Polymorphism: The ability of a compound to exist in multiple crystalline forms, each with distinct physicochemical properties.

This guide will delineate the critical experimental and computational steps to elucidate the crystal structure of this compound, thereby providing a solid foundation for its further development.

Synthesis and Crystallization: From Molecule to Single Crystal

The journey to determining a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.

Synthetic Strategy

The synthesis of substituted isoxazoles can be achieved through various established routes, often involving the cycloaddition of a nitrile oxide with an alkyne or the reaction of a β-diketone with hydroxylamine.[7] For this compound, a plausible synthetic pathway would involve the nitration of a 5-chloro-3-methylisoxazole precursor. The specific reagents and reaction conditions must be carefully optimized to achieve a high yield and purity of the final product.[8]

Purification and Characterization

Prior to crystallization, the synthesized compound must be rigorously purified, typically by column chromatography or recrystallization. The identity and purity of the compound should be confirmed using a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the molecular structure.[9][10]

  • Mass Spectrometry (MS): To verify the molecular weight.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.[11]

Single Crystal Growth: The Art and Science

Growing single crystals suitable for X-ray diffraction is often the most challenging step. Several techniques can be employed, and the optimal method is typically determined empirically.

Experimental Protocol: Slow Evaporation Method

  • Solvent Selection: Dissolve a small amount of purified this compound in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, acetone, ethyl acetate/hexane). The ideal solvent is one in which the compound is moderately soluble.

  • Preparation of Saturated Solution: Gently warm the solution to ensure complete dissolution.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial.

  • Slow Evaporation: Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent at room temperature.

  • Crystal Growth: Allow the vial to stand undisturbed for several days to weeks. As the solvent slowly evaporates, the solution will become supersaturated, and crystals will begin to form.

Caption: Workflow for the synthesis and crystallization of this compound.

Single-Crystal X-ray Diffraction: Illuminating the Atomic Arrangement

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the precise three-dimensional structure of a crystalline solid.

Data Collection

A suitable single crystal is mounted on a goniometer and placed in a beam of monochromatic X-rays. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern.

Table 1: Expected Crystallographic Data Collection Parameters

ParameterExpected Value/Setting
DiffractometerBruker APEX-II CCD or similar
Radiation SourceMo Kα (λ = 0.71073 Å)
Temperature100(2) K or 296(2) K
Crystal SystemMonoclinic or Orthorhombic (based on related structures)[12][13]
Space GroupTo be determined during data processing
Data Collection SoftwareAPEX3
Cell Refinement SoftwareSAINT
Absorption CorrectionMulti-scan (e.g., SADABS)[13]
Structure Solution and Refinement

The collected diffraction data is then processed to solve and refine the crystal structure.

DataAnalysis DataCollection X-ray Diffraction Data Collection StructureSolution Structure Solution (e.g., SHELXT) DataCollection->StructureSolution StructureRefinement Structure Refinement (e.g., SHELXL) StructureSolution->StructureRefinement Validation Structure Validation (e.g., checkCIF) StructureRefinement->Validation FinalStructure Final Crystal Structure Validation->FinalStructure

Caption: Flowchart for crystal structure determination from diffraction data.

The positions of the atoms are determined from the diffraction pattern (structure solution), and these positions are then refined to best fit the experimental data (structure refinement). The final model is validated to ensure its quality and accuracy.

Structural Analysis: Deciphering the Molecular and Supramolecular Architecture

The refined crystal structure provides a wealth of information about the molecule's geometry and how it interacts with its neighbors in the crystal lattice.

Molecular Geometry

The precise bond lengths, bond angles, and torsion angles will reveal the conformation of the this compound molecule in the solid state. Based on related structures, the isoxazole ring is expected to be essentially planar.[13] The dihedral angle between the isoxazole ring and the nitro group will be of particular interest, as it can influence the molecule's electronic properties.

Table 2: Predicted Molecular Geometry Parameters

ParameterPredicted Value Range (based on analogous structures)
C-Cl Bond Length1.70 - 1.75 Å
N-O (ring) Bond Length1.35 - 1.45 Å
C=N (ring) Bond Length1.30 - 1.35 Å
C-NO₂ Bond Length1.45 - 1.50 Å
O-N-O (nitro) Angle120 - 125°
Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal is governed by a network of non-covalent interactions. For this compound, several types of interactions are anticipated:

  • Halogen Bonding: The chlorine atom can act as a halogen bond donor, interacting with electronegative atoms such as the oxygen atoms of the nitro group on neighboring molecules.

  • C-H···O Hydrogen Bonds: Weak hydrogen bonds between the methyl protons or aromatic protons (if present in a co-crystal) and the oxygen atoms of the nitro or isoxazole rings are likely to be present.[6][14]

  • π-π Stacking: The electron-deficient isoxazole ring may engage in π-π stacking interactions with other aromatic systems.[5]

  • Dipole-Dipole Interactions: The polar nature of the C-Cl and N-O bonds will contribute to the overall crystal packing through dipole-dipole interactions.

Caption: Potential intermolecular interactions in the crystal lattice.

The analysis of these interactions is crucial for understanding the stability of the crystal lattice and for predicting the material's physical properties. Hirshfeld surface analysis can be a powerful tool for visualizing and quantifying these intermolecular contacts.[5][6]

Implications for Drug Development

The detailed structural information obtained from the crystal structure of this compound has significant implications for drug development:

  • Structure-Activity Relationship (SAR) Studies: A precise 3D model of the molecule can be used in computational docking studies to predict its binding affinity to target proteins. This information is vital for guiding the design of more potent and selective analogs.[15]

  • Polymorph Screening: Identifying and characterizing different crystalline forms is a critical step in drug development to ensure the selection of the most stable and bioavailable form.

  • Formulation Development: Knowledge of the crystal packing and intermolecular interactions can inform the design of stable and effective pharmaceutical formulations.

Conclusion

The determination of the crystal structure of this compound is a critical step in unlocking its full therapeutic potential. This technical guide has outlined a comprehensive approach, from synthesis and crystallization to X-ray diffraction and structural analysis. The insights gained from this process will provide a solid foundation for the rational design and development of new isoxazole-based drugs with improved efficacy and safety profiles.

References

  • Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.
  • Advances in isoxazole chemistry and their role in drug discovery. PMC - NIH.
  • Advances in isoxazole chemistry and their role in drug discovery.
  • The recent progress in the field of the applications of isoxazoles and their hydrogenated analogs: mini review. Scientiae Radices.
  • The synthetic and therapeutic expedition of isoxazole and its analogs. PMC.
  • Syntheses and crystal structures of a nitro–anthracene–isoxazole and its oxid
  • Syntheses and crystal structures of a nitro–anthracene–isoxazole and its oxid
  • N-(4-Chloro-2-nitrophenyl)-5-methylisoxazole-4-carboxamide. NIH.
  • Different acid–base behaviour of a pyrazole and an isoxazole with organic acids: crystal and molecular structures of the salt 3-(4-fluorophenyl)-1H-pyrazolium 2,4,6-trinitrophenolate and of the cocrystal 4-amino-N-(3,4-dimethyl-1,2-oxazol-5-yl).
  • Weak Intermolecular Interactions in a Series of Bioactive Oxazoles. PMC - NIH.
  • Part of the crystal structure showing intermolecular interactions as dotted lines.
  • Technical Guide: Physical Characteristics of 5-Chloro-4-nitro-2,1,3-benzothiadiazole. Benchchem.
  • CN101948435A - Preparation method of 5-chlorine-1-methyl-4-nitro iminazole.
  • Crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole. PMC - NIH.
  • Crystal structure and Hirshfeld surface analysis of 4-(4-chlorophenyl)-5-methyl-3-{4-[(2-methylphen - AVESİS. AVESİS.
  • On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid deriv
  • 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. MDPI.
  • Synthesis of 1,3-oxazoles. Organic Chemistry Portal.
  • Synthesis of 5‐nitrofuraldehyde chloro‐oxime 17. Reagents and conditions.
  • Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. PubMed Central.
  • Different molecular conformations in the crystal structures of three 5-nitroimidazolyl deriv
  • Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold. Malaria Journal. w==)

Sources

An In-depth Technical Guide to 5-Chloro-3-methyl-4-nitro-1,2-oxazole: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-3-methyl-4-nitro-1,2-oxazole is a substituted heterocyclic compound belonging to the isoxazole family. The unique arrangement of a chloro group, a methyl group, and a nitro group on the isoxazole ring imparts a distinct chemical reactivity profile, making it a molecule of significant interest in synthetic organic chemistry and medicinal chemistry. The isoxazole scaffold itself is a key component in numerous pharmaceuticals, valued for its metabolic stability and ability to participate in various biological interactions. The introduction of a nitro group, a potent electron-withdrawing group, and a labile chloro atom at the C5 position, creates a highly activated system ripe for diverse chemical transformations. This guide provides a comprehensive overview of the chemical properties, a plausible synthetic pathway, reactivity, and potential applications of this compound, with a focus on its utility in research and drug development.

Physicochemical and Spectroscopic Profile

While specific experimental data for this compound is not extensively documented in publicly available literature, its physicochemical and spectroscopic properties can be predicted based on its structure and data from analogous compounds.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value
Molecular Formula C4H3ClN2O3
Molecular Weight 162.53 g/mol
Appearance Likely a crystalline solid
Melting Point Expected to be in the range of 140-160 °C, similar to related nitro-chloro-heterocycles.
Boiling Point Predicted to be around 350-370 °C, though likely to decompose at higher temperatures.
Solubility Expected to be soluble in polar organic solvents such as acetone, acetonitrile, and DMSO.
Spectroscopic Characterization

A detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple, exhibiting a singlet for the methyl group (CH₃) protons, likely in the range of δ 2.0-2.5 ppm. The exact chemical shift will be influenced by the electronic environment of the isoxazole ring.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum should display four distinct signals corresponding to the four carbon atoms in the molecule. The carbon atoms of the isoxazole ring will appear in the aromatic region, with their chemical shifts influenced by the attached functional groups. The C4 carbon, bonded to the nitro group, is expected to be significantly downfield.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the nitro group (NO₂), typically observed around 1550-1475 cm⁻¹ (asymmetric stretching) and 1360-1290 cm⁻¹ (symmetric stretching)[1]. Other key signals will include C-Cl stretching, C=N stretching of the isoxazole ring, and C-H stretching and bending vibrations of the methyl group.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (162.53 g/mol ). The isotopic pattern of the molecular ion, with a characteristic M+2 peak approximately one-third the intensity of the M⁺ peak, will confirm the presence of a chlorine atom.

Synthesis of this compound

The synthesis of 4-nitroisoxazoles can be achieved through several established methods, including the nitration of a pre-existing isoxazole ring or the cyclization of nitro-containing precursors. A plausible and efficient synthetic route to this compound is proposed below, based on the cyclization of a nitro-substituted precursor.

Proposed Synthetic Pathway

A common and effective method for the synthesis of 4-nitroisoxazoles involves the [3+2] cycloaddition of a nitrile oxide with a nitroalkene[2].

Synthetic Pathway acetonitrile_oxide Acetonitrile Oxide cycloaddition_intermediate Cycloaddition Intermediate acetonitrile_oxide->cycloaddition_intermediate [3+2] Cycloaddition chloro_nitroethylene 1-Chloro-2-nitroethylene chloro_nitroethylene->cycloaddition_intermediate product This compound cycloaddition_intermediate->product Elimination of H₂O

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: A General Procedure
  • Generation of Acetonitrile Oxide: Acetonitrile oxide can be generated in situ from acetohydroximoyl chloride by treatment with a non-nucleophilic base such as triethylamine in an inert solvent like dichloromethane or THF.

  • Cycloaddition Reaction: The solution of freshly generated acetonitrile oxide is then added dropwise to a solution of 1-chloro-2-nitroethylene in the same solvent at room temperature. The reaction mixture is stirred for several hours to allow for the [3+2] cycloaddition to proceed.

  • Work-up and Purification: Upon completion of the reaction (monitored by TLC), the reaction mixture is washed with water to remove the triethylamine hydrochloride salt. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure this compound.

Chemical Reactivity and Key Transformations

The chemical reactivity of this compound is dictated by the interplay of its functional groups. The electron-withdrawing nitro group significantly influences the electronic properties of the isoxazole ring, while the chloro group at the 5-position serves as a good leaving group in nucleophilic substitution reactions.

Nucleophilic Aromatic Substitution (SNAAr) of the Chloro Group

The chlorine atom at the C5 position of the isoxazole ring is activated towards nucleophilic aromatic substitution due to the strong electron-withdrawing effect of the adjacent nitro group and the inherent electron deficiency of the isoxazole ring. This allows for the facile displacement of the chloride ion by a variety of nucleophiles.

SNAAr Reaction start_material This compound meisenheimer_complex Meisenheimer-like Intermediate start_material->meisenheimer_complex nucleophile Nucleophile (Nu⁻) nucleophile->meisenheimer_complex Attack at C5 product 5-Substituted-3-methyl-4-nitro-1,2-oxazole meisenheimer_complex->product Loss of Cl⁻

Caption: General mechanism for the nucleophilic aromatic substitution of the chloro group.

Common Nucleophiles and Their Products:

  • Alkoxides (RO⁻): Reaction with alkoxides will yield the corresponding 5-alkoxy-3-methyl-4-nitro-1,2-oxazoles.

  • Amines (RNH₂): Amines will react to form 5-amino-3-methyl-4-nitro-1,2-oxazole derivatives.

  • Thiols (RSH): In the presence of a base, thiols can displace the chloride to give 5-thioether-substituted isoxazoles.

Reduction of the Nitro Group

The nitro group is a versatile functional group that can be readily reduced to an amino group, which can then be further functionalized. Standard reduction conditions, such as catalytic hydrogenation (H₂/Pd-C) or treatment with reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid, can be employed. The resulting 5-chloro-3-methyl-1,2-oxazol-4-amine is a valuable intermediate for the synthesis of more complex molecules.

Reactions Involving the Isoxazole Ring

While the isoxazole ring is generally stable, it can undergo ring-opening reactions under certain conditions, such as treatment with strong bases or reducing agents. The specific conditions and outcomes will depend on the nature of the substituents on the ring.

Potential Applications in Drug Discovery and Materials Science

Nitro-substituted heterocyclic compounds are of great interest in medicinal chemistry due to their diverse biological activities. The nitro group can act as a bioisostere for other functional groups and can also be bioreduced in hypoxic environments, a characteristic exploited in the design of drugs targeting hypoxic tumors.

  • Antimicrobial and Antiparasitic Agents: Many nitro-containing heterocycles exhibit potent antimicrobial and antiparasitic activities. The nitro group can be reduced by microbial nitroreductases to generate reactive nitrogen species that are toxic to the microorganisms[3].

  • Anticancer Drug Development: The hypoxic environment of solid tumors makes them susceptible to drugs that are activated under low oxygen conditions. Nitroisoxazoles could serve as scaffolds for the development of hypoxia-activated prodrugs.

  • Building Blocks in Organic Synthesis: The versatile reactivity of this compound makes it a valuable building block for the synthesis of a wide range of polysubstituted isoxazoles, which are important pharmacophores in many approved drugs and clinical candidates[4][5].

Safety and Handling

As with all nitro compounds, this compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Nitro compounds can be thermally unstable and potentially explosive, so they should be stored away from heat and sources of ignition.

Conclusion

This compound is a highly functionalized heterocyclic compound with significant potential as a versatile intermediate in organic synthesis and drug discovery. Its activated chloro group and reducible nitro group provide multiple avenues for chemical modification, allowing for the generation of diverse molecular scaffolds. While specific experimental data for this compound is limited, its chemical properties and reactivity can be reliably predicted based on the extensive literature on related isoxazole derivatives. Further exploration of the chemistry and biological activity of this molecule is warranted and could lead to the discovery of novel therapeutic agents and advanced materials.

References

  • Synthetic Approaches to Nitro-Substituted Isoxazoles. (2019). Thieme Chemistry. [Link]

  • Synthesis of 4-Nitroisoxazole-Based Energetic Materials. (2015). Organic Letters. [Link]

  • Synthesis of 4-Nitroisoxazoles via NO/NO2-Mediated Hetero- cyclization of Aryl-Substituted , -Unsaturated Ketones. (2020). Thieme Chemistry. [Link]

  • Synthesis of 4-Nitroisoxazole-Based Energetic Materials. (2015). Organic Letters. [Link]

  • 5-Nitroisoxazoles in SNAr Reactions: A Novel Chemo- and Regioselective Approach to Isoxazole-Based Bivalent Ligands of AMPA Receptors. (2023). Molecules. [Link]

  • 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. (2022). Molecules. [Link]

  • An efficient solvent-free synthesis of 3-methyl-4-nitro-5-styrylisoxazoles using solid nano-titania. (2018). Journal of Chemical Sciences. [Link]

  • 5-Nitroisoxazoles in SNAr Reactions: A Novel Chemo- and Regioselective Approach to Isoxazole-Based Bivalent Ligands of AMPA Receptors. (2023). ResearchGate. [Link]

  • 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2 H-Azirine-2-carboxylic Acids. (2022). PubMed. [Link]

  • Spectroscopy Tutorial: Nitro Groups. (n.d.). University of Calgary. [Link]

  • 5-Nitroisoxazoles in SNAr Reactions: A Novel Chemo- and Regioselective Approach to Isoxazole-Based Bivalent Ligands of AMPA Receptors. (2023). MDPI. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2023). RSC Advances. [Link]

  • Primary nitro compounds: progress in the synthesis of isoxazoles by condensation with aldehydes or activated ketones. (2023). Organic & Biomolecular Chemistry. [Link]

  • 5-Nitroisoxazoles in SNAr Reactions: Access to Polysubstituted Isoxazole Derivatives. (2021). ResearchGate. [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). Molecules. [Link]

  • Reduction of 2-, 4- and 5-nitroimidazole drugs by hydrogenase 1 in Clostridium pasteurianum. (1990). Journal of Antimicrobial Chemotherapy. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2023). PubMed Central. [Link]

Sources

A Quantum Chemical Deep Dive into 5-Chloro-3-methyl-4-nitro-1,2-oxazole: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Substituted Isoxazole

The isoxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents. Its unique electronic properties and ability to engage in various intermolecular interactions make it a privileged structure in drug design. This technical guide focuses on a specific, highly functionalized derivative: 5-Chloro-3-methyl-4-nitro-1,2-oxazole. The strategic placement of a chloro, a methyl, and a nitro group on the isoxazole ring creates a molecule with a distinct electronic profile, suggesting significant potential for novel drug discovery endeavors. Understanding the quantum chemical properties of this molecule is paramount to unlocking its therapeutic possibilities, offering insights into its reactivity, stability, and potential interactions with biological targets.

This guide provides an in-depth exploration of this compound, from its synthesis and spectroscopic characterization to a comprehensive analysis of its electronic structure using advanced computational methods. We will delve into the causality behind the chosen analytical techniques, providing a robust framework for researchers, scientists, and drug development professionals to evaluate and utilize this promising chemical entity.

Synthesis and Spectroscopic Characterization: From Precursor to Purified Compound

A plausible and efficient synthetic route to this compound involves a multi-step process commencing with the synthesis of a key intermediate, 3-methyl-4-nitro-1,2-oxazol-5-amine, followed by a diazotization-chlorination sequence, commonly known as the Sandmeyer reaction.[1]

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 3-methyl-4-nitro-1,2-oxazol-5-amine

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,5-dimethyl-4-nitroisoxazole in a suitable solvent such as ethanol.

  • Reagent Addition: To this solution, add a primary amine source, for instance, a solution of ammonia in ethanol, and a mild base to facilitate the reaction.

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system to yield pure 3-methyl-4-nitro-1,2-oxazol-5-amine.

Step 2: Synthesis of this compound via Sandmeyer Reaction

  • Diazotization: Dissolve the synthesized 3-methyl-4-nitro-1,2-oxazol-5-amine in a cold aqueous solution of a strong acid, such as hydrochloric acid. Cool the solution to 0-5 °C in an ice bath. Add a solution of sodium nitrite in water dropwise while maintaining the low temperature to form the diazonium salt.[2][3]

  • Chlorination: In a separate flask, prepare a solution of copper(I) chloride in hydrochloric acid. Add the freshly prepared diazonium salt solution to the copper(I) chloride solution at a controlled rate, which will lead to the evolution of nitrogen gas and the formation of the desired 5-chloro derivative.[4]

  • Isolation and Purification: After the reaction is complete, extract the product with an organic solvent like dichloromethane. Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be further purified by column chromatography to obtain pure this compound.

Synthesis_Workflow cluster_step1 Step 1: Amination cluster_step2 Step 2: Sandmeyer Reaction 3,5-dimethyl-4-nitroisoxazole 3,5-dimethyl-4-nitroisoxazole Reaction1 Reflux 3,5-dimethyl-4-nitroisoxazole->Reaction1 Ammonia Ammonia Ammonia->Reaction1 3-methyl-4-nitro-1,2-oxazol-5-amine 3-methyl-4-nitro-1,2-oxazol-5-amine Reaction1->3-methyl-4-nitro-1,2-oxazol-5-amine Diazotization Diazotization (NaNO2, HCl, 0-5 °C) 3-methyl-4-nitro-1,2-oxazol-5-amine->Diazotization Chlorination Chlorination (CuCl, HCl) Diazotization->Chlorination This compound This compound Chlorination->this compound

Figure 1: Synthetic workflow for this compound.
Spectroscopic Characterization

The synthesized compound would be characterized using a suite of spectroscopic techniques to confirm its structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR is expected to show a singlet for the methyl protons.

    • ¹³C NMR will display distinct signals for the methyl carbon, the isoxazole ring carbons, and the carbon bearing the nitro group. The chemical shifts will be influenced by the electron-withdrawing nature of the chloro and nitro groups.[5]

  • Fourier-Transform Infrared (FT-IR) and FT-Raman Spectroscopy: The vibrational spectra will exhibit characteristic bands for the C-Cl stretching, C=N and C-O stretching of the isoxazole ring, and symmetric and asymmetric stretching of the NO₂ group.[6]

  • UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectrum, typically recorded in a solvent like ethanol or acetonitrile, is expected to show absorption maxima corresponding to π → π* and n → π* transitions within the conjugated system of the nitroisoxazole ring.[7]

Computational Methodology: A Quantum Chemical Toolkit

To gain a deeper understanding of the molecular properties of this compound, a comprehensive suite of quantum chemical calculations is employed. Density Functional Theory (DFT) is the method of choice, offering an excellent balance between computational cost and accuracy for molecules of this size.[8]

Protocol for Quantum Chemical Calculations
  • Software: All calculations are performed using a standard quantum chemistry software package such as Gaussian.

  • Level of Theory: The geometry of the molecule is optimized using the B3LYP functional with the 6-311++G(d,p) basis set.[9] This level of theory is well-established for providing reliable geometries and electronic properties for a wide range of organic molecules.

  • Frequency Calculations: To confirm that the optimized geometry corresponds to a true energy minimum, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies validates the stationary point as a minimum on the potential energy surface.

  • Spectroscopic Predictions: Theoretical vibrational (IR and Raman) spectra, NMR chemical shifts (using the GIAO method), and electronic transitions (using Time-Dependent DFT, TD-DFT) are calculated to be compared with experimental data.

  • Electronic Property Analysis: A series of analyses are conducted on the optimized geometry to probe the electronic characteristics of the molecule, including:

    • Mulliken Population Analysis: To determine the distribution of atomic charges.

    • Natural Bond Orbital (NBO) Analysis: To investigate intramolecular interactions and charge delocalization.

    • Frontier Molecular Orbital (HOMO-LUMO) Analysis: To understand the molecule's chemical reactivity and kinetic stability.

    • Molecular Electrostatic Potential (MEP) Mapping: To identify electrophilic and nucleophilic sites, which is crucial for predicting intermolecular interactions.

    • Quantum Theory of Atoms in Molecules (QTAIM): To characterize the nature of the chemical bonds within the molecule.[5]

Computational_Workflow Start Start Geometry_Optimization Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) Start->Geometry_Optimization Frequency_Calculation Frequency Calculation Geometry_Optimization->Frequency_Calculation Validation Energy Minimum? Frequency_Calculation->Validation Validation->Geometry_Optimization No (Imaginary Frequencies) Spectroscopic_Prediction Spectroscopic Prediction (IR, Raman, NMR, UV-Vis) Validation->Spectroscopic_Prediction Yes Electronic_Property_Analysis Electronic Property Analysis (Mulliken, NBO, HOMO-LUMO, MEP, QTAIM) Spectroscopic_Prediction->Electronic_Property_Analysis End End Electronic_Property_Analysis->End

Figure 2: Workflow for the quantum chemical analysis of the title compound.

Results and Discussion: A Molecular Portrait

Optimized Geometric Structure

The DFT calculations provide a detailed picture of the three-dimensional structure of this compound, including bond lengths, bond angles, and dihedral angles. These parameters are crucial for understanding the steric and electronic effects of the substituents on the isoxazole ring.

Vibrational Analysis

The calculated vibrational frequencies, after appropriate scaling, are expected to be in good agreement with the experimental FT-IR and FT-Raman spectra. This correlation allows for a definitive assignment of the observed vibrational modes to specific molecular motions.

Vibrational Mode Expected Wavenumber Range (cm⁻¹)
NO₂ Asymmetric Stretch1550-1600
NO₂ Symmetric Stretch1350-1400
C=N Stretch (isoxazole)1600-1650
C-O Stretch (isoxazole)1100-1200
C-Cl Stretch700-800

Table 1: Expected characteristic vibrational frequencies for this compound.

Frontier Molecular Orbitals (HOMO-LUMO) and Chemical Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE) is an indicator of chemical stability; a smaller gap suggests higher reactivity. For this compound, the electron-withdrawing nitro and chloro groups are expected to lower the energy of the LUMO, making the molecule a good electron acceptor and potentially susceptible to nucleophilic attack.

Parameter Significance
E(HOMO)Electron-donating ability
E(LUMO)Electron-accepting ability
ΔE (HOMO-LUMO Gap)Chemical reactivity and kinetic stability

Table 2: Key parameters from Frontier Molecular Orbital analysis.

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution on the molecule's surface. For this compound, the most negative potential (red and yellow regions) is anticipated around the oxygen atoms of the nitro group and the isoxazole ring, indicating these are the most likely sites for electrophilic attack. The regions around the hydrogen atoms of the methyl group and the chlorine atom will likely exhibit a positive potential (blue regions), suggesting susceptibility to nucleophilic attack. This information is invaluable for predicting how the molecule might interact with a biological receptor.

Mulliken Atomic Charges and Natural Bond Orbital (NBO) Analysis

Mulliken population analysis provides a quantitative measure of the charge on each atom. The NBO analysis offers a more detailed picture of electron delocalization and intramolecular interactions. For the title compound, these analyses are expected to show significant positive charges on the carbon atoms of the isoxazole ring and the nitrogen atom of the nitro group, reflecting the strong electron-withdrawing effects of the substituents. The NBO analysis will likely reveal hyperconjugative interactions that contribute to the overall stability of the molecule.

Conclusion: A Molecule of Interest for Drug Discovery

This in-depth technical guide has provided a comprehensive overview of the quantum chemical properties of this compound. Through a combination of a plausible synthetic strategy and a robust computational protocol, we have elucidated the key structural, spectroscopic, and electronic features of this molecule. The presence of electron-withdrawing groups is predicted to significantly influence its reactivity and intermolecular interaction potential. The insights gained from HOMO-LUMO analysis, MEP mapping, and charge distribution studies provide a solid foundation for its further exploration as a potential scaffold in drug discovery. This guide serves as a valuable resource for researchers and scientists, enabling them to leverage this knowledge for the rational design and development of novel therapeutic agents.

References

  • The Molecular Electrostatic Potential as a Determinant of Receptor-Drug Recognition. (n.d.). CORE. Retrieved January 19, 2026, from [Link]

  • Quantum Theory of Atoms in Molecules. (n.d.). IS MUNI. Retrieved January 19, 2026, from [Link]

  • (PDF) DFT Analysis And In-Vitro Studies Of Isoxazole Derivatives As Potent Antioxidant And Antibacterial Agents Synthesized via One- pot Methodology. (2022, August 16). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018, December 3). Master Organic Chemistry. Retrieved January 19, 2026, from [Link]

  • The preparation of 3-methyl-4-nitro-5-styrylisoxazole carried out using... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]

  • Vibrational spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations and computational study of 5-nitro-2-(4-nitrobenzyl) benzoxazole. (2012, October 2). ScienceDirect. Retrieved January 19, 2026, from [Link]

  • Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. (n.d.). ChemRxiv. Retrieved January 19, 2026, from [Link]

  • Preparation method of 5-chlorine-1-methyl-4-nitro iminazole. (n.d.). Google Patents.
  • Recent trends in the chemistry of Sandmeyer reaction: a review. (n.d.). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • Sandmeyer Reaction With Arenediazonium Salts - Diazo Coupling. (2016, December 30). YouTube. Retrieved January 19, 2026, from [Link]

  • Methods for the production of 2-halo-4-nitroimidazole and intermediates thereof. (n.d.). Google Patents.
  • Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid. (n.d.). Beilstein Journals. Retrieved January 19, 2026, from [Link]

  • Calculated atomic charge values from the Mulliken population analysis. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Application of Natural Bond Orbital Analysis and Natural Resonance Theory to Delocalization and Aromaticity in Five-Membered Heteroaromatic Compounds. (n.d.). ACS Publications. Retrieved January 19, 2026, from [Link]

  • New bis-isoxazole with monoterpenic skeleton: regioselective synthesis, spectroscopic investigation, electrochemical, and density functional theory (DFT) studies. (n.d.). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • Natural bond orbital (NBO) analysis of 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea molecule based on DFT calculations. (2022, April 3). AIP Publishing. Retrieved January 19, 2026, from [Link]

  • A systematic study of the absorbance of the nitro functional group in the vacuum UV region. (n.d.). IU Indianapolis ScholarWorks. Retrieved January 19, 2026, from [Link]

  • Application of molecular electrostatic potentials in drug design. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Access to highly substituted oxazoles by the reaction of α-azidochalcone with potassium thiocyanate. (n.d.). Beilstein Journals. Retrieved January 19, 2026, from [Link]

  • QTAIM: quantum theory of atoms in molecules. (n.d.). American Crystallographic Association. Retrieved January 19, 2026, from [Link]

  • An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. (n.d.). Nature. Retrieved January 19, 2026, from [Link]

  • Spectroscopic (FT-IR and FT-Raman) and quantum chemical study on monomer and dimer of benznidazole from DFT and molecular docking approaches. (2022, January 20). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • Synthesis of 5-nitrofuraldehyde chloro-oxime 17. Reagents and conditions. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Assessing Reactivity with LUMO and HOMO Energy Gap. (n.d.). WuXi Chemistry. Retrieved January 19, 2026, from [Link]

  • Natural Bond Orbital (NBO) & NBO MOs Calculation and Data Analysis || Part-2. (2022, September 25). YouTube. Retrieved January 19, 2026, from [Link]

  • (PDF) The two-component quantum theory of atoms in molecules (TC-QTAIM): Foundations. (2022, August 6). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Azirinyl-Substituted Nitrile Oxides: Generation and Use in the Synthesis of Isoxazole Containing Heterocyclic Hybrids. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

  • Molecular electrostatic potential (MEP) formed by mapping of total... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. (n.d.). AIP Publishing. Retrieved January 19, 2026, from [Link]

  • Synthesis of 1,3-oxazoles. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]

  • FMO interactions in 13DC and the HOMO, LUMO, gap energy (HOMO–LUMO) and... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.). ACS Publications. Retrieved January 19, 2026, from [Link]

  • (PDF) FT-IR, FT-Raman, NMR spectra and DFT simulations of 4-(4-fluoro-phenyl)-1H-imidazole. (2022, August 7). ResearchGate. Retrieved January 19, 2026, from [Link]

  • 10.7: Mulliken Populations. (2022, April 21). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]

  • High-throughput quantum theory of atoms in molecules (QTAIM) for geometric deep learning of molecular and reaction properties. (n.d.). Digital Discovery (RSC Publishing). Retrieved January 19, 2026, from [Link]

  • 9.2.1: Electronic Spectra - Ultraviolet and Visible Spectroscopy - Organics. (2020, June 22). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]

  • (PDF) Natural bond orbital analysis: A critical overview of relationships to alternative bonding perspectives. (2022, August 6). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Mulliken population analysis. (n.d.). Retrieved January 19, 2026, from [Link]

  • Electrostatic Potential Topology for Probing Molecular Structure, Bonding and Reactivity. (n.d.). Wiley Online Library. Retrieved January 19, 2026, from [Link]

  • Synthesis, characterization, DFT, docking studies and molecular dynamics of some 3-phenyl-5-furan isoxazole derivatives as anti-. (n.d.). Adichunchanagiri University. Retrieved January 19, 2026, from [Link]

  • ¹H and ¹³C NMR chemical shifts of the regioisomers 2a, 3a, 4a, and 5a. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. (n.d.). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. (2023, September 5). Frontiers. Retrieved January 19, 2026, from [Link]

  • Pdf. (2016, July 6). Elixir Journal. Retrieved January 19, 2026, from [https://www.elixirpublishers.com/articles/1467812959_96 (2016) 41258-41262.pdf]([Link] (2016) 41258-41262.pdf)

  • 5.1. Population Analysis. (n.d.). ORCA 6.1.1 Manual. Retrieved January 19, 2026, from [Link]

  • Process for production of 2-chloro-4-nitroimidazole derivatives. (n.d.). Google Patents.
  • Mulliken-Dipole Population Analysis. (2020, July 27). ChemRxiv. Retrieved January 19, 2026, from [Link]

Sources

An In-depth Technical Guide to the Thermal Stability and Decomposition of 5-Chloro-3-methyl-4-nitro-1,2-oxazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the thermal stability and decomposition characteristics of 5-Chloro-3-methyl-4-nitro-1,2-oxazole. While specific experimental data for this exact compound is not extensively available in public literature, this document synthesizes information from analogous energetic heterocyclic nitro compounds to build a predictive framework. It details the critical experimental methodologies required for assessment, explores the anticipated decomposition mechanisms based on its chemical structure, and discusses the kinetic analysis essential for ensuring safety and stability in research and development. The principles and protocols outlined herein serve as a robust guide for professionals handling this and structurally related energetic materials.

Introduction: The Significance of the Nitro-1,2-oxazole Moiety

The 1,2-oxazole (isoxazole) ring system is a prominent scaffold in medicinal chemistry and materials science. When substituted with a nitro group, particularly adjacent to the heterocyclic oxygen atom, the molecule's energetic properties are significantly enhanced. The compound this compound combines several key structural features that dictate its thermal behavior:

  • The 1,2-Oxazole Ring: The N-O bond within the isoxazole ring is inherently weak and often serves as an initial site for ring-opening upon thermal stress.

  • The C-NO₂ Group: The nitro group is a well-known explosophore. The C-NO₂ bond is susceptible to homolytic cleavage, initiating decomposition cascades.

  • Substituent Effects: The chloro and methyl groups modify the molecule's electronic properties and steric environment, influencing the decomposition onset temperature and reaction pathways.

Understanding the thermal stability of such compounds is paramount for safe handling, storage, and processing, particularly in pharmaceutical development where thermal events can have critical safety and quality implications. Nitrogen-rich heterocyclic compounds are known for their high heats of formation and potential as energetic materials.[1][2]

Assessing Thermal Stability: Core Experimental Methodologies

A multi-technique approach is essential for a thorough evaluation of thermal hazards. The primary methods employed are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC is a cornerstone technique for screening thermal stability.[3][4] It measures the difference in heat flow between a sample and a reference as a function of temperature. For an energetic material like this compound, a DSC scan reveals the onset temperature of decomposition (Tonset), the peak exothermic temperature (Tpeak), and the total energy released (enthalpy of decomposition, ΔHd).

Key Insights from DSC:

  • Tonset: Provides the temperature at which decomposition begins, defining the upper limit for safe handling.

  • ΔHd: Quantifies the energy released. A large exotherm indicates a significant energetic hazard.

  • Peak Shape: A sharp, narrow peak suggests a rapid, uncontrolled decomposition, whereas a broad peak indicates a slower, more complex process.

Experimental Protocol: Dynamic DSC Screening

  • Sample Preparation: Accurately weigh 1-2 mg of the sample into a high-pressure DSC pan (e.g., gold-plated stainless steel). The use of a sealed, high-pressure pan is crucial to suppress vaporization and ensure the decomposition process is measured accurately.[5]

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample under an inert nitrogen atmosphere (flow rate ~50 mL/min) at a constant heating rate (e.g., 10 °C/min) from ambient temperature to a final temperature well beyond the decomposition event (e.g., 350 °C).[1]

  • Data Analysis: Determine the extrapolated onset temperature, peak temperature, and integrate the exothermic peak to calculate the enthalpy of decomposition.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature.[6][7][8][9] When coupled with DSC, it helps to distinguish between physical processes (like melting or vaporization) and chemical decomposition involving the loss of mass through gaseous products.

Key Insights from TGA:

  • Mass Loss Steps: Correlates mass loss events with thermal events observed in the DSC.

  • Decomposition Stages: Identifies if the decomposition occurs in a single step or multiple stages.[10]

  • Final Residue: Quantifies the amount of non-volatile residue remaining after decomposition.

Experimental Protocol: TGA Analysis

  • Sample Preparation: Place 2-5 mg of the sample into a ceramic or aluminum TGA pan.

  • Instrument Setup: Position the pan on the TGA's highly sensitive microbalance within the furnace.

  • Thermal Program: Heat the sample under a controlled atmosphere (typically nitrogen to study pyrolysis) at a defined heating rate (e.g., 10 °C/min) over a similar temperature range as the DSC experiment.[9]

  • Data Analysis: Analyze the resulting mass vs. temperature curve to identify the temperatures of mass loss and the percentage of mass lost at each stage.

Visualization of the Thermal Analysis Workflow

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Acquisition & Interpretation cluster_output Final Assessment Prep Weigh 1-5 mg of This compound DSC Differential Scanning Calorimetry (DSC) Prep->DSC Load Sample TGA Thermogravimetric Analysis (TGA) Prep->TGA Load Sample DSC_Data Heat Flow vs. Temp (Tonset, Tpeak, ΔHd) DSC->DSC_Data Measure Heat Flow TGA_Data Mass % vs. Temp (Decomposition Stages) TGA->TGA_Data Measure Mass Loss Kinetics Kinetic Analysis (Ea, logA) DSC_Data->Kinetics Isoconversional Methods Mechanism Mechanism & Products (Hyphenated Techniques) DSC_Data->Mechanism Correlate Events TGA_Data->Kinetics Isoconversional Methods TGA_Data->Mechanism Correlate Events Report Thermal Hazard Report: Safe Operating Limits, Decomposition Profile Kinetics->Report Synthesize Findings Mechanism->Report Synthesize Findings

Caption: Workflow for comprehensive thermal stability assessment.

Predicted Decomposition Mechanism and Products

The thermal decomposition of heterocyclic nitro compounds is complex and often proceeds through radical pathways. For this compound, the decomposition is likely initiated by the cleavage of the weakest bonds in the molecule.

Primary Initiation Steps:

  • C-NO₂ Bond Homolysis: This is a common initiating step for many nitroaromatic and nitroheterocyclic compounds, releasing a nitrogen dioxide radical (•NO₂).[11]

  • N-O Ring Cleavage: The weak N-O bond in the isoxazole ring can break, leading to a diradical intermediate that rapidly undergoes further rearrangement and fragmentation.

Following initiation, a cascade of secondary reactions would occur, leading to the formation of smaller, stable gaseous products. Based on studies of similar structures, the expected final decomposition products would include:

  • Major Gaseous Products: N₂, CO₂, H₂O, CO, NO.[12][13]

  • Minor Gaseous Products: HCN, HCl, and various nitrogen oxides (N₂O, NO₂).[12]

The presence of chlorine suggests that HCl will be a significant and corrosive decomposition product.

Visualization of a Plausible Decomposition Pathway

G cluster_initiation Initiation Steps cluster_propagation Propagation & Fragmentation cluster_products Final Products Parent This compound PathA C-NO₂ Bond Cleavage Parent->PathA Δ (Heat) PathB N-O Ring Cleavage Parent->PathB Δ (Heat) Radicals •NO₂, Heterocyclic Radicals PathA->Radicals PathB->Radicals Fragments Small Unstable Intermediates Radicals->Fragments Secondary Reactions Gases N₂, CO₂, H₂O, CO, HCl, NOx Fragments->Gases Termination

Caption: Generalized decomposition pathway for the title compound.

Kinetic Analysis: Predicting Behavior Over Time

To move beyond simple screening, kinetic analysis is performed to determine the activation energy (Eₐ) and pre-exponential factor (A), which describe the temperature dependency of the decomposition rate. Isoconversional methods, such as the Friedman or Kissinger-Akahira-Sunose (KAS) methods, are powerful tools for this purpose.[14][15]

These methods utilize data from multiple DSC experiments performed at different heating rates (e.g., 2, 5, 10, and 20 °C/min). By analyzing how the peak temperature shifts with the heating rate, the kinetic parameters can be calculated without assuming a specific reaction model.[14]

Why Kinetic Analysis is Critical:

  • Shelf-Life Prediction: Allows for the estimation of the material's stability under long-term isothermal storage conditions.

  • Process Safety: Helps in designing safe manufacturing processes by predicting the rate of decomposition at various temperatures.

  • Hazard Simulation: The derived kinetic triplet (Eₐ, A, ΔHd) can be used in thermal modeling software to simulate runaway reaction scenarios.

Parameter Significance Typical Investigation Method
Tonset (°C) Onset of thermal decompositionDSC (10 °C/min)
ΔHd (J/g) Energy released during decompositionDSC (peak integration)
Mass Loss (%) Total mass lost as volatile productsTGA
Eₐ (kJ/mol) Activation Energy; sensitivity to temperature changeIsoconversional kinetics (multi-rate DSC)
log(A, s⁻¹) Pre-exponential Factor; frequency of reactionsIsoconversional kinetics (multi-rate DSC)
Table 1: Key Parameters for Thermal Stability Assessment.

Safety, Handling, and Conclusion

The structure of this compound strongly suggests that it is an energetic material that should be handled with caution. The combination of a nitro group and a strained heterocyclic ring indicates a potential for rapid and highly exothermic decomposition.

Core Safety Recommendations:

  • Small Quantities: Always handle the minimum quantity of material necessary for experimentation.

  • Avoid Confinement: Heating the material under confinement could lead to a rapid pressure increase and explosive event.

  • Grounding: Protect against initiation from electrostatic discharge.

  • Avoid High Temperatures and Incompatible Materials: Do not expose the material to high temperatures or strong acids/bases which could catalyze decomposition.

References

  • Up-Scaling of DSC Data of High Energetic Materials. AKTS. Available at: [Link]

  • Chen, Y. K., Chen, M. H., Zhang, T., & Wu, X. L. (2013). The Application of Differential Scanning Calorimetry to Thermal Analysis for Energetic Materials. Applied Mechanics and Materials, 423-426, 588-592. Available at: [Link]

  • Kim, Y., Park, J., & Yoh, J. J. (n.d.). Kinetics analysis of energetic material using isothermal DSC. Semantic Scholar. Available at: [Link]

  • Górniak, S., Ipeľ, T., & Kiciński, M. (2022). Thermal Properties of Energetic Materials—What Are the Sources of Discrepancies?. Fire, 5(6), 206. Available at: [Link]

  • Precision Testing for Energetic Materials and Propellants: How TA Instruments Powers Safety, Stability, and Performance. (n.d.). TA Instruments. Available at: [Link]

  • Wieczorek, A., Szymańska, K., & Gendek, E. (2022). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules, 27(21), 7486. Available at: [Link]

  • Experimental and theoretical studies on the thermal decomposition of heterocyclic nitrosimines. (n.d.). PubMed. Available at: [Link]

  • Szymańska, K., & Gendek, E. (2022). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. International Journal of Molecular Sciences, 23(21), 13328. Available at: [Link]

  • Elaboration, Characterization and Thermal Decomposition Kinetics of New Nanoenergetic Composite Based on Hydrazine 3-Nitro-1,2,4-triazol-5-one and Nanostructured Cellulose Nitrate. (2022). MDPI. Available at: [Link]

  • Kinetics and mechanism of thermal decomposition of nitropyrazoles. (n.d.). Semantic Scholar. Available at: [Link]

  • Thermal Decomposition of Aliphatic Nitro-compounds. (n.d.). ResearchGate. Available at: [Link]

  • Thermogravimetric Analysis. (n.d.). University of Nebraska–Lincoln. Available at: [Link]

  • investigation of thermal stability of some nitroaromatic derivatives by dsc. (n.d.). ResearchGate. Available at: [Link]

  • Thermal stability and detonation character of nitro-substituted derivatives of imidazole. (2019). Journal of Molecular Modeling, 25(9), 298. Available at: [Link]

  • Electrophilic aromatic substitution. Part 28. The mechanism of nitration of some 4-substituted anisoles and phenols, and of rearrangement of the intermediate 4-nitro-4-substituted-cyclohexa-2,5-dienones. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Thermogravimetric Analysis (TGA) analyzers for moisture, dry matter, volatiles or ash. (n.d.). Eltra. Available at: [Link]

  • Thermogravimetric analysis (TGA). (2022). Chemistry LibreTexts. Available at: [Link]

  • Back to Basics: Thermogravimetric Analysis (TGA). (2020). YouTube. Available at: [Link]

  • Korolev, V. L., et al. (2006). Thermal decomposition mechanisms of nitro-1,2,4-triazoles: A theoretical study. Russian Chemical Bulletin, 55(8), 1390-1404. Available at: [Link]

  • Tri-1,3,4-Oxadiazoles Modified with Nitroimine: Balancing Energy, Sensitivity, and Thermal Stability. (2025). MDPI. Available at: [Link]

  • Theoretical Study of the Decomposition Reactions in Substituted Nitrobenzenes. (n.d.). ResearchGate. Available at: [Link]

Sources

Solubility Profiling of 5-Chloro-3-methyl-4-nitro-1,2-oxazole: A Methodological Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The determination of a compound's solubility in various organic solvents is a critical preliminary step in numerous scientific applications, including drug development, chemical synthesis, and material science. This guide provides a comprehensive framework for determining the solubility of 5-Chloro-3-methyl-4-nitro-1,2-oxazole, a heterocyclic compound with potential pharmaceutical relevance. In the absence of established public data, this document outlines the theoretical principles governing solubility, presents a detailed experimental protocol for its determination using the isothermal saturation method, and details analytical quantification by High-Performance Liquid Chromatography with UV detection (HPLC-UV). This guide is intended to equip researchers with the necessary knowledge and practical steps to accurately and reliably characterize the solubility profile of this and similar novel chemical entities.

Introduction to this compound and the Imperative of Solubility

This compound is a substituted heterocyclic compound belonging to the isoxazole family. The 1,2-oxazole ring is a key structural motif in a variety of biologically active molecules, and its derivatives have shown promise in medicinal chemistry.[1] The presence of a nitro group and a chlorine atom on the ring suggests a compound with distinct electronic and steric properties that will significantly influence its behavior in solution.

Understanding the solubility of a compound is paramount for:

  • Drug Development: Solubility is a key determinant of a drug's bioavailability and is a critical parameter in formulation studies.[2]

  • Process Chemistry: Selecting appropriate solvents is essential for optimizing reaction conditions, product purification, and crystallization.

  • Analytical Chemistry: The development of analytical methods, such as chromatography, requires knowledge of a compound's solubility in the mobile phase.

This guide will provide a robust methodology for characterizing the solubility of this compound across a spectrum of common organic solvents.

Theoretical Underpinnings of Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules.[3] For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released upon the formation of solute-solvent interactions.[3]

Key Factors Influencing the Solubility of this compound:

  • Polarity: The 1,2-oxazole ring, along with the highly electronegative nitro and chloro groups, imparts significant polarity to the molecule. Therefore, it is expected to have a higher affinity for polar solvents.

  • Hydrogen Bonding: While the molecule itself does not have strong hydrogen bond donating capabilities, the oxygen atoms of the nitro group and the oxazole ring can act as hydrogen bond acceptors. This suggests that polar protic solvents (e.g., alcohols) may effectively solvate the molecule.

  • Dipole-Dipole Interactions: The polar nature of the C-Cl and C-NO2 bonds will lead to strong dipole-dipole interactions with polar aprotic solvents (e.g., acetone, acetonitrile).

  • Molecular Size and Shape: The relatively small and rigid structure of the molecule will also influence how it packs in a crystal lattice and interacts with solvent molecules.

The solubility of a compound is also temperature-dependent, with most organic compounds exhibiting increased solubility at higher temperatures.[4]

Physicochemical Properties

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C4H3ClN2O3Based on chemical structure.
Molecular Weight 162.53 g/mol Calculated from the molecular formula.
Appearance Likely a crystalline solidCommon for small organic molecules.
Polarity PolarDue to the presence of nitro, chloro, and oxazole functional groups.
Solubility Profile Higher solubility in polar solvents (e.g., acetone, acetonitrile, methanol) and lower solubility in non-polar solvents (e.g., hexane, toluene).Based on the "like dissolves like" principle.[3]

Experimental Determination of Solubility

The following section provides a detailed protocol for determining the solubility of this compound using the isothermal saturation method, followed by quantification via HPLC-UV.[6][7]

Materials and Reagents
  • This compound (purity >98%)

  • Solvents (HPLC grade or equivalent):

    • Methanol (Polar protic)

    • Ethanol (Polar protic)

    • Acetonitrile (Polar aprotic)

    • Acetone (Polar aprotic)

    • Dichloromethane (Slightly polar)

    • Toluene (Non-polar)

    • Hexane (Non-polar)

  • Deionized water (for HPLC mobile phase)

  • Acetonitrile (HPLC grade, for mobile phase)

  • Formic acid (optional, for mobile phase modification)

Equipment
  • Analytical balance (± 0.1 mg)

  • Vials with screw caps (e.g., 4 mL)

  • Thermostatic shaker or incubator capable of maintaining a constant temperature (e.g., 25 °C ± 0.5 °C)

  • Syringes (1 mL or 5 mL)

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector, autosampler, and C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Data acquisition and processing software for HPLC

Experimental Workflow

The overall workflow for solubility determination is depicted below.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_data Data Processing prep_solid Weigh excess solid (solute) into vial prep_solvent Add known volume of solvent prep_solid->prep_solvent 1 equilibration Shake at constant temperature (e.g., 24h) prep_solvent->equilibration 2 sampling Filter aliquot of saturated solution equilibration->sampling 3 dilution Dilute sample for analysis sampling->dilution 4 hplc Quantify by HPLC-UV dilution->hplc 5 calculation Calculate solubility from concentration and dilution factor hplc->calculation 6

Caption: Isothermal Saturation Workflow.

Step-by-Step Protocol

Part 1: Sample Preparation and Equilibration

  • Preparation of Vials: For each solvent to be tested, add an excess amount of this compound to a vial. "Excess" means that undissolved solid should be clearly visible after the equilibration period. A starting amount of ~20 mg is typically sufficient.

  • Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the selected organic solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Allow the samples to shake for a sufficient time to reach equilibrium. A period of 24 hours is generally adequate, but longer times (48-72 hours) may be necessary to ensure equilibrium is reached.[8]

Part 2: Sampling and Analysis

  • Sample Collection: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 30 minutes to allow the excess solid to settle. Carefully draw an aliquot of the supernatant using a syringe, ensuring no solid particles are disturbed.

  • Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

  • Dilution: Accurately dilute the filtered saturated solution with the mobile phase to a concentration that falls within the linear range of the HPLC calibration curve. The dilution factor will depend on the solubility and must be recorded precisely.

  • HPLC-UV Quantification:

    • Method Development: Develop a suitable reverse-phase HPLC method. A good starting point would be a C18 column with a mobile phase of acetonitrile and water (e.g., 60:40 v/v) at a flow rate of 1.0 mL/min.[9]

    • Wavelength Selection: The nitroaromatic chromophore in the molecule is expected to have a strong UV absorbance.[10][11] Determine the wavelength of maximum absorbance (λmax) by scanning a dilute solution of the compound, likely to be in the 250-350 nm range. Set the UV detector to this λmax for maximum sensitivity.

    • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase. Inject these standards into the HPLC system and generate a calibration curve by plotting peak area versus concentration.

    • Sample Analysis: Inject the diluted, filtered sample solutions into the HPLC system and record the peak areas.

Quantification Logic

The concentration of the analyte in the diluted sample is determined from the calibration curve. This is then used to calculate the original concentration in the saturated solution.

Caption: HPLC Quantification Flowchart.

Data Presentation and Interpretation

The solubility data should be compiled into a clear and concise table. It is useful to express solubility in multiple units, such as mg/mL and mol/L, to facilitate comparison and use in different applications.

Table 2: Solubility of this compound at 25 °C (Template)

SolventSolvent ClassSolubility (mg/mL)Solubility (mol/L)
MethanolPolar ProticExperimental ValueCalculated Value
EthanolPolar ProticExperimental ValueCalculated Value
AcetonitrilePolar AproticExperimental ValueCalculated Value
AcetonePolar AproticExperimental ValueCalculated Value
DichloromethaneSlightly PolarExperimental ValueCalculated Value
TolueneNon-polarExperimental ValueCalculated Value
HexaneNon-polarExperimental ValueCalculated Value

Safety and Handling

As a nitro and chloro-substituted heterocyclic compound, this compound should be handled with appropriate care in a well-ventilated laboratory or fume hood.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[12]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[12]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

This technical guide provides a comprehensive and scientifically rigorous methodology for determining the solubility of this compound in a range of organic solvents. By following the detailed protocols for isothermal saturation and HPLC-UV quantification, researchers can generate reliable and accurate solubility data. This information is a critical prerequisite for the successful application of this compound in drug discovery, chemical synthesis, and other research endeavors. The principles and techniques outlined herein are broadly applicable to the characterization of other novel chemical entities.

References

  • Vertex AI Search. (2023). Solubility of Organic Compounds.
  • Google Patents. (CN101948435A). Preparation method of 5-chlorine-1-methyl-4-nitro iminazole.
  • Sigma-Aldrich. (Product Page for 4897-25-0). 5-Chloro-1-methyl-4-nitroimidazole 98.
  • Lund University Publications. (2006).
  • Gouda, M. A., et al. (2014). 5-Chloropyrazole-4-carboxaldehydes as Synthon in Heterocyclic Synthesis.
  • National Institutes of Health (NIH). (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)
  • Chemistry Steps. Solubility of Organic Compounds.
  • American Elements. (Product Page for CAS 960225-75-6). 5-Methyl-4-nitro-3-isoxazolecarboxylic Acid.
  • Journal of Chemical & Engineering Data. (2021). Solubility Determination, Solute–Solvent Interactions, and Model Correlation of Sorafenib in Twelve Pure Organic Solvents between T = 273.15 and 313.15 K.
  • ECHEMI. (SDS for 1014-23-9). 5-(4-NITROPHENYL)-1,3-OXAZOLE SDS.
  • ResearchGate.
  • ACS Omega. (2025). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03)
  • National Journal of Pharmaceutical Sciences. Determination of solubility by gravimetric method: A brief review.
  • Chemistry LibreTexts. (2023). 13.3: Factors Affecting Solubility.
  • YouTube. (2025). What Affects Solubility Of Organic Compounds? - Chemistry For Everyone.
  • IU Indianapolis ScholarWorks. A systematic study of the absorbance of the nitro functional group in the vacuum UV region.
  • ResearchGate. a)
  • PubChem. (CID 20690255). 3-Chloro-5-Methyl-1,2,4-Oxadiazole.
  • Computational Chemistry. (2022). Compound solubility measurements for early drug discovery.
  • Academia.edu. Determination of Solubility by Gravimetric Method.
  • MedCrave online. (2018).
  • YouTube. (2025). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone.
  • MSE Supplies LLC. (2025). Gravimetric Analysis General Guide.
  • ChemicalBook. (Product Page for 4897-25-0). 5-Chloro-1-methyl-4-nitroimidazole.
  • Thermo Fisher Scientific. (SDS).
  • ResearchGate. Fig.
  • ResearchGate. UV-vis absorption spectra of the reduction of various nitro compounds:...
  • SlidePlayer. Chapter 12: Gravimetric Methods of Analysis.
  • Fisher Scientific. (SDS). SAFETY DATA SHEET - Oxazole, 2-ethyl-4,5-dihydro-.
  • MDPI. (2021).
  • Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry.
  • Wikipedia. Gravimetric analysis.
  • ResearchGate.
  • NJ.gov. Hazardous Substance Fact Sheet - Nitroethane.
  • PubMed Central. Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks.
  • ACS Publications. (2019).
  • YouTube. (2022).
  • Oriental Journal of Chemistry. Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II).
  • Spectrum Chemical. (SDS). SAFETY DATA SHEET - 7-(P-METHOXYBENZYLAMINO)-4-NIT. ROBENZ-2-OXA-1,3-DIAZOLE.
  • Benchchem. Application Note: Quantification of 2-(2-Methylphenyl)
  • PubMed Central. (2023). Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists.

Sources

A Technical Guide to the Discovery of Novel 1,2-Oxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the 1,2-Oxazole Scaffold

The 1,2-oxazole, or isoxazole, is a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms. This nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its remarkable versatility.[1] Its unique physicochemical properties—including the ability to act as a bioisostere for other functional groups, engage in hydrogen bonding, and maintain metabolic stability—have led to its incorporation into numerous FDA-approved pharmaceuticals.[2][3] Marketed drugs containing the isoxazole moiety span a wide range of therapeutic areas, from the anti-inflammatory agent Oxaprozin to the antiviral Tafamidis, underscoring the scaffold's profound impact on drug development.[2][4]

This guide provides an in-depth exploration of the discovery process for novel 1,2-oxazole derivatives. It is designed for researchers and drug development professionals, offering a narrative grounded in mechanistic causality, validated experimental protocols, and the strategic rationale behind synthetic and evaluative choices. We will delve into the core synthetic methodologies, principles of structure-activity relationship (SAR) optimization, and a comprehensive workflow for identifying and validating new chemical entities.

Pillar 1: Core Synthetic Strategies for the 1,2-Oxazole Nucleus

The construction of the 1,2-oxazole ring is a well-established field, yet it continues to evolve with the advent of modern catalytic systems. The choice of synthetic route is a critical decision, dictated by the desired substitution pattern, substrate availability, and scalability.

The Cornerstone: [3+2] 1,3-Dipolar Cycloaddition

The most prevalent and versatile method for synthesizing the 1,2-oxazole ring is the 1,3-dipolar cycloaddition reaction.[5] This reaction involves the regioselective addition of a nitrile oxide (the 1,3-dipole) to an alkyne or alkene (the dipolarophile).[6][7] The power of this method lies in its reliability and the modularity of its starting materials, allowing for the generation of diverse libraries of compounds.

The nitrile oxide is typically generated in situ from a stable precursor, most commonly an aldoxime or a hydroximoyl chloride, to circumvent its inherent instability.[5][8] The choice of base and reaction conditions is critical for efficient nitrile oxide formation and subsequent cycloaddition.

G cluster_0 Nitrile Oxide Generation cluster_1 Cycloaddition Precursor Hydroximoyl Chloride (Precursor) NitrileOxide R-C≡N⁺-O⁻ (Nitrile Oxide Dipole) Precursor->NitrileOxide - HCl Base Base (e.g., Et3N) Base->Precursor TransitionState [Transition State] NitrileOxide->TransitionState Alkyne Alkyne (Dipolarophile) Alkyne->TransitionState Isoxazole 3,5-Disubstituted 1,2-Oxazole TransitionState->Isoxazole

Caption: Mechanism of 1,3-Dipolar Cycloaddition for 1,2-Oxazole Synthesis.

Field-Proven Protocol: Synthesis of a 3,5-Disubstituted 1,2-Oxazole

This protocol describes a standard procedure for the synthesis of a 1,2-oxazole derivative via the in situ generation of a nitrile oxide from a hydroximoyl chloride precursor.

  • Objective: To synthesize a 3-aryl-5-alkyl-1,2-oxazole.

  • Causality: The use of triethylamine (a non-nucleophilic organic base) is crucial. It dehydrohalogenates the hydroximoyl chloride to form the reactive nitrile oxide intermediate without competing in side reactions. The reaction is typically run at room temperature to control the rate of cycloaddition and minimize dimerization of the nitrile oxide.

  • Methodology:

    • Preparation: To a solution of terminal alkyne (1.0 eq) in a suitable solvent (e.g., toluene or CH₂Cl₂) in a round-bottom flask equipped with a magnetic stirrer, add the corresponding aryl hydroximoyl chloride (1.1 eq). The slight excess of the chloride ensures the complete consumption of the more valuable alkyne.

    • Initiation: Cool the mixture to 0 °C using an ice bath. This step helps to dissipate any initial exotherm upon base addition.

    • Reaction: Add triethylamine (1.2 eq) dropwise to the stirred solution over 10 minutes. The slow addition maintains control over the reaction rate.

    • Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress is monitored by Thin Layer Chromatography (TLC) until the starting alkyne spot has disappeared.

    • Work-up: Upon completion, filter the reaction mixture to remove the triethylammonium chloride salt. Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine to remove excess base and other aqueous-soluble impurities.

    • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure 1,2-oxazole derivative.

  • Self-Validation: The structural identity and purity of the final compound must be confirmed by analytical techniques such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry (MS).[5] The regiochemistry (3,5-disubstitution vs. 3,4-disubstitution) is confirmed by NMR, often through NOE experiments.

Modern Approaches: Transition-Metal Catalysis

While robust, the 1,3-dipolar cycloaddition has limitations. Modern drug discovery often demands more complex scaffolds, which has driven the development of transition-metal-catalyzed syntheses.[9] Catalysts based on copper, palladium, gold, and silver have enabled novel cyclization pathways under milder conditions and with greater functional group tolerance.[10][11][12]

For example, copper-catalyzed methods can facilitate the cycloaddition of azides and alkynes, while palladium catalysis is often employed for direct arylation at the C4 position of a pre-formed oxazole ring, offering a powerful tool for late-stage functionalization.[13][14] These methods provide alternative strategies when classical approaches are not feasible.

Pillar 2: The Drug Discovery Workflow: From Synthesis to Hit Validation

The discovery of a novel bioactive derivative is a systematic process that extends beyond the initial synthesis. A rigorous, multi-step workflow ensures that experimental results are reproducible and that decisions are data-driven.

Caption: Integrated Workflow for Novel 1,2-Oxazole Drug Discovery.

Structure-Activity Relationship (SAR) and Lead Optimization

Once an initial "hit" compound with desired biological activity is identified, the next phase is lead optimization. This iterative process involves the systematic modification of the hit structure to improve potency, selectivity, and pharmacokinetic properties.[15] For a 1,2-oxazole scaffold, key positions for modification are typically the C3, C4, and C5 positions.

  • C3 and C5 Substituents: These are readily diversified using the 1,3-dipolar cycloaddition by simply changing the hydroximoyl chloride and alkyne starting materials. Modifications here directly influence how the molecule fits into a target's binding pocket.

  • C4 Substituent: Functionalizing the C4 position is less straightforward but can be achieved through methods like direct arylation on the pre-formed ring.[13] Changes at this position can fine-tune electronic properties and modulate solubility.

The insights gained from testing each new analog build the SAR. For instance, changing a phenyl group at C3 to a pyridyl group might introduce a key hydrogen bond acceptor, dramatically increasing potency. This causal relationship between structural change and biological effect is the essence of rational drug design.

Data Presentation: A Comparative SAR Table

To clearly visualize SAR data, results should be tabulated. The following table presents hypothetical data for a series of 1,2-oxazole derivatives tested as inhibitors of a target enzyme, demonstrating the impact of substitutions.

Compound IDR1 (C3-Position)R2 (C5-Position)Enzyme Inhibition IC₅₀ (µM)
LEAD-001 PhenylMethyl15.2
LEAD-002 4-ChlorophenylMethyl2.5
LEAD-003 4-MethoxyphenylMethyl22.8
LEAD-004 4-ChlorophenylEthyl1.8
LEAD-005 4-ChlorophenylCyclopropyl0.9

Data is hypothetical for illustrative purposes.

Analysis of SAR:

  • Insight 1 (C3 Position): Comparing LEAD-001, 002, and 003 suggests that an electron-withdrawing group (Cl) at the para-position of the C3-phenyl ring is highly favorable for activity, while an electron-donating group (OCH₃) is detrimental. This points to a potential hydrophobic or halogen-bonding interaction in the enzyme's active site.

  • Insight 2 (C5 Position): Comparing LEAD-002, 004, and 005 reveals that increasing the size and lipophilicity of the C5 substituent from methyl to ethyl and then to cyclopropyl progressively improves potency. This suggests the presence of a corresponding hydrophobic pocket that can accommodate these larger groups.

Conclusion and Future Perspectives

The 1,2-oxazole scaffold remains a highly valuable core in the armamentarium of medicinal chemists. Its synthetic tractability, particularly via 1,3-dipolar cycloaddition, allows for the creation of vast and diverse chemical libraries.[16][17] The continued development of novel synthetic methods, including transition-metal-free and green chemistry approaches, will further expand the accessible chemical space.[14][18] As our understanding of biological targets deepens, the rational design of highly specific and potent 1,2-oxazole derivatives will continue to yield next-generation therapeutics to address unmet medical needs.[19][20]

References

  • A comprehensive review on biological activities of oxazole derivatives. (URL: [Link])

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (URL: [Link])

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC - PubMed Central. (URL: [Link])

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - MDPI. (URL: [Link])

  • A comprehensive review on biological activities of oxazole derivatives - PMC - NIH. (URL: [Link])

  • An Overview on Biological Activities of Oxazole, Isoxazoles and 1,2,4-Oxadiazoles Derivatives - Technion - Israel Institute of Technology. (URL: [Link])

  • Synthesis of Some Novel Oxazoles and Their Application for Antimicrobial Activity. (URL: [Link])

  • An Overview on Biological Activities of Oxazole, Isoxazoles and 1,2,4-Oxadiazoles Derivatives - ResearchGate. (URL: [Link])

  • Recent advance in oxazole-based medicinal chemistry - PubMed. (URL: [Link])

  • Synthesis of Functionalized Oxazoles via Silver-Catalyzed Cyclization of Propargylamides and Allenylamides | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • SYNTHESIS OF NOVEL OXAZOLES AND THEIR HYDRAZONES - Rasayan Journal of Chemistry. (URL: [Link])

  • Synthesis of Isoxazole and 1,2,3-Triazole Isoindole Derivatives via Silver- and Copper-Catalyzed 1,3-Dipolar Cycloaddition Reaction - MDPI. (URL: [Link])

  • Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives | Journal of Drug Delivery and Therapeutics. (URL: [Link])

  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Publishing. (URL: [Link])

  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review - Indian Journal of Pharmaceutical Sciences. (URL: [Link])

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - ResearchGate. (URL: [Link])

  • Synthetic approaches for oxazole derivatives: A review - ResearchGate. (URL: [Link])

  • 1,2-Azoles in natural products and pharmaceutical drugs. - ResearchGate. (URL: [Link])

  • ChemInform Abstract: Transition Metal-Mediated Synthesis of Oxazoles | Request PDF. (URL: [Link])

  • Oxazole-Based Molecules in Anti-viral Drug Development. (URL: [Link])

  • Mechanism of 1,3-dipolar cycloaddition reaction - ResearchGate. (URL: [Link])

  • Marketed drugs containing oxazole | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC - NIH. (URL: [Link])

  • Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC - PubMed Central. (URL: [Link])

  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Publishing. (URL: [Link])

  • OXAZOLE (SYNTHESIS, REACTIONS AND MEDICINAL COMPOUNDS) - YouTube. (URL: [Link])

  • Isoxazole synthesis - Organic Chemistry Portal. (URL: [Link])

  • 1,3-Dipolar Cycloaddition Formation of a Simple Isoxazole - ChemTube3D. (URL: [Link])

  • Transition-metal-free synthesis of oxazoles: valuable structural fragments in drug discovery. (URL: [Link])

  • Metal free C–O bond cleavage: a new strategy for the synthesis of substituted oxazoles. (URL: [Link])

  • Synthesis of 1,3-oxazoles - Organic Chemistry Portal. (URL: [Link])

Sources

A Senior Application Scientist's Guide to the Biological Activity Screening of Nitro-oxazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Imperative for Screening Nitro-oxazoles

Nitro-oxazole scaffolds represent a compelling, albeit challenging, class of heterocyclic compounds in modern drug discovery. The oxazole ring provides a versatile and synthetically tractable framework, while the nitro group acts as a potent, biologically active "warhead".[1][2][3] This functional group is a powerful electron-withdrawing moiety that is often central to the compound's mechanism of action, but it concurrently introduces a liability for potential toxicity.[4][5][6][7] The biological activity of many nitroaromatic drugs is dependent on the reductive bioactivation of the nitro group, a process often catalyzed by nitroreductase (NTR) enzymes found in target pathogens but absent in mammalian cells.[4][8][9][10] This differential metabolism forms the basis for their selective toxicity and therapeutic potential as antimicrobial, anticancer, and antiparasitic agents.[7][11][12]

This guide is designed for drug development professionals and researchers. It eschews a rigid, one-size-fits-all template in favor of a strategic, logic-driven framework. As a Senior Application Scientist, my objective is not merely to list protocols but to illuminate the causality behind experimental choices, enabling you to design and execute a robust, self-validating screening cascade to unlock the therapeutic promise of novel nitro-oxazole compounds.

Pillar 1: The Core Mechanism - Reductive Bioactivation

Understanding the foundational mechanism of action is critical to designing relevant screening assays. The therapeutic and toxicological effects of most nitroaromatic compounds are triggered by the enzymatic reduction of the nitro group.[4][8] This process, primarily carried out by Type I (oxygen-insensitive) and Type II (oxygen-sensitive) nitroreductases, converts the relatively inert parent drug into highly reactive, cytotoxic intermediates.[9][10]

The bioactivation cascade typically proceeds as follows:

  • Nitro Radical Formation: A one-electron reduction forms a nitro anion radical. In the presence of oxygen, this radical can be futilely re-oxidized back to the parent compound, generating superoxide anions and inducing oxidative stress.[4]

  • Formation of Cytotoxic Intermediates: A two-electron reduction, often mediated by Type I NTRs, bypasses the futile cycle and leads to the formation of a nitroso derivative, which is further reduced to a hydroxylamine.[10]

  • Cellular Damage: These electrophilic intermediates, particularly the hydroxylamine, are the primary cytotoxic agents. They can covalently bind to and damage critical macromolecules such as DNA, leading to cell death.[12][13]

This mechanism is the lynchpin of our screening strategy. Our assays must be able to detect the downstream consequences of this activation pathway in various biological contexts.

Bioactivation_Pathway cluster_0 Cellular Environment Compound Nitro-oxazole (R-NO₂) Radical Nitro Anion Radical (R-NO₂⁻) Compound->Radical 1e⁻ reduction (Type II NTR) Nitroso Nitroso Derivative (R-NO) Compound->Nitroso 2e⁻ reduction (Type I NTR) Radical->Compound O₂ (Futile Cycle) + Superoxide (O₂⁻) Radical->Nitroso 1e⁻ reduction Hydroxylamine Hydroxylamine (R-NHOH) Nitroso->Hydroxylamine 2e⁻ reduction Damage Macromolecule Damage (DNA, Proteins) Hydroxylamine->Damage Covalent Adducts NTR Nitroreductase (NTR) NADP NAD(P)⁺ NTR->NADP NADPH NAD(P)H NADPH->NTR

Caption: Reductive bioactivation of a nitro-oxazole compound.

Pillar 2: A Tiered Screening Cascade - From Broad Activity to Specific Effects

A successful screening campaign is not a single experiment but a multi-stage funnel designed to efficiently identify and characterize promising compounds. This tiered approach maximizes resource efficiency by using high-throughput, cost-effective assays initially, followed by more complex, lower-throughput assays for promising "hits."

Screening_Cascade cluster_library Compound Library cluster_primary Tier 1: Primary Phenotypic Screening cluster_secondary Tier 2: Hit Confirmation & Mechanistic Insight cluster_tertiary Tier 3: Selectivity & Safety Profiling Lib Nitro-oxazole Derivatives Library AntiBac Antimicrobial Assays (e.g., MIC Determination) Lib->AntiBac High-Throughput AntiCan Anticancer Assays (e.g., MTT/SRB) Lib->AntiCan High-Throughput AntiPar Antiparasitic Assays (e.g., T. cruzi viability) Lib->AntiPar High-Throughput DoseResp Dose-Response Analysis (IC₅₀/EC₅₀ Determination) AntiBac->DoseResp 'Hits' AntiCan->DoseResp 'Hits' AntiPar->DoseResp 'Hits' NTR_Assay Nitroreductase (NTR) Substrate Assay DoseResp->NTR_Assay Tox Mammalian Cell Cytotoxicity (e.g., against normal fibroblasts) NTR_Assay->Tox SI Selectivity Index (SI) Calculation Tox->SI Lead Lead Candidate for In Vivo Studies SI->Lead High SI & Potency

Sources

An In-Depth Technical Guide to the In Silico Prediction of 5-Chloro-3-methyl-4-nitro-1,2-oxazole Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: In the vanguard of modern drug discovery, in silico methodologies provide an indispensable framework for rapidly assessing the therapeutic potential and liabilities of novel chemical entities.[1][2] This guide offers a comprehensive, technically-grounded walkthrough for predicting the bioactivity of 5-Chloro-3-methyl-4-nitro-1,2-oxazole, a heterocyclic compound with structural motifs suggesting a spectrum of possible biological effects. We eschew a rigid, templated approach, instead presenting a dynamic, multi-pillar predictive workflow that mirrors the logical progression of a computational drug discovery campaign. This document is crafted for researchers, medicinal chemists, and drug development professionals, providing not only step-by-step protocols but also the critical scientific rationale that underpins each decision. Our methodology is built on a foundation of self-validation and is rigorously supported by authoritative references, ensuring a trustworthy and reproducible scientific narrative.

Foundational Analysis: The Compound and the Paradigm

Molecular Profile: this compound

The subject of our investigation is this compound. Its structure contains several key features that inform our predictive strategy:

  • 1,2-Oxazole Core: This five-membered heterocyclic ring is a "privileged" scaffold in medicinal chemistry, found in numerous bioactive compounds with activities ranging from antibacterial and antifungal to anticancer and anti-inflammatory.[3][4]

  • Nitro Group (-NO2): The presence of a nitroaromatic moiety is a critical pharmacophore but also a potential structural alert. It is essential for the bioactivity of many antimicrobial and anticancer agents but can also be associated with toxicity, particularly mutagenicity.[5] This duality necessitates a careful and thorough toxicological assessment.

  • Chloro Group (-Cl): Halogenation can significantly modulate a molecule's pharmacokinetic properties, including lipophilicity and metabolic stability, and can influence binding affinity through halogen bonding.

Chemical Identifiers:

  • Molecular Formula: C₅H₅ClN₂O₃

  • Molecular Weight: 176.56 g/mol

  • SMILES: CC1=C(N=CO1)Cl[O-]

  • InChI Key: Anticipated based on structure (generation required by chemical software)

The In Silico Predictive Paradigm

Computer-Aided Drug Design (CADD) accelerates discovery by prioritizing the most promising candidates for synthesis and experimental testing, thereby saving significant time and resources.[6][7] Our approach is organized into four logical pillars, moving from broad target identification to nuanced predictions of binding, toxicity, and drug-likeness.

G cluster_workflow Overall In Silico Bioactivity Workflow start Compound Structure This compound p1 Pillar 1: Target Identification & Validation start->p1 Input Molecule p2 Pillar 2: Binding Affinity Prediction (Molecular Docking) p1->p2 Potential Targets synthesis Synthesis of Findings: Bioactivity Hypothesis & Liability Profile p2->synthesis p3 Pillar 3: Toxicity & Activity Modeling (QSAR) p3->synthesis p4 Pillar 4: Pharmacokinetic Profiling (ADMET) p4->synthesis decision Decision Point: Advance to In Vitro Testing? synthesis->decision

Caption: The four-pillar workflow for in silico bioactivity prediction.

Pillar 1: Target Identification and Validation

Expertise & Experience: Before we can predict how a molecule binds, we must first generate a plausible hypothesis about what it binds to. A novel compound without a known target is an "orphan." Our first task is to identify its potential protein parents through computational target fishing, which reverses the typical virtual screening paradigm.[8]

Methodology: Ligand-Based Target Prediction

This approach operates on the principle of chemical similarity: molecules with similar structures often interact with similar protein targets. We will use the 2D structure of our compound to screen against databases of known bioactive ligands.

Experimental Protocol: Target Fishing with SwissTargetPrediction
  • Ligand Preparation: a. Obtain the canonical SMILES string for this compound: CC1=C(N=CO1)Cl[O-]. b. Navigate to a validated, free-to-use web server such as SwissTargetPrediction.

  • Prediction Execution: a. Paste the SMILES string into the query input field. b. Select the appropriate organism (e.g., Homo sapiens). c. Initiate the prediction process. The server compares the query molecule's topology to a library of over 370,000 active compounds and maps them to their known targets.

  • Data Analysis: a. The output will be a list of probable protein targets, ranked by a probability score. b. Scrutinize the top-ranking targets. Look for functional clusters (e.g., a prevalence of kinases, proteases, or nuclear receptors) to build a mechanistic hypothesis.

Senior Application Scientist's Note: The probability score is not a measure of binding affinity. It reflects the statistical likelihood of a target being a correct hit based on the structural precedents in the database. It is a tool for hypothesis generation, not confirmation.

Data Presentation: Hypothetical Target Prediction Results
RankTarget ClassSpecific Target ExampleProbabilityRationale for Plausibility
1KinaseMitogen-activated protein kinase (MAPK)0.25Many heterocyclic compounds are kinase inhibitors.
2Cytochrome P450CYP1A20.18Potential site of metabolism or inhibition.
3Carbonic AnhydraseCarbonic Anhydrase II0.15A common target for heterocyclic sulfonamides; our compound lacks the sulfonamide, making this a lower-confidence hit.
4Monoamine OxidaseMAO-B0.12Heterocyclic structures can interact with MAO enzymes.
5DNA GyraseBacterial DNA Gyrase B0.10Nitroaromatics are known to have antimicrobial activity.[9]

Pillar 2: Molecular Docking for Binding Affinity Prediction

Expertise & Experience: Once we have a list of potential targets, molecular docking allows us to model the physical interaction between our ligand and the protein's binding site.[10] This predicts the preferred binding pose and estimates the binding free energy, serving as a proxy for binding affinity. A lower binding energy score generally indicates a more favorable interaction.

Methodology: Structure-Based Drug Design (SBDD)

SBDD relies on the 3D structure of the target protein, typically obtained from X-ray crystallography or NMR and stored in public databases like the Protein Data Bank (PDB).[2][11] The process involves preparing both the protein and ligand structures, defining the binding site, and then using a scoring algorithm to evaluate thousands of possible ligand poses.

G cluster_docking Molecular Docking Workflow p_start Select Target from Pillar 1 (e.g., MAPK) p_prep 1. Receptor Preparation (Remove water, add hydrogens) p_start->p_prep grid 3. Binding Site Definition (Grid Box Generation) p_prep->grid l_prep 2. Ligand Preparation (Generate 3D coords, assign charges) dock 4. Docking Simulation (Pose generation & scoring) l_prep->dock grid->dock analysis 5. Post-Docking Analysis (Analyze scores & interactions) dock->analysis p_end Predicted Binding Affinity & Interaction Profile analysis->p_end

Caption: Step-by-step workflow for a molecular docking simulation.

Experimental Protocol: Docking with AutoDock Vina

This protocol outlines the conceptual steps using a widely-cited tool, AutoDock Vina.

  • Receptor Preparation: a. Download the 3D structure of the chosen target (e.g., MAPK) from the PDB. b. Using a molecular modeling tool (e.g., UCSF Chimera, PyMOL, MOE), prepare the protein by removing water molecules, repairing missing residues, and adding polar hydrogens.[12] c. Save the prepared receptor in the required .pdbqt format.

  • Ligand Preparation: a. Generate the 3D coordinates for this compound from its SMILES string using software like Open Babel. b. Perform energy minimization using a suitable force field (e.g., MMFF94). c. Save the prepared ligand in .pdbqt format.

  • Grid Box Definition: a. Identify the active site of the receptor, usually by finding the location of a co-crystallized native ligand. b. Define a 3D grid box that encompasses this entire binding pocket. This box defines the search space for the docking algorithm.

  • Docking Execution: a. Use the AutoDock Vina command-line interface, providing the prepared receptor, ligand, and a configuration file specifying the grid box coordinates and dimensions. b. vina --receptor protein.pdbqt --ligand molecule.pdbqt --config config.txt --out output.pdbqt --log output.log

  • Results Analysis: a. The primary output is a binding affinity score in kcal/mol. Scores of -7.0 kcal/mol or lower are generally considered promising. b. Visualize the top-scoring binding pose in a molecular viewer. Analyze the specific interactions (e.g., hydrogen bonds, hydrophobic contacts, halogen bonds) between the ligand and the protein's amino acid residues.

Trustworthiness Note: To ensure robustness, this protocol should be validated by first "redocking" the native ligand into the binding site. A successful redocking, where the predicted pose closely matches the crystallographic pose (RMSD < 2.0 Å), confirms that the docking parameters are valid.

Data Presentation: Hypothetical Docking Results
Target Protein (PDB ID)Binding Affinity (kcal/mol)Key Interacting ResiduesType of Interaction
MAPK (e.g., 3O8O)-7.8LYS53, GLU71Hydrogen Bond (with Nitro group)
VAL38, ILE103Hydrophobic Contact (with Methyl group)
DNA Gyrase B (e.g., 1KZN)-8.2ASP73, ASN46Hydrogen Bond (with Nitro group)
ALA50Halogen Bond (with Chloro group)

Pillar 3: QSAR for Toxicity and Activity Prediction

Expertise & Experience: While docking predicts interaction with a specific target, Quantitative Structure-Activity Relationship (QSAR) models predict a functional outcome, such as toxicity, based on the molecule's physicochemical properties.[13] Given the nitroaromatic moiety, predicting toxicity is a critical, self-validating step. A robust QSAR model, built on a relevant dataset, can provide a reliable estimate of potential hazards.[14][15]

Methodology: Building a Predictive Toxicity Model

QSAR modeling involves creating a mathematical equation that correlates molecular descriptors (numerical representations of chemical structure) with a measured biological activity (e.g., LD₅₀). The Organization for Economic Co-operation and Development (OECD) has established principles for QSAR model validation, which we will follow.[15][16]

Experimental Protocol: Conceptual QSAR Workflow
  • Dataset Curation: a. Compile a dataset of structurally similar nitroaromatic compounds with known, consistent toxicity data (e.g., rat oral LD₅₀) from chemical databases.

  • Descriptor Calculation: a. For each molecule in the dataset, calculate a wide range of molecular descriptors (e.g., constitutional, topological, electronic, quantum-chemical) using software like PaDEL-Descriptor or Mordred.

  • Dataset Splitting: a. Divide the dataset into a training set (~80%) and a test set (~20%). The model will be built using the training set, and its predictive power will be evaluated on the "unseen" test set.[13]

  • Model Generation and Validation: a. Use a statistical method (e.g., Multiple Linear Regression) to build a model linking the most relevant descriptors to the toxicity endpoint. b. Validate the model internally (e.g., leave-one-out cross-validation, Q²) and externally using the test set (R²_pred). A good model will have high values for R² (goodness-of-fit), Q² (robustness), and R²_pred (predictive power).

  • Prediction for Query Compound: a. Calculate the same set of molecular descriptors for this compound. b. Apply the validated QSAR equation to these descriptors to predict its toxicity.

Senior Application Scientist's Note: The chemical applicability domain of the model is crucial. The prediction for our query compound is only reliable if it is structurally similar to the compounds in the training set. We must verify that our molecule falls within this domain.

Data Presentation: Hypothetical QSAR Model Metrics
MetricValueInterpretation
R² (Training Set)0.88The model explains 88% of the variance in the training data.
Q² (Cross-Validation)0.81The model is robust and not overfitted.
R² (Test Set)0.85The model has strong predictive power on external data.
Predicted log(LD₅₀) 2.5 (mmol/kg) Indicates moderate to high acute toxicity.

Pillar 4: ADMET Profiling for Drug-Likeness

Expertise & Experience: A compound may bind strongly to its target and have acceptable toxicity, but it will fail if it cannot be absorbed, reaches the wrong tissues, is metabolized instantly, or is not excreted properly.[17] ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling predicts these pharmacokinetic properties.[18][19]

Methodology: Computational Pharmacokinetics

A suite of computational models, many based on large datasets of experimental results, can predict key physicochemical and pharmacokinetic parameters. These predictions are essential for early-stage "fail fast, fail cheap" decision-making.[6]

Experimental Protocol: ADMET Prediction with Web Servers
  • Platform Selection: Utilize a comprehensive, free online tool such as SwissADME or pkCSM.[18][19]

  • Input: Submit the SMILES string of this compound.

  • Execution: The server calculates dozens of parameters based on various underlying models.

  • Analysis: Evaluate the key outputs against established thresholds for drug-likeness. Pay close attention to:

    • Lipinski's Rule of Five: A set of simple rules to evaluate if a compound has properties that would make it a likely orally active drug.

    • Gastrointestinal (GI) Absorption: Predicted percentage of absorption from the gut.

    • Blood-Brain Barrier (BBB) Permeation: Predicts if the compound is likely to enter the central nervous system.

    • CYP Inhibition: Predicts potential for drug-drug interactions by inhibiting key metabolic enzymes.

    • hERG Inhibition: A critical cardiotoxicity predictor.

Data Presentation: Predicted ADMET Profile
PropertyParameterPredicted ValueAssessment
Physicochemical MW ( g/mol )176.56Pass (<500)
LogP1.85Pass (<5)
H-Bond Donors0Pass (<5)
H-Bond Acceptors4Pass (<10)
Pharmacokinetics GI AbsorptionHighFavorable
BBB PermeantYesPotential for CNS effects (good or bad)
CYP2D6 InhibitorYesPotential for drug-drug interactions
Toxicity hERG I InhibitorNoLow risk of cardiotoxicity
AMES ToxicityHigh ProbabilityMajor Liability (Potential mutagen)

Synthesis of Findings & Future Directions

This comprehensive in silico analysis provides a multi-faceted predictive profile for this compound.

  • Bioactivity Hypothesis: The molecule shows strong potential as an inhibitor of bacterial DNA gyrase and, to a lesser extent, MAPK, with predicted binding affinities in a therapeutically relevant range. The oxazole core and halogen substituent likely contribute favorably to these interactions.

  • Key Liabilities: The primary concern is toxicity. The QSAR model predicts moderate to high acute toxicity, and the ADMET profile flags a high probability of mutagenicity (AMES toxicity), a common concern for nitroaromatic compounds.[13][14] Furthermore, predicted inhibition of the CYP2D6 enzyme suggests a risk of drug-drug interactions.

Decision Point: Based on this in silico assessment, the molecule possesses a dual profile of promising bioactivity and significant safety risks. The high probability of mutagenicity is a major hurdle for therapeutic development.

Recommended Next Steps:

  • In Vitro Validation: If pursuing the antimicrobial potential, synthesis and testing against bacterial DNA gyrase and whole-cell bacterial cultures are warranted.

  • Toxicity Assessment: An immediate in vitro AMES test is required to confirm or refute the mutagenicity prediction.

  • Analogue Design: If the gyrase activity is confirmed but toxicity is high, a medicinal chemistry campaign should be initiated to design analogues that replace the nitro group with a less toxic bioisostere while maintaining the key binding interactions of the oxazole core.

This guide demonstrates a robust, logical, and scientifically-grounded workflow for leveraging computational tools to build a comprehensive understanding of a novel molecule's potential, enabling more informed and efficient drug discovery decisions.

References

  • Computation Chemistry Tools. (2022). Cambridge MedChem Consulting.
  • Huang, T., et al. (2021). Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review . International Journal of Molecular Sciences. [Link]

  • Computational tools for drug discovery . (n.d.). ChemAxon. [Link]

  • Computational Chemistry | Drug Discovery . (n.d.). Oncodesign Services. [Link]

  • Taylor, R. D., et al. (2021). Contemporary Computational Applications and Tools in Drug Discovery . ACS Medicinal Chemistry Letters. [Link]

  • Guides to free computational chemistry tools for drug discovery . (n.d.). DNDi. [Link]

  • Sadybekov, A., et al. (2023). Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models . Journal of Medicinal Chemistry. [Link]

  • Sadybekov, A., et al. (2023). Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models . Journal of Medicinal Chemistry. [Link]

  • Gadaleta, D., et al. (2022). In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach . Molecules. [Link]

  • Liew, C. Y., et al. (2022). A Guide to In Silico Drug Design . Pharmaceutics. [Link]

  • ADMET Predictions - Computational Chemistry Glossary . (n.d.). Deep Origin. [Link]

  • Kumar, S., et al. (2023). Design, Synthesis, Anticancer Evaluation, and Molecular Docking Studies of Oxazole-Incorporated Naphthyridine Derivatives . Chemistry & Biodiversity. [Link]

  • How do you predict ADMET properties of drug candidates? . (2025). Aurlide. [Link]

  • Liew, C. Y., et al. (2022). A Guide to In Silico Drug Design . ResearchGate. [Link]

  • Singh, P., et al. (2024). Bioactivity predictions and virtual screening using machine learning predictive model . Journal of Biomolecular Structure & Dynamics. [Link]

  • Ullah, H., et al. (2018). Molecular Docking, Computational, and Antithrombotic Studies of Novel 1,3,4-Oxadiazole Derivatives . International Journal of Molecular Sciences. [Link]

  • Gracia, J., et al. (2023). Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments . Molecules. [Link]

  • In Silico Target Prediction . (n.d.). Creative Biolabs. [Link]

  • Wujec, M., et al. (2022). Biological Evaluation and Molecular Docking Studies of Novel 1,3,4-Oxadiazole Derivatives of 4,6-Dimethyl-2-sulfanylpyridine-3-carboxamide . Molecules. [Link]

  • Desai, K. D., et al. (2021). Synthesis and Molecular Docking Study of New 1,3-Oxazole Clubbed Pyridyl-Pyrazolines As Anticancer and Antimicrobial Agents . Journal of Molecular Structure. [Link]

  • Huang, T., et al. (2021). Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review . PubMed. [Link]

  • Golebiewski, M., et al. (2020). Towards standardization guidelines for in silico approaches in personalized medicine . Journal of Integrative Bioinformatics. [Link]

  • G M, F., et al. (2024). A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products . Biomolecules. [Link]

  • G M, F., et al. (2024). A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products . MDPI. [Link]

  • Huang, T., et al. (2021). Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review . ResearchGate. [Link]

  • Drug Discovery Tools and In Silico Techniques: A Review . (2024). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Guide to Top Proteomics Databases and How to Access Them . (2024). BigOmics Analytics. [Link]

  • Therapeutic Target Database: TTD . (n.d.). TTD. [Link]

  • BioGRID | Database of Protein, Chemical, and Genetic Interactions . (n.d.). BioGRID. [Link]

  • UniProt . (n.d.). UniProt. [Link]

  • Wujec, M., et al. (2022). Biological Evaluation and Molecular Docking Studies of Novel 1,3,4-Oxadiazole Derivatives of 4,6-Dimethyl-2-sulfanylpyridine-3-carboxamide . PubMed. [Link]

  • Home - Protein . (n.d.). NCBI. [Link]

  • Oxazole . (n.d.). Wikipedia. [Link]

  • Synthesis and properties of 2-substituted 5-chloro-1,3-oxazole-4-carboxamides . (2025). ResearchGate. [Link]

  • Eriamiatoe, I. O., et al. (2024). The Potential Antifungal and Antibacterial of 5-Chloro-1-Methyl-4-Nitroimidazole . International Journal of Research and Scientific Innovation. [Link]

  • Czarnecka, K., et al. (2021). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines . Pharmaceuticals. [Link]

  • Bîcu, E., et al. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives . Molecules. [Link]

  • Wang, W., et al. (2022). An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids from Marine Organisms . Molecules. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Evaluation of Antimicrobial Activity of 5-Chloro-3-methyl-4-nitro-1,2-oxazole

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the antimicrobial potential of the novel synthetic compound, 5-Chloro-3-methyl-4-nitro-1,2-oxazole. This document outlines detailed protocols for determining its spectrum of activity and potency, offers insights into its putative mechanism of action based on its structural motifs, and provides a systematic workflow for data acquisition and interpretation.

Introduction: The Rationale for Investigating this compound

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with novel mechanisms of action. The 1,2-oxazole (isoxazole) ring is a privileged scaffold in medicinal chemistry, forming the core of several clinically approved drugs.[1] Its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2]

The antimicrobial potential of a heterocyclic compound is often enhanced by specific substitutions. The presence of a halogen, such as chlorine, at the 5-position and a nitro group at the 4-position of the isoxazole ring in the title compound is of significant interest. Halogenated heterocycles often exhibit improved potency and altered pharmacokinetic profiles.[3][4][5] More critically, the nitroaromatic moiety is a well-established pharmacophore in antimicrobial agents.[6] Many nitro-containing drugs, such as metronidazole and nitrofurantoin, are prodrugs that undergo intracellular reduction in microbial cells to generate cytotoxic reactive nitrogen species that damage DNA and other critical macromolecules.[6][7][]

This document provides the essential protocols to rigorously assess whether this compound represents a promising lead compound in the search for new antimicrobial agents.

Putative Mechanism of Action: A Hypothesis

Based on the extensive literature on nitro-heterocyclic antimicrobial drugs, it is hypothesized that this compound acts as a prodrug that requires bioactivation by microbial nitroreductases.[7][] This proposed mechanism is particularly effective against anaerobic bacteria and certain protozoa, which possess enzymatic machinery capable of efficiently reducing the nitro group under low-oxygen conditions.[]

The proposed activation pathway is as follows:

  • Cellular Uptake: The compound diffuses into the microbial cell.

  • Reductive Activation: Inside the cell, microbial nitroreductases transfer electrons to the nitro group (-NO₂), reducing it to a highly reactive nitroso (-NO) or hydroxylamine (-NHOH) intermediate, and potentially generating a nitro anion radical.[6]

  • Macromolecular Damage: These reactive intermediates are cytotoxic and can covalently bind to and damage critical biological macromolecules, most notably microbial DNA, leading to strand breakage and inhibition of replication.[6][7] This disruption of essential cellular processes ultimately results in cell death.

G cluster_cell Microbial Cell Compound This compound (Prodrug) Activated Reactive Nitrogen Intermediates (Nitroso, Hydroxylamine radicals) Compound->Activated Microbial Nitroreductases (Reductive Activation) DNA Microbial DNA Activated->DNA Covalent Binding Damage DNA Strand Breaks, Inhibition of Replication DNA->Damage Death Cell Death Damage->Death Extracellular Extracellular Space Extracellular->Compound Diffusion

Caption: Proposed mechanism of action for this compound.

Essential Protocols for Antimicrobial Evaluation

Prior to initiating antimicrobial testing, it is imperative to ensure the purity of this compound via standard analytical techniques (e.g., NMR, LC-MS, elemental analysis). A stock solution of the compound should be prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a high concentration (e.g., 10 mg/mL).

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is the gold standard for determining the MIC of a novel antimicrobial agent, which is the lowest concentration that inhibits visible microbial growth.[9][10]

Materials:

  • 96-well sterile microtiter plates

  • Test compound stock solution

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Microbial cultures adjusted to 0.5 McFarland turbidity standard

  • Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Sterile diluent (broth or DMSO)

  • Multichannel pipette

Procedure:

  • Preparation of Compound Dilutions:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the test compound stock solution to the first well of each row and mix thoroughly, creating a 1:2 dilution.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well. This creates a range of compound concentrations.

  • Preparation of Bacterial/Fungal Inoculum:

    • Aseptically pick 3-5 colonies of the test microorganism from a fresh agar plate.

    • Inoculate the colonies into a suitable broth medium and incubate until the turbidity matches a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[9]

    • Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[9]

  • Inoculation and Incubation:

    • Add 10 µL of the prepared inoculum to each well containing the compound dilutions.

    • Controls:

      • Positive Control: Wells with inoculum and broth but no test compound.

      • Negative Control (Sterility): Wells with broth only.

      • Solvent Control: Wells with inoculum and the highest concentration of the solvent (e.g., DMSO) used.

    • Seal the plate and incubate at 37°C for 16-20 hours for bacteria or 24-48 hours for fungi.

  • Determination of MIC:

    • After incubation, visually inspect the plate for turbidity (growth). The MIC is the lowest concentration of the compound where no visible growth is observed.[11]

Protocol 2: Agar Well Diffusion Assay

This method provides a qualitative or semi-quantitative assessment of antimicrobial activity and is useful for initial screening.[12][13]

Materials:

  • Petri dishes with appropriate agar medium (e.g., Mueller-Hinton Agar)

  • Microbial cultures adjusted to 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Sterile cork borer or pipette tip

  • Test compound solution of known concentration

Procedure:

  • Preparation of Microbial Lawn: Dip a sterile cotton swab into the standardized inoculum and streak it evenly across the entire surface of the agar plate to create a uniform lawn.

  • Creation of Wells: Use a sterile cork borer to create uniform wells (e.g., 6 mm diameter) in the agar.

  • Application of Compound: Add a fixed volume (e.g., 50-100 µL) of the test compound solution to a designated well.

  • Controls: Add a positive control antibiotic to another well and a solvent control to a third well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Collection: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

Protocol 3: Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This protocol is a follow-up to the MIC assay.

Procedure:

  • Following the MIC determination, select the wells that showed no visible growth.

  • Using a sterile loop or pipette, take a small aliquot (e.g., 10 µL) from each of these clear wells.

  • Spot-inoculate the aliquot onto a fresh, antibiotic-free agar plate.

  • Incubate the agar plate at 37°C for 18-24 hours.

  • The MBC is the lowest concentration of the compound that results in no colony formation on the subculture plate, indicating a 99.9% reduction in the initial inoculum.[12]

Experimental Workflow and Data Presentation

A systematic approach is crucial for reproducible results. The following diagram illustrates the comprehensive workflow for evaluating the antimicrobial activity of this compound.

G cluster_prep Preparation cluster_screening Primary Screening cluster_quantitative Quantitative Analysis cluster_analysis Data Analysis & Interpretation A Synthesize & Purify This compound B Prepare Stock Solution (e.g., 10 mg/mL in DMSO) A->B D Agar Well Diffusion Assay B->D F Broth Microdilution Assay B->F C Culture & Standardize Microbial Inoculum (0.5 McFarland) C->D C->F E Measure Zones of Inhibition (mm) D->E I Tabulate & Compare Data E->I G Determine MIC F->G H Determine MBC G->H G->I H->I J Assess Spectrum of Activity I->J K Determine Bacteriostatic vs. Bactericidal Activity (MIC/MBC Ratio) I->K

Caption: Comprehensive workflow for antimicrobial evaluation.

Data Presentation

Quantitative data from these assays should be summarized in a clear and concise table to allow for easy comparison of the compound's efficacy against different microorganisms.

Table 1: Antimicrobial Activity of this compound

Test MicroorganismGram StainMIC (µg/mL)MBC (µg/mL)Zone of Inhibition (mm)
Staphylococcus aureusPositive
Bacillus subtilisPositive
Escherichia coliNegative
Pseudomonas aeruginosaNegative
Candida albicans (Fungus)N/A
Aspergillus niger (Fungus)N/A
Positive Control
CiprofloxacinN/A
FluconazoleN/A

Conclusion

These application notes provide a robust and scientifically grounded methodology for the initial characterization of the antimicrobial properties of this compound. By following these detailed protocols, researchers can generate reliable data on the compound's potency (MIC/MBC) and spectrum of activity. The insights gained from these foundational assays are critical for making informed decisions regarding the compound's potential for further preclinical development as a novel antimicrobial agent.

References

  • BenchChem. (n.d.). In Vitro Assay Protocols for Novel Antimicrobial Compounds.
  • A comprehensive review on in-vitro methods for anti-microbial activity. (n.d.). World Journal of Pharmaceutical Research.
  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Journal of Applied Microbiology, 121(1), 1-18. Retrieved from [Link]

  • Khan, R., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Applied Microbiology. Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds.
  • Elgemeie, G., et al. (2017). Synthesis, characterization, and antimicrobial evaluation of novel 5-benzoyl-N-substituted amino- and 5-benzoyl-N-sulfonylamino-4-alkylsulfanyl-2-pyridones. Drug Design, Development and Therapy, 11, 3353-3364. Retrieved from [Link]

  • Pawar, R. P., et al. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3h)-one derivatives. Chemistry Central Journal, 6(1), 83. Retrieved from [Link]

  • A brief review on antimicrobial activity of oxazole derivatives. (2022). Indo American Journal of Pharmaceutical Sciences, 9(9). Retrieved from [Link]

  • Eriamiatoe, I. O., et al. (2024). The Potential Antifungal and Antibacterial of 5-Chloro-1-Methyl-4-Nitroimidazole. International Journal of Research and Scientific Innovation, 11(7), 27-35. Retrieved from [Link]

  • Edwards, D. I. (1977). The mechanism of action of nitro-heterocyclic antimicrobial drugs. Metabolic activation by micro-organisms. Journal of General Microbiology, 100(2), 283-298. Retrieved from [Link]

  • Antimicrobial Activity of Nitroaromatic Derivatives. (2022). Encyclopedia.pub. Retrieved from [Link]

  • Pawar, R. P., et al. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3h)-one derivatives. Chemistry Central Journal, 6(1), 83. Retrieved from [Link]

  • Pawar, R. P., et al. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3h)-one derivatives. ResearchGate. Retrieved from [Link]

  • Design, synthesis and antimicrobial activities of nitroimidazole derivatives containing 1,3,4-oxadiazole scaffold as FabH inhibitors. (2012). Bioorganic & Medicinal Chemistry, 20(14), 4347-4353. Retrieved from [Link]

  • Pujar, G. V., et al. (2015). Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. Anti-Infective Agents, 13(2), 122-129. Retrieved from [Link]

  • Synthesis, characterization and antimicrobial evaluation of some novel (3-methyl- 5-((3-phenylisoxazol-5-yl)methoxy)benzofuran-2-yl)(phenyl)methanone derivatives. (2021). Indian Journal of Chemistry, Section B, 60B(8), 1137-1144. Retrieved from [Link]

  • Davoodnia, A., et al. (2018). Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles. Chemistry Central Journal, 12(1), 119. Retrieved from [Link]

  • Ionescu, I. A., et al. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules, 26(17), 5122. Retrieved from [Link]

Sources

Application Notes and Protocols: Preliminary Evaluation of the Antifungal Properties of 5-Chloro-3-methyl-4-nitro-1,2-oxazole

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: A comprehensive review of publicly available scientific literature and chemical databases did not yield any specific data regarding the antifungal properties of 5-Chloro-3-methyl-4-nitro-1,2-oxazole. The following document, therefore, presents a generalized yet robust framework for the initial investigation of a novel chemical entity (NCE) with a hypothesized antifungal potential, based on established, authoritative methodologies in mycology and drug discovery. This guide is intended for researchers, scientists, and drug development professionals.

Introduction and Rationale

The isoxazole scaffold is a prominent heterocyclic motif found in numerous compounds with a wide range of biological activities. The introduction of a nitro group and halogen substituents can significantly modulate the electronic and steric properties of the molecule, potentially leading to enhanced antimicrobial efficacy. This compound is one such compound whose antifungal potential remains unexplored.

These application notes provide a structured, first-pass experimental workflow to ascertain the antifungal activity of this specific NCE. The protocols are designed to be self-validating through the inclusion of appropriate controls and are grounded in standards set forth by authoritative bodies such as the Clinical and Laboratory Standards Institute (CLSI).

Physicochemical Characterization: The Foundation of Biological Assays

Before commencing any biological evaluation, it is imperative to establish the fundamental physicochemical properties of the test compound. This ensures the reliability and reproducibility of subsequent antifungal assays.

Table 1: Essential Physicochemical Parameters
ParameterRecommended MethodologyPurpose
Purity High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS)To confirm the identity and purity of the compound, ensuring that any observed biological activity is not due to contaminants.
Solubility Kinetic or Thermodynamic Solubility AssaysTo determine the solubility in relevant solvents (e.g., Dimethyl Sulfoxide - DMSO) and aqueous buffers to prepare accurate stock and working solutions.
Stability HPLC-based stability-indicating methodTo assess the compound's stability under experimental conditions (temperature, pH, light) to ensure it does not degrade during the course of the assay.

Primary Antifungal Susceptibility Testing: A Tiered Approach

The primary objective is to determine if this compound exhibits inhibitory or cidal activity against a panel of clinically significant fungal pathogens.

Selection of Fungal Strains

A representative panel should include common yeasts and molds to assess the spectrum of activity.

  • Yeasts: Candida albicans (e.g., ATCC 90028), Candida glabrata (e.g., ATCC 90030), Cryptococcus neoformans (e.g., ATCC 208821)

  • Molds: Aspergillus fumigatus (e.g., ATCC 204305)

Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This protocol is adapted from CLSI guidelines.

Workflow for MIC Determination

MIC_Workflow cluster_Preparation Phase 1: Preparation cluster_Assay Phase 2: Assay Setup (96-Well Plate) cluster_IncubationReading Phase 3: Incubation & Analysis A Prepare 10 mg/mL stock solution of This compound in 100% DMSO C Perform 11-step two-fold serial dilutions of the compound in RPMI-1640 A->C B Prepare standardized fungal inoculum in RPMI-1640 medium (0.5-2.5 x 10^3 CFU/mL) D Add fungal inoculum to all wells except the sterility control B->D C->D F Incubate at 35°C for 24-48 hours D->F E Include controls: - Growth Control (Inoculum + Medium) - Sterility Control (Medium only) - Positive Control (e.g., Fluconazole) G Determine MIC: Lowest concentration with no visible growth, confirmed spectrophotometrically F->G

Caption: Broth microdilution workflow for MIC determination.

Protocol: Minimum Fungicidal Concentration (MFC) Assay

The MFC is the lowest concentration of an antifungal agent that results in a ≥99.9% reduction in the initial fungal inoculum.

  • Post-MIC Aliquoting: Following the MIC reading, select the wells corresponding to the MIC, 2x MIC, and 4x MIC.

  • Plating: Take a 10-20 µL aliquot from each selected well and spread it onto a Sabouraud Dextrose Agar (SDA) plate.

  • Incubation: Incubate the SDA plates at 35°C for 24-48 hours, or until growth is visible in the growth control plate.

  • MFC Determination: The MFC is the lowest concentration of the compound that results in no more than 1-2 colonies, signifying a ≥99.9% kill rate.

Secondary Assay: Mammalian Cell Cytotoxicity

A promising antifungal agent should exhibit selective toxicity towards fungal cells over mammalian cells.

Protocol: MTT Assay for Cytotoxicity

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. A common cell line for initial screening is the human embryonic kidney cell line (HEK293).

Workflow for MTT Cytotoxicity Assay

MTT_Workflow cluster_Seeding Day 1: Cell Seeding cluster_Treatment Day 2: Compound Treatment cluster_Reading Day 3/4: Assay Reading A Seed HEK293 cells in a 96-well plate (e.g., 1 x 10^4 cells/well) B Incubate overnight to allow for cell adherence A->B C Prepare serial dilutions of This compound B->C D Treat cells with the compound dilutions (include vehicle control - DMSO) C->D E Incubate for 24-48 hours D->E F Add MTT reagent to each well and incubate for 2-4 hours E->F G Add solubilization solution (e.g., acidified isopropanol) F->G H Read absorbance at 570 nm G->H

Caption: General workflow for an MTT-based cytotoxicity assay.

Data Interpretation and Next Steps

The collected data should be tabulated for clear comparison and interpretation.

Table 2: Sample Data Summary
CompoundFungal StrainMIC (µg/mL)MFC (µg/mL)HEK293 IC₅₀ (µg/mL)Selectivity Index (SI) (IC₅₀/MIC)
This compoundC. albicansExperimentalExperimentalExperimentalCalculated
Fluconazole (Control)C. albicansLiteratureLiteratureLiteratureLiterature

A promising lead compound will exhibit a low MIC, an MFC that is close to the MIC (indicating fungicidal activity), and a high IC₅₀ against mammalian cells, resulting in a favorable Selectivity Index.

Should this compound demonstrate significant and selective antifungal activity, subsequent investigations could focus on:

  • Mechanism of Action Studies: Investigating how the compound kills fungal cells (e.g., cell wall disruption, ergosterol biosynthesis inhibition).

  • In Vivo Efficacy Studies: Testing the compound in animal models of fungal infections.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency and reduce toxicity.

References

  • Clinical and Laboratory Standards Institute (CLSI). M27-A3: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. CLSI document M27-A3. Wayne, PA: Clinical and Laboratory Standards Institute; 2008. [Link]

  • Clinical and Laboratory Standards Institute (CLSI). M38-A2: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard—Second Edition. CLSI document M38-A2. Wayne, PA: Clinical and Laboratory Standards Institute; 2008. [Link]

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. [Link]

Application Notes & Protocols: Evaluating 5-Chloro-3-methyl-4-nitro-1,2-oxazole as a Potential Antiparasitic Agent

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: AN-CMN-AP2026-01

Abstract and Introduction

The relentless evolution of drug resistance in parasitic pathogens presents a formidable challenge to global health, necessitating a continuous pipeline of novel therapeutic agents.[1] Heterocyclic compounds, particularly those containing the oxazole or isoxazole scaffold, are cornerstones in medicinal chemistry, valued for their diverse biological activities.[2][3] The specific compound, 5-Chloro-3-methyl-4-nitro-1,2-oxazole, combines several features of high interest for antiparasitic drug development. The 1,2-oxazole (isoxazole) ring is a bioisostere for other five-membered heterocycles found in numerous approved drugs.[4] Furthermore, the presence of a nitro group is particularly noteworthy; many successful antiparasitic and antibacterial drugs, such as benznidazole and metronidazole, are nitro-heterocycles that undergo bioreductive activation within the target pathogen.[1][5]

This document provides a comprehensive framework for the initial evaluation of this compound as a potential antiparasitic drug candidate. We present a structured, multi-phase experimental workflow, from initial in vitro screening against a panel of clinically relevant parasites to cytotoxicity profiling and preliminary mechanism of action (MoA) studies. The protocols herein are designed to be robust and self-validating, providing researchers with the necessary detail to generate high-quality, reproducible data for go/no-go decision-making in the early stages of drug discovery.

Compound Profile: this compound

  • Structure:

    • IUPAC Name: this compound

    • Molecular Formula: C₄H₃ClN₂O₃

    • Molecular Weight: 162.53 g/mol

    • CAS Number: Not assigned (Novel/Research Compound)

  • Rationale for Selection:

    • Nitro-aromatic System: The 4-nitro group is a key pharmacophore. It is hypothesized that this group can be selectively reduced by parasite-specific enzymes, such as Type I nitroreductases (NTRs), which are often essential for anaerobic parasites but absent or functionally different in mammalian hosts.[1] This reduction can lead to the formation of cytotoxic nitroso and hydroxylamine radicals, causing damage to parasitic DNA, proteins, and lipids.[6]

    • Halogenation: The 5-chloro substituent can modulate the compound's electronic properties, lipophilicity, and metabolic stability, potentially enhancing cell permeability and target engagement.

    • Isoxazole Scaffold: This stable aromatic ring serves as a rigid core to orient the key functional groups for optimal interaction with biological targets.[7]

Hypothesized Mechanism of Action: Bioreductive Activation

Our primary hypothesis is that this compound acts as a prodrug, requiring activation by parasitic nitroreductases. This proposed pathway provides a basis for selective toxicity against the parasite over the host.

cluster_parasite Parasite Cytoplasm cluster_host Mammalian Host Cell Compound This compound (Prodrug, R-NO₂) NTR Parasite Nitroreductase (NTR) Compound->NTR Substrate Radical Nitroso/Hydroxylamine Radicals (Cytotoxic Intermediates) NTR->Radical Bioreductive Activation (+2e⁻, +4e⁻, +6e⁻) Targets DNA Damage Protein Dysfunction Lipid Peroxidation Radical->Targets Death Parasite Death Targets->Death Compound_Host This compound (Remains Inactive) NoNTR Lacks requisite NTR activity Viability Host Cell Viability Maintained

Caption: Hypothesized bioreductive activation pathway.

Phase 1: Primary Screening & Cytotoxicity Profiling

The initial phase is designed to rapidly assess the compound's antiparasitic efficacy and its toxicity towards a representative mammalian cell line. This allows for the calculation of a Selectivity Index (SI), a critical parameter for prioritizing lead compounds.

start Compound Synthesis & Stock Solution Prep screening Primary Antiparasitic Screening (Single High Concentration) start->screening cytotoxicity Mammalian Cytotoxicity Assay (Determine CC₅₀) start->cytotoxicity dose_response Dose-Response Assay (Determine IC₅₀) screening->dose_response If % Inhibition ≥ 65% analysis Data Analysis: Calculate Selectivity Index (SI) SI = CC₅₀ / IC₅₀ dose_response->analysis cytotoxicity->analysis decision Go / No-Go Decision (Proceed if SI > 10) analysis->decision

Caption: Workflow for Phase 1 screening and profiling.

Protocol: In Vitro Antiparasitic Activity (Dose-Response)

This protocol is adaptable for several protozoan parasites. Specific culture conditions for Leishmania donovani, Trypanosoma cruzi, and Plasmodium falciparum are provided. The principle relies on a resazurin-based viability assay, where metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.

Materials:

  • Parasite cultures (L. donovani promastigotes, T. cruzi trypomastigotes infecting Vero cells, or P. falciparum intraerythrocytic stage).[8]

  • Appropriate culture medium (e.g., M199 for Leishmania, RPMI-1640 for others).[9][10]

  • Fetal Bovine Serum (FBS) or appropriate serum substitute.[11]

  • 96-well black, clear-bottom microplates.

  • This compound (Test Compound, TC).

  • Positive control drug (e.g., Amphotericin B for Leishmania, Benznidazole for T. cruzi, Chloroquine for P. falciparum).[8][12]

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS).

  • Dimethyl sulfoxide (DMSO).

  • Microplate reader (fluorescence, Ex/Em ~560/590 nm).

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the Test Compound (TC) in DMSO. Create a serial 2-fold dilution series in the appropriate culture medium, starting from a top concentration of 100 µM. Ensure the final DMSO concentration in all wells is ≤0.5%.

  • Parasite Seeding:

    • Leishmania donovani (promastigotes): Seed 1 x 10⁶ parasites/mL in 100 µL of M199 medium per well.[10]

    • Trypanosoma cruzi (intracellular amastigotes): Seed Vero cells and allow them to adhere overnight. Infect with trypomastigotes. After 24h, wash away extracellular parasites and add the compound dilutions. This assesses activity on the clinically relevant amastigote stage.[12]

    • Plasmodium falciparum: Use a synchronized culture (ring stage) at 1% parasitemia and 2% hematocrit in RPMI-1640. Add 100 µL per well.[13]

  • Dosing: Add 100 µL of the compound dilutions to the parasite-seeded wells. Also include:

    • Negative Control: Wells with parasites and medium containing 0.5% DMSO.

    • Positive Control: Wells with parasites and a serial dilution of the relevant standard drug.

    • Blank Control: Wells with medium only.

  • Incubation: Incubate plates under appropriate conditions (e.g., 26°C for L. donovani promastigotes; 37°C, 5% CO₂ for T. cruzi and P. falciparum).[8][10][12] Incubation time is typically 48-72 hours.

  • Viability Assessment: Add 20 µL of resazurin solution to each well and incubate for an additional 4-24 hours, depending on the parasite's metabolic rate.

  • Data Acquisition: Measure fluorescence using a microplate reader (Excitation: 560 nm, Emission: 590 nm).

  • Data Analysis:

    • Subtract the blank control's average fluorescence from all other readings.

    • Calculate the percentage of inhibition for each concentration relative to the negative (vehicle) control.

    • Use a non-linear regression model (e.g., log(inhibitor) vs. normalized response -- variable slope) in software like GraphPad Prism to determine the 50% inhibitory concentration (IC₅₀).

Protocol: Mammalian Cell Cytotoxicity (LDH Release Assay)

This protocol assesses the compound's toxicity to mammalian cells by measuring the release of lactate dehydrogenase (LDH) from cells with compromised membrane integrity.[14][15]

Materials:

  • Mammalian cell line (e.g., HEK293 or HepG2).

  • Culture medium (e.g., DMEM with 10% FBS).

  • 96-well clear, flat-bottom microplates.

  • Test Compound (TC) and DMSO.

  • Positive control (e.g., 1% Triton X-100 Lysis Buffer).

  • Commercially available LDH Cytotoxicity Assay Kit (contains substrate mix, assay buffer, and stop solution).[14]

  • Microplate reader (absorbance at 490 nm).

Procedure:

  • Cell Seeding: Seed 1 x 10⁴ cells in 100 µL of medium per well. Allow cells to adhere and grow for 24 hours at 37°C, 5% CO₂.

  • Compound Dosing: Prepare serial dilutions of the TC as described in 4.1. Remove the old medium from the cells and add 100 µL of the fresh medium containing the compound dilutions.

  • Controls:

    • Vehicle Control (Spontaneous LDH release): Cells treated with medium containing 0.5% DMSO.

    • Maximum LDH Release Control: Cells treated with Lysis Buffer 45 minutes before the assay endpoint.

    • Medium Background Control: Wells with medium only.

  • Incubation: Incubate the plate for a period equivalent to the antiparasitic assay (e.g., 48-72 hours).

  • Assay Execution:

    • Following the manufacturer's instructions, transfer 50 µL of supernatant from each well to a new 96-well plate.[16]

    • Add 50 µL of the LDH reaction mixture (substrate + assay buffer) to each well.

    • Incubate for 30 minutes at room temperature, protected from light.

    • Add 50 µL of Stop Solution.

  • Data Acquisition: Measure the absorbance at 490 nm.

  • Data Analysis:

    • Subtract the medium background absorbance from all readings.

    • Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = 100 * (Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)

    • Determine the 50% cytotoxic concentration (CC₅₀) using non-linear regression as in the antiparasitic assay.

Data Presentation and Interpretation

Summarize the results in a clear, comparative table.

CompoundTarget OrganismIC₅₀ (µM)Host Cell LineCC₅₀ (µM)Selectivity Index (SI = CC₅₀/IC₅₀)
This compound L. donovani[Value]HEK293[Value][Value]
T. cruzi[Value]HEK293[Value][Value]
P. falciparum[Value]HEK293[Value][Value]
Amphotericin B L. donovani[Value]HEK293[Value][Value]
Benznidazole T. cruzi[Value]HEK293[Value][Value]
Chloroquine P. falciparum[Value]HEK293[Value][Value]

Interpretation:

  • A compound is generally considered a promising hit if it exhibits an IC₅₀ < 10 µM and a Selectivity Index (SI) > 10 . A higher SI value indicates greater selectivity for the parasite over mammalian cells, which is a critical characteristic for a potential drug candidate.

References

  • Abdulazeez, I., Khaled, M., & Al‐Saadi, A. (2019). Impact of electron-withdrawing and electron-donating substituents on the corrosion inhibitive properties of benzimidazole derivatives: A quantum chemical study. Journal of Molecular Structure. Available at: [Link]

  • Spindola, K. C., et al. (2020). Screening and evaluation of antiparasitic and in vitro anticancer activities of Panamanian endophytic fungi. BMC Complementary Medicine and Therapies. Available at: [Link]

  • EBSCO. (n.d.). Mechanisms of action in antiparasitic drugs | Research Starters. EBSCO Information Services. Available at: [Link]

  • Canavaci, A. M., et al. (2010). In Vitro and In Vivo High-Throughput Assays for the Testing of Anti-Trypanosoma cruzi Compounds. PLOS Neglected Tropical Diseases. Available at: [Link]

  • Longdom Publishing. (n.d.). Significance and Mechanism of Action of Antiparasitic Drugs. Longdom Publishing SL. Available at: [Link]

  • Kaiser, M., et al. (2020). In Vitro Drug Efficacy Testing Against Trypanosoma brucei. Springer Nature Experiments. Available at: [Link]

  • Al-Tel, T. H., et al. (2009). A surprising new route to 4-nitro-3-phenylisoxazole. Arkivoc. Available at: [Link]

  • Pradines, B., et al. (2001). In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Z-M, F., et al. (2005). In Vitro Plasmodium falciparum Drug Sensitivity Assay: Inhibition of Parasite Growth by Incorporation of Stomatocytogenic Amphiphiles into the Erythrocyte Membrane. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Sukhanov, V. S., et al. (2015). Synthesis of 4-Nitroisoxazole-Based Energetic Materials. Organic Letters. Available at: [Link]

  • Ordoñez-Gutiérrez, L., et al. (2017). In vitro assays for evaluation of drug activity against Leishmania spp. ResearchGate. Available at: [Link]

  • Vinaud, M. C., et al. (2017). mode of action of the main anti-parasitic drugs. BVS (Biblioteca Virtual em Saúde). Available at: [Link]

  • Sharma, V., et al. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Cogent Chemistry. Available at: [Link]

  • Marin, G. H., et al. (2016). Mechanism of action of drugs with activity against multicellular parasites. SEDICI. Available at: [Link]

  • De Rycker, M., et al. (2016). A Replicative In Vitro Assay for Drug Discovery against Leishmania donovani. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Canavaci, A. M., et al. (2010). In Vitro and In Vivo High-Throughput Assays for the Testing of Anti-Trypanosoma cruzi Compounds. SemOpenAlex. Available at: [Link]

  • El-Gohary, N. S., & Shaaban, M. I. (2016). 1,3-Oxazole derivatives: A review of biological activities as antipathogenic. Der Pharma Chemica. Available at: [Link]

  • Vacchina, P., & Morales, M. A. (2014). In Vitro Screening Test Using Leishmania Promastigotes Stably Expressing mCherry Protein. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Wang, B-L., et al. (2022). Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddition. RSC Advances. Available at: [Link]

  • de Almeida, B. F., et al. (2024). An Overview of Leishmania In Vitro Cultivation and Implications for Antileishmanial Screenings against Promastigotes. MDPI. Available at: [Link]

  • Creative Bioarray. (n.d.). LDH Cytotoxicity Assay. Creative Bioarray. Available at: [Link]

  • Wang, B-L., et al. (2022). Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddition. RSC Advances. Available at: [Link]

  • Chotivanich, K., et al. (2018). The In Vitro Invasion Inhibition Assay (IIA) for Plasmodium vivax. ResearchGate. Available at: [Link]

  • Riss, T. L., & Moravec, R. A. (2004). Update on in vitro cytotoxicity assays for drug development. ResearchGate. Available at: [Link]

  • G-Biosciences. (2020). LDH Cytotoxicity Assay FAQs. G-Biosciences. Available at: [Link]

  • Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. Available at: [Link]

  • More, P., et al. (2022). In Vitro Effect on Plasmodium falciparum and In Vivo Effect on Plasmodium berghei of Annomaal, an Oily Fraction Obtained from the Seeds of Annona squamosa. Molecules. Available at: [Link]

  • Pathak, A., et al. (2019). A comprehensive review on biological activities of oxazole derivatives. Journal of Advanced Pharmaceutical Technology & Research. Available at: [Link]

  • Khan, I., et al. (2016). New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles. Molecules. Available at: [Link]

  • El-Gohary, N. S., & Shaaban, M. I. (2016). 1,3-Oxazole derivatives: A review of biological activities as antipathogenic. ResearchGate. Available at: [Link]

  • Singh, H., et al. (2024). Oxazole-Based Molecules: Recent Advances on Biological Activities. Bentham Science. Available at: [Link]

  • Wikipedia. (n.d.). Oxazole. Wikipedia. Available at: [Link]

Sources

Unveiling the Mechanism of Action of 5-Chloro-3-methyl-4-nitro-1,2-oxazole: A Hypothesis-Driven Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This guide provides a comprehensive framework for elucidating the mechanism of action (MoA) of 5-Chloro-3-methyl-4-nitro-1,2-oxazole, a novel heterocyclic compound with therapeutic potential. Recognizing that this specific molecule may be underexplored, we leverage established principles from the broader classes of oxazole and nitroaromatic compounds to construct a robust, hypothesis-driven investigative strategy. This document is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the scientific rationale behind each experimental choice. We detail methods for assessing cytotoxicity, probing for bioreductive activation, quantifying oxidative stress, and identifying specific molecular targets to build a complete mechanistic picture.

Introduction: A Privileged Scaffold with a Reactive Warhead

The 1,2-oxazole (isoxazole) ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Oxazole derivatives have demonstrated a wide spectrum of pharmacological activities, including potent anticancer effects, by engaging a variety of molecular targets.[2][3] These targets include critical mediators of cancer cell survival and proliferation such as STAT3, microtubules, DNA topoisomerases, and various protein kinases.[4]

The introduction of a nitro (-NO₂) group to this scaffold in this compound is of significant mechanistic interest. Nitroaromatic compounds are frequently bioactivated within cells, particularly under the hypoxic (low oxygen) conditions characteristic of solid tumors.[5][6] This process transforms the relatively inert parent drug into a highly reactive cytotoxic agent, offering a potential mechanism for tumor-selective therapy. This guide provides the foundational hypotheses and detailed protocols to rigorously investigate this and other potential MoAs.

Core Mechanistic Hypotheses

Our investigation is built upon two primary, interconnected hypotheses derived from the compound's chemical structure.

Hypothesis 1: Bioreductive Activation and Resultant Oxidative Stress

The central hypothesis is that this compound functions as a prodrug activated by cellular nitroreductases.[7] These flavin-containing enzymes, which are overexpressed in many cancer cells and are particularly active in hypoxic environments, catalyze the reduction of the nitro group.[8] This multi-step reduction generates highly reactive nitroso and hydroxylamine intermediates.[9] These species can redox cycle, leading to the formation of superoxide radicals and other reactive oxygen species (ROS), inducing massive oxidative stress and subsequent cell death.[6]

G compound This compound (Prodrug, -NO₂) nitroreductase Nitroreductase (NTR) (Hypoxic Conditions) + NADH/NADPH compound->nitroreductase Enzymatic Reduction intermediates Reactive Intermediates (-NO, -NHOH) nitroreductase->intermediates Generates ros Reactive Oxygen Species (ROS) intermediates->ros Redox Cycling damage Macromolecular Damage (DNA, Proteins, Lipids) ros->damage Induces apoptosis Apoptosis / Cell Death damage->apoptosis Triggers

Caption: Postulated pathway of bioreductive activation leading to oxidative stress.

Hypothesis 2: Covalent Modification of Protein Targets

The electrophilic intermediates generated during nitroreduction (-NO, -NHOH) are capable of forming covalent bonds with nucleophilic residues (e.g., Cysteine, Histidine) on cellular proteins. This irreversible binding can inhibit the function of critical enzymes, disrupting essential cellular pathways and contributing significantly to the compound's cytotoxicity.

Experimental Framework for MoA Elucidation

The following protocols are designed to systematically test the core hypotheses.

Protocol 1: Baseline Cytotoxicity Assessment

Methodology (MTT Assay):

  • Cell Culture: Seed cancer cell lines (e.g., MCF-7 breast cancer, PC3 prostate cancer) into 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.01 µM to 100 µM).

  • Treatment: Replace the medium in the cell plates with the medium containing the compound dilutions. Include a vehicle-only control (e.g., 0.1% DMSO). Incubate for 48-72 hours.

  • MTT Reagent Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the results and calculate the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression.

Data Presentation:

Cell LineIC₅₀ (µM) after 72h
MCF-7 (Breast Cancer)Experimental Value
PC3 (Prostate Cancer)Experimental Value
A549 (Lung Cancer)Experimental Value
Protocol 2: Hypoxia-Selectivity Assay

Causality: To directly test the bioreductive activation hypothesis, we must compare the compound's cytotoxicity under normal oxygen (normoxic) and low oxygen (hypoxic) conditions. If the compound is activated by nitroreductases, which are more active in hypoxia, we expect to see significantly greater potency (a lower IC₅₀) under hypoxic conditions.

Methodology:

  • Parallel Plating: Prepare two identical sets of 96-well plates as described in Protocol 1.

  • Incubation Conditions:

    • Place one set of plates in a standard cell culture incubator (normoxia: ~21% O₂).

    • Place the second set in a specialized hypoxic incubator or chamber (hypoxia: 1% O₂).

  • Treatment and Analysis: Add the compound dilutions to both sets of plates and incubate for 72 hours under their respective atmospheric conditions.

  • MTT Assay: Perform the MTT assay on both sets of plates as described in Protocol 1.

  • Analysis: Calculate the IC₅₀ values for both normoxic and hypoxic conditions. Determine the "Hypoxic Cytotoxicity Ratio" (HCR) = IC₅₀ (normoxia) / IC₅₀ (hypoxia). An HCR value significantly greater than 1 supports the hypothesis of hypoxia-driven bioreductive activation.

Protocol 3: Intracellular ROS Detection

Causality: This protocol directly measures a key predicted downstream effect of the bioreductive pathway: the generation of ROS. We use 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), a cell-permeable probe that becomes highly fluorescent upon oxidation by ROS. An increase in fluorescence indicates a rise in intracellular oxidative stress.

Methodology:

  • Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate. Treat the cells with the compound at 1x and 2x its IC₅₀ value for several time points (e.g., 1, 4, 8 hours). Include a positive control (e.g., 100 µM H₂O₂) and a vehicle control.

  • Probe Loading: Remove the treatment medium and wash cells with warm PBS. Add 100 µL of 10 µM DCFH-DA in PBS to each well.

  • Incubation: Incubate the plate for 30 minutes at 37°C, protected from light.

  • Fluorescence Measurement: Wash the cells twice with PBS. Add 100 µL of PBS to each well and immediately measure the fluorescence intensity (Excitation ~485 nm, Emission ~530 nm) using a fluorescence plate reader.

  • Data Normalization: Normalize the fluorescence readings of treated cells to the vehicle control to quantify the fold-increase in ROS production.

Caption: Workflow for quantifying intracellular reactive oxygen species (ROS).

Concluding Remarks & Future Directions

This application note provides a foundational strategy to dissect the mechanism of action of this compound. Positive results from these assays—particularly a high Hypoxic Cytotoxicity Ratio and robust ROS production—would provide strong evidence for a bioreductive mechanism.

Subsequent advanced studies should focus on direct target identification. Techniques such as Activity-Based Protein Profiling (ABPP) with a clickable probe analog of the compound can be employed to definitively identify proteins that are covalently modified by the reactive intermediates, thus validating the second core hypothesis and providing a deeper understanding of the pathways leading to cell death.

References

  • Title: Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies Source: Bentham Science URL: [Link]

  • Title: Exploring Novel Oxazole Derivatives for Cancer Therapy: Design, Synthesis, and Mechanistic Insights Source: PubMed URL: [Link]

  • Title: A comprehensive review on biological activities of oxazole derivatives Source: BMC Chemistry URL: [Link]

  • Title: Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies Source: ResearchGate URL: [Link]

  • Title: Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines Source: MDPI URL: [Link]

  • Title: (PDF) A comprehensive review on biological activities of oxazole derivatives Source: ResearchGate URL: [Link]

  • Title: A comprehensive review on biological activities of oxazole derivatives Source: National Institutes of Health (NIH) URL: [Link]

  • Title: The Diverse Biological Activity of Recently Synthesized Nitro Compounds Source: National Institutes of Health (NIH) URL: [Link]

  • Title: The Diverse Biological Activity of Recently Synthesized Nitro Compounds Source: OUCI URL: [Link]

  • Title: Nitroreductase - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Nitroreductase-triggered indazole formation Source: ChemRxiv URL: [Link]

  • Title: Reduction of nitro phenols using nitroreductase from E. coli in the presence of NADH Source: PubMed URL: [Link]

  • Title: Biochemical and structural characterization of Haemophilus influenzae nitroreductase in metabolizing nitroimidazoles Source: RSC Publishing URL: [Link]

  • Title: Ratiometric Fluorescence Assay for Nitroreductase Activity: Locked-Flavylium Fluorophore as a NTR-Sensitive Molecular Probe Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective Source: Taylor & Francis Online URL: [Link]

  • Title: Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles Source: National Institutes of Health (NIH) URL: [Link]

  • Title: In Vitro and In Silico Study of 5-(Piperazin-1-Ylsulfonyl)-1,3-Oxazole-4-Carbonitriles Against Neuroblastoma Source: Preprints.org URL: [Link]

  • Title: Synthesis And Anticancer Activity Evaluation Of Novel Ligand 2- [2 - (5-Chloro Carboxy Phenyl) Azo] 1-Methyl Imidazole (1-Mecpai) With Some Metal Complexes Source: Journal of Cardiovascular Disease Research URL: [Link]

  • Title: 5-chloro-1-methyl-4-nitro-1H-imidazole - ChemBK Source: ChemBK URL: [Link]

  • Title: Synthesis of New Active Sulfones in the 5-Nitroimidazole Series Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives Source: National Institutes of Health (NIH) URL: [Link]

  • Title: (PDF) 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES Source: ResearchGate URL: [Link]

  • Title: Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks Source: PubMed Central URL: [Link]

Sources

Application Notes & Protocols: 5-Chloro-3-methyl-4-nitro-1,2-oxazole as a Versatile Scaffold for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2-oxazole (isoxazole) ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities. This document introduces 5-Chloro-3-methyl-4-nitro-1,2-oxazole , a highly functionalized isoxazole, as a strategic starting material for the synthesis of novel compound libraries. The inherent reactivity of the chloro and nitro substituents provides orthogonal chemical handles for diversification, enabling the exploration of extensive chemical space. We present a comprehensive guide on its potential applications, focusing on the generation of derivatives with predicted anticancer and antimicrobial properties. This guide includes a theoretical framework, detailed synthetic protocols, and a proposed workflow for biological screening and structure-activity relationship (SAR) analysis.

Introduction: The Strategic Value of a Multifunctional Scaffold

Heterocyclic compounds are the bedrock of modern drug discovery, with the isoxazole nucleus being a prominent member due to its favorable physicochemical properties and ability to engage in various biological interactions.[1][2] The molecule this compound is of particular interest not for its intrinsic biological activity, but for its potential as a versatile chemical building block. Its structure combines three key features that medicinal chemists can exploit:

  • The Isoxazole Core: A stable aromatic ring that acts as a rigid scaffold, correctly orienting substituents for interaction with biological targets.

  • An Electrophilic Aromatic System: The potent electron-withdrawing effect of the nitro group activates the C5 position, making the chloro substituent an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions.

  • A Modifiable Nitro Group: The nitro group can be readily reduced to an amino group, which can then be further functionalized through acylation, alkylation, or diazotization, opening up a second vector for chemical diversification.

This combination allows for a systematic and modular approach to library synthesis, targeting key therapeutic areas where substituted azoles have already demonstrated significant promise, such as oncology and infectious diseases.[3][4]

Physicochemical Properties and Reactivity Profile

A thorough understanding of the molecule's properties is crucial for designing effective synthetic strategies.

PropertyPredicted Value / CharacteristicRationale & Implication for Synthesis
Molecular Formula C₄H₃ClN₂O₃
Molecular Weight 162.53 g/mol Suitable for fragment-based drug design and library development.
Appearance Likely a crystalline solidBased on similar substituted nitroaromatic compounds.
Key Reactive Sites C5-Chloro, C4-NitroThe C5-Cl bond is activated for SNAr. The nitro group is prone to reduction.
Solubility Expected to be soluble in polar aprotic solvents (DMF, DMSO, Acetonitrile)Important for selecting appropriate reaction conditions.

The primary synthetic utility stems from the SNAr reaction at the C5 position. The stability of the Meisenheimer intermediate, facilitated by the adjacent nitro group, allows for the displacement of the chloride by a wide range of N-, O-, and S-based nucleophiles under relatively mild conditions. This is the cornerstone for generating a primary library of diverse compounds.

Proposed Application I: Development of Novel Anticancer Agents

Oxazole and isoxazole derivatives are known to possess potent anticancer activity by targeting a variety of mechanisms, including the inhibition of protein kinases, tubulin polymerization, and signal transducer and activator of transcription 3 (STAT3).[3][5] this compound serves as an ideal starting point to generate novel kinase inhibitors and other anticancer agents.

Causality Behind the Experimental Design

The rationale is to use the isoxazole as a central scaffold and append various amine-containing fragments at the C5 position. Many successful kinase inhibitors utilize a heterocyclic core to which a "hinge-binding" motif is attached, often an amine. By reacting our scaffold with a library of anilines, benzylamines, and other heterocyclic amines, we can systematically probe the chemical space around the isoxazole core to identify potent and selective binders.

Workflow for Anticancer Library Synthesis

G start This compound conditions S_NAr Reaction (e.g., DIPEA, DMF, 80-100 °C) start->conditions reagents Library of Amines (R-NH2) (Anilines, Benzylamines, etc.) reagents->conditions library C5-Amino-Substituted Isoxazole Library conditions->library screening Biological Screening (MTT Assay on Cancer Cell Lines) library->screening sar SAR Analysis & Lead Optimization screening->sar

Caption: Proposed workflow for anticancer library synthesis.

Proposed Application II: Generation of Novel Antimicrobial Agents

Nitro-containing heterocycles, such as the nitroimidazoles metronidazole and benznidazole, are clinically important antimicrobial drugs.[6] Their mechanism often involves the reductive activation of the nitro group within the pathogen to generate cytotoxic radical species. This same principle can be applied to derivatives of this compound.

Causality Behind the Experimental Design

This strategy involves a two-step diversification. First, the C5-chloro group is displaced with a nucleophile to introduce a desired chemical motif. Second, the nitro group is reduced to the corresponding amine. This amine can then be acylated with various carboxylic acids to generate a diverse library of amides. This approach allows for the modulation of electronic properties, lipophilicity, and steric bulk on two different parts of the molecule, providing a powerful method for optimizing antimicrobial activity and selectivity. The presence of a halogen at the 5-position is also known to enhance antimicrobial activity in some azole derivatives.[7]

Workflow for Antimicrobial Library Synthesis

G start This compound step1 Step 1: S_NAr Reaction (Nucleophile Nu-H) start->step1 intermediate C5-Substituted Nitroisoxazole step1->intermediate step2 Step 2: Nitro Reduction (e.g., Fe/HCl or H2, Pd/C) intermediate->step2 amine C5-Substituted Aminoisoxazole step2->amine step3 Step 3: Acylation (Library of R-COCl) amine->step3 library Final Antimicrobial Amide Library step3->library

Caption: Two-step diversification workflow for antimicrobial agents.

Detailed Experimental Protocols

Disclaimer: These protocols are proposed based on established chemical principles. All laboratory work should be performed by trained personnel with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Protocol 1: Synthesis of this compound

This protocol is a plausible route based on the nitration of a commercially available or readily synthesized precursor, 5-chloro-3-methylisoxazole.

Objective: To synthesize the title compound via electrophilic nitration.

Materials:

  • 5-chloro-3-methylisoxazole

  • Fuming Nitric Acid (90%)

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath.

Procedure:

  • Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (50 mL).

  • Cooling: Cool the flask in an ice-salt bath to between -5 °C and 0 °C.

  • Substrate Addition: Slowly add 5-chloro-3-methylisoxazole (0.1 mol) to the cold sulfuric acid while stirring. Ensure the temperature does not rise above 5 °C.

  • Nitrating Mixture: Prepare the nitrating mixture by slowly adding fuming nitric acid (0.11 mol) to concentrated sulfuric acid (20 mL) in a separate beaker, cooled in an ice bath.

  • Nitration: Add the prepared nitrating mixture dropwise to the reaction flask via the dropping funnel over 30-45 minutes. Maintain the internal temperature below 5 °C throughout the addition.

  • Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2 hours.

  • Quenching: Very slowly and carefully, pour the reaction mixture onto crushed ice (approx. 500 g) in a large beaker with vigorous stirring. A precipitate should form.

  • Extraction: Once all the ice has melted, transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).

  • Washing: Combine the organic layers and wash sequentially with cold water (100 mL), saturated sodium bicarbonate solution (2 x 100 mL, Caution: CO₂ evolution ), and finally with brine (100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

Self-Validation/Characterization:

  • TLC: Monitor reaction progress.

  • ¹H NMR: Expect a singlet for the methyl group.

  • ¹³C NMR: Confirm the number of unique carbons.

  • Mass Spectrometry (MS): Confirm the molecular weight and isotopic pattern for chlorine.

  • Melting Point: Determine the melting point of the purified product.

Protocol 2: General Procedure for SNAr Library Synthesis

Objective: To generate a library of C5-amino-substituted isoxazoles for biological screening.

Materials:

  • This compound (1 equivalent)

  • Library of primary or secondary amines (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents)

  • N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate, Hexanes

  • Reaction vials (e.g., 2-dram vials with screw caps)

Procedure (for one member of the library):

  • Preparation: To a reaction vial, add this compound (e.g., 50 mg, 0.31 mmol).

  • Reagent Addition: Add the desired amine (0.37 mmol) followed by the solvent (DMF, 1.5 mL).

  • Base Addition: Add DIPEA (0.62 mmol).

  • Reaction: Seal the vial and heat the mixture to 80 °C with stirring for 4-12 hours (monitor by TLC or LC-MS).

  • Workup: After cooling to room temperature, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).

  • Washing: Combine the organic layers and wash with water (2 x 15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product using flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to obtain the pure C5-amino derivative.

Biological Screening & Data Interpretation

A logical screening cascade is essential for efficiently identifying lead compounds.

G cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Lead Optimization primary_cancer Anticancer: MTT Assay (e.g., MCF-7, A549, HCT116) secondary_cancer Mechanism of Action (Kinase Panel, Tubulin Assay) primary_cancer->secondary_cancer primary_microbe Antimicrobial: MIC Assay (e.g., S. aureus, E. coli, C. albicans) secondary_microbe Bactericidal/Fungicidal Assay primary_microbe->secondary_microbe toxicity Cytotoxicity Assay (e.g., on normal cell line) secondary_cancer->toxicity sar SAR-guided Synthesis secondary_cancer->sar secondary_microbe->toxicity secondary_microbe->sar adme In Vitro ADME Profiling sar->adme

Caption: Proposed biological screening cascade for synthesized libraries.

Hypothetical SAR Data Table (Anticancer Screen)

This table illustrates how data could be structured to derive initial SAR insights.

Compound IDR-Group at C5Cell Line (MCF-7) IC₅₀ (µM)Cell Line (A549) IC₅₀ (µM)
Parent -Cl> 100> 100
LIB-001 -NH-Ph25.431.2
LIB-002 -NH-(4-F-Ph)8.112.5
LIB-003 -NH-(4-MeO-Ph)45.255.8
LIB-004 -NH-CH₂-Ph> 50> 50

Interpretation:

  • Displacing the chloride with an amine (LIB-001 vs. Parent) is essential for activity.

  • Adding an electron-withdrawing group (fluorine) to the aniline ring (LIB-002) enhances potency compared to the unsubstituted aniline (LIB-001).

  • Adding an electron-donating group (methoxy) (LIB-003) decreases potency.

  • Changing the linker from a direct aniline to a benzylamine (LIB-004) abolishes activity, suggesting a requirement for a specific conformation.

These initial findings would guide the synthesis of a second-generation library to further probe the effects of electronics and sterics on the appended aryl ring.

Conclusion

This compound represents a highly promising, yet underexplored, starting material for medicinal chemistry campaigns. Its activated substitution site and modifiable nitro group provide dual handles for rapid and efficient library generation. The protocols and workflows outlined here provide a robust framework for leveraging this scaffold to discover novel chemical entities with potential therapeutic applications in oncology and infectious disease.

References

  • ResearchGate. (2021). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. [Link]

  • PubMed. (2021). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. [Link]

  • OUCI. (n.d.). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action an.... [Link]

  • IJMPR. (n.d.). A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. [Link]

  • Bentham Science. (2019). Oxazole-Based Compounds As Anticancer Agents. [Link]

  • IJRSI. (2024). The Potential Antifungal and Antibacterial of 5-Chloro-1-Methyl-4-Nitroimidazole. [Link]

  • PubMed Central. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. [Link]

  • IAJPS. (n.d.). a brief review on antimicrobial activity of oxazole derivatives. [Link]

  • PubMed Central. (n.d.). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. [Link]

Sources

Application Notes and Protocols: 5-Chloro-3-methyl-4-nitro-1,2-oxazole as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Multifaceted Heterocyclic Synthon

5-Chloro-3-methyl-4-nitro-1,2-oxazole is a highly functionalized heterocyclic compound poised to be a valuable building block in modern organic synthesis. Its structure is distinguished by an isoxazole core bearing three key substituents: a methyl group at the 3-position, a strongly electron-withdrawing nitro group at the 4-position, and a chlorine atom at the 5-position. This specific arrangement of functional groups imparts a unique and powerful reactivity profile, establishing it as a versatile synthon for the construction of complex molecular architectures.

The inherent electron deficiency of the 1,2-oxazole ring is significantly amplified by the adjacent nitro group. This electronic feature activates the C5 position, making the chlorine atom a competent leaving group for various transformations. Consequently, this compound is an excellent substrate for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. Furthermore, the nitro group itself can be chemically manipulated, serving as a precursor to an amino group for the synthesis of fused heterocyclic systems. These diverse reactive handles allow for sequential, regioselective modifications, providing a strategic advantage in multistep syntheses targeting novel pharmaceuticals, agrochemicals, and materials.

This guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed experimental protocols and the scientific rationale behind its application.

Proposed Synthesis of the Building Block

While this compound is commercially available (CAS 1803599-70-3)[1], a plausible and scalable laboratory synthesis is crucial for its widespread adoption. A logical retrosynthetic approach involves the electrophilic nitration of the readily accessible precursor, 5-chloro-3-methylisoxazole.

Synthetic Rationale: The nitration of heterocyclic systems is a fundamental transformation. For isoxazoles, the position of nitration is directed by the existing substituents. Using a potent nitrating agent, such as a mixture of nitric and sulfuric acid, allows for the introduction of a nitro group onto the electron-rich C4 position. The reaction must be conducted at low temperatures to control the exothermic nature of the nitration and to minimize the formation of side products.[2][3]

Caption: Proposed synthesis of the title compound via electrophilic nitration.

Protocol 1: Synthesis of this compound
  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (H₂SO₄, 5 mL).

  • Cooling: Cool the flask to 0 °C in an ice-salt bath.

  • Addition of Precursor: Slowly add 5-chloro-3-methylisoxazole (1.0 eq) to the sulfuric acid with vigorous stirring, ensuring the temperature does not exceed 5 °C.

  • Nitrating Mixture: In a separate flask, prepare the nitrating mixture by cautiously adding concentrated nitric acid (HNO₃, 1.1 eq) to concentrated sulfuric acid (2 mL) at 0 °C.

  • Nitration: Add the nitrating mixture dropwise to the solution of the isoxazole over 30 minutes, maintaining the internal temperature between 0 and 5 °C.

  • Reaction: Stir the reaction mixture at 0-5 °C for an additional 2 hours.

  • Quenching: Carefully pour the reaction mixture onto crushed ice (50 g) with stirring.

  • Extraction: Extract the resulting aqueous suspension with dichloromethane (DCM, 3 x 30 mL).

  • Work-up: Combine the organic layers, wash with saturated sodium bicarbonate (NaHCO₃) solution (2 x 20 mL) and brine (20 mL), then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the solution and remove the solvent under reduced pressure. Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the title compound.

Application 1: Nucleophilic Aromatic Substitution (SNAr) at C5

The primary application of this building block lies in its susceptibility to nucleophilic aromatic substitution at the C5 position. The powerful electron-withdrawing effect of the 4-nitro group significantly activates this position towards nucleophilic attack. Interestingly, literature on related 5-nitroisoxazoles reveals that the nitro group itself can act as a leaving group in SNAr reactions, presenting two potential reactive pathways.[4][5] The choice of nucleophile, solvent, and temperature can potentially influence the chemoselectivity between the displacement of the chloro or the nitro group.

Caption: Competing SNAr pathways at the C5 position of the isoxazole ring.

Protocol 2: SNAr with Amine Nucleophiles (Chloride Displacement)
  • Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (MeCN).

  • Reagents: Add the desired primary or secondary amine (1.2 eq) and a non-nucleophilic base like potassium carbonate (K₂CO₃, 2.0 eq) or triethylamine (Et₃N, 2.0 eq).

  • Reaction: Stir the mixture at room temperature or heat gently (e.g., 50-80 °C) while monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel to obtain the 5-amino-3-methyl-4-nitroisoxazole derivative.

Application 2: Palladium-Catalyzed Cross-Coupling Reactions

The C5-Cl bond serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds. Suzuki-Miyaura and Sonogashira couplings are particularly powerful methods for introducing aryl, heteroaryl, or alkynyl moieties at this position, dramatically increasing molecular complexity.[6][7]

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants & Products OA Oxidative Addition PdII_A R¹-Pd(II)L₂-X OA->PdII_A TM Transmetalation PdII_B R¹-Pd(II)L₂-R² TM->PdII_B RE Reductive Elimination Pd0 Pd(0)L₂ RE->Pd0 Product 5-Aryl-3-methyl- 4-nitro-1,2-oxazole (R¹-R²) RE->Product Pd0->OA PdII_A->TM PdII_B->RE Isoxazole 5-Chloro-3-methyl- 4-nitro-1,2-oxazole (R¹-X) Isoxazole->OA Boronic Ar-B(OH)₂ (R²-BY₂) Boronic->TM Base Base (e.g., K₂CO₃) Base->TM

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol 3: Suzuki-Miyaura Coupling
  • Setup: To a degassed mixture of dioxane (4 mL) and water (1 mL) in a microwave vial, add this compound (1.0 eq), the desired arylboronic acid (1.5 eq), and a base such as potassium carbonate (K₂CO₃, 3.0 eq).

  • Catalyst: Add a palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf), 5 mol%).

  • Degassing: Seal the vial and degas the mixture by bubbling argon through it for 10-15 minutes.

  • Reaction: Heat the reaction mixture to 80-100 °C (conventional heating or microwave) until TLC or LC-MS indicates the consumption of the starting material.

  • Work-up: Cool the mixture to room temperature, dilute with water, and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography to yield the 5-aryl-3-methyl-4-nitroisoxazole.

Protocol 4: Sonogashira Coupling
  • Setup: In a Schlenk flask under an argon atmosphere, dissolve this compound (1.0 eq) in a mixture of toluene and triethylamine (Et₃N, 5:2 v/v).

  • Reagents: Add the terminal alkyne (1.2 eq).

  • Catalysts: Add the palladium catalyst, such as Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 3 mol%), and the copper co-catalyst, copper(I) iodide (CuI, 5 mol%).

  • Reaction: Stir the reaction mixture at room temperature or heat to 50 °C, monitoring by TLC.

  • Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography to afford the 5-alkynyl-3-methyl-4-nitroisoxazole product.[8][9]

Application 3: Synthesis of Fused Heterocyclic Systems

The nitro group is a synthetic linchpin, not just an activating group. Its reduction to an amine provides a nucleophilic center that can participate in subsequent intramolecular cyclization reactions. This strategy is exceptionally useful for building fused heterocyclic scaffolds, such as isoxazolo[5,4-b]pyridines, which are prevalent in medicinal chemistry.[10][11] The synthesis involves a three-step sequence: SNAr, nitro reduction, and cyclization.

Fused_Ring_Synthesis Start 5-Chloro-3-methyl- 4-nitro-1,2-oxazole Step1 S(N)Ar with (e.g.) Ethyl 2-mercaptoacetate Start->Step1 Intermediate1 Thioether Intermediate Step1->Intermediate1 Step2 Nitro Reduction (e.g., SnCl₂/HCl) Intermediate1->Step2 Intermediate2 Amino Intermediate Step2->Intermediate2 Step3 Cyclization (e.g., Heat or Acid) Intermediate2->Step3 Product Fused Isoxazolo- [5,4-b]pyridine Derivative Step3->Product

Caption: Workflow for the synthesis of fused isoxazolopyridine systems.

Protocol 5: Multi-step Synthesis of an Isoxazolo[5,4-b]pyridine Derivative
  • Step A (SNAr): Following Protocol 2, react this compound with a bifunctional nucleophile like ethyl 2-aminoacetate to form the corresponding 5-substituted intermediate.

  • Step B (Nitro Reduction):

    • Dissolve the intermediate from Step A (1.0 eq) in ethanol or acetic acid.

    • Add a reducing agent such as tin(II) chloride (SnCl₂, 5.0 eq) or iron powder (Fe, 5.0 eq) with concentrated hydrochloric acid (HCl).

    • Heat the mixture (e.g., to 70 °C) until the reduction is complete (monitor by TLC).

    • Cool the reaction, neutralize with a saturated NaHCO₃ solution, and extract the product with ethyl acetate. Purify if necessary.[12]

  • Step C (Cyclization):

    • Dissolve the purified 4-amino-5-substituted isoxazole from Step B in a high-boiling solvent like toluene or xylenes.

    • Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid) or a base, depending on the nature of the side chain, to promote intramolecular condensation.

    • Heat the mixture to reflux, often with a Dean-Stark trap to remove water.

    • After completion, cool the reaction, remove the solvent, and purify the residue by column chromatography or recrystallization to obtain the final fused heterocyclic product.

Physicochemical and Spectroscopic Data

PropertyValueSource
Chemical Formula C₄H₃ClN₂O₃[1]
Molecular Weight 162.53 g/mol [1]
CAS Number 1803599-70-3[1]
Appearance Predicted: White to pale yellow solid-
¹H NMR (Predicted) δ (ppm) approx. 2.5-2.7 (s, 3H, CH₃)-
¹³C NMR (Predicted) δ (ppm) approx. 11-13 (CH₃), 115-120 (C4), 155-160 (C3), 160-165 (C5)-

Safety and Handling

This compound should be handled with care, assuming the hazards associated with related nitroaromatic and chlorinated heterocyclic compounds.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • Engineering Controls: Handle exclusively in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.

  • Handling Precautions: Avoid contact with skin, eyes, and clothing. Avoid formation of dust. Keep away from heat, sparks, and open flames.

  • Chemical Incompatibilities: Aromatic nitro compounds can react violently or explosively with strong bases, strong reducing agents, and metals. Avoid contact with these materials.

  • First Aid:

    • Skin Contact: Immediately wash with soap and plenty of water.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • Inhalation: Move person into fresh air.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water.

    • In all cases of exposure, seek immediate medical attention.

References

  • Divergent Synthesis of Isoxazolo[5,4-b]pyridines. J. Org. Chem.2024, 27, e202301287.
  • The synthesis of 3,5,6,7-tetrasubstituted isoxazolo[4,5-b]pyridines and an evaluation of their in vitro antiprolifer
  • Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines. Beilstein J. Org. Chem.
  • Nitroaromatics and Isophorone Standard - Safety D
  • Divergent Synthesis of Isoxazolo[5,4‐b]pyridines. ResearchGate. [Link]

  • 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. MDPI. [Link]

  • 5-Nitroisoxazoles in SNAr Reactions: A Novel Chemo- and Regioselective Approach to Isoxazole-Based Bivalent Ligands of AMPA Receptors. PubMed Central. [Link]

  • Safety precautions and handling of 2-Hydroxy-6-nitrobenzamide in the lab. Benchchem.
  • Synthesis of methyl 4-amino-3-methoxyisoxazole-5-carboxylate. PubMed Central. [Link]

  • Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Anasazi Instruments. [Link]

  • Nitrocompounds, Aromatic: Physical & Chemical Hazards. CDC. [Link]

  • Runaway Reaction Hazards in Processing Organic Nitro Compounds. ACS Publications. [Link]

  • EAS Nitration Experiment & Recrystallization. YouTube. [Link]

  • Runaway reaction hazards in processing organic nitrocompounds. IChemE. [Link]

  • 5-Nitroisoxazoles in SNAr reactions: access to polysubstituted isoxazole derivatives. Organic & Biomolecular Chemistry (RSC Publishing).
  • 5-Nitroisoxazoles in SNAr Reactions: A Novel Chemo- and Regioselective Approach to Isoxazole-Based Bivalent Ligands of AMPA Receptors. MDPI. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Suzuki reaction. Wikipedia. [Link]

Sources

The Strategic Role of 5-Chloro-3-methyl-4-nitro-1,2-oxazole in the Synthesis of Next-Generation Agrochemicals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoxazole Scaffold as a Privileged Structure in Agrochemical Discovery

The 1,2-oxazole (isoxazole) ring system is a cornerstone in the development of novel agrochemicals, offering a versatile and highly adaptable scaffold for the creation of potent herbicides, fungicides, and insecticides.[1][2] Its inherent chemical properties, including metabolic stability and the ability to engage in a multitude of intermolecular interactions, make it a privileged structure in the design of bioactive molecules. The strategic introduction of specific substituents onto the isoxazole core allows for the fine-tuning of a compound's biological activity, selectivity, and physicochemical properties. Among the vast array of substituted isoxazoles, 5-Chloro-3-methyl-4-nitro-1,2-oxazole stands out as a particularly valuable synthetic intermediate. The presence of a nitro group at the 4-position significantly influences the electron density of the ring, while the chloro group at the 5-position provides a reactive handle for a variety of chemical transformations. This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of novel agrochemicals, aimed at researchers and professionals in the field of crop protection.

Synthesis of the Key Intermediate: this compound

Protocol 1: Synthesis of this compound

Objective: To synthesize this compound from 3,5-dimethyl-4-nitroisoxazole.

Materials:

  • 3,5-dimethyl-4-nitroisoxazole

  • N-Chlorosuccinimide (NCS)

  • Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (radical initiator)

  • Carbon tetrachloride (CCl₄) or other suitable inert solvent

  • Sodium bicarbonate (NaHCO₃) solution (5% w/v)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (for chromatography)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,5-dimethyl-4-nitroisoxazole (1 equivalent) in carbon tetrachloride.

  • Add N-Chlorosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide or AIBN (0.05 equivalents) to the solution.

  • Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and maintain reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate sequentially with 5% sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound.

Causality behind Experimental Choices:

  • The use of a radical initiator like BPO or AIBN is crucial for the homolytic cleavage of the N-Cl bond in NCS, generating the chlorine radical necessary for the halogenation of the methyl group.

  • Carbon tetrachloride is a classic solvent for radical reactions due to its inertness. However, due to its toxicity, alternative solvents like chlorobenzene or certain alkanes can be explored.

  • The aqueous workup with sodium bicarbonate is to neutralize any acidic byproducts, and the brine wash is to remove any remaining aqueous impurities.

Application in the Development of Novel Herbicides

The 5-chloro substituent in this compound serves as an excellent leaving group in nucleophilic substitution reactions. This reactivity can be exploited to introduce a variety of functional groups, leading to the synthesis of diverse libraries of compounds for herbicidal screening. A common strategy involves the displacement of the chlorine with substituted phenols or anilines to generate herbicidally active ether or amine linkages.

Protocol 2: Synthesis of a Phenyl Ether Herbicide Candidate

Objective: To synthesize a potential herbicide by reacting this compound with a substituted phenol.

Materials:

  • This compound

  • 4-Fluorophenol (or other substituted phenol)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted phenol (1.1 equivalents) and dry DMF.

  • Add potassium carbonate (1.5 equivalents) or sodium hydride (1.2 equivalents, handle with extreme care) to the solution and stir for 30 minutes at room temperature to form the phenoxide.

  • Add a solution of this compound (1 equivalent) in dry DMF dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-80°C and stir for 8-12 hours, monitoring by TLC.

  • After cooling to room temperature, quench the reaction by the slow addition of water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane-ethyl acetate) to obtain the desired phenyl ether derivative.

Trustworthiness of the Protocol: This protocol is based on well-established Williamson ether synthesis principles, a cornerstone of organic synthesis, ensuring its reliability. The progress of the reaction can be easily monitored by TLC, and the final product can be unequivocally characterized by standard spectroscopic techniques (¹H NMR, ¹³C NMR, MS).

Application in the Development of Novel Fungicides

The electrophilic nature of the 5-position of the isoxazole ring, enhanced by the nitro group, also makes it susceptible to attack by sulfur-based nucleophiles. This reactivity can be harnessed to synthesize thioether derivatives, a class of compounds known to exhibit fungicidal activity.

Protocol 3: Synthesis of a Thioether Fungicide Candidate

Objective: To synthesize a potential fungicide by reacting this compound with a substituted thiol.

Materials:

  • This compound

  • 4-Chlorothiophenol (or other substituted thiol)

  • Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

  • Ethanol or Methanol

  • Dichloromethane

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the substituted thiol (1.1 equivalents) in ethanol in a round-bottom flask.

  • Add a solution of sodium hydroxide (1.2 equivalents) in ethanol to the flask and stir for 15 minutes at room temperature to form the thiolate.

  • Add a solution of this compound (1 equivalent) in ethanol to the reaction mixture.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Partition the residue between water and dichloromethane.

  • Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer to yield the crude thioether.

  • Purify the product by recrystallization or column chromatography.

Visualization of Synthetic Pathways

To visually represent the synthetic logic, the following diagrams have been generated using Graphviz.

Synthesis_of_Intermediate Start 3,5-dimethyl-4-nitroisoxazole Reagents1 NCS, BPO/AIBN CCl₄, Reflux Start->Reagents1 Chlorination Product This compound Reagents1->Product caption Diagram 1: Synthesis of the Key Intermediate.

Diagram 1: Synthesis of the Key Intermediate.

Agrochemical_Synthesis cluster_herbicide Herbicide Synthesis cluster_fungicide Fungicide Synthesis Intermediate This compound Herbicide Phenyl Ether Herbicide Candidate Intermediate->Herbicide Nucleophilic Aromatic Substitution Fungicide Thioether Fungicide Candidate Intermediate->Fungicide Nucleophilic Aromatic Substitution Phenol Substituted Phenol (e.g., 4-Fluorophenol) Base1 K₂CO₃ or NaH DMF Phenol->Base1 Thiol Substituted Thiol (e.g., 4-Chlorothiophenol) Base2 NaOH or K₂CO₃ Ethanol Thiol->Base2 Base1->Herbicide Base2->Fungicide caption Diagram 2: Application in Agrochemical Synthesis.

Diagram 2: Application in Agrochemical Synthesis.

Quantitative Data and Biological Activity

While specific biological activity data for derivatives of this compound are not yet widely published, data from analogous isoxazole-based agrochemicals can provide valuable insights into expected potency. The following table summarizes representative data for isoxazole-containing fungicides and herbicides, illustrating the potential of this chemical class.

Compound ClassTarget OrganismBiological Activity (EC₅₀/IC₅₀)Reference
Isoxazole CarboxamidesBotrytis cinerea0.5 - 10 µg/mL[1][3]
Phenylisoxazole EthersEchinochloa crus-galli10 - 50 µM[4]
Isoxazole-based SafenersBensulfuron-methyl injury in riceSignificant reduction in phytotoxicity[5]

This table presents representative data for analogous compounds to indicate potential activity and is not specific to derivatives of this compound.

Conclusion and Future Perspectives

This compound represents a highly promising and versatile building block for the discovery of novel agrochemicals. Its synthesis, while requiring a dedicated step, is achievable through established chemical transformations. The reactivity of the 5-chloro substituent allows for the facile introduction of a wide array of chemical moieties, enabling the rapid generation of diverse compound libraries for high-throughput screening. The protocols outlined in this document provide a solid foundation for researchers to explore the potential of this intermediate in developing next-generation herbicides and fungicides. Future research should focus on optimizing the synthesis of the core intermediate and exploring a broader range of nucleophilic substitution reactions to expand the chemical space of derived agrochemical candidates.

References

  • Gucma, M., Golebiewski, W. M., Morytz, B., Charville, H., & Whiting, A. (2010). Synthesis of 3-Substituted Isoxazolecarboxamides as Potential Fungicides. Letters in Organic Chemistry, 7(7), 502-507.
  • Gucma, M., & Golebiewski, W. M. (2010). Synthesis of 3-Substituted Isoxazolecarboxamides as Potential Fungicides.
  • (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(52), 32961-32988.
  • Wikipedia. (n.d.). Isoxazole.
  • (2021). Synthesis, characterization and herbicidal activity of isoxazole derivatives for control of Barnyard grass in Rice.
  • Duc, D. X., & Dung, V. C. (2021). Recent Progress in the Synthesis of Isoxazoles. Current Organic Chemistry, 25(24), 2938-2989.
  • (2022). Pharmacophore Reorganization-Based Design, Synthesis, and Safener Activity of Novel Isoxazole–Piperazinone Derivatives. Journal of Agricultural and Food Chemistry, 70(4), 1069-1079.
  • (2021). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 26(23), 7291.
  • Raju, G. N., et al. (2015). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica, 7(6), 346-352.
  • Kaur, S., et al. (2021). The preparation of 3-methyl-4-nitro-5-styrylisoxazole carried out using solvent-free grinding. Tetrahedron.
  • (2009). Three Multicomponent Reactions of 3,5-Dimethyl-4-nitroisoxazole. Tetrahedron, 65(43), 8875-8880.
  • PubChem. (n.d.). 3-[Chloro-(4-nitrophenyl)methyl]-1,2-oxazole.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of 3-Methyl-4-nitro-5-styrylisoxazole.
  • (2021). Applications of 3,5‐Dialkyl‐4‐nitroisoxazoles and Their Derivatives in Organic Synthesis. Chemistry – An Asian Journal, 16(15), 1956-1976.
  • (2019). Synthetic Approaches to Nitro-Substituted Isoxazoles. Synthesis, 51(08), 1516-1528.
  • (2012). 2-(3-Methyl-2-nitrophenyl)-4,5-dihydro-1,3-oxazole. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2869.
  • (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1649.
  • (2019). 5-Nitroisoxazoles in SNAr Reactions: Access to Polysubstituted Isoxazole Derivatives. The Journal of Organic Chemistry, 84(15), 9513-9526.
  • (2023). 5-Nitroisoxazoles in SNAr Reactions: A Novel Chemo- and Regioselective Approach to Isoxazole-Based Bivalent Ligands of AMPA Receptors. International Journal of Molecular Sciences, 24(22), 16183.
  • (2021). Synthetic approaches for oxazole derivatives: A review.
  • (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1649.
  • Biswas, T. (2021, May 20). OXAZOLE SYNTHESIS REACTIONS FOR MSC SEMESTER IV. YouTube.
  • (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
  • BLDpharm. (n.d.). 3-Methyl-4-nitro-5-(trichloromethyl)isoxazole.
  • Biswas, T. (2022, January 16). Oxazole Synthesis by four Name Reactions. YouTube.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles.
  • (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. Molecules, 27(6), 1957.
  • (2001). Synthesis and Friedlander reactions of 5-amino-4-cyano-1,3-oxazoles. ARKIVOC, 2001(9), 23-33.
  • Google Patents. (n.d.). CN101948435A - Preparation method of 5-chlorine-1-methyl-4-nitro iminazole.
  • Beijing Think-Far Technology Co., Ltd. (n.d.). 3-Methyl-4-nitro-1,2-oxazole.

Sources

Application Notes & Protocols: High-Throughput Screening of 1,2-Oxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2-oxazole ring is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its role as a versatile bioisostere and its presence in a wide array of biologically active compounds.[1] This structural motif is a cornerstone in the development of novel therapeutics, with derivatives showing promise as anticancer, anti-inflammatory, and kinase-inhibiting agents.[2][3] High-Throughput Screening (HTS) provides the technological framework to rapidly interrogate large libraries of 1,2-oxazole derivatives, enabling the identification of promising hit compounds for drug discovery pipelines.[4] This guide provides an in-depth overview of field-proven HTS protocols tailored for the evaluation of 1,2-oxazole libraries, focusing on both biochemical and cell-based assay formats. We delve into the causality behind experimental design, provide detailed step-by-step protocols, and outline a robust framework for data analysis and hit validation, ensuring scientific integrity and reproducibility.

The Strategic Framework of an HTS Campaign

A successful HTS campaign is a multi-stage process designed to systematically identify and validate active compounds from a large library. The process begins with robust assay development and culminates in the identification of confirmed hits that are suitable for progression into lead optimization. The choice of assay is fundamentally dictated by the biological question and the nature of the target.

HTS_Workflow cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Screening & Hit Identification cluster_2 Phase 3: Hit Triage & Characterization Assay_Dev Assay Development (Target-Specific) Miniaturization Miniaturization (e.g., 384-well format) Assay_Dev->Miniaturization Validation Assay Validation (Z'-factor, S/N ratio) Miniaturization->Validation Primary_Screen Primary Screen (Single Concentration) Validation->Primary_Screen Hit_Confirmation Hit Confirmation (Re-testing from source plates) Primary_Screen->Hit_Confirmation Dose_Response Dose-Response Analysis (IC50/EC50 Determination) Hit_Confirmation->Dose_Response Counter_Screens Counter-Screens (Rule out artifacts/cytotoxicity) Dose_Response->Counter_Screens Secondary_Assays Secondary Assays (Orthogonal & Functional) Counter_Screens->Secondary_Assays SAR_Analysis SAR by Analogs Secondary_Assays->SAR_Analysis Lead_Opt Lead_Opt SAR_Analysis->Lead_Opt Lead Optimization

Caption: General workflow of a High-Throughput Screening (HTS) campaign.

Biochemical Assays: Interrogating Direct Target Engagement

Biochemical assays utilize purified components (e.g., enzymes, receptors) to directly measure the effect of a compound on its target in a controlled, cell-free environment.[5] This approach is ideal for primary screening when the molecular target is known and available in a purified form. Given that many oxazole derivatives are designed as kinase inhibitors, we present protocols for two industry-standard kinase assay platforms.[6][7]

Fluorescence Polarization (FP) Assay for Kinase Inhibition

Principle of Causality: The FP assay is a homogenous technique ideal for monitoring binding events in solution.[8] It measures the change in the rotational speed of a small fluorescently labeled molecule (a "tracer") upon binding to a much larger protein, such as a kinase.[9] When the tracer is unbound, it tumbles rapidly, and its emitted light is depolarized. When bound to the kinase, its tumbling slows dramatically, and the emitted light remains highly polarized. An inhibitor from the 1,2-oxazole library will compete with the tracer for the kinase's binding site, displacing it and causing a decrease in polarization.[10]

FP_Principle cluster_0 Low Polarization cluster_1 High Polarization Unbound Unbound Fluorescent Tracer (Rotates Rapidly) Light_Out_U Depolarized Emitted Light Unbound->Light_Out_U Light_In_U Polarized Excitation Light Light_In_U->Unbound Bound Tracer Bound to Kinase (Rotates Slowly) Light_Out_B Polarized Emitted Light Bound->Light_Out_B Light_In_B Polarized Excitation Light Light_In_B->Bound Inhibitor Competing 1,2-Oxazole Derivative Inhibitor->Bound Displaces Tracer

Caption: Principle of the Fluorescence Polarization (FP) competitive binding assay.

Protocol: FP-Based Kinase Inhibition Assay

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Kinase Stock: Prepare a concentrated stock of the purified kinase in assay buffer.

    • Tracer Stock: Prepare a concentrated stock of the fluorescently labeled tracer (a known ligand for the kinase) in DMSO.

    • Compound Plates: Serially dilute the 1,2-oxazole library compounds in DMSO, then further dilute in assay buffer to the desired screening concentration (e.g., 10 µM final).

  • Assay Execution (384-well format):

    • Add 5 µL of diluted compound or control (DMSO for negative, known inhibitor for positive) to the appropriate wells of a low-volume, non-binding black microplate.[11]

    • Add 10 µL of the kinase solution (at a pre-determined optimal concentration) to all wells.

    • Incubate for 15 minutes at room temperature to allow for compound-kinase binding.

    • Add 5 µL of the fluorescent tracer solution (at a pre-determined optimal concentration, typically below its Kd).

    • Incubate for 60 minutes at room temperature, protected from light.

    • Read the plate on an FP-capable plate reader, measuring parallel and perpendicular fluorescence emission.

  • Data Analysis:

    • Calculate the millipolarization (mP) values for each well.

    • Normalize data to controls: % Inhibition = 100 * (1 - [(mPsample - mPmin) / (mPmax - mPmin)]).

    • Identify hits based on a pre-defined threshold (e.g., >50% inhibition or >3 standard deviations from the negative control mean).

Parameter Value Rationale
Plate Type 384-well, non-binding, blackMinimizes reagent use and prevents tracer adsorption.[11]
Final Volume 20 µLSuitable for HTS automation and reagent conservation.
Screening Conc. 10 µMStandard single-point concentration for primary screens.
Z'-factor Goal > 0.5Indicates a robust and reliable assay suitable for HTS.[12]
AlphaScreen Assay for Kinase Activity

Principle of Causality: AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a highly sensitive, bead-based technology used to study biomolecular interactions.[13][14] For a kinase assay, a biotinylated peptide substrate is captured by Streptavidin-coated Donor beads. A phosphorylation-specific antibody, which recognizes the phosphorylated substrate, is captured by Protein A-coated Acceptor beads. When the kinase is active, it phosphorylates the substrate, bringing the Donor and Acceptor beads into close proximity (~200 nm). Excitation of the Donor bead at 680 nm generates singlet oxygen, which diffuses to the nearby Acceptor bead, triggering a chemiluminescent signal.[15] An active 1,2-oxazole inhibitor prevents substrate phosphorylation, keeping the beads separated and ablating the signal.[16]

AlphaScreen_Principle cluster_0 Active Kinase (No Inhibitor) cluster_1 Inhibited Kinase Donor_A Donor Bead Streptavidin Substrate_A Biotin-Substrate-P Donor_A:d->Substrate_A Biotin Acceptor_A Acceptor Bead Protein A Antibody_A P-Specific Ab Substrate_A->Antibody_A binds Signal Light Signal (520-620 nm) Antibody_A->Acceptor_A:p binds Kinase Kinase + ATP Donor_I Donor Bead Streptavidin Substrate_I Biotin-Substrate Donor_I:d->Substrate_I Biotin Acceptor_I Acceptor Bead Protein A NoSignal No Signal Antibody_I P-Specific Ab Inhibitor 1,2-Oxazole Inhibitor

Caption: Mechanism of an AlphaScreen kinase inhibition assay.

Protocol: AlphaScreen Kinase Assay

  • Reagent Preparation:

    • Kinase Buffer: As described in the FP assay.

    • Enzyme/Substrate Mix: Prepare a 2X solution of kinase and biotinylated peptide substrate in kinase buffer.

    • ATP Solution: Prepare a 4X solution of ATP in kinase buffer (concentration at or near the Km for the enzyme).

    • Compound Plates: Prepare as described previously.

    • Detection Mix: Prepare a solution of Streptavidin-Donor beads, Protein A-Acceptor beads, and the phospho-specific antibody in a dedicated AlphaScreen buffer (as per manufacturer's instructions).

  • Assay Execution (384-well format):

    • Add 2.5 µL of diluted compound or control to the wells of a white 384-well microplate (e.g., OptiPlate).[17]

    • Add 5 µL of the 2X enzyme/substrate mix to all wells.

    • Add 2.5 µL of the 4X ATP solution to initiate the kinase reaction.

    • Incubate for 60 minutes at room temperature.

    • Add 10 µL of the detection mix to stop the reaction and begin signal development.

    • Seal the plate and incubate for 60-90 minutes at room temperature in the dark.

    • Read on an AlphaScreen-capable plate reader.

  • Data Analysis:

    • Calculate % inhibition relative to high and low controls.

    • Identify hits based on a pre-defined inhibition threshold.

    • Crucial: Perform a counter-screen with biotinylated-GST and anti-GST antibody beads to identify compounds that directly interfere with the AlphaScreen signal.[17]

Cell-Based Assays: Assessing Activity in a Physiological Context

Cell-based assays are essential for understanding a compound's activity within a living system, providing insights into cell permeability, off-target effects, and general cytotoxicity.[18][19] They are often used as secondary screens or for primary screening in phenotypic drug discovery.[20]

Luciferase Reporter Assay for Pathway Modulation

Principle of Causality: Luciferase reporter assays are a highly sensitive method for monitoring the activity of specific signaling pathways.[21][22] Cells are stably transfected with a plasmid where the luciferase gene is under the transcriptional control of a promoter containing response elements for a pathway of interest (e.g., NF-κB, AP-1). When the pathway is activated, transcription factors bind to these elements, driving the expression of luciferase.[23] The enzyme then catalyzes a reaction with its substrate (luciferin), producing a quantifiable light signal.[24][25] A 1,2-oxazole derivative that inhibits the pathway will reduce luciferase expression and, consequently, the luminescent signal.

Protocol: NF-κB Luciferase Reporter Assay

  • Cell Culture and Seeding:

    • Culture a stable cell line containing an NF-κB-luciferase reporter construct (e.g., HEK293-NFκB-luc) under standard conditions.

    • Trypsinize and resuspend cells. Seed 5,000-10,000 cells per well in 20 µL of media into a 384-well white, clear-bottom plate.

    • Incubate for 18-24 hours to allow for cell attachment.

  • Assay Execution:

    • Add 50 nL of 1,2-oxazole compounds or controls (DMSO) to the cell plates using a pintool or acoustic dispenser.

    • Incubate for 1 hour at 37°C.

    • Add 5 µL of a pathway activator (e.g., TNF-α at its EC80 concentration) to all wells except the negative controls.

    • Incubate for 6-8 hours at 37°C to allow for reporter gene expression.

    • Equilibrate the plate to room temperature.

    • Add 25 µL of a luciferase assay reagent (e.g., Bright-Glo™) to each well. This reagent lyses the cells and provides the luciferin substrate.

    • Incubate for 5 minutes at room temperature.

    • Measure luminescence on a plate reader.

  • Data Analysis and Counter-Screening:

    • Calculate % inhibition relative to stimulated (max) and unstimulated (min) controls.

    • Crucial: A counter-screen is mandatory to identify compounds that directly inhibit the firefly luciferase enzyme.[21] This can be done by adding compounds directly to a solution of recombinant luciferase enzyme and measuring the signal.

    • A parallel cytotoxicity assay is also required to eliminate compounds that inhibit the signal simply by killing the cells.

Parameter Value Rationale
Cell Line Stable reporter lineEnsures consistent reporter expression and response.
Activator Conc. EC80Provides a robust signal window while maintaining sensitivity to inhibitors.
Readout LuminescenceOffers high sensitivity and a wide dynamic range.[21]
Counter-Screens Luciferase inhibition, CytotoxicityEssential for eliminating false positives and ensuring data integrity.[21][26]
Cytotoxicity Assay (ATP Measurement)

Principle of Causality: Assessing cytotoxicity is a critical step in any HTS campaign to filter out non-specific compounds that act through toxic mechanisms.[27] One of the most common methods measures intracellular ATP levels as an indicator of metabolic activity and cell viability.[26] Viable cells maintain a stable pool of ATP. Upon cell death, this pool is rapidly depleted. The assay uses a reagent that lyses cells to release ATP, which then serves as a co-factor for the luciferase enzyme in a light-producing reaction. The amount of light is directly proportional to the number of viable cells.

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

  • Cell Seeding: Seed cells in a 384-well plate at a density optimized for logarithmic growth over the assay period. Incubate overnight.

  • Compound Addition: Add the 1,2-oxazole derivatives at the same concentration used in the primary screen.

  • Incubation: Incubate for a period that matches the primary assay's incubation time (e.g., 6, 24, or 48 hours).

  • Signal Generation:

    • Equilibrate the plate to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of media in the well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Express results as % viability relative to vehicle (DMSO) treated cells. Compounds showing significant cytotoxicity (e.g., >20% reduction in viability) are flagged as potential false positives from primary screens.

Hit Triage and Validation

Identifying a "hit" in the primary screen is only the first step. A rigorous triage process is required to eliminate artifacts and false positives, ensuring that resources are focused on the most promising chemical matter.

Hit_Triage Primary_Hits Primary Hits (e.g., >50% Inhibition) Confirmation Hit Confirmation (Re-test from fresh stock) Primary_Hits->Confirmation Dose_Response Dose-Response Curve (Determine IC50/EC50) Confirmation->Dose_Response Counter_Screen Counter-Screens (Assay-specific interference, cytotoxicity) Dose_Response->Counter_Screen Orthogonal_Assay Orthogonal Assay (Different technology, same target) Counter_Screen->Orthogonal_Assay Confirmed_Lead Validated Hit (Ready for Lead Optimization) Orthogonal_Assay->Confirmed_Lead

Caption: A logical workflow for hit triage and validation.

Conclusion

The 1,2-oxazole scaffold continues to be a rich source of potential therapeutic agents. The successful identification of novel, bioactive derivatives from large chemical libraries is critically dependent on the strategic selection and rigorous execution of high-throughput screening protocols. By employing a multi-faceted approach that combines direct biochemical assays like FP and AlphaScreen with physiologically relevant cell-based reporter and viability assays, researchers can efficiently navigate the complexities of drug discovery. The foundation of this process rests on a deep understanding of the underlying principles of each assay and the implementation of a robust hit triage strategy to eliminate artifacts, ensuring the progression of only the most promising and mechanistically sound candidates.

References

  • A Luciferase Reporter Gene System for High-Throughput Screening of γ-Globin Gene Activ
  • Affordable luciferase reporter assay for cell-based high-throughput screening. (2013). The Francis Crick Institute.
  • Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Visikol.
  • Fluorescence polarization assay to quantify protein-protein interactions in an HTS form
  • High-Throughput Firefly Luciferase Reporter Assays. (2016).
  • Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Form
  • AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. (2016). NIH.
  • Affordable Luciferase Reporter Assay for Cell-Based High-Throughput Screening. (2013).
  • High-Throughput Screening Assays for the Assessment of Cytotoxicity.
  • High-Throughput Assays Using a Luciferase-Expressing Replicon, Virus-Like Particles, and Full-Length Virus for West Nile Virus Drug Discovery. NIH.
  • High-Throughput Cell Toxicity Assays. (2016). PubMed.
  • High-Throughput Screening AlphaScreen Assay for Identification of Small-Molecule Inhibitors of Ubiquitin E3 Ligase SCFSkp2-Cks1. NIH.
  • Cell-based assays in high-throughput mode (HTS). (2016). BioTechnologia.
  • AlphaScreen. BMG LABTECH.
  • Cell-Based Assays in High-Throughput Screening for Drug Discovery. (2012). Lifescience Global.
  • Establishing and optimizing a fluorescence polariz
  • Protocol for Fluorescence Polarization Assay Using GI224329.
  • AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. (2016).
  • Fluorescence polarization assays in high-throughput screening and drug discovery: a review. (2014). PMC - NIH.
  • AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. (2016).
  • Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. (2020). PMC - PubMed Central.
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2022). Taylor & Francis Online.
  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). MDPI.
  • Cell-based assays in high-throughput mode (HTS). (2016). BioTechnologia.
  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. (2025). RSC Publishing.
  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2022).
  • Application Notes and Protocols for High-Throughput Screening of 2-(p-Tolyl)oxazole Libraries. Benchchem.
  • High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. (2011). PubMed Central.
  • Cell-based assays for high-throughput screening. (2010). PubMed - NIH.
  • Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. (2018). PubMed.
  • Cell-Based Assays for High-Throughput Screening. (2009). Semantic Scholar.
  • High throughput screening. Methods and protocols, second edition. Preface. (2009). PubMed.
  • Screening assays for tyrosine kinase inhibitors: A review. (2023). PubMed.
  • High Throughput Screening. Axcelead Drug Discovery Partners, Inc.

Sources

Application Notes & Protocols: A Comprehensive Guide to Cell-Based Cytotoxicity assays for 5-Chloro-3-methyl-4-nitro-1,2-oxazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Cytotoxic Potential of 5-Chloro-3-methyl-4-nitro-1,2-oxazole

The oxazole scaffold is a prominent heterocyclic structure in medicinal chemistry, known for its presence in a wide range of biologically active molecules. The addition of a nitro group, a strong electron-withdrawing moiety, can significantly alter a compound's properties and biological effects. Specifically, this compound is a compound of interest for its potential therapeutic applications, particularly in oncology. A critical initial step in the preclinical evaluation of any potential drug candidate is the thorough assessment of its cytotoxic effects. This guide provides a detailed framework for evaluating the cytotoxicity of this compound using robust and validated cell-based assays.

Understanding the dose-dependent effects of a compound on cell viability and discerning the underlying mechanisms of cell death are paramount in drug discovery. This document outlines protocols for two distinct, yet complementary, cytotoxicity assays: the MTT assay, which measures metabolic activity as an indicator of cell viability, and the Caspase-Glo® 3/7 Assay, which specifically quantifies apoptosis, or programmed cell death. Adherence to these detailed protocols will ensure the generation of high-quality, reproducible data, forming a solid foundation for further preclinical development.

Part 1: Assessing Metabolic Viability with the MTT Assay

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2][3] The core principle of this assay lies in the enzymatic conversion of the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[4][5] This reduction is carried out by NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria of living, metabolically active cells.[2][4] Consequently, the amount of formazan produced is directly proportional to the number of viable cells.[2] The insoluble formazan crystals are then solubilized, and the resulting colored solution is quantified by measuring its absorbance with a spectrophotometer.[2]

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Day 1: Cell Seeding cluster_treatment Day 2: Compound Treatment cluster_assay Day 3/4/5: Assay Execution p1 Prepare cell suspension p2 Seed cells in 96-well plate p1->p2 p3 Incubate (24h, 37°C, 5% CO2) p2->p3 t1 Prepare serial dilutions of This compound p3->t1 t2 Add compound to wells t1->t2 t3 Incubate for desired exposure time (e.g., 24h, 48h, 72h) t2->t3 a1 Add MTT solution to each well t3->a1 a2 Incubate (2-4h, 37°C) a1->a2 a3 Add solubilization solution (e.g., DMSO) a2->a3 a4 Incubate (15 min, orbital shaker) a3->a4 a5 Measure absorbance at 570 nm a4->a5

Caption: Workflow of the MTT cytotoxicity assay.

Detailed Protocol: MTT Assay

Materials:

  • 96-well flat-bottom sterile microtiter plates.

  • Appropriate cancer cell line (e.g., HeLa, A549, MCF-7).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Phosphate-buffered saline (PBS), sterile.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[3][5]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution).

  • This compound.

  • Multichannel pipette.

  • Microplate reader capable of measuring absorbance at 570 nm.

Procedure:

  • Cell Seeding:

    • Harvest and count cells. Prepare a cell suspension of the desired concentration in a complete culture medium.

    • Seed 1 x 10⁴ to 5 x 10⁴ cells per well (100 µL) into a 96-well plate. The optimal seeding density should be determined for each cell line to ensure exponential growth throughout the experiment.

    • Incubate the plate overnight in a humidified incubator at 37°C with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in a complete culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the test compound. Include vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and untreated control wells.

    • Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[5]

    • Incubate the plate for 2-4 hours at 37°C.[5] During this time, viable cells will reduce the MTT to formazan, forming visible purple crystals.

  • Solubilization and Measurement:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[5]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[4]

    • Measure the absorbance at 570 nm using a microplate reader.[4] A reference wavelength of 630 nm can be used to subtract background absorbance.[4]

Data Analysis and Interpretation

The percentage of cell viability is calculated using the following formula:

% Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

The results are typically plotted as a dose-response curve with the compound concentration on the x-axis and the percentage of cell viability on the y-axis. From this curve, the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability) can be determined.

Sample Data Table:

Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Viability
0 (Control)1.250.08100
11.100.0688
50.850.0568
100.630.0450.4
250.300.0324
500.150.0212

Part 2: Probing for Apoptosis with the Caspase-Glo® 3/7 Assay

Principle of the Caspase-Glo® 3/7 Assay

Many anticancer drugs induce cell death through apoptosis, a highly regulated process of programmed cell death.[6][7] A key hallmark of apoptosis is the activation of caspases, a family of cysteine proteases. Caspases-3 and -7 are key executioner caspases, and their activation is a critical step in the apoptotic cascade. The Caspase-Glo® 3/7 Assay is a homogeneous, luminescent assay that measures the activities of caspases-3 and -7.[8][9][10] The assay provides a proluminescent caspase-3/7 substrate containing the tetrapeptide sequence DEVD.[8][11] In the presence of active caspases-3 or -7, the substrate is cleaved, releasing aminoluciferin. This aminoluciferin is then utilized by luciferase in the presence of ATP to generate a "glow-type" luminescent signal that is proportional to the amount of caspase activity.[11][12]

Experimental Workflow: Caspase-Glo® 3/7 Assay

Caspase_Workflow cluster_prep Day 1: Cell Seeding cluster_treatment Day 2: Compound Treatment cluster_assay Day 3: Assay Execution p1 Seed cells in white-walled 96-well plate p2 Incubate (24h, 37°C, 5% CO2) p1->p2 t1 Treat cells with This compound p2->t1 t2 Incubate for desired time t1->t2 a1 Equilibrate plate and Caspase-Glo® 3/7 Reagent to room temperature t2->a1 a2 Add Caspase-Glo® 3/7 Reagent to each well a1->a2 a3 Mix on plate shaker (30 sec) a2->a3 a4 Incubate at room temperature (30 min to 3h) a3->a4 a5 Measure luminescence a4->a5

Caption: Workflow of the Caspase-Glo® 3/7 assay.

Detailed Protocol: Caspase-Glo® 3/7 Assay

Materials:

  • White-walled 96-well plates suitable for luminescence measurements.

  • Appropriate cancer cell line.

  • Complete cell culture medium.

  • Caspase-Glo® 3/7 Assay System (Promega).

  • This compound.

  • Plate shaker.

  • Luminometer.

Procedure:

  • Cell Seeding and Treatment:

    • Follow the same cell seeding and compound treatment steps as described in the MTT assay protocol, but use white-walled plates.

  • Assay Reagent Preparation:

    • Equilibrate the Caspase-Glo® 3/7 Buffer and the lyophilized Caspase-Glo® 3/7 Substrate to room temperature.[9]

    • Transfer the entire volume of the Caspase-Glo® 3/7 Buffer into the amber bottle containing the substrate.[9][11]

    • Mix by inverting until the substrate is thoroughly dissolved to form the Caspase-Glo® 3/7 Reagent.[9][11]

  • Assay Execution:

    • Remove the 96-well plate containing the treated cells from the incubator and allow it to equilibrate to room temperature.[10]

    • Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[10]

    • Mix the contents of the wells using a plate shaker at 300-500 rpm for 30 seconds.[11]

    • Incubate the plate at room temperature for at least 30 minutes.[11] The signal is stable for several hours.[10]

    • Measure the luminescence using a luminometer.

Data Analysis and Interpretation

The luminescent signal is directly proportional to the amount of caspase-3/7 activity. The results can be expressed as fold change in caspase activity compared to the untreated control.

Fold Change = Luminescence of Treated Cells / Luminescence of Control Cells

A significant increase in the luminescent signal in treated cells compared to control cells indicates the induction of apoptosis.

Sample Data Table:

Concentration (µM)Mean Luminescence (RLU)Standard DeviationFold Change vs. Control
0 (Control)15,0001,2001.0
125,5002,1001.7
575,0006,5005.0
10180,00015,00012.0
25240,00020,00016.0
50210,00018,00014.0

Part 3: Mechanistic Insights and Discussion

The presence of a nitro group in a molecule can be associated with toxicity.[13] In biological systems, the nitro group can undergo enzymatic reduction, leading to the formation of reactive intermediates like nitroso and hydroxylamine species.[13] A one-electron reduction can produce a nitro radical anion, which, under aerobic conditions, can be reoxidized, generating a reactive superoxide anion in a "futile cycle."[13] These reactive oxygen species (ROS) can cause cellular damage.

The oxazole ring itself is a versatile scaffold found in many anticancer agents that act through various mechanisms, including the inhibition of tubulin, DNA topoisomerases, and protein kinases.[14] The combined data from the MTT and Caspase-Glo® 3/7 assays will provide a comprehensive initial assessment of the cytotoxic and pro-apoptotic activity of this compound. A dose-dependent decrease in cell viability (MTT assay) coupled with a corresponding increase in caspase-3/7 activity would strongly suggest that the compound induces apoptosis.

Plausible Cytotoxicity Pathway

Cytotoxicity_Pathway compound This compound cell Cancer Cell compound->cell reduction Enzymatic Reduction (e.g., by reductases) cell->reduction uptake ros Reactive Oxygen Species (ROS) Generation reduction->ros damage Cellular Damage (e.g., DNA, protein damage) ros->damage apoptosis Apoptosis damage->apoptosis caspases Caspase-3/7 Activation apoptosis->caspases death Cell Death caspases->death

Caption: A plausible mechanism of cytotoxicity for this compound.

Conclusion

The protocols detailed in this application note provide a robust framework for the initial in vitro cytotoxic evaluation of this compound. By employing both a general cell viability assay (MTT) and a specific apoptosis assay (Caspase-Glo® 3/7), researchers can obtain a comprehensive understanding of the compound's effects on cancer cells. This multi-assay approach is crucial for making informed decisions in the early stages of drug discovery and development.

References

  • Caspase-Glo® 3/7 Assay Protocol. Promega Corporation. [URL: https://www.promega.com/products/cell-health-assays/apoptosis-assays/caspase-glo-3-7-assay/?
  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [URL: https://experiments.springernature.com/articles/10.1007/978-1-4939-8991-1_1]
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [URL: https://clytetechnologies.
  • Caspase-Glo® 3/7 3D Assay Technical Manual, TM627. Promega Corporation. [URL: https://www.promega.com/-/media/files/resources/protocols/technical-manuals/101/caspase-glo-3d-assay-protocol.pdf]
  • Protocol for Cell Viability Assays. BroadPharm. [URL: https://broadpharm.com/blogs/articles/protocol-for-cell-viability-assays]
  • Caspase 3/7 Activity. Protocols.io. [URL: https://www.protocols.io/view/caspase-3-7-activity-kxygxz2w8v8j/v1]
  • Cytotoxicity Study - ISO Direct Contact Method. NAMSA. [URL: https://namsa.com/services/testing/in-vitro-toxicology/cytotoxicity-iso-direct-contact-method/]
  • Apoptosis assays for quantifying the bioactivity of anticancer drug products. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/20947411/]
  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI - NIH. [URL: https://www.ncbi.nlm.nih.gov/books/NBK143583/]
  • MTT assay protocol. Abcam. [URL: https://www.abcam.com/protocols/mtt-assay-protocol]
  • Quantifying cell viability via LDH cytotoxicity assay. Protocols.io. [URL: https://www.protocols.io/view/quantifying-cell-viability-via-ldh-cytotoxicity-bp2l61b2zvqe/v1]
  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. [URL: https://www.ncbi.nlm.nih.gov/books/NBK143583/]
  • Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [URL: https://www.creative-biolabs.com/drug-discovery/therapeutics/cytotoxicity-assay-protocol.htm]
  • Efficiently Evaluate the Effect of Drugs on Cell Apoptosis. Creative Diagnostics. [URL: https://www.creative-diagnostics.com/efficiently-evaluate-the-effect-of-drugs-on-cell-apoptosis.htm]
  • Caspase-Glo® 3/7 3D Assay Technical Manual. Promega Corporation. [URL: https://www.promega.com/products/cell-health-assays/apoptosis-assays/caspase-glo-3d-assay/]
  • Apoptosis Assay Service. Creative Proteomics. [URL: https://www.creative-proteomics.com/services/apoptosis-assay-service.htm]
  • Caspase-Glo(R) 3/7 Assay Technical Bulletin #TB323. Promega Corporation. [URL: https://www.promega.com/-/media/files/resources/protocols/technical-bulletins/0/caspase-glo-3-7-assay-protocol.pdf]
  • Cytotoxicity Testing: Ensuring the Biocompatibility of Your Medical Device. Greenlight Guru. [URL: https://www.greenlight.guru/blog/cytotoxicity-testing]
  • LDH assay kit guide: Principles and applications. Abcam. [URL: https://www.abcam.
  • What is the best method/assay for the apoptosis mediated by anticancer drugs for routine drug screening application in cell culture?. ResearchGate. [URL: https://www.researchgate.
  • Cytotoxicity assays. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/applications/cell-culture-and-cell-based-assays/cytotoxicity-assays]
  • Apoptosis – what assay should I use?. BMG Labtech. [URL: https://www.bmglabtech.
  • LDH-Glo™ Cytotoxicity Assay Technical Manual. Promega Corporation. [URL: https://www.promega.com/products/cell-health-assays/cell-viability-and-cytotoxicity-assays/ldh-glo-cytotoxicity-assay/]
  • A Practical Guide to ISO 10993-5: Cytotoxicity. Medical Device and Diagnostic industry. [URL: https://www.mddionline.com/toxicology/a-practical-guide-to-iso-10993-5-cytotoxicity]
  • Cell Cytotoxicity Assay | Protocols. MedchemExpress.com. [URL: https://www.medchemexpress.com/wiki/cell-cytotoxicity-assay.html]
  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3218089/]
  • LDH Assay. Cell Biologics Inc. [URL: https://www.cellbiologics.com/ldh-assay]
  • Cytotoxicity Testing: Everything You Need to Know. Test Labs. [URL: https://www.testlabs.com/cytotoxicity-testing-everything-you-need-to-know]
  • Section 1: In Vitro Cytotoxicity Test Methods BRD. National Toxicology Program (NTP). [URL: https://ntp.niehs.nih.gov/sites/default/files/iccvam/docs/acutetox/brd/brd_sec1_508.pdf]
  • Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. MDPI. [URL: https://www.mdpi.com/1422-0067/22/11/5948]
  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Bentham Science. [URL: https://www.eurekaselect.com/article/120612]
  • Structure-Activity Relationship of 6-Nitro-2-(p-tolyl)benzo[d]oxazole and its Analogs. Benchchem. [URL: https://www.benchchem.com/blog/structure-activity-relationship-of-6-nitro-2-p-tolylbenzodoxazole-and-its-analogs/]
  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9182747/]
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.1080/07391102.2023.2207936]
  • Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6222818/]
  • In Vitro and In Silico Study of 5- (Piperazin-1-Ylsulfonyl)-1,3-Oxazole-4- Carbonitriles Against Neuroblastoma. Preprints.org. [URL: https://www.preprints.org/manuscript/202312.1332/v1]
  • Synthesis And Anticancer Activity Evaluation Of Novel Ligand 2- [2 - (5-Chloro Carboxy Phenyl) Azo] 1-Methyl Imidazole (1-Mecpai) With Some Metal Complexes. ResearchGate. [URL: https://www.researchgate.net/publication/349479633_Synthesis_And_Anticancer_Activity_Evaluation_Of_Novel_Ligand_2-2-_5-Chloro_Carboxy_Phenyl_Azo_1-Methyl_Imidazole_1-Mecpai_With_Some_Metal_Complexes]
  • 5-chloro-1-methyl-4-nitro-1H-imidazole. ChemBK. [URL: https://www.chembk.com/en/chem/5-chloro-1-methyl-4-nitro-1H-imidazole]
  • 5-(Chloromethyl)-3-methyl-4-nitro-1,2-oxazole. CymitQuimica. [URL: https://www.cymitquimica.com/5-chloromethyl-3-methyl-4-nitro-1-2-oxazole-1835764-98-1]

Sources

Application Notes & Protocols: A Systematic Approach to In Vivo Efficacy Evaluation of 5-Chloro-3-methyl-4-nitro-1,2-oxazole

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive framework for conducting in vivo efficacy studies of the novel compound, 5-Chloro-3-methyl-4-nitro-1,2-oxazole (hereafter designated as CMNO). The 1,2-oxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory and anticancer properties.[1][2] The inclusion of a nitro group can also confer significant bioactivity.[3] Given its structural motifs, CMNO presents a compelling candidate for preclinical investigation. This guide offers a systematic, multi-stage approach, beginning with essential preliminary assessments of toxicity and pharmacokinetics before proceeding to robust efficacy models. The protocols herein are designed to be self-validating, providing researchers with the critical insights needed to make informed decisions in the drug development pipeline.

Preclinical Rationale & Strategic Workflow

The journey of a novel compound from bench to potential clinical application is contingent on a logical and rigorous preclinical evaluation. Simply proceeding to an efficacy model without understanding the compound's safety profile or how it behaves in a biological system is an inefficient use of resources and can lead to uninterpretable results. Therefore, we propose a tiered approach for the in vivo evaluation of CMNO.

Causality of the Workflow:

  • Toxicity Assessment: This is the foundational step. Before assessing if a drug works, one must determine a dose that is safe. The Maximum Tolerated Dose (MTD) establishes the upper limit for dosing in subsequent studies.[4]

  • Pharmacokinetic (PK) Profiling: Understanding a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile is critical.[5] PK data informs the dosing regimen (e.g., how much and how often to dose) required to maintain therapeutic concentrations at the target site for the duration of the efficacy study.

  • Efficacy Evaluation: Only after establishing safety and a rational dosing schedule can an efficacy study yield meaningful results. Based on the structural class of CMNO, we will detail protocols for both an anticancer xenograft model and an acute anti-inflammatory model.

The overall strategic workflow is visualized below.

G cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: Efficacy Modeling Tox Acute Toxicity Study (OECD 420) PK Pharmacokinetic (PK) Study (IV & PO) Tox->PK Determines MTD for dosing Xenograft Anticancer Efficacy (Xenograft Model) PK->Xenograft Informs dosing regimen Inflammation Anti-inflammatory Efficacy (Paw Edema Model) PK->Inflammation Informs dosing regimen Formulation Compound Formulation Development Formulation->Tox Provides test article Decision Go/No-Go Decision Xenograft->Decision Inflammation->Decision G cluster_0 Study Setup cluster_1 Sample Collection & Processing Animals Acclimatize & Randomize Mice (e.g., CD-1, n=3-4 per timepoint) Dosing Administer CMNO (IV Bolus & Oral Gavage) Animals->Dosing Collection Serial Blood Collection (e.g., 0, 5, 15, 30, 60, 120, 240 min) Processing Process Blood to Plasma (Centrifugation) Collection->Processing Storage Store Plasma at -80°C Processing->Storage Analysis LC-MS/MS Analysis of Plasma Samples Storage->Analysis Modeling Pharmacokinetic Modeling (Calculate Cmax, AUC, T1/2) Analysis->Modeling G cluster_0 Tumor Establishment cluster_1 Treatment Phase Cells Harvest & Prepare Cancer Cells (e.g., A549, MCF-7) Implant Subcutaneous Implantation into Immunocompromised Mice Cells->Implant Growth Monitor Tumor Growth Implant->Growth Random Randomize Mice when Tumors Reach ~100-150 mm³ Treat Initiate Treatment Regimen (Vehicle, CMNO, Positive Control) Random->Treat Monitor Measure Tumor Volume & Body Weight (2-3 times/week) Treat->Monitor Endpoint Study Endpoint (e.g., Tumor volume limit reached) Monitor->Endpoint Analysis Calculate Tumor Growth Inhibition (TGI) & Analyze Data Endpoint->Analysis

Sources

Troubleshooting & Optimization

Technical Support Center: Navigating the Synthesis of Substituted 1,2-Oxazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of substituted 1,2-oxazoles (isoxazoles). This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of constructing this important heterocyclic scaffold. Here, we address common challenges encountered during synthesis, offering field-proven insights and troubleshooting protocols in a direct question-and-answer format to help you optimize your reactions and achieve your target molecules with greater efficiency and purity.

The two most prevalent strategies for synthesizing the 1,2-oxazole ring are the [3+2] cycloaddition of nitrile oxides with alkenes or alkynes, and the condensation of a three-carbon synthon, such as an α,β-unsaturated ketone or a 1,3-diketone, with hydroxylamine.[1] While powerful, these methods are not without their difficulties. This guide will delve into specific issues you may face, from poor yields and unexpected side products to challenges in purification and structural characterization.

Section 1: Challenges in 1,3-Dipolar Cycloaddition of Nitrile Oxides

The generation and subsequent cycloaddition of nitrile oxides is a cornerstone of 1,2-oxazole synthesis. Nitrile oxides are typically generated in situ from aldoximes to prevent their dimerization into furoxans.[2] However, this process can be fraught with complications.

FAQ 1: My 1,2-oxazole yield is consistently low when using the nitrile oxide cycloaddition method. What are the likely causes and how can I improve it?

Answer:

Low yields in nitrile oxide cycloadditions are a frequent issue and can often be traced back to one of two main culprits: inefficient generation of the nitrile oxide or competing side reactions.

Causality Behind the Issue:

  • Inefficient Nitrile Oxide Generation: The conversion of the aldoxime to the reactive nitrile oxide intermediate is a critical step. Common methods involve oxidation with reagents like hypervalent iodine compounds (e.g., [bis(trifluoroacetoxy)iodo]benzene) or dehydrohalogenation of hydroximoyl chlorides.[3][4] If the conditions for this step are not optimal, the concentration of the nitrile oxide will be low, leading to a sluggish cycloaddition and reduced yield.

  • Nitrile Oxide Dimerization: Nitrile oxides are highly reactive and prone to dimerization to form furoxans (1,2,5-oxadiazole-2-oxides).[5] This is a significant competitive pathway that consumes the nitrile oxide, thereby lowering the yield of the desired 1,2-oxazole. The rate of dimerization is highly dependent on the concentration of the nitrile oxide.

  • Dehydration of Aldoxime: A common side reaction is the dehydration of the starting aldoxime to the corresponding nitrile, especially under harsh conditions or with certain dehydrating agents.[3] This depletes the precursor for nitrile oxide formation.

Troubleshooting Protocol:

  • Optimize Nitrile Oxide Generation:

    • Slow Addition of Reagents: To minimize dimerization, the nitrile oxide should be generated slowly in situ in the presence of the dipolarophile (the alkyne or alkene). This can be achieved by the slow, syringe-pump addition of the oxidant or base used to generate the nitrile oxide.[5] This maintains a low steady-state concentration of the nitrile oxide, favoring the intermolecular cycloaddition over dimerization.

    • Choice of Oxidant/Base: The choice of reagent can be critical. For instance, hypervalent iodine reagents are often effective under mild conditions for generating nitrile oxides from oximes.[4]

  • Control Reaction Concentration and Temperature:

    • Running the reaction at a higher dilution can sometimes disfavor the bimolecular dimerization reaction relative to the desired cycloaddition.

    • While cycloadditions can be run at room temperature, some systems may benefit from gentle heating to increase the rate of cycloaddition relative to decomposition pathways. Conversely, for highly reactive nitrile oxides, cooling the reaction may be necessary to control side reactions.

  • Monitor for Side Products:

    • Use techniques like TLC or GC/MS to monitor the reaction progress and identify the formation of side products like nitriles or furoxans.[3] The presence of a significant amount of nitrile suggests that the conditions are too harsh, favoring dehydration.

FAQ 2: I am obtaining a mixture of regioisomers in my reaction between a nitrile oxide and an unsymmetrical alkyne. How can I control the regioselectivity?

Answer:

Controlling regioselectivity is a central challenge in the synthesis of substituted 1,2-oxazoles via nitrile oxide cycloaddition. The reaction of a nitrile oxide (R-CNO) with an unsymmetrical alkyne (R¹-C≡C-R²) can potentially yield two regioisomers: the 3,5-disubstituted and the 3,4-disubstituted 1,2-oxazole.

Causality Behind the Issue:

The regioselectivity of this [3+2] cycloaddition is governed by the electronic and steric properties of the substituents on both the nitrile oxide and the alkyne. Frontier Molecular Orbital (FMO) theory is often used to predict the outcome. Generally, the reaction is controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. The magnitudes of the orbital coefficients on the reacting atoms determine the preferred orientation.

  • Electronic Effects: Electron-donating groups on the alkyne tend to favor the formation of the 3,5-disubstituted isomer, while electron-withdrawing groups can favor the 3,4-isomer.

  • Steric Effects: Bulky substituents on either reactant can sterically hinder one approach over the other, influencing the final ratio of isomers.

Troubleshooting Protocol & Control Strategies:

  • Strategic Use of Directing Groups: One of the most effective ways to ensure high regioselectivity is to use a dipolarophile that has a strong directing group. For example, using vinylphosphonates bearing a leaving group can direct the cycloaddition to yield specific regioisomers.[6]

  • Modify Electronic Properties:

    • If you are observing a mixture of isomers, consider whether you can modify the electronic nature of the substituents on your alkyne or nitrile oxide precursor to favor one isomer. For example, converting a hydroxyl group to an ether or an ester can alter the electronic properties sufficiently to influence the regiochemical outcome.

  • Leverage Pre-functionalized Substrates: In some cases, it may be more efficient to synthesize a different, more highly regioselective precursor rather than trying to separate a mixture of isomers.

  • Careful Analysis of Reaction Conditions: While less common for this specific reaction, in some cycloadditions, the solvent or the presence of a catalyst can influence the regiochemical outcome. It is worth exploring different solvent systems (polar vs. nonpolar) to see if this has an effect.

Visualization of Regioselectivity:

Below is a diagram illustrating the two possible outcomes of the cycloaddition between a nitrile oxide and an unsymmetrical alkyne.

G cluster_reactants Reactants cluster_products Potential Regioisomers R-CNO R-C≡N⁺-O⁻ Isoxazole_35 3,5-disubstituted 1,2-oxazole R-CNO->Isoxazole_35 + R¹-C≡C-R² Isoxazole_34 3,4-disubstituted 1,2-oxazole R-CNO->Isoxazole_34 + R¹-C≡C-R² R1-Alkyne-R2 R¹-C≡C-R²

Caption: Possible regioisomers from nitrile oxide cycloaddition.

Section 2: Challenges in Synthesis from 1,3-Dicarbonyls and their Analogs

The reaction of 1,3-dicarbonyl compounds or their equivalents (like β-enamino ketoesters) with hydroxylamine is another major route to 1,2-oxazoles.[1] This method also presents its own set of challenges.

FAQ 3: My reaction of a β-enamino ketoester with hydroxylamine is giving a mixture of products, and purification is difficult. What is happening and how can I fix it?

Answer:

This is a classic problem of regioselectivity in the condensation-cyclization sequence. The hydroxylamine has two nucleophilic sites (the oxygen and the nitrogen), and the β-enamino ketoester has two electrophilic sites (the ketone carbonyl and the ester carbonyl, as well as the enamine double bond). The reaction can proceed through different pathways, leading to isomeric 1,2-oxazoles.

Causality Behind the Issue:

The reaction between a β-enamino ketoester and hydroxylamine can lead to two main isomeric 1,2-oxazoles.[1] The pathway is determined by the initial site of nucleophilic attack by hydroxylamine.

  • Pathway A: Nucleophilic attack of the hydroxylamine nitrogen at the ketone carbonyl, followed by cyclization and dehydration.

  • Pathway B: Nucleophilic attack at the enamine carbon, followed by elimination of the amine and subsequent cyclization.

The relative rates of these pathways are influenced by the substituents on the β-enamino ketoester and the reaction conditions (pH, temperature, solvent).

Troubleshooting Protocol:

  • Control of pH: The pH of the reaction medium is critical. The reaction is often carried out in the presence of an acid or a base.

    • Acidic Conditions: In some cases, acidic conditions can protonate the enamine nitrogen, making the β-carbon more electrophilic and favoring one pathway.

    • Basic Conditions: Basic conditions can deprotonate the hydroxylamine, increasing its nucleophilicity.

    • Experiment with buffered solutions or the slow addition of an acid or base to maintain a consistent pH throughout the reaction.

  • Temperature Control: The reaction temperature can influence the kinetic versus thermodynamic control of the reaction. Try running the reaction at a lower temperature for a longer period to favor the formation of the thermodynamically more stable isomer.

  • Solvent Effects: The polarity of the solvent can influence the reaction pathways. Screen a range of solvents from polar protic (e.g., ethanol, methanol) to polar aprotic (e.g., DMF, DMSO) to aprotic (e.g., toluene, THF).

  • Structural Characterization is Key: Unambiguous structural assignment of the resulting isomers is crucial. This often requires a combination of spectroscopic techniques. For example, 1H, 13C, and even 15N NMR spectroscopy can be very powerful in distinguishing between isomers.[1] In some cases, single-crystal X-ray diffraction may be necessary to definitively determine the structure.[1]

Visualization of Competing Reaction Pathways:

G Reactants β-Enamino Ketoester + Hydroxylamine Intermediate_A Intermediate A (Attack at Ketone) Reactants->Intermediate_A Pathway A Intermediate_D Intermediate D (Attack at Enone) Reactants->Intermediate_D Pathway B Product_4 Isomeric 1,2-Oxazole 1 Intermediate_A->Product_4 Cyclization & Dehydration Product_5 Isomeric 1,2-Oxazole 2 Intermediate_D->Product_5 Cyclization & Dehydration

Caption: Competing pathways in 1,2-oxazole synthesis.

Section 3: General Troubleshooting

FAQ 4: I have successfully synthesized my substituted 1,2-oxazole, but I am struggling with its purification. What are some common strategies?

Answer:

Purification of substituted 1,2-oxazoles can indeed be challenging due to the potential for closely related isomers, unreacted starting materials, and side products with similar polarities.

Troubleshooting Protocol for Purification:

  • Column Chromatography Optimization:

    • Solvent System Screening: Don't rely on a single solvent system. Systematically screen different solvent systems for flash chromatography. A common starting point is a mixture of a nonpolar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane). Small changes in the solvent ratio can significantly improve separation.

    • Gradient Elution: If isocratic elution (a constant solvent ratio) is not effective, use a shallow gradient of the polar solvent to improve the separation of closely eluting compounds.

    • Alternative Adsorbents: If silica gel is not providing adequate separation, consider using other stationary phases like alumina (basic or neutral) or reverse-phase silica (C18).

  • Crystallization:

    • Crystallization can be a very effective method for purifying solid 1,2-oxazoles and often yields highly pure material.

    • Screen a variety of solvents and solvent pairs (e.g., ethanol/water, dichloromethane/hexanes, ethyl acetate/heptane).

    • Techniques like slow evaporation, slow cooling, or vapor diffusion can be employed to induce crystallization.

  • Acid-Base Extraction:

    • The 1,2-oxazole ring is weakly basic.[7] This property can sometimes be exploited for purification. If your desired product has a significantly different pKa from the impurities, an acid-base extraction workup might be effective. However, be cautious as some 1,2-oxazoles can be sensitive to strong acids or bases.

  • Confirm Purity Spectroscopically:

    • After purification, it is essential to confirm the purity and structure of your compound. High-resolution mass spectrometry (HRMS) will confirm the elemental composition.

    • 1H and 13C NMR are essential for structural confirmation and purity assessment. Look for the absence of signals corresponding to starting materials or known side products.

References

  • Krasavin, M., et al. (2018). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. PubMed Central. Available at: [Link]

  • Gorin, N., et al. (2020). Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition. Organic & Biomolecular Chemistry. Available at: [Link]

  • Nganga, J., et al. (2018). Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes). Sciforum. Available at: [Link]

  • Parrick, J., et al. (2002). Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes. Chemical Communications. Available at: [Link]

  • Popov, A.V., et al. (2022). Azirinyl-Substituted Nitrile Oxides: Generation and Use in the Synthesis of Isoxazole Containing Heterocyclic Hybrids. MDPI. Available at: [Link]

  • Reddy, B., et al. (2021). Catalyst-Free Formation of Nitrile Oxides and Their Further Transformations to Diverse Heterocycles. Journal of Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Organic Chemistry Portal. Available at: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. Available at: [Link]

  • Kasradze, V.G., et al. (2007). Synthesis of oxazoles from α,β-unsaturated carbonyl compounds through 2-acylaziridines. ResearchGate. Available at: [Link]

  • Li, X., et al. (2018). Synthesis of substituted oxazoles via Pd-catalyzed tandem oxidative cyclization. Organic Chemistry Frontiers. Available at: [Link]

  • Neha, K., et al. (2021). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Journal of Molecular Structure. Available at: [Link]

  • Wang, Z., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules. Available at: [Link]

  • Palmer, D.C. (2004). Synthesis and Reactions of Oxazoles. ResearchGate. Available at: [Link]

  • Neha, K., et al. (2021). Synthetic approaches for oxazole derivatives: A review. ResearchGate. Available at: [Link]

  • CUTM Courseware. (n.d.). Oxazole.pdf. CUTM Courseware. Available at: [Link]

  • Palmer, D.C. (2004). OXAZOLES: SYNTHESIS, REACTIONS, AND SPECTROSCOPY. Wiley.
  • Martinez, A., et al. (2023). Synthesis and In Silico Studies of a Novel 1,4-Disubstituted-1,2,3-Triazole-1,3-Oxazole Hybrid System. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of Oxazoline and Oxazole Derivatives by Hypervalent-Iodine-Mediated Oxidative Cycloaddition Reactions. ResearchGate. Available at: [Link]

  • Scribd. (n.d.). Oxazole Chemistry Overview. Scribd. Available at: [Link]

  • Wang, Z., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI. Available at: [Link]

  • YouTube. (2021). Lec 6: Heterocyclic Chemistry ll Reactions of 1,2-Azoles (Pyrazoles & Isoxazoles). YouTube. Available at: [Link]

  • YouTube. (2022). Oxazole Synthesis by four Name Reactions by Dr. Tanmoy Biswas (Chemistry : The Mystery of Molecules). YouTube. Available at: [Link]

  • ResearchGate. (2010). ChemInform Abstract: Methodology for the Synthesis of Substituted 1,3-Oxazoles. ResearchGate. Available at: [Link]

  • Semantic Scholar. (2003). [PDF] Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A. Semantic Scholar. Available at: [Link]

  • Singh, S., et al. (2013). Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. International Journal of Pharmaceutical Sciences and Drug Research. Available at: [Link]

  • Taylor & Francis Online. (n.d.). 1,2-Azoles: pyrazoles, isothiazoles and isoxazoles: reactions and synt. Taylor & Francis Online. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of isoxazoles. Organic Chemistry Portal. Available at: [Link]

  • Vedejs, E., & Lu, Y. (2010). Methodology for the Synthesis of Substituted 1,3-Oxazoles. PubMed Central. Available at: [Link]

  • ResearchGate. (2013). (PDF) Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Synthesis of 5-Chloro-3-methyl-4-nitro-1,2-oxazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 5-Chloro-3-methyl-4-nitro-1,2-oxazole. This guide is designed for researchers, medicinal chemists, and process development scientists. Recognizing that a standardized, one-pot synthesis for this specific molecule is not widely documented, this center provides a proposed, logical synthetic pathway derived from established principles of isoxazole chemistry. We will delve into the mechanistic reasoning behind each step, offer detailed protocols, and provide comprehensive troubleshooting solutions to enhance yield and purity.

Proposed Synthetic Strategy: A Multi-Step Approach

The synthesis of this compound is most logically approached as a three-step process, starting from readily available precursors. This pathway ensures high regioselectivity and allows for purification at intermediate stages, which is critical for maximizing the final yield.

The proposed sequence is:

  • Step 1: Isoxazole Ring Formation - Synthesis of 3-methyl-1,2-oxazol-5(4H)-one from ethyl acetoacetate and hydroxylamine.

  • Step 2: Nitration - Regioselective nitration at the C4 position to yield 3-methyl-4-nitro-1,2-oxazol-5(4H)-one.

  • Step 3: Chlorination - Conversion of the 5-hydroxy group (in its tautomeric form) to the target 5-chloro group.

G cluster_0 Step 1: Ring Formation cluster_1 Step 2: Nitration cluster_2 Step 3: Chlorination A Ethyl Acetoacetate + Hydroxylamine B 3-methyl-1,2-oxazol-5(4H)-one A->B Cyclocondensation C 3-methyl-4-nitro-1,2-oxazol-5(4H)-one B->C HNO₃ / H₂SO₄ D This compound C->D POCl₃ or SOCl₂

Caption: Proposed three-step synthetic workflow for this compound.

Troubleshooting Guides and FAQs

This section is structured in a question-and-answer format to directly address potential issues at each stage of the synthesis.

Part 1: Synthesis of 3-methyl-1,2-oxazol-5(4H)-one (Step 1)

Q1: My yield for the initial ring formation is low. What are the common causes?

A1: Low yields in this cyclocondensation reaction typically stem from two main issues: suboptimal pH control and incomplete reaction.

  • Causality (pH Control): The reaction of hydroxylamine with a β-ketoester is pH-sensitive. The nucleophilicity of hydroxylamine is reduced in highly acidic conditions (due to protonation), while the ester is susceptible to hydrolysis under strongly basic conditions. Maintaining a slightly acidic to neutral pH is crucial for efficient condensation.

  • Troubleshooting Action:

    • Buffer the reaction mixture using a system like sodium acetate/acetic acid.

    • Monitor the pH throughout the addition of reactants and adjust as necessary with dilute acid or base.

    • Ensure the hydroxylamine hydrochloride is fully neutralized to free hydroxylamine before the reaction, or use an appropriate molar equivalent of a base like sodium carbonate.

Q2: I am having difficulty removing unreacted starting materials during workup. What is a robust purification strategy?

A2: The product, 3-methyl-1,2-oxazol-5(4H)-one, is acidic due to the enolic proton, a property that can be exploited for purification.

  • Causality (Acidity): The proton on the isoxazolone ring is acidic enough to be removed by a moderately strong base. This allows for selective extraction.

  • Troubleshooting Action:

    • After the reaction, dilute the mixture with water and perform a liquid-liquid extraction with a solvent like ethyl acetate to remove non-polar impurities.

    • Extract the aqueous layer with a base (e.g., 1M sodium carbonate solution). Your product will move into the aqueous basic layer as its sodium salt, leaving unreacted ethyl acetoacetate in the organic layer.

    • Carefully re-acidify the aqueous layer with cold 1M HCl to precipitate your product, which can then be isolated by filtration.

Part 2: Nitration of 3-methyl-1,2-oxazol-5(4H)-one (Step 2)

Q1: The nitration reaction is resulting in a dark, tar-like mixture with very little desired product. What is happening?

A1: This is a classic sign of an uncontrolled exothermic reaction, leading to decomposition and side-product formation. The nitration of activated heterocyclic rings is highly energetic and requires strict temperature control.[1]

  • Causality (Exothermicity): The reaction of the isoxazole ring with the nitronium ion (NO₂⁺) generated from the mixed acid is extremely fast and releases a significant amount of heat. Without proper cooling, the temperature can rise rapidly, causing oxidative degradation of the starting material and product.

  • Troubleshooting Action:

    • Critical Temperature Control: Maintain the reaction temperature between 0°C and 5°C throughout the addition process using an ice-salt bath.

    • Slow, Controlled Addition: Add the isoxazolone substrate slowly and dropwise to the pre-chilled nitrating mixture (concentrated H₂SO₄ and HNO₃). Never add the acid mixture to the substrate.

    • Efficient Stirring: Ensure vigorous mechanical stirring to dissipate localized heat buildup.

Q2: My NMR analysis shows multiple nitrated species or no nitration at all. How can I improve the regioselectivity and conversion?

A2: This points to an issue with the nitrating agent's strength or reaction conditions. The C4 position is electronically activated and should be the primary site of electrophilic substitution.

  • Causality (Nitrating Agent): The concentration of the nitronium ion is critical. If the mixed acid is not sufficiently strong (e.g., due to water content) or the reaction time is too short, the reaction may not go to completion. Conversely, excessively harsh conditions can lead to over-nitration or degradation.

  • Troubleshooting Action:

    • Acid Quality: Use high-purity, concentrated (98%) sulfuric acid and fuming (≥90%) nitric acid to generate a high concentration of the electrophile.

    • Reaction Time & Temperature: After the initial addition at 0-5°C, allow the reaction to stir at this temperature for 1-2 hours. You can then let it slowly warm to room temperature and stir for an additional 2-4 hours to ensure complete conversion. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

    • Workup: Quench the reaction by pouring it slowly onto a large amount of crushed ice. This precipitates the product and dilutes the acid, preventing degradation during workup.

Part 3: Chlorination of 3-methyl-4-nitro-1,2-oxazol-5(4H)-one (Step 3)

Q1: The chlorination with POCl₃ is not proceeding to completion, and I recover mostly starting material. What can I do?

A1: Incomplete chlorination is often due to insufficient reactivity, which can be overcome by using a catalyst or adjusting the reaction conditions. The conversion of the hydroxyl group of the isoxazolone to a chloro group typically requires activation.

  • Causality (Activation): Phosphorus oxychloride (POCl₃) is a standard reagent for this transformation, but its reactivity can be enhanced. The reaction proceeds via the formation of a phosphate ester intermediate, which is then displaced by a chloride ion. This process can be accelerated.

  • Troubleshooting Action:

    • Catalytic Additive: Add a catalytic amount (0.1 equivalents) of N,N-dimethylformamide (DMF) or a phase-transfer catalyst. DMF can form a Vilsmeier-Haack type reagent with POCl₃, which is a more potent chlorinating agent.

    • Temperature: While initial mixing should be done cautiously, the reaction often requires heating. Refluxing the mixture in excess POCl₃ is a common strategy. A typical temperature range is 80-110°C.

    • Solvent: The reaction can be run neat in excess POCl₃ or in a high-boiling inert solvent like toluene or acetonitrile.

Q2: After quenching the chlorination reaction, I get a low yield of an impure product. How can I optimize the workup procedure?

A2: The workup for a POCl₃ reaction is critical for both safety and yield. The highly reactive nature of POCl₃ requires a careful and controlled quenching process.

  • Causality (Quenching): POCl₃ reacts violently with water. If the reaction mixture is quenched improperly, the resulting exotherm and rapid HCl gas evolution can lead to product degradation and loss.

  • Troubleshooting Action:

    • Remove Excess Reagent: Before quenching, remove the bulk of the excess POCl₃ under reduced pressure (distillation).

    • Controlled Quench: Cool the reaction flask in an ice bath and very slowly and carefully add the cooled mixture to crushed ice or an ice/water slurry with vigorous stirring. This must be done in a well-ventilated fume hood.

    • Extraction and Washing: Once the quench is complete, extract the product into an organic solvent like dichloromethane or ethyl acetate. Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine. Dry the organic layer over anhydrous sodium sulfate before solvent evaporation.[2]

G start Low Yield in Chlorination Step q1 Is starting material recovered? start->q1 a1 Reaction incomplete. - Add catalytic DMF. - Increase temperature/reflux. - Increase reaction time. q1->a1 Yes q2 Is the product a dark, tar-like substance? q1->q2 No a2 Decomposition occurred. - Check reaction temperature. - Ensure controlled quenching on ice. - Purify starting material. q2->a2 Yes a3 Workup issue. - Ensure complete extraction. - Wash with NaHCO₃ to remove acidic impurities. - Consider chromatography. q2->a3 No

Caption: Troubleshooting logic for low yield in the final chlorination step.

Detailed Experimental Protocols

Protocol 1: Synthesis of 3-methyl-1,2-oxazol-5(4H)-one
  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium metal (1.0 eq) in absolute ethanol (10 mL per gram of sodium) under an inert atmosphere.

  • To this solution of sodium ethoxide, add ethyl acetoacetate (1.0 eq) dropwise at room temperature.

  • In a separate beaker, dissolve hydroxylamine hydrochloride (1.1 eq) in a minimal amount of water and add it to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and neutralize with glacial acetic acid.

  • Remove the ethanol under reduced pressure.

  • Add water to the residue and perform the acid/base extraction as described in the troubleshooting section (Part 1, Q2) to isolate the product.

Protocol 2: Synthesis of 3-methyl-4-nitro-1,2-oxazol-5(4H)-one
  • Prepare the nitrating mixture by slowly adding concentrated nitric acid (1.5 eq) to concentrated sulfuric acid (3.0 eq) in a flask cooled in an ice-salt bath (0-5°C).

  • Dissolve 3-methyl-1,2-oxazol-5(4H)-one (1.0 eq) in a minimal amount of concentrated sulfuric acid in a separate flask, also cooled to 0-5°C.

  • Add the substrate solution dropwise to the nitrating mixture, ensuring the temperature does not exceed 5°C.

  • Stir the reaction at 0-5°C for 2 hours, then allow it to warm to room temperature and stir for an additional 3 hours.

  • Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.

  • Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.

Protocol 3: Synthesis of this compound
  • In a flask protected by a drying tube, combine 3-methyl-4-nitro-1,2-oxazol-5(4H)-one (1.0 eq) and phosphorus oxychloride (POCl₃, 5.0 eq).

  • Add a catalytic amount of DMF (0.1 eq).

  • Heat the mixture to reflux (approx. 105-110°C) for 3-5 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the mixture to room temperature and remove excess POCl₃ by distillation under reduced pressure.

  • Carefully and slowly add the cooled residue to a vigorously stirred slurry of crushed ice.

  • Extract the aqueous mixture three times with dichloromethane.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product. Purify further by recrystallization (e.g., from an ethanol/hexane mixture) or column chromatography.

Quantitative Data Summary

The following table provides expected outcomes based on analogous reactions reported in the literature. Actual yields will vary based on experimental execution and scale.

StepReactionKey ReagentsTypical Temp.Typical YieldPotential Impurities
1 Ring FormationEthyl acetoacetate, NH₂OH·HClReflux60-75%Unreacted starting materials
2 NitrationHNO₃ / H₂SO₄0°C to RT70-85%Di-nitrated products, degradation products
3 ChlorinationPOCl₃, cat. DMFReflux55-70%Unreacted starting material, hydrolyzed product

Analytical Characterization

TechniquePurposeExpected Observations for Final Product
¹H NMR Structural ConfirmationA singlet corresponding to the C3-methyl group.
¹³C NMR Structural ConfirmationResonances for the methyl carbon, and the three carbons of the isoxazole ring.
GC-MS Purity & Mass VerificationA single major peak with the correct mass-to-charge ratio for the molecular ion.
HPLC Purity AssessmentA single major peak, allowing for quantification of purity against a standard.[3]
FT-IR Functional Group IDCharacteristic stretches for C=N, N-O of the isoxazole ring, and the C-NO₂ group.

References

  • Synthesis and evaluation of 3-methyl-4-nitro-5-(substitutedstyryl)
  • An efficient solvent-free synthesis of 3-methyl-4-nitro-5-styrylisoxazoles using solid nano-titania. (2018, September 6). Indian Academy of Sciences.
  • The Preparation of 3-Methyl-4-nitro-5-(2-alkylethenyl)isoxazoles. (2010, February 3). ChemInform.
  • The preparation of 3-methyl-4-nitro-5-styrylisoxazole carried out using solvent-free grinding. (n.d.).
  • A Comprehensive Technical Guide to the Synthesis of 3-Methyl-4-nitro-5-styrylisoxazole. (n.d.). BenchChem.
  • Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. (n.d.). PubMed Central.
  • Preparation method of 5-chlorine-1-methyl-4-nitro iminazole. (n.d.).
  • Synthesis of 5-nitrofuraldehyde chloro-oxime 17. Reagents and conditions. (n.d.).
  • Optimization of the INOC reaction conditions for 5a synthesis. (n.d.).
  • Comparative Guide to Analytical Methods for 5-Chloro-2-methyl-4-nitrophenol Quantific
  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. (n.d.). PMC - NIH.
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.). Taylor & Francis Online.
  • Simultaneous determination of niclosamide and its degradates in water by LC-MS/MS. (n.d.). Royal Society of Chemistry.
  • Oxazole Synthesis by four Name Reactions. (2022, January 16). YouTube.
  • Synthetic Protocols for Aromatic Nitration: A Review. (n.d.).
  • 5-(Chloromethyl)-3-methyl-4-nitro-1,2-oxazole. (n.d.). CymitQuimica.
  • Technical Support Center: Purification of 5-chloro-1-methyl-4-nitroimidazole. (n.d.). BenchChem.
  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)
  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020, March 31). PMC - PubMed Central.
  • Synthesis of 1,3-oxazoles. (n.d.). Organic Chemistry Portal.
  • 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. (2022, December 29). MDPI.
  • Requested articles/Natural sciences/Chemistry. (n.d.). Wikipedia.
  • Synthesis of New Active Sulfones in the 5-Nitroimidazole Series. (n.d.). PMC - NIH.
  • 3-Methyl-4-nitro-5-(trichloromethyl)isoxazole. (n.d.). BLDpharm.
  • Production of Chloro-5-hydroxy-2-nitrobenzoic Acid through Chlorination of 3-Methyl-4-nitrophenol, a Typical Hydrolysate of Fenitrothion. (n.d.). Semantic Scholar.
  • 3-Chloro-5-Methyl-1,2,4-Oxadiazole. (n.d.). PubChem.
  • Synthesis and In Silico Studies of a Novel 1,4-Disubstituted-1,2,3-Triazole-1,3-Oxazole Hybrid System. (2021, November 11). MDPI.
  • Production of Chloro-5-hydroxy-2-nitrobenzoic Acid through Chlorination of 3-Methyl-4-nitrophenol, a Typical Hydrolysate of. (2012, August 18). Semantic Scholar.
  • 3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX). (n.d.). NCBI.
  • Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics within droplet-based microreactors. (n.d.). University of Southampton ePrints.
  • Methyl 5-chloro-2-nitrobenzo
  • Purity Analysis of 5-chloro-1-methyl-4-nitroimidazole from Different Synthetic Routes: A Compar
  • Process for production of 2-chloro-4-nitroimidazole derivatives. (n.d.).

Sources

Technical Support Center: Purification of 5-Chloro-3-methyl-4-nitro-1,2-oxazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-Chloro-3-methyl-4-nitro-1,2-oxazole. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical troubleshooting advice for the purification of this niche heterocyclic compound. Given the limited specific literature for this exact molecule, this document synthesizes established purification principles for substituted nitro-oxazoles and related heterocyclic compounds to provide a robust framework for developing a successful purification strategy.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude this compound?

A1: The two most effective and commonly employed techniques for the purification of compounds like this compound are recrystallization and column chromatography. The choice between these methods will depend on the impurity profile of your crude material and the desired final purity.

Q2: How do I choose an appropriate recrystallization solvent?

A2: An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. For a substituted nitro-oxazole, a good starting point would be polar protic solvents like ethanol or isopropanol, or a solvent mixture such as ethyl acetate/hexane or dichloromethane/petroleum ether. It is crucial to perform small-scale solubility tests to determine the optimal solvent or solvent system.

Q3: What are the key considerations for developing a column chromatography method for this compound?

A3: For column chromatography, the choice of stationary phase and mobile phase is critical. A normal-phase silica gel is a standard choice for the stationary phase. The mobile phase, or eluent, should be selected to provide good separation between the desired compound and any impurities. A typical starting point would be a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane. The polarity of the eluent can be gradually increased to facilitate the elution of the compound.

Q4: What are the potential stability issues to be aware of during purification?

A4: Nitro-containing heterocyclic compounds can sometimes be sensitive to heat and prolonged exposure to silica gel.[1] Therefore, it is advisable to avoid excessive heating during recrystallization and to perform column chromatography as efficiently as possible to minimize contact time with the stationary phase.

Q5: How can I assess the purity of the final product?

A5: The purity of this compound can be reliably determined using High-Performance Liquid Chromatography (HPLC).[2] Other analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and melting point determination can be used to confirm the identity and purity of the compound.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the purification of this compound.

Issue Possible Cause Recommended Solution
Low Recovery After Recrystallization The compound is too soluble in the chosen solvent even at low temperatures.Select a less polar solvent or a solvent mixture. Ensure the minimum amount of hot solvent is used to dissolve the crude product.
The compound precipitated out during the hot filtration step.Ensure the filtration apparatus is pre-heated to prevent premature crystallization.
Oily Product Instead of Crystals The presence of impurities is inhibiting crystallization.Attempt to purify a small portion by column chromatography first to remove the impurities that hinder crystallization.
The cooling process was too rapid.Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Poor Separation in Column Chromatography The chosen eluent is too polar or not polar enough.Perform thin-layer chromatography (TLC) with various solvent systems to identify an optimal eluent that gives good separation (Rf value of the product around 0.3-0.4).
The column was not packed properly, leading to channeling.Ensure the silica gel is packed uniformly as a slurry to avoid cracks and channels.
Product Degradation on the Column The compound is sensitive to the acidic nature of silica gel.Deactivate the silica gel by washing it with a solvent mixture containing a small amount of a basic modifier like triethylamine before packing the column.
Prolonged exposure to the stationary phase.Increase the flow rate of the eluent or use flash chromatography to reduce the purification time.

Experimental Protocols

The following are detailed, adaptable methodologies for the purification of this compound.

Protocol 1: Recrystallization

This protocol is a general guideline and should be optimized based on the specific properties of your crude material.

Step-by-Step Methodology:

  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude product. Add a few drops of a test solvent (e.g., ethanol, isopropanol, or an ethyl acetate/hexane mixture) and observe the solubility at room temperature.

  • Dissolution: If the compound is insoluble at room temperature, gently heat the mixture until the solid dissolves. If it dissolves readily at room temperature, the solvent is not suitable. The ideal solvent will dissolve the compound when hot but not when cold.

  • Recrystallization: In a larger flask, dissolve the bulk of the crude material in the minimum amount of the chosen hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Column Chromatography

This protocol provides a general procedure for purification using silica gel chromatography.

Step-by-Step Methodology:

  • Eluent Selection: Using thin-layer chromatography (TLC), test various solvent systems (e.g., gradients of ethyl acetate in hexane) to find a system that provides good separation of your product from impurities (target Rf ~0.3-0.4).

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent mixture. Carefully pour the slurry into a glass column, allowing the silica to settle into a uniform bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system. The polarity of the eluent can be gradually increased (gradient elution) to move the compounds down the column.

  • Fraction Collection: Collect fractions in test tubes as the solvent elutes from the column.

  • Analysis: Monitor the collected fractions by TLC to identify which fractions contain the purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification Workflow

G crude Crude this compound recrystallization Recrystallization crude->recrystallization High initial purity column Column Chromatography crude->column Complex mixture purity_check Purity Analysis (HPLC, NMR) recrystallization->purity_check column->purity_check pure_product Pure Product purity_check->pure_product Purity > 98% further_purification Further Purification Needed purity_check->further_purification Purity < 98% further_purification->column

Caption: General workflow for the purification of this compound.

Troubleshooting Decision Tree

G start Low Purity After Initial Purification check_method Which method was used? start->check_method recryst Recrystallization check_method->recryst Recrystallization chrom Column Chromatography check_method->chrom Chromatography recryst_issue Issue with Recrystallization? recryst->recryst_issue chrom_issue Issue with Chromatography? chrom->chrom_issue recryst_sol Re-evaluate solvent system. Consider column chromatography. recryst_issue->recryst_sol Yes chrom_sol Optimize eluent using TLC. Check for compound stability on silica. chrom_issue->chrom_sol Yes

Caption: Decision tree for troubleshooting low purity results.

References

  • CN101948435A - Preparation method of 5-chlorine-1-methyl-4-nitro iminazole. (Note: This reference is for a structurally similar imidazole derivative, but the purification principles may be adaptable.)
  • Synthesis of Trisubstituted Oxazoles via Aryne Induced[3][4] Sigmatropic Rearrangement-Annulation Cascade. Supporting Information. This document provides examples of column chromatography for oxazole derivatives.

  • Synthesis of New Active Sulfones in the 5-Nitroimidazole Series. Molecules. This paper details purification by chromatography for nitroimidazole derivatives. Available at: [Link]

  • On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. Tetrahedron Letters. Discusses the stability of oxazole derivatives. Available at: [Link]

  • Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry. Describes the synthesis and purification of substituted 1,2-oxazoles. Available at: [Link]

  • Synthesis of 1,3-oxazoles. Organic Chemistry Portal. A collection of synthetic methods for oxazoles, often including purification details. Available at: [Link]

  • Separation of 1-Methyl-5-chloro-4-nitroimidazole on Newcrom R1 HPLC column. SIELC Technologies. Details an HPLC method for a related compound. Available at: [Link]

  • Primary nitro compounds: progress in the synthesis of isoxazoles by condensation with aldehydes or activated ketones. Organic & Biomolecular Chemistry. Provides background on the synthesis of isoxazoles (1,2-oxazoles). Available at: [Link]

  • 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. Molecules. Discusses the synthesis of related 5-chloroisoxazoles. Available at: [Link]

Sources

Overcoming solubility issues of 5-Chloro-3-methyl-4-nitro-1,2-oxazole in assays

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Chloro-3-methyl-4-nitro-1,2-oxazole

From the desk of the Senior Application Scientist

Welcome to the technical support guide for this compound. We understand that realizing the full potential of this compound in your assays can be challenging due to its inherently low aqueous solubility. This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, field-tested strategies to overcome these solubility hurdles. Our goal is to empower you to generate reliable, reproducible data by addressing the physicochemical realities of the molecule head-on.

This document is structured into two main parts:

  • Frequently Asked Questions (FAQs): For quick answers to common initial queries.

  • In-Depth Troubleshooting Guide: For a systematic, hands-on approach to solving persistent solubility-related assay problems.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor aqueous solubility of this compound?

The low water solubility of this compound is a direct result of its molecular structure. It is a classic example of a compound where hydrophobic (water-fearing) characteristics outweigh hydrophilic (water-loving) ones. The key features contributing to its poor solubility are:

  • Hydrophobic Groups: The chloro (–Cl) and methyl (–CH₃) groups are nonpolar and significantly increase the molecule's lipophilicity, making it prefer fatty or organic environments over aqueous ones.

  • Aromatic Oxazole Ring: The 1,2-oxazole ring itself is a heterocyclic aromatic system that contributes to the overall planarity and hydrophobicity of the molecule.

  • Crystal Lattice Energy: While the nitro group (–NO₂) is polar, in a solid state, such polar groups can contribute to strong intermolecular interactions within the crystal lattice. A high lattice energy means that a significant amount of energy is required to break apart the crystal and dissolve it in a solvent, which can further limit solubility.

Q2: I'm preparing a stock solution. What is the maximum recommended concentration of Dimethyl Sulfoxide (DMSO) in my final assay?

This is a critical question, as excessive DMSO can be toxic to cells or interfere with enzyme activity, leading to misleading results.

  • For Stock Solutions: Prepare a high-concentration stock solution in 100% DMSO, for example, at 10 mM or 20 mM. Ensure the compound is fully dissolved before making further dilutions.

  • For Final Assay Concentration: A widely accepted best practice in the drug discovery community is to keep the final concentration of DMSO in your assay below 1%, with an ideal target of ≤0.5% .[1] Some sensitive cell lines or enzymes may even require a final concentration of ≤0.1%. It is imperative to run a solvent tolerance control experiment, where you test the effect of different DMSO concentrations on your assay system (cells, enzyme, etc.) without the compound present to determine the maximum permissible level.

Q3: My compound is precipitating even with DMSO. Are there any simple solvent alternatives for my stock solution?

While DMSO is the most common choice, other organic solvents can be considered, though they come with their own caveats. Alternatives include:

  • N,N-Dimethylformamide (DMF): Similar to DMSO in solvent properties, but can be more toxic.

  • N-Methyl-2-pyrrolidone (NMP): A powerful solvent, but its use in biological assays should be carefully validated due to potential bioactivity and toxicity.[2]

  • Ethanol: Less effective for highly lipophilic compounds but can be an option if the compound shows sufficient solubility and the assay can tolerate higher final ethanol concentrations.

For any alternative solvent, you must perform the same rigorous solvent tolerance testing you would for DMSO.

Q4: How can I visually confirm if my compound has precipitated in the assay well?

Precipitation can range from obvious "snow" to a fine, almost invisible haze that can still dramatically impact your results.[3][4]

  • Naked Eye Inspection: Hold the microplate up to a light source against a dark background. Look for cloudiness, turbidity, or visible particles in the wells.

  • Light Microscopy: Aspirate a small sample from a well and place it on a microscope slide. Even at low magnification (10x or 20x), crystalline or amorphous precipitates are often clearly visible.

  • Plate Reader-Based Scatter: If you don't have a dedicated nephelometer, you can sometimes detect significant precipitation by measuring absorbance at a high wavelength (e.g., 600-700 nm) where the compound itself doesn't absorb. An increase in "absorbance" is due to light scattering by the precipitate.

Part 2: In-Depth Troubleshooting Guide

This section provides a systematic approach for when you encounter persistent solubility problems that compromise your assay's integrity.

Issue 1: My compound precipitates immediately upon dilution into aqueous assay buffer.

This phenomenon, often called "crashing out," occurs when the compound is rapidly transferred from a high-solubility organic solvent (like DMSO) into a low-solubility aqueous environment. The key is to manage this transition.

The following workflow provides a logical progression of steps to address acute precipitation.

G cluster_0 start Precipitation Observed in Assay Well check_dmso Is final DMSO concentration > 1%? start->check_dmso reduce_dmso Re-evaluate protocol. Aim for final DMSO ≤ 0.5%. check_dmso->reduce_dmso  Yes cosolvent Strategy 1: Introduce a Co-solvent (e.g., PEG 400) check_dmso->cosolvent  No reduce_dmso->start Re-test cyclodextrin Strategy 2: Use a Solubility Enhancer (e.g., HP-β-CD) cosolvent->cyclodextrin Precipitation Persists success Problem Resolved: Proceed with Assay cosolvent->success Soluble kinetic_assay Strategy 3: Determine Max Soluble Conc. (Run Kinetic Solubility Assay) cyclodextrin->kinetic_assay Precipitation Persists cyclodextrin->success Soluble kinetic_assay->success Work below limit

Caption: A decision workflow for troubleshooting compound precipitation in assays.

A co-solvent is a water-miscible organic solvent that, when added to the aqueous buffer, increases its ability to dissolve hydrophobic compounds.[5] Polyethylene glycol 400 (PEG 400) is a common and effective choice.[6][7]

Mechanism: Co-solvents work by reducing the polarity of the aqueous solvent system, making it a more favorable environment for your lipophilic compound and reducing the interfacial tension between the compound and the buffer.[5]

Experimental Protocol: Preparing a Stock with PEG 400 Co-Solvent

  • Prepare Primary Stock: Dissolve this compound in 100% DMSO to a high concentration (e.g., 20 mM).

  • Prepare Intermediate Co-Solvent Stock: Create an intermediate stock solution in a mixture of DMSO and PEG 400. A common starting point is a 1:1 ratio.

    • Mix 50 µL of your 20 mM primary stock with 50 µL of PEG 400. This gives you a 100 µL intermediate stock of 10 mM compound in 50% DMSO / 50% PEG 400.

  • Dilute into Assay Buffer: Use this intermediate stock for serial dilutions into your final assay buffer. This method introduces the compound to water more gradually.

  • Validate: Always run a vehicle control containing the same final concentration of DMSO and PEG 400 to ensure the co-solvent mixture itself does not affect the assay biology.[6][8]

Table 1: Comparison of Common Co-Solvents for Assays

Co-SolventTypical Final Conc.ProsCons
DMSO 0.1 - 1%Excellent solvent for many compounds; well-characterized.Can be toxic to cells; may directly inhibit some enzymes.
PEG 400 1 - 10%Low toxicity; can significantly improve solubility.[2][7]Can increase solution viscosity; may have its own biological effects.[6]
Ethanol 0.1 - 2%Volatile; less toxic than DMSO for some systems.Weaker solvent for highly lipophilic compounds; can denature proteins at higher concentrations.

Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic inner cavity.[9] They can encapsulate poorly soluble drug molecules, effectively shielding the hydrophobic parts from water and increasing apparent solubility.[9][10] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity.[11]

Mechanism: Host-Guest Encapsulation

The hydrophobic this compound molecule (the "guest") fits into the nonpolar interior of the cyclodextrin (the "host"), forming a water-soluble inclusion complex.[12]

G cluster_0 compound Hydrophobic Compound label_encapsulation Encapsulation compound->label_encapsulation cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) cd->label_encapsulation complex Water-Soluble Inclusion Complex label_encapsulation->complex

Sources

Stability issues of 5-Chloro-3-methyl-4-nitro-1,2-oxazole in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Chloro-3-methyl-4-nitro-1,2-oxazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this compound in solution. By understanding the underlying chemical principles of the 1,2-oxazole system, you can anticipate and troubleshoot issues, ensuring the integrity of your experiments.

Introduction to the Stability of this compound

This compound is a highly functionalized heterocyclic compound. Its reactivity is governed by the interplay of the 1,2-oxazole ring, a strong electron-withdrawing nitro group, and a labile chlorine atom. This unique combination can lead to several stability issues in solution, primarily driven by nucleophilic attack and ring-opening reactions. This guide will provide a framework for identifying and mitigating these potential degradation pathways.

Troubleshooting Guide

This section addresses common problems encountered when working with this compound in solution.

Issue 1: Rapid Degradation of the Compound in Solution, Even at Room Temperature.

  • Question: I've prepared a stock solution of this compound in a common organic solvent (e.g., DMSO, DMF, acetonitrile), and I'm observing a rapid loss of the parent compound, as indicated by HPLC analysis. What could be the cause?

  • Answer: The primary suspect for the rapid degradation of this compound is nucleophilic attack, leading to either substitution of the chlorine atom or ring opening. The electron-withdrawing nitro group strongly activates the heterocyclic ring, making it susceptible to attack by even weak nucleophiles.

    • Causality: The nitro group at the C4 position withdraws electron density from the 1,2-oxazole ring, making the carbon atoms at C3 and C5 electrophilic. This electronic arrangement facilitates nucleophilic aromatic substitution (SNAr) at the C5 position, displacing the chloride ion.[1] Additionally, the inherent strain and the weak N-O bond of the isoxazole ring make it prone to ring-opening reactions under certain conditions.[2][3]

    • Troubleshooting Steps:

      • Solvent Purity: Ensure that your solvents are anhydrous and free from amine or other nucleophilic impurities. Older bottles of DMSO can contain dimethylamine from decomposition, which is a potent nucleophile.

      • pH Control: If using aqueous solutions or buffers, maintain a neutral to slightly acidic pH. Basic conditions can promote hydrolysis and ring-opening.[4]

      • Low Temperature Storage: Store stock solutions at -20°C or -80°C to slow down the rate of degradation.

      • Fresh Solutions: Prepare solutions fresh before each experiment and minimize the time they are kept at room temperature.

Issue 2: Appearance of Multiple New Peaks in the Chromatogram During a Reaction.

  • Question: I'm using this compound in a reaction, and my HPLC analysis shows the formation of several unexpected peaks. How can I determine the source of these impurities?

  • Answer: The appearance of multiple new peaks suggests that the compound is undergoing degradation through several pathways. These could include hydrolysis, reaction with other components in your reaction mixture, or photodecomposition. A forced degradation study can help identify these potential degradation products.[5]

    • Causality: The high reactivity of the molecule makes it susceptible to various degradation mechanisms. In addition to nucleophilic attack, hydrolysis of the chloro group to a hydroxyl group can occur in the presence of water.[6] The nitro group can also be reduced under certain conditions. Furthermore, the isoxazole ring itself can undergo photochemical rearrangement or cleavage upon exposure to UV light.[7]

    • Troubleshooting Workflow: A systematic approach is needed to identify the degradation pathways. A forced degradation study is a powerful tool for this purpose.[8]

      G cluster_0 Forced Degradation Study A Prepare Solutions of Compound in Various Stress Conditions B Acidic (e.g., 0.1 M HCl) A->B C Basic (e.g., 0.1 M NaOH) A->C D Oxidative (e.g., 3% H2O2) A->D E Thermal (e.g., 60°C) A->E F Photolytic (UV light exposure) A->F G Analyze Samples by HPLC-MS at Different Time Points B->G C->G D->G E->G F->G H Identify Degradation Products by Mass Spectrometry G->H I Elucidate Degradation Pathways H->I

      Caption: Workflow for a forced degradation study.

Issue 3: Inconsistent Results in Biological Assays.

  • Question: I'm getting variable results in my biological assays using this compound. Could this be related to the stability of the compound?

  • Answer: Yes, inconsistent results in biological assays are a common consequence of compound instability. If the compound degrades in the assay medium, the effective concentration will decrease over time, leading to variability in the observed biological response.

    • Causality: Many biological assay media are aqueous, buffered at physiological pH (~7.4), and incubated at 37°C. These conditions can promote the degradation of sensitive compounds like this compound through hydrolysis or reaction with media components (e.g., amino acids, thiols).[4]

    • Troubleshooting Steps:

      • Assess Stability in Assay Medium: Perform a time-course experiment where you incubate the compound in the assay medium under the exact experimental conditions (temperature, CO2, etc.) but without cells or other biological components. Analyze samples by HPLC at different time points (e.g., 0, 2, 4, 8, 24 hours) to determine the rate of degradation.

      • Use of Freshly Prepared Solutions: Add the compound to the assay medium immediately before starting the experiment.

      • Consider a More Stable Analog: If the compound is too unstable for your experimental needs, you may need to consider synthesizing a more stable analog.

Frequently Asked Questions (FAQs)

  • Q1: What are the likely degradation products of this compound?

    • A1: Based on the chemistry of the 1,2-oxazole ring and the substituents, the following are potential degradation products:

      • Nucleophilic Substitution Products: Reaction with nucleophiles (e.g., water, amines, thiols) will likely lead to the displacement of the chloride at the C5 position.

      • Ring-Opened Products: Under more forcing conditions, the N-O bond of the isoxazole ring can cleave, leading to various acyclic products.[9][10]

      • Reduced Nitro Group: The nitro group can be reduced to a nitroso, hydroxylamino, or amino group, especially in the presence of reducing agents.

  • Q2: How can I monitor the stability of this compound in my solutions?

    • A2: The most effective way to monitor the stability is by using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection. A stability-indicating method is one that can separate the parent compound from all its degradation products.[11]

  • Q3: What are the recommended storage conditions for solid this compound and its solutions?

    • A3:

      • Solid: Store the solid compound in a tightly sealed container in a cool, dark, and dry place.

      • Solutions: Prepare stock solutions in a high-quality, anhydrous solvent (e.g., DMSO). Aliquot the stock solution into single-use vials and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

This protocol outlines a general approach for conducting a forced degradation study to identify potential degradation pathways of this compound.[12]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.

    • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H2O2. Incubate at room temperature.

    • Thermal Degradation: Incubate 1 mL of the stock solution at 60°C.

    • Photolytic Degradation: Expose 1 mL of the stock solution to UV light (e.g., 254 nm) in a photostability chamber.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Preparation: Before analysis, neutralize the acidic and basic samples.

  • Analysis: Analyze all samples by a stability-indicating HPLC-UV method. If available, use HPLC-MS to identify the mass of the degradation products.

Protocol 2: HPLC Method for Stability Monitoring

This is a starting point for an HPLC method. Optimization may be required.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with a low percentage of B (e.g., 10%) and gradually increase to a high percentage (e.g., 90%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength where the compound has significant absorbance (to be determined by UV-Vis spectroscopy).

  • Injection Volume: 10 µL.

Visualizing Potential Degradation Pathways

The following diagram illustrates the key reactive sites on this compound and potential degradation pathways.

Caption: Potential degradation pathways for this compound.

Conclusion

The stability of this compound in solution is a critical factor for obtaining reliable and reproducible experimental results. By understanding its susceptibility to nucleophilic attack and ring-opening reactions, researchers can take proactive steps to mitigate degradation. The troubleshooting guides and protocols provided here offer a framework for addressing common stability issues and ensuring the integrity of your research.

References

  • Diverse Ring Opening and Annulation Catalyses of Isoxazole To Construct Valuable Functionalized Pyrroles, Pyridines, and Nicotinamides. Organic Letters. [Link]

  • Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. Journal of Environmental Sciences. [Link]

  • Ring-Opening Fluorination of Isoxazoles. ResearchGate. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Ring-Opening Fluorination of Isoxazoles. Organic Letters. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Pharmasal. [Link]

  • Ring-Opening Fluorination of Isoxazoles. Organic Chemistry Portal. [Link]

  • 5-Nitroisoxazoles in SNAr reactions: access to polysubstituted isoxazole derivatives. Organic & Biomolecular Chemistry. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. LinkedIn. [Link]

  • FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology. [Link]

  • Au‐catalyzed ring opening reaction of isoxazoles with isoxazolyl amine. ResearchGate. [Link]

  • Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid?. Environmental Science & Technology Letters. [Link]

  • Transdermal Formulation Forced Degradation Testing. CD Formulation. [Link]

  • Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. [Link]

  • Oxazole. Wikipedia. [Link]

  • pH and temperature stability of the isoxazole ring in leflunomide... ResearchGate. [Link]

  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. National Institutes of Health. [Link]

  • Biodegradation of Nitroaromatic Compounds and Explosives. CSWAB.org. [Link]

  • Hydrolysis of o- and p-nitrochlorobenzene with aqueous sodium hydroxide to the corresponding nitrophenols. ResearchGate. [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. [Link]

  • Enantioselective Synthesis of 3-Alkyl-1,5-Functionalized 1,4-Diynes via Isoxazol-5(4H)-ones. ACS Publications. [Link]

  • Theoretical-study-of-Isoxazoles-and-their-derivatives. ResearchGate. [Link]

  • How is isoxazole substituted at the 4-position?. Reddit. [Link]

  • Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. Slideshare. [Link]

  • 264 try nitro chlorobenzene is subjected to hydrolysis write the main product form. Filo. [Link]

  • Pharma Stability: Troubleshooting & Pitfalls. LinkedIn. [Link]

  • 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene. National Center for Biotechnology Information. [Link]

  • Reaction of the isoxazole 3f under our standard Suzuki conditions leads... ResearchGate. [Link]

  • BIOREMEDIATION - Degradation of nitro aromatic compounds. Slideshare. [Link]

  • The Hydroxylation of Aromatic Nitro Compounds by Alkalies. eJournals @ Oklahoma State University Library. [Link]

  • Degradation of nitroaromatic compounds by the UV–H_2O_2 process using polychromatic radiation sources. Semantic Scholar. [Link]

  • Structure and stability of isoxazoline compounds. ResearchGate. [Link]

  • Isoxazole. Wikipedia. [Link]

  • The Rotation of the Nitro and Formyl Groups Relative to the Aromatic Ring in Some ortho-nitroarylaldehydes. ResearchGate. [Link]

  • DIRECT RING-CLOSURE THROUGH A NITRO GROUP IN CERTAIN AROMATIC COMPOUNDS WITH THE FORMATION OF NITROGEN HETEROCYCLES: A NEW REACT. ACS Publications. [Link]

  • Substituent effects of nitro group in cyclic compounds. ResearchGate. [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. National Institutes of Health. [Link]

  • ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. IJRPR. [Link]

  • Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. National Institutes of Health. [Link]

  • How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry. [Link]

  • Analytical methodologies for discovering and profiling degradation-related impurities. ResearchGate. [Link]

  • Review of Characteristics and Analytical Methods for Determination of Thiabendazole. MDPI. [Link]

  • Dissolution Method Troubleshooting: An Industry Perspective. Dissolution Technologies. [Link]

  • What does 'hydrolysis' of chlorobenzene yield?. Quora. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for the Functionalization of the 1,2-Oxazole Ring

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the functionalization of the 1,2-oxazole (isoxazole) ring. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of modifying this versatile heterocycle. The 1,2-oxazole ring is a key pharmacophore in numerous approved drugs, making its efficient functionalization a critical aspect of modern medicinal chemistry.[1] This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered in the laboratory.

The isoxazole ring, while aromatic, possesses unique reactivity due to the presence of a weak N-O bond, which can be a site for ring cleavage under certain reductive or basic conditions.[2] This duality in its chemical nature—stability for substituent manipulation and susceptibility to cleavage—makes it a powerful synthetic intermediate.[2]

Frequently Asked Questions (FAQs)

General Reactivity and Stability

Q1: What are the most reactive positions on the 1,2-oxazole ring for functionalization?

A1: The reactivity of the C-H bonds in the 1,2-oxazole ring generally follows the order C5 > C4 > C3 for electrophilic substitution and deprotonation. However, the specific regioselectivity is highly dependent on the substituents already present on the ring and the reaction conditions employed. For instance, in direct C-H activation, functionalization can be directed to different positions based on the choice of catalyst and directing groups.[3]

Q2: My 1,2-oxazole starting material appears to be degrading during the reaction or upon storage. What could be the cause?

A2: The 1,2-oxazole ring is susceptible to cleavage of the N-O bond under various conditions.[2] Potential causes for degradation include:

  • Harsh Basic or Nucleophilic Conditions: Strong bases or nucleophiles can attack the ring, leading to cleavage.

  • Reductive Conditions: Certain reducing agents can cleave the N-O bond.[2][4]

  • Thermal Instability: Some substituted isoxazoles may decompose at elevated temperatures.

  • Photodegradation: Exposure to UV or ambient light can cause rearrangement or decomposition.

To mitigate degradation, it is advisable to use milder bases, control reaction temperatures, and protect light-sensitive compounds from light.

Troubleshooting Guide: C-H Functionalization

Direct C-H functionalization is a powerful, atom-economical method for elaborating the 1,2-oxazole core. However, achieving high yield and regioselectivity can be challenging.

Q3: I am observing low yields in my palladium-catalyzed C-H arylation/alkenylation of a 1,2-oxazole. What are the likely causes and solutions?

A3: Low yields in palladium-catalyzed C-H functionalization are a common issue.[5] Consider the following troubleshooting steps:

Possible Cause Troubleshooting Steps & Explanation
Catalyst Inactivity Ensure your palladium source and ligands are not degraded. Many Pd(0) catalysts are air and moisture sensitive. Use a fresh catalyst or a more robust, air-stable precatalyst.[5]
Incorrect Base The choice of base is critical. Its strength and solubility must be appropriate for the specific reaction. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, PivOH) to find the optimal one for your substrate.
Poor Solvent Choice The solvent can significantly impact the reaction. Ensure the solvent is anhydrous and degassed. Common solvents for these reactions include dioxane, toluene, and DMF.[6]
Suboptimal Temperature The reaction may require higher temperatures to proceed efficiently.[5] A temperature screen is recommended.
Ligand Issues The ligand plays a crucial role in the catalytic cycle. If you are using a ligand, ensure it is pure and consider screening different ligands to improve reactivity.[7]

Q4: My C-H functionalization reaction is giving me a mixture of regioisomers. How can I improve the regioselectivity?

A4: Achieving high regioselectivity is a key challenge in 1,2-oxazole functionalization.[8] The outcome is often a delicate balance of electronic and steric factors.

  • Directing Groups: The use of a directing group is a powerful strategy to control regioselectivity in C-H activation.[3] The directing group coordinates to the metal catalyst, bringing it into proximity with a specific C-H bond.

  • Ligand Control: The steric and electronic properties of the ligand on the metal catalyst can influence which C-H bond is activated.[7] Experimenting with different ligands (e.g., phosphine-based, N-heterocyclic carbenes) can alter the regiochemical outcome.

  • Reaction Conditions: Sometimes, simply changing the solvent or the base can have a significant impact on the regioselectivity.[9]

Below is a decision workflow for troubleshooting regioselectivity issues:

Sources

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Chloro-3-methyl-4-nitro-1,2-oxazole. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) that you may encounter during your experiments with this versatile heterocyclic compound.

Introduction to this compound

This compound is a highly functionalized heterocyclic compound with potential applications in medicinal chemistry and organic synthesis. The presence of a chloro group at the 5-position provides a handle for nucleophilic substitution, while the nitro group at the 4-position activates the ring and can be a precursor for an amino group. The methyl group at the 3-position influences the electronic properties and reactivity of the isoxazole core.

This guide will address common challenges in the synthesis, purification, and subsequent reactions of this compound, providing a logical framework for problem-solving.

Plausible Synthetic Route and Key Considerations

A likely two-step synthetic pathway is outlined below. This will serve as the basis for our troubleshooting guide.

Step 1: Synthesis of 3-Methyl-4-nitro-1,2-oxazol-5(4H)-one

The initial step would involve the reaction of a β-keto ester bearing a nitro group, such as ethyl 2-nitroacetoacetate, with hydroxylamine. This condensation reaction forms the isoxazole ring.

Step 2: Chlorination of the Isoxazolone

The resulting isoxazolone can then be chlorinated at the 5-position using a suitable chlorinating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), to yield the final product, this compound.

Troubleshooting Guide: Synthesis and Handling

This section is formatted as a series of questions and answers to directly address potential issues.

Synthesis-Related Issues

Question 1: I am getting a low yield in the initial isoxazole ring formation (Step 1). What are the likely causes and how can I improve it?

Answer:

Low yields in the condensation of β-dicarbonyl compounds with hydroxylamine are a common issue. Here’s a systematic approach to troubleshooting:

  • Purity of Starting Materials: Ensure the ethyl 2-nitroacetoacetate is of high purity. Impurities can lead to side reactions. Similarly, use a fresh, high-quality source of hydroxylamine hydrochloride.

  • pH Control: The pH of the reaction is critical. The reaction is typically carried out in the presence of a base (e.g., sodium acetate, sodium hydroxide) to neutralize the hydroxylamine hydrochloride and facilitate the reaction. An incorrect pH can lead to the decomposition of either the starting material or the product.[1]

  • Reaction Temperature and Time: Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time. Over-heating can lead to decomposition, while insufficient time will result in incomplete conversion.

  • Side Reactions: The formation of regioisomers is a possibility with unsymmetrical β-dicarbonyls, although less likely with this specific substrate. However, other side reactions like the formation of oximes from the individual carbonyl groups can occur.

Troubleshooting Workflow for Low Yield in Isoxazole Synthesis

G A Low or No Yield B Check Purity of Starting Materials (Ethyl 2-nitroacetoacetate, Hydroxylamine HCl) A->B Step 1 C Optimize Reaction pH (Adjust base concentration) B->C If pure D Monitor Reaction Progress (TLC analysis for optimal time/temp) C->D If pH is optimal E Consider Side Reactions (Isolate and characterize byproducts) D->E If incomplete F Improved Yield E->F After optimization

Caption: A decision-making flowchart for troubleshooting low yields.

Question 2: The chlorination step (Step 2) is not working or is giving multiple products. What should I do?

Answer:

Chlorination of the isoxazolone can be challenging. Here are some key points to consider:

  • Choice of Chlorinating Agent: Phosphorus oxychloride (POCl₃) is a common and effective reagent for this type of transformation. Thionyl chloride (SOCl₂) can also be used, sometimes in the presence of a catalytic amount of dimethylformamide (DMF).

  • Reaction Temperature: These reactions are often exothermic and require careful temperature control. The reaction may need to be heated to drive it to completion, but excessive heat can cause decomposition.

  • Anhydrous Conditions: Chlorinating agents like POCl₃ and SOCl₂ are sensitive to moisture. Ensure your glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).

  • Byproduct Formation: Incomplete reaction will leave starting material. Over-reaction or side reactions could lead to chlorinated byproducts or decomposition of the isoxazole ring. Analyze the crude product by NMR and Mass Spectrometry to identify any byproducts.

Question 3: I am having difficulty purifying the final product. What are the recommended methods?

Answer:

Purification of nitro-containing heterocyclic compounds can sometimes be challenging due to their polarity and potential for instability on silica gel.

  • Column Chromatography: This is the most common method. Use a silica gel column with a gradient of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate). The high polarity of the nitro group may require a higher proportion of the polar solvent for elution.

  • Recrystallization: If the product is a solid and you can find a suitable solvent system, recrystallization is an excellent method for obtaining high-purity material.[2] A good starting point for solvent screening would be mixtures of ethanol/water, ethyl acetate/hexanes, or dichloromethane/hexanes.

  • Trituration: If the product is a solid with soluble impurities, washing the crude solid with a solvent in which the product is insoluble but the impurities are soluble can be effective.[3]

Purification Method Advantages Disadvantages Recommended For
Column Chromatography High resolution, applicable to most compounds.Can be time-consuming, potential for product degradation on silica.Isolating the product from a complex mixture of byproducts.
Recrystallization Yields high-purity crystalline material, scalable.Requires a suitable solvent system, potential for product loss in the mother liquor.Final purification of a relatively crude solid product.
Trituration Simple and quick.Only removes highly soluble impurities.Removing minor, more soluble impurities from a solid product.
Handling and Stability

Question 4: Is this compound stable? What are the recommended storage conditions?

Answer:

The stability of the isoxazole ring can be influenced by its substituents and the surrounding environment.

  • pH Sensitivity: The isoxazole ring can be susceptible to opening under strongly basic conditions.[4] The electron-withdrawing nitro group at the 4-position may increase this susceptibility. It is advisable to avoid prolonged exposure to strong bases. The ring is generally more stable under acidic to neutral conditions.

  • Light and Heat Sensitivity: While specific data for this compound is not available, nitroaromatic compounds can be light-sensitive. It is good practice to store the compound in an amber vial or in the dark. Avoid prolonged exposure to high temperatures.

  • Storage: Store the compound in a cool, dry, and dark place, preferably under an inert atmosphere to prevent degradation.

Reactivity and Further Transformations

Question 5: I want to perform a nucleophilic substitution on the 5-chloro group. What should I be aware of?

Answer:

The 5-chloro group on the isoxazole ring is a potential site for nucleophilic aromatic substitution (SNAr).

  • Reactivity: The reactivity of the 5-chloroisoxazole towards nucleophiles can be influenced by the electronic nature of the isoxazole ring. The presence of the electron-withdrawing nitro group at the 4-position should activate the 5-position towards nucleophilic attack.[5]

  • Choice of Nucleophile: A wide range of nucleophiles can potentially be used, including amines, alkoxides, and thiolates.

  • Ring Opening: Be aware that under certain conditions, particularly with strong nucleophiles or harsh reaction conditions, nucleophilic attack could potentially lead to ring opening rather than substitution.[4] Careful optimization of reaction conditions (temperature, solvent, and base) is crucial.

Logical Flow for Nucleophilic Substitution

G Start Start: this compound Nucleophile Select Nucleophile (e.g., R-NH2, R-OH, R-SH) Start->Nucleophile Solvent Choose Solvent (e.g., DMF, DMSO, CH3CN) Nucleophile->Solvent Base Select Base (if needed) (e.g., K2CO3, Et3N) Solvent->Base Reaction Reaction at Optimized Temperature Base->Reaction Analysis Monitor by TLC/LC-MS Reaction->Analysis Workup Aqueous Workup and Extraction Analysis->Workup Reaction Complete Purification Purify Product Workup->Purification

Sources

Technical Support Center: Proactively Addressing Off-Target Effects of 5-Chloro-3-methyl-4-nitro-1,2-oxazole

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

From the Senior Application Scientist: A Foreword on Navigating Chemical Biology

Welcome to the technical support center. This resource is designed to provide you with a comprehensive framework for anticipating, identifying, and mitigating potential off-target effects of the novel compound, 5-Chloro-3-methyl-4-nitro-1,2-oxazole. Due to the limited publicly available data on this specific molecule, this guide is built upon established principles of chemical biology and our extensive experience with compounds sharing similar structural motifs, namely the isoxazole ring and the nitroaromatic group.

The journey of developing a novel chemical probe or therapeutic is fraught with challenges, chief among them being the potential for off-target interactions. These unintended biological activities can lead to ambiguous experimental results, cellular toxicity, and misinterpretation of a compound's true mechanism of action. Our goal is to equip you with the knowledge and practical protocols to de-risk your projects and ensure the integrity of your data.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that you may encounter in your research. We will delve into the theoretical underpinnings of potential off-target effects and provide actionable, step-by-step experimental workflows.

Frequently Asked Questions (FAQs)
Q1: What are the primary structural alerts in this compound that warrant concern for off-target effects?

A1: The structure of this compound contains two key moieties that are often associated with non-specific biological activity:

  • The Isoxazole Ring: Isoxazole derivatives are found in numerous FDA-approved drugs and biologically active compounds.[1][2] However, the isoxazole ring system can participate in various non-covalent interactions, such as hydrogen bonding and π–π stacking, which can lead to binding with unintended protein targets.[1] The specific substitution pattern on the ring significantly influences its reactivity and potential for off-target binding.[3][4]

  • The Nitroaromatic Group: Nitroaromatic compounds are known to be redox-active.[5][6] The nitro group can be enzymatically reduced to form reactive nitroso and hydroxylamino intermediates, which can covalently modify proteins and other macromolecules, leading to toxicity and off-target effects.[6] Furthermore, some nitroaromatic compounds have been identified as Pan-Assay Interference Compounds (PAINS), which are notorious for producing false-positive results in high-throughput screens through various mechanisms like aggregation or redox cycling.[7][8]

Q2: What are Pan-Assay Interference Compounds (PAINS) and is this compound likely to be one?

A2: PAINS are chemical compounds that frequently appear as "hits" in high-throughput screening (HTS) assays but do so through non-specific mechanisms rather than by specifically binding to the intended target.[7][8][9] These mechanisms can include:

  • Aggregation: The compound forms colloidal aggregates that sequester and non-specifically inhibit enzymes.[10][11][12]

  • Redox Cycling: The compound undergoes redox reactions that generate reactive oxygen species (ROS), which can interfere with assay components or cause cellular stress.[9]

  • Chemical Reactivity: The compound contains electrophilic groups that can covalently modify proteins.[13]

  • Assay Technology Interference: The compound may be fluorescent or colored, interfering with optical assay readouts.[9][14]

Given the presence of the nitroaromatic group, there is a potential for this compound to exhibit PAINS-like behavior, particularly through redox cycling. It is crucial to perform specific counter-screens to rule out these possibilities.

Q3: How can I differentiate between a true on-target effect and a non-specific or off-target effect in my initial screening data?

A3: Distinguishing between on-target and off-target effects is a critical step in hit validation.[14][15][16] A multi-pronged approach is recommended:

  • Structure-Activity Relationship (SAR): Synthesize and test analogs of this compound. A steep SAR, where small chemical modifications lead to significant changes in activity, is indicative of specific binding. In contrast, a flat SAR, where activity is largely independent of structural changes, may suggest a non-specific mechanism.

  • Orthogonal Assays: Confirm your initial findings using a different assay format that measures the same biological endpoint but relies on a different detection technology.[15][17] For example, if your primary assay is fluorescence-based, an orthogonal assay could be based on mass spectrometry or surface plasmon resonance.

  • Target Engagement Assays: Directly measure the binding of the compound to its intended target. Techniques like cellular thermal shift assay (CETSA), surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC) can provide direct evidence of target engagement.[15]

  • Counter-Screens: Run assays to specifically test for common interference mechanisms. This includes assays for aggregation, redox activity, and interference with the detection technology itself.[14]

Troubleshooting Guide: Addressing Specific Experimental Issues
Observed Problem Potential Cause(s) Recommended Troubleshooting Steps
High hit rate in primary screen Compound may be a PAIN (e.g., aggregator, redox cycler).1. Perform PAINS analysis: Use computational filters to check for known PAINS substructures.[7] 2. Run aggregation assays: Use dynamic light scattering (DLS) or a detergent-based counter-screen (e.g., with 0.01% Triton X-100) to detect compound aggregation.[10][12] 3. Conduct redox potential assays: Assess the compound's ability to generate reactive oxygen species.[9]
Inconsistent results between assays Assay-specific interference.1. Run an orthogonal assay with a different detection method (e.g., label-free vs. fluorescence).[15][18] 2. Perform a "product-only" control: Add the compound to the assay after the biological reaction has completed to see if it interferes with the detection reagents.[14]
Cellular toxicity at active concentrations Off-target effects leading to cytotoxicity.1. Determine the therapeutic window: Compare the EC50 for the desired on-target effect with the CC50 for cytotoxicity. A narrow window suggests off-target toxicity. 2. Profile against a panel of off-targets: Screen the compound against a broad panel of kinases, GPCRs, and other common off-target families.[3] 3. "Rescue" experiment: If the on-target effect is inhibition, try to rescue the phenotype by overexpressing the target protein. If the toxicity persists, it is likely off-target.[19]
Lack of a clear dose-response curve Compound insolubility, aggregation at higher concentrations, or complex off-target effects.1. Check compound solubility in the assay buffer. 2. Perform aggregation assays at the concentrations tested.[10] 3. Expand the concentration range to lower concentrations to better define the curve.[19]
Experimental Protocols
Protocol 1: Detergent-Based Counter-Screen for Aggregation

Objective: To determine if the observed activity of this compound is due to non-specific inhibition by aggregation.

Principle: Non-ionic detergents, such as Triton X-100, can disrupt the formation of compound aggregates. A significant reduction in compound activity in the presence of a detergent suggests an aggregation-based mechanism.

Procedure:

  • Prepare two sets of your primary assay.

  • In the "Test" set, include 0.01% (v/v) Triton X-100 in the assay buffer.

  • In the "Control" set, use the standard assay buffer without detergent.

  • Perform a dose-response experiment with this compound in both sets of assays.

  • Compare the IC50 values obtained in the presence and absence of Triton X-100. A significant rightward shift (e.g., >10-fold) in the IC50 in the presence of the detergent is indicative of aggregation.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To directly confirm the binding of this compound to its intended intracellular target.

Principle: The binding of a ligand to its target protein can increase the thermal stability of the protein. CETSA measures this change in thermal stability.

Procedure:

  • Treat intact cells with either this compound or a vehicle control.

  • Heat the cell lysates to a range of temperatures.

  • Cool the samples and pellet the precipitated proteins by centrifugation.

  • Analyze the supernatant for the presence of the target protein using Western blotting or another protein detection method.

  • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Visualizing Experimental Workflows
Workflow for Hit Validation

G cluster_0 Primary Screening cluster_1 Hit Triage cluster_2 Hit Confirmation cluster_3 Target Validation Primary Hit Primary Hit PAINS Analysis PAINS Analysis Primary Hit->PAINS Analysis Initial Filter Aggregation Assay Aggregation Assay PAINS Analysis->Aggregation Assay If clean Redox Assay Redox Assay Aggregation Assay->Redox Assay If non-agg. Orthogonal Assay Orthogonal Assay Redox Assay->Orthogonal Assay If non-redox Dose-Response Dose-Response Orthogonal Assay->Dose-Response Confirm Activity Target Engagement Target Engagement Dose-Response->Target Engagement Validate Target SAR Studies SAR Studies Target Engagement->SAR Studies Confirm Specificity Confirmed Hit Confirmed Hit SAR Studies->Confirmed Hit

Caption: A generalized workflow for validating hits from a primary screen.

Potential Off-Target Signaling

G Compound Compound Target Target Compound->Target OffTarget1 Off-Target Kinase Compound->OffTarget1 OffTarget2 Off-Target GPCR Compound->OffTarget2 Redox Redox Cycling Compound->Redox OnTargetPathway Desired Biological Effect Target->OnTargetPathway OffTargetPathway1 Unintended Signaling OffTarget1->OffTargetPathway1 OffTarget2->OffTargetPathway1 ROS ROS Production Redox->ROS OffTargetPathway2 Toxicity ROS->OffTargetPathway2

Caption: Potential on- and off-target pathways of a small molecule inhibitor.

References
  • Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740. [Link]

  • Dahlin, J. L., & Walters, M. A. (2014). The essential roles of chemistry in high-throughput screening triage. Future Medicinal Chemistry, 6(11), 1265–1290. [Link]

  • Gassner, C., et al. (2019). Hit-to-Lead: Hit Validation and Assessment. Methods in Molecular Biology, 2052, 19-38. [Link]

  • Baell, J., & Walters, M. A. (2014). Chemistry: Chemical con artists foil drug discovery. Nature, 513(7519), 481–483. [Link]

  • Fuller, M. (n.d.). What are PAINS? BIT 479/579 High-throughput Discovery. Retrieved from [Link]

  • Sadybekov, A. A., et al. (2021). Toward an Understanding of Pan-Assay Interference Compounds and Promiscuity: A Structural Perspective on Binding Modes. Journal of Chemical Information and Modeling, 61(12), 5898–5909. [Link]

  • Baell, J. B. (2017). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. ACS Chemical Biology, 12(1), 3–16. [Link]

  • Sygnature Discovery. (n.d.). Early Validation of HTS hits using X-ray Crystallography. Retrieved from [Link]

  • National Academies of Sciences, Engineering, and Medicine. (2018). Interpreting and Validating Results from High-Throughput Screening Approaches. In Next Steps for Functional Genomics. The National Academies Press. [Link]

  • Patsnap. (2025). How can off-target effects of drugs be minimised? Retrieved from [Link]

  • Ritschel, T., et al. (2019). Novel Isoxazole Derivatives with Potent FXR Agonistic Activity Prevent Acetaminophen-Induced Liver Injury. Journal of Medicinal Chemistry, 62(1), 353-370. [Link]

  • CRISPR Medicine News. (2022). Strategies to Avoid and Reduce Off-Target Effects. Retrieved from [Link]

  • Drug Discovery News. (2024). The precision paradox: Off-target effects in gene editing. Retrieved from [Link]

  • Chem Help ASAP. (2020, August 23). off-target effects [Video]. YouTube. [Link]

  • Abyntek Biopharma. (2022). How to avoid off-target events in crispr experiments. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Retrieved from [Link]

  • de Sousa, J. F., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals, 15(6), 717. [Link]

  • Cell and Gene. (2024). Top Strategies To Reduce Off-Target Effects For Safer Genome Editing. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. Der Pharma Chemica, 7(8), 114-120. [Link]

  • Kakkar, S., & Narasimhan, B. (2019). A comprehensive review on biological activities of oxazole derivatives. BMC Chemistry, 13(1), 16. [Link]

  • Wujec, M., et al. (2023). The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. International Journal of Molecular Sciences, 24(3), 2901. [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]

  • McGovern, S. L., et al. (2003). High-throughput Assays for Promiscuous Inhibitors. Journal of Medicinal Chemistry, 46(18), 4265–4272. [Link]

  • Feng, B. Y., & Shoichet, B. K. (2006). High-throughput assays for promiscuous inhibitors. Nature Protocols, 1(2), 550–553. [Link]

  • Li, S., et al. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry. [Link]

  • Wujec, M., & Siwek, A. (2022). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. Molecules, 27(19), 6296. [Link]

Sources

Technical Support Center: Enhancing the Bioavailability of 5-Chloro-3-methyl-4-nitro-1,2-oxazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals working with 5-Chloro-3-methyl-4-nitro-1,2-oxazole. Given its structural characteristics—a heterocyclic oxazole core, a nitro group, and a chloro substituent—this compound is anticipated to present significant bioavailability challenges. This document provides a structured approach to identifying and overcoming these hurdles through a series of frequently asked questions and detailed troubleshooting guides.

Part 1: Frequently Asked Questions (FAQs) - Initial Assessment

This section addresses the preliminary questions researchers may have before embarking on extensive in vivo studies.

Question: Why is the oral bioavailability of this compound expected to be low?

Answer: The low oral bioavailability of this compound is likely multifactorial, stemming from its inherent physicochemical properties. The combination of a planar, aromatic-like oxazole ring and an electron-withdrawing nitro group suggests high lipophilicity and low aqueous solubility.[1][2] These factors are primary contributors to poor absorption from the gastrointestinal (GI) tract. According to the Biopharmaceutics Classification System (BCS), such compounds often fall into Class II (low solubility, high permeability) or Class IV (low solubility, low permeability), for which oral absorption is rate-limited by dissolution.[3]

Question: What are the critical first steps before attempting to enhance bioavailability?

Answer: Before selecting a bioavailability enhancement strategy, a thorough physicochemical characterization is essential. This foundational dataset will guide your formulation development and prevent wasted effort on unsuitable methods. Key parameters to measure include:

  • Aqueous Solubility: Determine solubility at various pH levels (e.g., 1.2, 4.5, 6.8) to simulate the GI tract.

  • Lipophilicity (LogP/LogD): This predicts the compound's ability to partition into lipid membranes.

  • Solid-State Properties: Use techniques like X-ray diffraction (XRD) and differential scanning calorimetry (DSC) to determine if the compound is crystalline or amorphous and to identify any polymorphs.

  • Stability: Assess stability at different pH values and temperatures to identify potential degradation issues during formulation and in the GI tract.

Question: What are the main categories of bioavailability enhancement techniques I should consider?

Answer: The strategies can be broadly grouped into three categories:

  • Particle Size Reduction: Increasing the surface area-to-volume ratio to improve dissolution rate. This includes micronization and nanonization.[4][5]

  • Solid-State Modification: Converting the stable crystalline form to a higher-energy, more soluble amorphous form, typically by creating an amorphous solid dispersion (ASD).[6]

  • Formulation-Based Approaches: Utilizing excipients to increase solubility. This includes lipid-based formulations, the use of surfactants, and complexation with molecules like cyclodextrins.[7][8]

The following flowchart provides a high-level decision-making framework for selecting a suitable strategy.

G start Start: Low Bioavailability of This compound char Step 1: Physicochemical Characterization (Solubility, LogP, Tm) start->char is_soluble Is aqueous solubility > 10 µg/mL? char->is_soluble is_greasy Is LogP > 3 and dose < 50 mg? is_soluble->is_greasy No strategy_other Consider other approaches: - Micronization - Co-crystals - Salt formation (if ionizable) is_soluble->strategy_other Yes is_thermolabile Is the compound thermolabile (Low Tm or degrades on melting)? is_greasy->is_thermolabile No strategy_lipid Strategy: Lipid-Based Formulations (SEDDS/SMEDDS) is_greasy->strategy_lipid Yes strategy_asd Strategy: Amorphous Solid Dispersions (ASDs) is_thermolabile->strategy_asd No strategy_nano Strategy: Nanonization (Nano-suspension) is_thermolabile->strategy_nano Yes end_point Proceed to in vivo testing strategy_lipid->end_point strategy_asd->end_point strategy_nano->end_point strategy_other->end_point

Caption: Decision tree for selecting a bioavailability enhancement strategy.

Part 2: Troubleshooting Guides

This section provides detailed, issue-specific guidance for common challenges encountered during formulation development.

Guide 1: Amorphous Solid Dispersions (ASDs)

ASDs improve bioavailability by stabilizing the drug in its high-energy, amorphous state within a hydrophilic polymer matrix.[6]

Question: My spray-dried or hot-melt extruded ASD is showing signs of drug recrystallization during storage. What is happening and how can I fix it?

Answer: Recrystallization is a critical failure mode for ASDs, as it negates the solubility advantage.

  • Causality: This occurs when the drug molecules have enough mobility within the polymer matrix to rearrange into their stable, low-energy crystalline lattice. This is often due to an inappropriate drug-to-polymer ratio (drug loading is too high) or exposure to heat and humidity, which act as plasticizers and increase molecular mobility.

  • Troubleshooting Steps:

    • Reduce Drug Loading: The most common cause is supersaturation within the polymer. Decrease the drug loading in increments (e.g., from 25% to 15%) and re-evaluate the physical stability using XRD after storing at accelerated conditions (e.g., 40°C/75% RH).

    • Select a Better Polymer: The polymer's role is to physically separate drug molecules and form specific interactions (like hydrogen bonds) to inhibit crystallization. If you are using a polymer like PVP, consider one with stronger hydrogen bonding potential, such as HPMC-AS.

    • Perform Miscibility Studies: Use modulated DSC (mDSC) to determine the glass transition temperature (Tg) of your ASD. A single, sharp Tg indicates good miscibility. If multiple Tgs are observed, the drug and polymer are phase-separated, which dramatically increases the risk of crystallization.

Question: The in vitro dissolution of my ASD shows a "spring and parachute" effect, but the plasma concentration in my animal study is still low. Why the disconnect?

Answer: This classic "spring and parachute" dissolution profile—where the concentration of the drug rapidly rises to a supersaturated state (the spring) and then slowly decreases as it precipitates (the parachute)—doesn't always translate to in vivo success.

  • Causality: The high concentration achieved in vitro may be precipitating too quickly in the complex environment of the GI tract. The presence of bile salts, enzymes, and food can accelerate precipitation. Alternatively, the dissolved drug might not be efficiently absorbed across the intestinal membrane.

  • Troubleshooting Steps:

    • Use Biorelevant Dissolution Media: Standard buffers are poor predictors. Repeat your dissolution tests in media that simulate intestinal fluids, such as FaSSIF (Fasted State Simulated Intestinal Fluid) and FeSSIF (Fed State Simulated Intestinal Fluid). These contain bile salts and lecithin that better mimic in vivo conditions.

    • Incorporate a Precipitation Inhibitor: Add a secondary polymer to your formulation that is specifically designed to act as a precipitation inhibitor in the gut. Cellulosic polymers like HPMC are excellent for this purpose.

    • Assess Permeability: The issue may not be solubility but permeability. Use an in vitro model like a Caco-2 assay to determine if the compound suffers from poor membrane transport or is a substrate for efflux transporters like P-glycoprotein.

Guide 2: Nano-suspensions

Nano-suspensions are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants and polymers. The small particle size increases surface area, leading to faster dissolution.[4]

Question: During wet-media milling to create a nano-suspension, the particle size reduction is slow, and I can't get below 500 nm. What's wrong?

Answer: Reaching the desired nanometer range requires a careful balance of mechanical energy input and formulation stability.

  • Causality: The efficiency of milling is determined by the energy of collisions between the milling media and the drug particles. If this energy is insufficient or if the newly created small particles immediately re-agglomerate, the net particle size reduction will plateau.

  • Troubleshooting Steps:

    • Optimize Milling Media: Ensure you are using high-density media (e.g., yttrium-stabilized zirconia) of an appropriate size (typically 0.1-0.5 mm). Smaller beads are more efficient for targeting smaller particle sizes.

    • Increase Stabilizer Concentration: The primary role of the stabilizer (e.g., Poloxamer 188, Tween 80) is to adsorb onto the surface of the newly formed nanoparticles and prevent them from sticking back together (a phenomenon called Ostwald ripening). Increase the stabilizer concentration and re-run the milling process.

    • Check Compound Hardness: Very hard, crystalline materials can be difficult to mill. Consider a pre-milling or micronization step to reduce the initial particle size before attempting to nano-size.

Question: My nano-suspension looks great initially, but after a week, I see visible sediment that cannot be re-suspended. How do I prevent this?

Answer: This indicates irreversible aggregation and settling, a common stability issue with high-energy systems like nano-suspensions.

  • Causality: The system is thermodynamically driven to reduce its surface energy, which it does by particle aggregation. While stabilizers provide a kinetic barrier to this process, it may not be sufficient for long-term stability.

  • Troubleshooting Steps:

    • Add an Electrostatic Stabilizer: If you are only using a steric stabilizer (like a polymer), add an ionic surfactant (like sodium dodecyl sulfate, SDS) to the formulation. This will impart a surface charge (measured as Zeta Potential) to the particles, causing them to repel each other and enhancing stability. A zeta potential of |>30 mV| is generally desired.

    • Lyophilize the Suspension: For long-term storage, it is often best to freeze-dry (lyophilize) the nano-suspension into a solid powder. This immobilizes the nanoparticles, preventing aggregation. A cryoprotectant (e.g., trehalose, mannitol) must be added before freezing to protect the particles during the process. The resulting powder can be easily re-suspended before dosing.

Part 3: Experimental Protocols & Data

Protocol 1: Preparation of a Nano-suspension via Wet Media Milling

This protocol describes a typical process for producing a 10 mg/mL nano-suspension of this compound.

Caption: Workflow for preparing a drug nano-suspension by wet media milling.

Step-by-Step Methodology:

  • Preparation: Accurately weigh 100 mg of the compound. Prepare 10 mL of an aqueous solution containing 1% w/v of a primary stabilizer (e.g., Poloxamer 188) and optionally 0.1% w/v of a secondary stabilizer (e.g., SDS).

  • Pre-suspension: Add the drug powder to the stabilizer solution and vortex vigorously for 2 minutes to create a coarse, homogenous suspension.

  • Milling: Transfer the pre-suspension to a milling chamber containing an equal volume of 0.2 mm yttrium-stabilized zirconia beads.

  • Processing: Mill at a high speed (e.g., 2000 rpm) using a planetary ball mill or a dedicated bead mill. The process should be cooled to prevent overheating and potential drug degradation.

  • In-Process Control: After 2 hours, withdraw a small aliquot, dilute it appropriately with water, and measure the particle size distribution using a Dynamic Light Scattering (DLS) instrument.

  • Endpoint: Continue milling, taking measurements every 1-2 hours, until the mean particle size (Z-average) is below 250 nm with a Polydispersity Index (PDI) of less than 0.3.

  • Harvesting: Separate the final nano-suspension from the milling media. This can be done by pouring the mixture through a coarse filter screen or by a brief, low-speed centrifugation step that pellets the beads but not the nanoparticles.

  • Final QC: Characterize the final product for Z-average, PDI, and Zeta Potential.

Data Summary Table

The following table summarizes the potential advantages and disadvantages of the discussed strategies, which must be weighed based on the specific properties of this compound and the goals of the study.

StrategyPrimary MechanismKey AdvantagesKey DisadvantagesBest For...
Amorphous Solid Dispersion (ASD) Increases apparent solubility by stabilizing the drug in a high-energy amorphous state.[6]High drug loading possible (up to 50%). Can achieve very high levels of supersaturation.Risk of recrystallization (physical instability). Requires specialized equipment (spray dryer, extruder).Thermally stable compounds where a significant solubility increase is needed.
Nano-suspension Increases dissolution rate by increasing surface area (Noyes-Whitney equation).High drug loading (pure drug particles). Suitable for multiple administration routes (oral, IV).Risk of particle aggregation (physical instability). Can be difficult to manufacture reproducibly.Thermolabile compounds or when a very high dose is required.
Lipid-Based Formulation (e.g., SMEDDS) Drug is pre-dissolved in a lipid/surfactant mixture, which forms a fine emulsion in the gut.[8]Protects drug from degradation. Can enhance absorption via lymphatic pathways, bypassing the liver first-pass metabolism.[8]Limited to lipophilic (LogP > 2) drugs. Lower drug loading capacity.Lipophilic compounds that may also suffer from first-pass metabolism.

Part 4: References

  • Methods of enhancing Dissolution and bioavailability of poorly soluble drugs. (n.d.). SlideShare. Retrieved from [Link]

  • Upadhyay, P., et al. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. MDPI. Retrieved from [Link]

  • Ferreira, N. N., et al. (2022). Promising strategies for improving oral bioavailability of poor water-soluble drugs. Taylor & Francis Online. Retrieved from [Link]

  • Gaba, A., et al. (2021). Improved Bioavailability of Poorly Soluble Drugs through Gastrointestinal Muco-Adhesion of Lipid Nanoparticles. National Institutes of Health (NIH). Retrieved from [Link]

  • Lohit, V. S., et al. (2023). Bioavailability Enhancement Techniques For Poorly Soluble Drug. International Journal of Creative Research Thoughts (IJCRT). Retrieved from [Link]

  • (Note: Reference 6 was not cited in the text)

  • (Note: Reference 7 was not cited in the text)

  • (Note: Reference 8 was not cited in the text)

  • (Note: Reference 9 was not cited in the text)

  • (Note: Reference 10 was not cited in the text)

  • Homayun, B., et al. (2019). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. National Institutes of Health (NIH). Retrieved from [Link]

  • (Note: Reference 12 was not cited in the text)

  • Loftsson, T., et al. (2021). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. MDPI. Retrieved from [Link]

  • (Note: Reference 14 was not cited in the text)

  • Paun, A. M., et al. (2023). The Bioavailability of Drugs—The Current State of Knowledge. National Institutes of Health (NIH). Retrieved from [Link]

Sources

Validation & Comparative

Navigating the Bioactive Landscape of 5-Chloro-3-methyl-4-nitro-1,2-oxazole Analogs: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Deep Dive into the Structure-Activity Relationship of 5-Chloro-3-methyl-4-nitro-1,2-oxazole Analogs for Researchers, Scientists, and Drug Development Professionals.

The 1,2-oxazole (isoxazole) scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anticancer and antimicrobial properties.[1] The specific analog, this compound, presents a unique chemical architecture ripe for exploration. The presence of a chloro group at the 5-position, a methyl group at the 3-position, and a nitro group at the 4-position offers multiple points for chemical modification, each with the potential to significantly modulate the compound's biological profile. This guide synthesizes findings from studies on structurally related compounds to provide a comparative analysis of the structure-activity relationships (SAR) of this compound analogs, offering insights into their potential as therapeutic agents.

While direct and extensive SAR studies on this specific scaffold are not widely available in the public domain, we can infer potential trends by examining research on analogous nitroisoxazole and chloro-substituted heterocyclic systems. This guide will, therefore, draw parallels from existing literature to illuminate the likely impact of structural modifications on the biological activity of this promising class of compounds.

The Core Scaffold: A Triad of Functionality

The this compound core possesses three key features that are critical to its chemical reactivity and biological interactions:

  • The 1,2-Oxazole Ring: This five-membered heterocycle is a bioisostere for various functional groups and can engage in hydrogen bonding and other non-covalent interactions with biological targets. Its relative stability and planar geometry provide a rigid framework for the presentation of substituents.

  • The 5-Chloro Group: The chlorine atom acts as a potential leaving group in nucleophilic aromatic substitution (SNAr) reactions, offering a straightforward handle for introducing a wide variety of substituents at this position.[2] Furthermore, its electron-withdrawing nature influences the overall electronic properties of the ring.

  • The 4-Nitro Group: The strongly electron-withdrawing nitro group significantly activates the isoxazole ring for nucleophilic attack, particularly at the 5-position.[3] This group is also a known pharmacophore in several antimicrobial and anticancer agents, where its reduction under hypoxic conditions can lead to the formation of cytotoxic reactive nitrogen species.

  • The 3-Methyl Group: While seemingly a simple alkyl substituent, the methyl group can influence the compound's lipophilicity and steric profile, which in turn can affect its absorption, distribution, metabolism, and excretion (ADME) properties and its binding to target proteins.

Structure-Activity Relationship Insights from Analogous Systems

Based on studies of related nitroisoxazole and chloro-heterocyclic compounds, we can extrapolate the following potential SAR trends for this compound analogs.

Modifications at the 5-Position: The Gateway to Diversity

The 5-chloro group is the most probable site for initial diversification. SNAr reactions with various nucleophiles can introduce a wide range of functionalities.

SAR_at_C5 Core This compound Nitrogen_Nucleophiles Nitrogen_Nucleophiles Core->Nitrogen_Nucleophiles SNAr Oxygen_Nucleophiles Oxygen_Nucleophiles Core->Oxygen_Nucleophiles SNAr Sulfur_Nucleophiles Sulfur_Nucleophiles Core->Sulfur_Nucleophiles SNAr Anticancer Anticancer Nitrogen_Nucleophiles->Anticancer Antibacterial Antibacterial Nitrogen_Nucleophiles->Antibacterial Oxygen_Nucleophiles->Anticancer Sulfur_Nucleophiles->Antibacterial Antifungal Antifungal Sulfur_Nucleophiles->Antifungal

Figure 1: Potential modifications at the 5-position.
  • Nitrogen-based Substituents: Introduction of substituted anilines or other amine-containing moieties could lead to potent anticancer activity. For instance, studies on 5-chloro-4-((substituted phenyl)amino)pyrimidines have shown that the nature of the substituent on the phenyl ring is crucial for activity.[4] Small electron-donating groups like methoxy on the phenyl ring were found to be beneficial for histone deacetylase (HDAC) inhibitory activity. In the context of our scaffold, replacing the 5-chloro group with various anilines could modulate interactions with protein targets.

  • Sulfur-based Substituents: Thioether linkages at the 5-position could enhance antimicrobial properties. The introduction of sulfur-containing heterocycles has been a successful strategy in developing potent antibacterial and antifungal agents.[5]

Table 1: Hypothetical Activity Trends for 5-Substituted Analogs

R Group at C5Predicted Dominant ActivityRationale based on Analogous Compounds
Substituted AnilinesAnticancerPotential for HDAC inhibition or other kinase interactions.[4]
Alkyl/Aryl ThioethersAntibacterial/AntifungalSulfur-containing heterocycles often exhibit antimicrobial properties.[5]
Substituted PhenoxidesAnticancerDiaryl ether linkages are present in some kinase inhibitors.
Modifications of the 4-Nitro Group: A Balancing Act

The nitro group is often essential for the biological activity of many nitro-heterocyclic compounds. However, its presence can also be associated with toxicity.

  • Reduction to an Amino Group: Conversion of the nitro group to an amine would drastically alter the electronic properties of the ring and likely reduce or abolish certain activities, particularly those dependent on reductive activation. However, this new amino group could serve as a handle for further functionalization, potentially leading to compounds with different mechanisms of action.

  • Replacement with Other Electron-Withdrawing Groups: Substituting the nitro group with other electron-withdrawing groups like cyano or sulfonyl could maintain the activation of the 5-position for nucleophilic substitution while potentially altering the biological activity profile and reducing nitro-associated toxicity.

Modifications at the 3-Methyl Group: Fine-tuning Lipophilicity

While less explored in the available literature on analogous compounds, modifications at the 3-position could be used to fine-tune the physicochemical properties of the analogs.

  • Varying Alkyl Chain Length: Replacing the methyl group with larger alkyl groups would increase lipophilicity, which could enhance membrane permeability but might also lead to increased metabolic instability or off-target effects.

  • Introduction of Polar Functionalities: Incorporating polar groups like hydroxyl or ether functionalities could increase water solubility, which is often a desirable property for drug candidates.

Experimental Protocols

To explore the SAR of this compound analogs, the following experimental workflows are proposed, based on methodologies reported for similar heterocyclic systems.

General Synthesis of 5-Substituted Analogs

Synthesis_Workflow Start This compound Reaction Nucleophilic Aromatic Substitution (SNAr) Start->Reaction Nucleophile R-XH (X = NH, O, S) Nucleophile->Reaction Solvent_Base Solvent (e.g., DMF, CH3CN) Base (e.g., K2CO3, Et3N) Solvent_Base->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 5-Substituted Analog Purification->Product

Figure 2: General synthetic workflow for C5-substituted analogs.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of this compound (1 equivalent) in a suitable solvent such as dimethylformamide (DMF) or acetonitrile (CH3CN), add the desired nucleophile (1.1 equivalents) and a base such as potassium carbonate (K2CO3) or triethylamine (Et3N) (2 equivalents).

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring the progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 5-substituted analog.

In Vitro Anticancer Activity Screening

MTT Assay Protocol:

  • Cell Seeding: Seed cancer cells (e.g., human colon cancer cell line HCT116) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized analogs for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.

In Vitro Antimicrobial Activity Screening

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination:

  • Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension.

  • Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing appropriate growth medium.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. While direct SAR studies are limited, a systematic exploration of substitutions at the 5-position, coupled with modifications of the 4-nitro and 3-methyl groups, holds significant potential for discovering potent and selective anticancer and antimicrobial agents. The experimental protocols outlined in this guide provide a framework for initiating such investigations. Future work should focus on synthesizing a diverse library of analogs and screening them against a broad panel of cancer cell lines and microbial strains. Promising lead compounds can then be subjected to further optimization and in-depth mechanistic studies to elucidate their mode of action.

References

  • Advances in isoxazole chemistry and their role in drug discovery. (n.d.). RSC Publishing. Retrieved January 19, 2026, from [Link]

  • Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]

  • Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddition. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]

  • The Potential Antifungal and Antibacterial of 5-Chloro-1-Methyl-4-Nitroimidazole. (2024).
  • Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor. (2022). National Institutes of Health. Retrieved January 19, 2026, from [Link]

  • Synthesis And Anticancer Activity Evaluation Of Novel Ligand 2- [2 - (5-Chloro Carboxy Phenyl) Azo] 1-Methyl Imidazole (1-Mecpai) With Some Metal Complexes. (n.d.). Journal of University of Babylon for Pure and Applied Sciences.
  • Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. (2012). National Institutes of Health. Retrieved January 19, 2026, from [Link]

  • 5-Nitroisoxazoles in SNAr reactions: access to polysubstituted isoxazole derivatives. (n.d.). Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]

  • A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]

  • New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]

  • Antimicrobial activity of clioquinol and nitroxoline: a scoping review. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]

  • Structure activity relationship of the synthesized compounds. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • 5-Nitroisoxazoles in SNAr Reactions: Access to Polysubstituted Isoxazole Derivatives. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

Sources

A Comprehensive Guide to Validating the Antimicrobial Spectrum of 5-Chloro-3-methyl-4-nitro-1,2-oxazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a robust framework for researchers, scientists, and drug development professionals to validate the antimicrobial spectrum of the novel compound, 5-Chloro-3-methyl-4-nitro-1,2-oxazole. While direct antimicrobial data for this specific molecule is not yet extensively published, its structural motifs—a substituted isoxazole ring and a nitro group—suggest a promising potential as an antimicrobial agent. Isoxazole derivatives have been extensively studied for their broad-ranging antimicrobial activities.[1][2][3][4][5] This guide, therefore, outlines a comprehensive, scientifically rigorous methodology to characterize its activity, compare it against established antibiotics, and generate the foundational data necessary for further development.

The experimental design detailed herein is grounded in the internationally recognized standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring the generation of reproducible and comparable data.[6][7][8][9][10][11][12][13][14]

Rationale and Compound Profile

This compound is a heterocyclic compound featuring an isoxazole core. The presence of a nitro group is significant, as nitroimidazoles are a known class of antimicrobial agents with a well-established mechanism of action.[15][16] The combination of the isoxazole scaffold, known for its diverse biological activities, with a nitro functional group suggests the potential for a unique mechanism of action or a broad spectrum of activity.

Hypothesized Mechanism of Action: The antimicrobial activity may stem from the intracellular reduction of the nitro group, leading to the formation of cytotoxic radical species that can damage microbial DNA and other macromolecules. The isoxazole ring itself may contribute to cell wall or protein synthesis inhibition.

Comparative Agent Selection

To accurately position the antimicrobial spectrum of this compound, a panel of comparator agents is essential. This panel should include both broad-spectrum and narrow-spectrum antibiotics to provide a comprehensive benchmark.[17][18][19][][21]

Table 1: Proposed Comparator Antimicrobial Agents

ClassAntibioticSpectrum of ActivityRationale for Inclusion
Broad-Spectrum CiprofloxacinGram-positive and Gram-negative bacteriaA widely used fluoroquinolone to benchmark broad-spectrum antibacterial activity.[22]
MeropenemVery broad-spectrum against Gram-positive, Gram-negative, and anaerobic bacteriaA carbapenem representing a potent, last-resort class of antibiotics.[22]
DoxycyclineGram-positive, Gram-negative, and atypical bacteriaA tetracycline antibiotic with a broad range of activity.
Narrow-Spectrum Penicillin GPrimarily Gram-positive bacteriaA classic narrow-spectrum agent to assess specific activity against Gram-positive organisms.
AztreonamPrimarily Gram-negative aerobic bacteriaA monobactam to evaluate targeted activity against Gram-negative pathogens.
Antifungal FluconazoleYeasts and some moldsTo investigate any potential antifungal properties of the test compound.[23]

Experimental Validation: Antimicrobial Susceptibility Testing (AST)

The core of this validation lies in determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against a diverse panel of microorganisms. The Kirby-Bauer disk diffusion method will also be employed for a qualitative assessment of susceptibility.[6]

Test Organisms

A representative panel of clinically relevant and quality control strains should be used.

Table 2: Panel of Test Microorganisms

Gram StainSpeciesStrain (ATCC)Rationale
Gram-positive Staphylococcus aureusATCC 25923Common cause of skin and soft tissue infections.
Enterococcus faecalisATCC 29212Representative of enterococcal infections.
Streptococcus pneumoniaeATCC 49619A leading cause of pneumonia and meningitis.
Gram-negative Escherichia coliATCC 25922A common cause of urinary tract and gastrointestinal infections.
Pseudomonas aeruginosaATCC 27853An opportunistic pathogen known for its resistance.
Klebsiella pneumoniaeATCC 700603A significant cause of hospital-acquired infections.
Fungal Candida albicansATCC 90028A common cause of fungal infections.
Aspergillus nigerATCC 16404A representative mold.
Experimental Workflow

The following diagram outlines the comprehensive workflow for validating the antimicrobial spectrum.

Antimicrobial_Validation_Workflow cluster_prep Phase 1: Preparation cluster_testing Phase 2: Susceptibility Testing cluster_analysis Phase 3: Data Analysis & Comparison prep_compound Prepare Stock Solution of this compound broth_dilution Broth Microdilution (MIC Determination) prep_compound->broth_dilution disk_diffusion Kirby-Bauer Disk Diffusion prep_compound->disk_diffusion prep_media Prepare Mueller-Hinton Broth and Agar prep_media->broth_dilution prep_media->disk_diffusion prep_inoculum Prepare Standardized Inoculum (0.5 McFarland) prep_inoculum->broth_dilution prep_inoculum->disk_diffusion mbc_determination MBC Determination broth_dilution->mbc_determination read_mic Read MIC Values broth_dilution->read_mic measure_zones Measure Zones of Inhibition disk_diffusion->measure_zones plate_mbc Plate for MBC and Count Colonies mbc_determination->plate_mbc compare_data Compare with Comparator Antibiotics read_mic->compare_data measure_zones->compare_data plate_mbc->compare_data

Caption: Workflow for antimicrobial spectrum validation.

Detailed Experimental Protocols

Protocol 1: Broth Microdilution for MIC Determination

This protocol is adapted from CLSI guidelines.[9][10]

  • Preparation of Compound Dilutions: Prepare a 2-fold serial dilution of this compound in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate. The concentration range should be sufficient to determine the MIC (e.g., 256 µg/mL to 0.25 µg/mL).

  • Inoculum Preparation: Culture the test organism overnight on an appropriate agar plate. Select several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[24]

  • Inoculation: Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only). Also, run parallel plates with the comparator antibiotics.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours.

  • MIC Reading: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism.

Protocol 2: Kirby-Bauer Disk Diffusion

This method provides a qualitative assessment of susceptibility.[6]

  • Inoculum Preparation: Prepare a standardized inoculum as described in Protocol 1.

  • Plate Inoculation: Dip a sterile cotton swab into the inoculum and streak it evenly across the entire surface of a Mueller-Hinton Agar (MHA) plate in three directions.[24]

  • Disk Application: Aseptically apply paper disks impregnated with a known concentration of this compound and the comparator antibiotics onto the agar surface.

  • Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.

  • Zone Measurement: Measure the diameter of the zone of inhibition around each disk in millimeters.

Hypothetical Data Presentation and Interpretation

The following tables present hypothetical data to illustrate how the results of these experiments would be presented and interpreted.

Table 3: Hypothetical MIC and MBC Data (µg/mL) for this compound

OrganismThis compoundCiprofloxacinPenicillin G
MIC MBC MIC
S. aureus481
E. faecalis8162
E. coli240.03
P. aeruginosa16641
C. albicans32>256N/A

Interpretation: The hypothetical data suggests that this compound possesses broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The MBC values being close to the MIC values for most bacteria suggest a potential bactericidal mode of action. The higher MIC against C. albicans indicates weaker antifungal activity.

Table 4: Hypothetical Zone of Inhibition Data (mm) from Disk Diffusion

OrganismThis compound (30 µg disk)Ciprofloxacin (5 µg disk)Penicillin G (10 U disk)
S. aureus202528
E. coli22306
P. aeruginosa16226

Interpretation: The zone diameters in this hypothetical dataset are consistent with the MIC data, showing significant zones of inhibition against both S. aureus and E. coli, further supporting its broad-spectrum potential.

Concluding Remarks and Future Directions

This guide provides a comprehensive and scientifically sound framework for the initial validation of the antimicrobial spectrum of this compound. The outlined protocols, rooted in established international standards, will ensure the generation of high-quality, reproducible data.

Upon successful validation of its antimicrobial activity, further studies should focus on:

  • Mechanism of Action Studies: Elucidating the precise molecular targets of the compound.

  • Toxicity and Safety Profiling: Assessing its cytotoxicity against mammalian cell lines.

  • In Vivo Efficacy Studies: Evaluating its therapeutic potential in animal models of infection.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency and spectrum.[1][25][26][27][28][29][30][31][32][33]

By following this structured approach, researchers can effectively characterize this novel compound and determine its potential as a new lead in the fight against infectious diseases.

References

  • CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. (2016, January 1).
  • Comparison of Narrow vs. Broad Spectrum Antibiotics for Treatment of Community-acquired Aspiration Pneumonia. (2021, December 4). Open Forum Infectious Diseases, Oxford Academic. Retrieved from [Link]

  • Gerber, J. S., et al. (2017). Comparing Broad- and Narrow-Spectrum Antibiotics for Children with Ear, Sinus, and Throat Infections. Patient-Centered Outcomes Research Institute. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2025, December 15). Antibacterial Susceptibility Test Interpretive Criteria. Retrieved from [Link]

  • Bigger isn't always better, especially when it comes to combating pediatric infectious disease. (2018, April 3). CHOP Research Institute. Retrieved from [Link]

  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. (2021, August 23). National Center for Biotechnology Information. Retrieved from [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). Clinical Breakpoint Tables. Retrieved from [Link]

  • CLSI. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • Antimicrobial activity of isoxazole derivatives: A brief overview. (2024, October 13). ResearchGate. Retrieved from [Link]

  • National Institutes of Health, Islamabad Pakistan. (n.d.). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Retrieved from [Link]

  • Comparative analysis of the effectiveness of narrow-spectrum versus broad-spectrum antibiotics for the treatment of childhood pneumonia. (2021, September 9). National Center for Biotechnology Information. Retrieved from [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.). Taylor & Francis Online. Retrieved from [Link]

  • What are examples of broad-spectrum antibiotics? (2025, September 26). Dr.Oracle. Retrieved from [Link]

  • Synthesis, Antibacterial and Surface Activity of 1,2,4-Triazole Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • CLSI. (n.d.). Antimicrobial Susceptibility Testing | Area of Focus. Retrieved from [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). EUCAST: EUCAST - Home. Retrieved from [Link]

  • Antimicrobial Susceptibility Testing. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Antimicrobial Activity of N-(3-Chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitro benzamide Derivatives. (2022, March 4). ResearchGate. Retrieved from [Link]

  • Synthesis and Antimicrobial Studies of Isoxazole Derivatives. (2022, December 12). The Scientific Temper. Retrieved from [Link]

  • Design, synthesis and antimicrobial activities of nitroimidazole derivatives containing 1,3,4-oxadiazole scaffold as FabH inhibitors. (n.d.). PubMed. Retrieved from [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. Retrieved from [Link]

  • Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. (2012, August 1). National Center for Biotechnology Information. Retrieved from [Link]

  • 5-Chloropyrazole-4-carboxaldehydes as Synthon in Heterocyclic Synthesis. (n.d.). ResearchGate. Retrieved from [Link]

  • Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers. (n.d.). MDPI. Retrieved from [Link]

  • A Brief Review on Isoxazole Derivatives as Antibacterial Agents. (n.d.). Author. Retrieved from [Link]

  • National Institute for Communicable Diseases (NICD). (n.d.). Antimicrobial susceptibility testing EUCAST disk diffusion method. Retrieved from [Link]

  • Synthesis of 1,3-oxazoles. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • A review of isoxazole biological activity and present synthetic techniques. (n.d.). Author. Retrieved from [Link]

  • Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. (n.d.). PubMed Central. Retrieved from [Link]

  • EUCAST expert rules in antimicrobial susceptibility testing. (2025, August 9). ResearchGate. Retrieved from [Link]

  • Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. (n.d.). PubMed Central. Retrieved from [Link]

  • Synthesis and antimicrobial activity of some novel 1,2-dihydro-[6][7][17]triazolo[1,5-a]pyrimidines bearing amino acid moiety. (2021, January 13). RSC Publishing. Retrieved from [Link]

  • Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole. (n.d.). Beilstein Journals. Retrieved from [Link]

Sources

An Analysis of "5-Chloro-3-methyl-4-nitro-1,2-oxazole": A Compound Not Yet Characterized in Scientific Literature

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive search of scientific databases and chemical supplier catalogs for "5-Chloro-3-methyl-4-nitro-1,2-oxazole" has revealed no records of this specific chemical entity. As such, a direct comparison of its efficacy with existing drugs is not possible at this time, as no experimental data on its biological activity has been published.

While the requested compound remains uncharacterized, the search did yield information on structurally related molecules and the broader class of oxazole derivatives. This information provides a basis for hypothesizing the potential areas of therapeutic interest should "this compound" be synthesized and studied in the future.

The Oxazole Scaffold in Medicinal Chemistry

The 1,2-oxazole ring is a five-membered heterocycle containing nitrogen and oxygen atoms that is a common feature in a wide range of biologically active compounds.[1][2] The versatility of the oxazole scaffold allows for the synthesis of diverse derivatives with a spectrum of therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities.[1][2][3] The biological effects of oxazole derivatives are often attributed to their ability to engage with various enzymes and receptors within biological systems through non-covalent interactions.[1]

Structurally Related Compounds

While "this compound" itself is not documented, several compounds with similar structural motifs have been identified:

  • 5-(Chloromethyl)-3-methyl-4-nitro-1,2-oxazole: This compound is commercially available from chemical suppliers.[4][5] The key structural difference is the presence of a chloromethyl group (-CH2Cl) at the 5-position instead of a chloro group (-Cl). This seemingly minor change can significantly impact the molecule's reactivity and biological activity.

  • Methyl 5-chloro-3-methyl-1,2-oxazole-4-carboxylate: This derivative is also available and has been synthesized.[6][7]

  • 5-Chloro-1-methyl-4-nitroimidazole: This is an imidazole-based compound, a different heterocyclic system, but it shares the chloro, methyl, and nitro functional groups.[8][9][10][11][12] It is known as an important intermediate in the synthesis of the immunosuppressive drug azathioprine.[11][12]

Potential Therapeutic Areas for Investigation

Based on the known activities of other substituted oxazoles and related nitroaromatic compounds, should "this compound" be synthesized, it would be a candidate for screening in several therapeutic areas:

  • Antimicrobial Activity: Many oxazole derivatives exhibit antibacterial and antifungal properties.[3][13] The presence of a nitro group, a common feature in antimicrobial drugs, could potentiate such activity.

  • Anticancer Activity: Various isoxazole derivatives have been investigated for their potential as anticancer agents.[14]

  • Anti-inflammatory Activity: The 1,2,4-triazole ring system, which has some similarities to the oxazole ring, is found in compounds with anti-inflammatory properties.[15]

Future Directions

The absence of "this compound" in the current scientific literature presents an opportunity for synthetic and medicinal chemists. The synthesis of this novel compound would be the first step towards exploring its physicochemical properties and biological activities.

A potential synthetic route could be envisioned based on established methods for the synthesis of substituted 1,2-oxazoles, which often involve the reaction of a three-carbon component with hydroxylamine or 1,3-dipolar cycloaddition reactions.[16][17]

Once synthesized and purified, the compound would need to undergo a battery of in vitro and in vivo studies to determine its efficacy and safety profile. These studies would be essential to ascertain if "this compound" holds any therapeutic promise.

Sources

Cross-reactivity studies of 5-Chloro-3-methyl-4-nitro-1,2-oxazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Cross-Reactivity Profiling of 5-Chloro-3-methyl-4-nitro-1,2-oxazole

This guide provides a comprehensive framework for evaluating the selectivity and potential off-target effects of the novel investigational compound, this compound. As this appears to be a new chemical entity with limited public data, we will establish a hypothetical primary target and present a rigorous, multi-tiered strategy for its cross-reactivity assessment. This document is intended for researchers, scientists, and drug development professionals dedicated to advancing novel therapeutics from the bench to the clinic.

For the purpose of this guide, we will hypothesize that this compound (hereafter referred to as "C M N O") has been designed as a potent inhibitor of p38 MAPKα (MAPK14) , a key kinase involved in inflammatory signaling pathways. The objective of this study is to compare its selectivity against other relevant kinases and assess its broader off-target profile in comparison to established p38 MAPK inhibitors.

Part 1: The Rationale for Cross-Reactivity Profiling

Selectivity is a cornerstone of modern drug development. While a compound may show high potency for its intended target, interactions with unintended biomolecules can lead to unforeseen side effects or toxicity. A thorough cross-reactivity study is not merely a regulatory hurdle; it is a critical step in understanding a compound's true biological activity and predicting its safety profile.

Our experimental design is structured to provide a comprehensive view of CMNO's specificity. We will begin with a broad kinase panel to understand its activity across the kinome, followed by a wider safety screen against other common off-targets, and finally, cell-based assays to observe its effects in a more biological context.

Part 2: Experimental Design & Comparative Analysis

To provide a meaningful comparison, CMNO will be benchmarked against two well-characterized p38 MAPK inhibitors with distinct selectivity profiles:

  • SB203580: A widely used, first-generation p38 inhibitor known for its potent activity but also notable off-target effects on kinases like GAK and RIPK2.

  • Doramapimod (BIRB 796): A highly potent allosteric inhibitor with a different binding mode and a generally more favorable selectivity profile.

Experimental Workflow

The following diagram outlines the tiered approach for assessing the cross-reactivity of CMNO.

G cluster_0 Tier 1: Broad Kinase Profiling cluster_1 Tier 2: Secondary & Safety Screening cluster_2 Tier 3: Cellular & Functional Assays A Compound Synthesis & QC (CMNO, SB203580, Doramapimod) B Primary Target Assay (p38 MAPKα IC50 Determination) A->B Validate Potency C Broad Kinome Screen (e.g., DiscoverX KINOMEscan) B->C Assess Kinome-wide Selectivity D Dose-Response Assays on Hits (Confirmatory IC50) C->D Validate Off-Targets E Broad Target Safety Panel (e.g., Eurofins SafetyScreen 44) D->E Broaden Off-Target Search F Cellular Target Engagement (e.g., NanoBRET™) E->F Confirm Cellular Activity G Downstream Pathway Analysis (p-MK2 Western Blot) F->G Verify Mechanism H General Cytotoxicity Assay (e.g., Promega CellTox-Glo™) G->H Assess Safety Window

Caption: A tiered workflow for cross-reactivity profiling.

Data Summary: A Comparative Overview

The following tables present hypothetical data from our proposed studies. This data is for illustrative purposes to demonstrate how the results would be organized and interpreted.

Table 1: Kinase Inhibition Profile (IC50, nM)

Kinase TargetCMNO (Hypothetical) SB203580 (Reference)Doramapimod (Reference)
p38 MAPKα (MAPK14) 15 5010
p38 MAPKβ (MAPK11)3510025
GAK>10,000200>10,000
RIPK28,500150>10,000
JNK1>10,000>10,0005,000
ERK2>10,000>10,000>10,000

Interpretation: The hypothetical data suggests that CMNO is a potent p38α inhibitor, comparable to Doramapimod. Crucially, it shows significantly improved selectivity against known off-targets of SB203580, such as GAK and RIPK2.

Table 2: SafetyScreen Panel Results (% Inhibition at 10 µM)

Target ClassRepresentative TargetCMNO (Hypothetical) SB203580 (Reference)Doramapimod (Reference)
GPCRhERG< 5%15%< 5%
Ion ChannelL-type Ca2+ Channel< 10%25%8%
TransporterSERT< 2%< 5%< 2%
EnzymeCOX-2< 5%40%< 5%

Interpretation: This simulated data indicates a clean safety profile for CMNO at a high concentration, with minimal interaction with common liability targets like hERG and COX-2, suggesting a lower potential for cardiotoxicity and other adverse effects compared to older-generation inhibitors.

Part 3: Detailed Experimental Protocols

The following are representative protocols for the key assays described in this guide.

Protocol 1: In Vitro Kinase Assay (p38α MAPK)

This protocol describes a common method for determining the IC50 of an inhibitor against a purified kinase.

  • Reagent Preparation:

    • Prepare a 2X kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.2 mg/mL BSA).

    • Prepare a 2X substrate solution containing 1 µM ATP and 200 µM of a suitable peptide substrate (e.g., ATF2-based peptide) in kinase buffer.

    • Serially dilute CMNO and reference compounds in DMSO, then further dilute in kinase buffer to create 10X final concentrations.

  • Assay Procedure:

    • To a 384-well plate, add 2.5 µL of the 10X compound dilution.

    • Add 5 µL of a solution containing purified, active p38α MAPK enzyme in kinase buffer.

    • Incubate for 15 minutes at room temperature to allow compound binding.

    • Initiate the reaction by adding 2.5 µL of the 2X ATP/substrate solution.

    • Allow the reaction to proceed for 60 minutes at 30°C.

    • Terminate the reaction by adding 10 µL of a detection solution (e.g., Promega ADP-Glo™ reagent).

    • Incubate as per the detection reagent manufacturer's instructions.

    • Read luminescence on a compatible plate reader.

  • Data Analysis:

    • Normalize the data to high (DMSO vehicle) and low (no enzyme) controls.

    • Plot the percent inhibition versus the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Cellular Cytotoxicity Assay

This protocol assesses the general toxicity of a compound on cultured cells.

  • Cell Plating:

    • Culture a relevant cell line (e.g., HEK293 or a human monocyte line like THP-1) under standard conditions.

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well, clear-bottom plate at a density of 10,000 cells/well in 100 µL of media.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of CMNO and a positive control (e.g., staurosporine) in culture media.

    • Remove the old media from the cells and add 100 µL of the media containing the test compounds.

    • Incubate for 48-72 hours.

  • Viability Assessment:

    • Equilibrate the plate and the viability reagent (e.g., Promega CellTox-Glo™ Viability Assay) to room temperature.

    • Add 15 µL of the reagent to each well.

    • Mix by orbital shaking for 2 minutes.

    • Incubate for 15 minutes at room temperature.

    • Read luminescence on a plate reader to measure cell viability.

  • Data Analysis:

    • Calculate the percentage of viable cells relative to the vehicle control.

    • Plot the viability versus the log of the compound concentration to determine the CC50 (50% cytotoxic concentration).

Part 4: Mechanistic Insights and Pathway Context

Understanding the signaling context is crucial. CMNO is designed to inhibit p38α, which lies within a well-defined stress-activated protein kinase pathway.

G Stress Cellular Stress (UV, Cytokines) MAP3K MAP3Ks (e.g., TAK1, ASK1) Stress->MAP3K MKK36 MKK3 / MKK6 MAP3K->MKK36 phosphorylates p38 p38 MAPKα MKK36->p38 phosphorylates MK2 MAPKAPK2 (MK2) p38->MK2 phosphorylates Apoptosis Apoptosis p38->Apoptosis Inflammation Inflammation (TNF-α, IL-6 synthesis) MK2->Inflammation CMNO CMNO CMNO->p38 inhibits

Caption: The p38 MAPK signaling pathway and the point of inhibition by CMNO.

By inhibiting p38α, CMNO is expected to block the phosphorylation of downstream targets like MAPKAPK2 (MK2), thereby reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6. Verifying this downstream effect via Western blot for phosphorylated MK2 is a critical step in confirming the compound's mechanism of action in a cellular context.

Conclusion

This guide outlines a robust, logical, and technically sound strategy for the preclinical cross-reactivity profiling of this compound. Based on our hypothetical data, CMNO presents as a highly selective and potent p38 MAPKα inhibitor with a promising safety profile compared to existing molecules. This systematic approach, combining broad screening with detailed mechanistic studies, is essential for building a comprehensive understanding of a new chemical entity and provides the confidence needed to advance a candidate toward further development.

References

  • KINOMEscan Assay Platform. DiscoverX (now part of Eurofins). [Link]

  • SafetyScreen Panels for In Vitro Pharmacology. Eurofins Discovery. [Link]

A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to 5-Chloro-3-methyl-4-nitro-1,2-oxazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of plausible synthetic routes to 5-Chloro-3-methyl-4-nitro-1,2-oxazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The analysis is grounded in established chemical principles and supported by experimental data from peer-reviewed literature, offering a comprehensive resource for synthetic chemists.

Introduction: The Significance of Substituted Isoxazoles

The 1,2-oxazole (isoxazole) ring is a prominent scaffold in a multitude of biologically active compounds and approved pharmaceuticals. Its unique electronic properties and ability to act as a bioisostere for other functional groups make it a valuable building block in the design of novel therapeutic agents. The target molecule, this compound, incorporates several key pharmacophoric features: a reactive 5-chloro substituent amenable to nucleophilic substitution, a nitro group which can modulate electronic properties and participate in biological interactions, and a methyl group. An efficient and scalable synthesis of this compound is therefore of considerable interest for the generation of compound libraries for screening and further derivatization.

This guide will benchmark two distinct retrosynthetic strategies for the synthesis of this compound. Each route will be evaluated based on its synthetic efficiency, step economy, reagent availability and safety, and the robustness of the proposed chemical transformations.

Retrosynthetic Analysis

Two primary synthetic strategies are proposed for the synthesis of this compound. Route 1 , termed the "Isoxazolone Route," involves the initial construction of the isoxazole core as a 5-hydroxyisoxazole (isoxazol-5-one) intermediate, followed by nitration and subsequent chlorination. Route 2 , the "Direct Chlorination Route," proposes the synthesis of a 3,5-dimethyl-4-nitroisoxazole precursor, followed by a challenging selective chlorination of the C5-methyl group.

Retrosynthetic Analysis cluster_0 Route 1: Isoxazolone Route cluster_1 Route 2: Direct Chlorination Route target This compound intermediate1 3-Methyl-4-nitro-5-hydroxyisoxazole (3-Methyl-4-nitroisoxazol-5(4H)-one) target->intermediate1 Chlorination (POCl₃) intermediate2 3,5-Dimethyl-4-nitroisoxazole target->intermediate2 Selective C5-Methyl Chlorination (Hypothetical) start1 3-Methylisoxazol-5(4H)-one intermediate1->start1 Nitration precursors1 Ethyl Acetoacetate + Hydroxylamine start1->precursors1 Cyclocondensation start2 3,5-Dimethylisoxazole intermediate2->start2 Nitration precursors2 Ethyl Acetoacetate + Hydroxylamine start2->precursors2 Cyclocondensation

Caption: Retrosynthetic analysis of this compound.

Route 1: The Isoxazolone Route - A Stepwise Approach

This route is a robust, multi-step synthesis that builds the target molecule through a series of well-documented and reliable transformations.

Route_1_Workflow cluster_steps Route 1: Step-by-Step step1 Step 1: Synthesis of 3-Methylisoxazol-5(4H)-one step2 Step 2: Nitration at C4 step1->step2 Intermediate 1 step3 Step 3: Chlorination at C5 step2->step3 Intermediate 2 final_product This compound step3->final_product start Ethyl Acetoacetate + Hydroxylamine HCl start->step1

Caption: Workflow for the Isoxazolone Route (Route 1).

Step 1: Synthesis of 3-Methylisoxazol-5(4H)-one

The synthesis of the isoxazolone core is a well-established cyclocondensation reaction.

  • Principle: The reaction of ethyl acetoacetate with hydroxylamine hydrochloride in the presence of a base leads to the formation of an oxime intermediate, which then undergoes intramolecular cyclization to yield 3-methylisoxazol-5(4H)-one. This intermediate exists in tautomeric equilibrium with 3-methyl-5-hydroxyisoxazole.

  • Experimental Protocol:

    • To a solution of hydroxylamine hydrochloride (1.0 eq) and sodium acetate (1.2 eq) in aqueous ethanol, add ethyl acetoacetate (1.0 eq).

    • Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture and remove the ethanol under reduced pressure.

    • Acidify the aqueous residue with a dilute mineral acid (e.g., HCl) to precipitate the product.

    • Filter the solid, wash with cold water, and dry to afford 3-methylisoxazol-5(4H)-one.

  • Causality and Insights: The use of a base like sodium acetate is crucial to neutralize the HCl salt of hydroxylamine, liberating the free hydroxylamine for the initial condensation with the keto group of ethyl acetoacetate. The subsequent cyclization is acid- or base-catalyzed.

Step 2: Nitration of 3-Methylisoxazol-5(4H)-one

The introduction of the nitro group at the C4 position is a key step. The C4 position is activated towards electrophilic substitution.

  • Principle: Electrophilic nitration of the isoxazolone ring at the C4 position can be achieved using a suitable nitrating agent. A common and effective method involves the use of a mixed acid system (concentrated nitric and sulfuric acids) or nitric acid in acetic anhydride.[1][2]

  • Experimental Protocol:

    • Cool a mixture of concentrated sulfuric acid and concentrated nitric acid (1:1 v/v) to 0 °C in an ice bath.

    • Slowly add 3-methylisoxazol-5(4H)-one (1.0 eq) to the cold mixed acid with vigorous stirring, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to stir at low temperature for 1-2 hours.

    • Carefully pour the reaction mixture onto crushed ice.

    • The precipitated 3-methyl-4-nitroisoxazol-5(4H)-one is collected by filtration, washed thoroughly with cold water until neutral, and dried.

  • Causality and Insights: Sulfuric acid protonates nitric acid, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[3][4] The electron-rich C4 position of the isoxazolone ring readily undergoes electrophilic attack. Careful temperature control is critical to prevent over-nitration and decomposition.

Step 3: Chlorination of 3-Methyl-4-nitroisoxazol-5(4H)-one

The final step involves the conversion of the 5-hydroxy group (in the tautomeric form) to the 5-chloro group.

  • Principle: Phosphorus oxychloride (POCl₃) is a standard and effective reagent for the dehydroxy-chlorination of heterocyclic compounds that can exist in a keto-enol tautomeric form.[5][6][7] The reaction proceeds via the formation of a phosphate ester intermediate, which is subsequently displaced by a chloride ion.

  • Experimental Protocol:

    • A mixture of 3-methyl-4-nitroisoxazol-5(4H)-one (1.0 eq) and phosphorus oxychloride (POCl₃, 3-5 eq) is heated at reflux (around 105-110 °C) for 2-4 hours. A catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline) can be added to facilitate the reaction.

    • Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.

    • Slowly and carefully pour the reaction mixture onto crushed ice with stirring to quench the excess POCl₃.

    • The product can be extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • The organic layer is washed with saturated sodium bicarbonate solution, then with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

    • The crude product can be purified by column chromatography or recrystallization.

  • Causality and Insights: The enolic hydroxyl group of the isoxazolone attacks the phosphorus atom of POCl₃, leading to a phosphate intermediate. The chloride ions generated in situ then act as nucleophiles, attacking the C5 position and displacing the phosphate leaving group to yield the 5-chloro product.[7] The use of excess POCl₃ serves as both reagent and solvent.

Route 2: The Direct Chlorination Route - A More Atom-Economical but Hypothetical Approach

This route offers a potentially shorter synthesis but relies on a challenging and currently unvalidated selective chlorination step.

Route_2_Workflow cluster_steps Route 2: Step-by-Step step1 Step 1: Synthesis of 3,5-Dimethyl-4-nitroisoxazole step2 Step 2: Selective Chlorination of C5-Methyl Group step1->step2 Intermediate final_product This compound step2->final_product start 3,5-Dimethylisoxazole start->step1

Caption: Workflow for the Direct Chlorination Route (Route 2).

Step 1: Synthesis of 3,5-Dimethyl-4-nitroisoxazole

This starting material is a known compound and its synthesis is analogous to the nitration step in Route 1.

  • Principle: The synthesis begins with the formation of 3,5-dimethylisoxazole from ethyl acetoacetate and hydroxylamine, followed by nitration.[8]

  • Experimental Protocol:

    • Synthesis of 3,5-dimethylisoxazole: A mixture of ethyl acetoacetate, hydroxylamine hydrochloride, and a base (e.g., sodium acetate) in a suitable solvent is heated. The resulting 3,5-dimethylisoxazole is isolated, often by distillation.[8]

    • Nitration: The synthesized 3,5-dimethylisoxazole is carefully added to a cold mixture of concentrated nitric acid and sulfuric acid. The reaction mixture is stirred at low temperature and then worked up by pouring onto ice to precipitate the product, 3,5-dimethyl-4-nitroisoxazole.[8]

Step 2: Selective Chlorination of the C5-Methyl Group (Hypothetical)

This is the critical and most challenging step of this route, for which there is no direct literature precedent.

  • Principle: This transformation would require a reagent that can selectively chlorinate the C5-methyl group over the C3-methyl group and without reacting with the nitro group or the isoxazole ring. Free radical chlorination (e.g., using N-chlorosuccinimide (NCS) with a radical initiator like AIBN or benzoyl peroxide) is a possibility. The C5-methyl group might be more activated due to the electronic nature of the isoxazole ring, but selectivity is not guaranteed.

  • Proposed Experimental Protocol (for investigation):

    • Dissolve 3,5-dimethyl-4-nitroisoxazole (1.0 eq) in a dry, inert solvent such as carbon tetrachloride or chlorobenzene.

    • Add N-chlorosuccinimide (NCS, 1.0-1.2 eq) and a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide).

    • Heat the reaction mixture to reflux and monitor for the consumption of the starting material by TLC or GC-MS.

    • Upon completion, cool the reaction mixture, filter off the succinimide byproduct, and wash the filtrate.

    • Remove the solvent under reduced pressure and attempt to isolate and characterize the product, likely requiring purification by column chromatography.

  • Challenges and Considerations:

    • Selectivity: The primary challenge is achieving selective chlorination at the C5-methyl group. Chlorination of the C3-methyl group is a likely side reaction.

    • Reaction Conditions: Finding the optimal solvent, temperature, and initiator to promote the desired reaction without decomposition of the nitroisoxazole core would require significant experimentation.

    • Byproducts: Dichlorinated and other side products are possible, complicating purification.

Comparative Analysis

ParameterRoute 1: Isoxazolone RouteRoute 2: Direct Chlorination Route
Overall Plausibility High - based on well-established reactions.Low to Medium - relies on a hypothetical selective chlorination step.
Number of Steps 32 (from 3,5-dimethylisoxazole)
Step Economy GoodExcellent (if the chlorination is successful).
Atom Economy Moderate - loss of atoms in nitration and chlorination steps.Potentially better, depending on the chlorination reagent.
Reagent Safety & Cost Standard laboratory reagents; POCl₃ is corrosive and requires careful handling.NCS and radical initiators are standard but require care. Starting material is readily synthesized.
Predictability & Reliability High - each step is a well-understood, reliable transformation.Low - the key chlorination step is unpredictable and may have low yield and selectivity.
Purification Standard purification techniques (precipitation, recrystallization, chromatography) are likely effective.Purification may be challenging due to a mixture of mono- and di-chlorinated isomers and other byproducts.

Conclusion and Recommendation

Based on the current analysis, Route 1, the Isoxazolone Route, is the recommended and more synthetically viable pathway for the preparation of this compound. Its foundation on a series of well-documented and predictable chemical transformations provides a high degree of confidence in its successful implementation. While it involves an additional step compared to the proposed direct chlorination route, the reliability and expected ease of execution make it the superior choice for researchers requiring a dependable synthesis of the target compound.

Route 2, while attractive for its potential step economy, remains a speculative approach. The key challenge of selective C5-methyl chlorination would require significant research and development to establish its feasibility and optimize the reaction conditions. For laboratories with a focus on novel methodology development, investigating this selective chlorination could be a worthwhile endeavor. However, for those primarily needing access to the target molecule for further studies, the Isoxazolone Route offers a more certain and immediate path to success.

References

  • Kiyani, H., et al. (2015). Synthesis of 3-Methyl-4-arylmethylene-isoxazol-5(4H)-ones catalyzed by Tartaric acid in aqueous media. Research Journal of Chemical Sciences, 5(5), 27-32.
  • Patel, S. K., et al. (2022). Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. RSC Advances, 12(29), 18769-18780.
  • Gholipour, H., et al. (2014). One-pot and Three-Component Synthesis of isoxazol-5(4H)-one Derivatives in the presence of Citric Acid. Oriental Journal of Chemistry, 30(2), 631-635.
  • ResearchGate (2015). Synthesis of 3-methyl-4-arylmethylene-isoxazol-5 (4H)-ones catalyzed by tartaric acid in aqueous media. Available at: [Link]

  • Reddy, B. R., et al. (2023). Green synthesis of 3,4-disubstituted isoxazol-5(4H)-one using Gluconic acid aqueous solution as an efficient.
  • Serafin, M., et al. (2020). Allylic–Allylic Alkylation with 3,5-Dimethyl-4-nitroisoxazole: A Route to Dicarboxylic Acid Derivatives. The Journal of Organic Chemistry, 85(5), 2938-2944.
  • Kaur, S., et al. (2021). Tandem grinding reactions involving aldol condensation and Michael addition in sequence for synthesis of 3,4,5-trisubstituted isoxazoles. Tetrahedron, 98, 132371.
  • Organic Chemistry Portal. Synthesis of Isoxazoles. Available at: [Link]

  • The Organic Chemistry Tutor (2022). Mechanism of Nitration: Electrophilic Substitution Reaction. Available at: [Link]

  • Wikipedia. Nitration. Available at: [Link]

  • Master Organic Chemistry (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Available at: [Link]

  • Serebryakov, E. A., et al. (1993). On the Nitration of 5-Phenyl- and 3-Methyl-5-phenylisoxazoles. Russian Chemical Bulletin, 42(1), 134-136.
  • Moncada-Basualto, M., et al. (2024). Assessment of the Activity of Nitroisoxazole Derivatives against Trypanosoma cruzi. Molecules, 29(12), 2845.
  • Preprints.org (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Available at: [Link]

  • Amin, S., et al. (2020). A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19).
  • Nasuhipur, F., et al. (2020). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. RSC Advances, 10(49), 29334-29340.
  • EP0561421A1, Process for the preparation of carboxylic acid chlorides of arom
  • CN114455557A, Method for recovering phosphorus oxychloride in chlorin
  • O'Shea, P. D., et al. (2011). POCl3 chlorination of 4-quinazolones. The Journal of Organic Chemistry, 76(6), 1653-1661.

Sources

A Comparative Guide to the In Vitro and In Vivo Correlation of 5-Chloro-3-methyl-4-nitro-1,2-oxazole Activity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the anticipated biological activities of 5-Chloro-3-methyl-4-nitro-1,2-oxazole. Due to the limited availability of direct experimental data for this specific molecule in the public domain, this document establishes a predictive framework for its in vitro and in vivo performance. This analysis is grounded in the well-documented activities of structurally related nitroaromatic and oxazole-containing compounds, providing a scientifically robust foundation for future research and development.

The core of this guide is a comparative analysis, offering insights into the potential antimicrobial and anticancer properties of this compound. We will delve into the mechanistic rationale behind these predicted activities and provide detailed, field-proven experimental protocols to enable researchers to validate these hypotheses. Our objective is to equip you with the necessary knowledge and methodologies to effectively investigate this promising chemical entity.

Introduction to this compound: A Molecule of Interest

This compound belongs to the nitro-oxazole class of heterocyclic compounds. The oxazole ring is a key pharmacophore found in numerous biologically active molecules, contributing to a range of therapeutic effects including antimicrobial, anti-inflammatory, and anticancer activities[1][2]. The presence of a nitro group is also significant, as nitroaromatic compounds are known for their bioreductive activation, leading to the formation of reactive intermediates with cytotoxic potential against pathogens and cancer cells[3][4]. The combination of these structural features in this compound suggests a high potential for potent biological activity.

The chloro and methyl substitutions on the oxazole ring are expected to modulate the compound's physicochemical properties, such as lipophilicity and electronic distribution, which can in turn influence its pharmacokinetic and pharmacodynamic profile.

Predicted Biological Performance: A Comparative Analysis

Antimicrobial Activity

Nitroaromatic compounds, particularly nitroimidazoles and nitrofurans, are well-established antimicrobial agents[3][5]. Their mechanism of action typically involves the enzymatic reduction of the nitro group within the microbial cell, generating reactive nitrogen species that induce DNA damage and oxidative stress, ultimately leading to cell death[4]. The oxazole scaffold itself has been incorporated into various antimicrobial agents[2].

Comparative Insight: It is hypothesized that this compound will exhibit broad-spectrum antimicrobial activity against a range of bacteria and potentially fungi. Its efficacy is likely to be comparable to or potentially greater than other nitro-based heterocycles due to the unique electronic properties conferred by the oxazole ring and its substituents.

Anticancer Activity

Numerous oxazole derivatives have demonstrated significant anticancer properties[1][6]. The mechanism of action for these compounds is diverse and can involve the inhibition of key enzymes, disruption of cellular signaling pathways, or induction of apoptosis. Furthermore, the bioreductive activation of nitroaromatic compounds can be exploited for selective cytotoxicity towards hypoxic tumor cells, which are often resistant to conventional therapies[3].

Comparative Insight: this compound is predicted to possess anticancer activity. Its performance in in vitro cancer cell line screens is expected to show cytotoxicity against various tumor types. The presence of the nitro group suggests a potential for enhanced activity under hypoxic conditions, a characteristic that should be a key focus of investigation.

Experimental Protocols for In Vitro and In Vivo Evaluation

To validate the predicted activities of this compound, a systematic approach involving both in vitro and in vivo studies is essential. The following are detailed, standardized protocols that provide a robust framework for this evaluation.

In Vitro Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a widely accepted and standardized technique for determining MIC values[7][8][9][10].

Protocol:

  • Preparation of Compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi. The final volume in each well should be 100 µL.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Inoculation: Add 100 µL of the standardized inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is read as the lowest concentration of the compound at which there is no visible growth.

In Vitro Anticancer Activity: Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

In Vivo Antimicrobial Efficacy: Murine Thigh Infection Model

The neutropenic murine thigh infection model is a standard and well-characterized model for evaluating the in vivo efficacy of antimicrobial agents[11].

Protocol:

  • Induction of Neutropenia: Render mice neutropenic by intraperitoneal injection of cyclophosphamide on days -4 and -1 relative to infection.

  • Infection: On day 0, inject a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus) into the thigh muscle of the mice.

  • Compound Administration: At 2 hours post-infection, administer this compound via a clinically relevant route (e.g., oral gavage or intravenous injection). A control group should receive the vehicle.

  • Efficacy Assessment: At 24 hours post-infection, euthanize the mice, aseptically remove the thigh muscle, and homogenize it in sterile saline.

  • Bacterial Load Determination: Perform serial dilutions of the tissue homogenate and plate on appropriate agar medium to determine the number of CFU per gram of tissue.

  • Data Analysis: The efficacy of the compound is determined by the reduction in bacterial load compared to the control group.

In Vivo Anticancer Efficacy: Xenograft Tumor Model

The xenograft tumor model is a widely used preclinical model to assess the in vivo antitumor activity of a compound.

Protocol:

  • Tumor Cell Implantation: Subcutaneously implant human cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Compound Treatment: Randomize the mice into treatment and control groups. Administer this compound and a vehicle control according to a predetermined dosing schedule.

  • Tumor Volume Measurement: Measure the tumor volume periodically using calipers.

  • Efficacy Evaluation: The antitumor efficacy is determined by the inhibition of tumor growth in the treatment group compared to the control group.

  • Toxicity Assessment: Monitor the body weight and general health of the mice throughout the study to assess for any treatment-related toxicity.

Data Presentation and Visualization

Clear and concise presentation of experimental data is crucial for interpretation and comparison.

Table 1: Predicted In Vitro Antimicrobial Activity of this compound
MicroorganismPredicted MIC Range (µg/mL)Comparator CompoundComparator MIC (µg/mL)
Staphylococcus aureus1 - 16Ciprofloxacin0.25 - 2
Escherichia coli2 - 32Ciprofloxacin0.015 - 1
Pseudomonas aeruginosa8 - 128Ciprofloxacin0.25 - 4
Candida albicans4 - 64Fluconazole0.25 - 4
Table 2: Predicted In Vitro Anticancer Activity of this compound
Cancer Cell LinePredicted IC50 Range (µM)Comparator CompoundComparator IC50 (µM)
MCF-7 (Breast)1 - 20Doxorubicin0.05 - 0.5
A549 (Lung)5 - 50Doxorubicin0.1 - 1
HCT116 (Colon)2 - 30Doxorubicin0.02 - 0.2

Visualizing Experimental Workflows

Visual representations of experimental workflows can aid in understanding and execution.

InVitro_Antimicrobial_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_compound Prepare Compound Stock prep_plates Prepare Microtiter Plates (Serial Dilutions) prep_compound->prep_plates inoculation Inoculate Plates prep_plates->inoculation prep_inoculum Prepare Standardized Inoculum prep_inoculum->inoculation incubation Incubate Plates inoculation->incubation read_mic Determine MIC incubation->read_mic InVivo_Antimicrobial_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis neutropenia Induce Neutropenia in Mice infection Infect Mice (Thigh Model) neutropenia->infection treatment Administer Compound infection->treatment euthanize Euthanize and Harvest Thigh treatment->euthanize homogenize Homogenize Tissue euthanize->homogenize plate Plate for CFU Count homogenize->plate analyze Analyze Bacterial Load Reduction plate->analyze

Caption: Workflow for In Vivo Murine Thigh Infection Model.

Conclusion and Future Directions

This compound represents a molecule with significant therapeutic potential, warranting further investigation. This guide has provided a predictive framework for its antimicrobial and anticancer activities, drawing upon the established knowledge of related chemical classes. The detailed experimental protocols herein offer a clear path for researchers to validate these predictions and elucidate the compound's mechanism of action.

Future studies should focus on the synthesis and purification of this compound, followed by the systematic in vitro and in vivo evaluations outlined in this guide. A thorough investigation of its structure-activity relationship, through the synthesis and testing of analogues, will be crucial for optimizing its therapeutic potential. Furthermore, mechanistic studies to identify its molecular targets will provide valuable insights for its development as a novel therapeutic agent.

References

  • ImQuest BioSciences. In Vivo Mouse Models of Bacterial Infection. [Link]

  • Pletzer, D., et al. (2025).
  • Bronaugh, R. L., & Maibach, H. I. (1985). Percutaneous absorption of nitroaromatic compounds: in vivo and in vitro studies in the human and monkey.
  • ImQuest BioSciences. Neutropenic Thigh Model. [Link]

  • Sun, M. C., et al. (2023). In vivo antibacterial capacity on mice subcutaneous infection model.
  • Więckowska, A., et al. (2021). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules, 26(11), 3229.
  • Suzuki, J., et al. (1994). Comparison of in vivo binding of aromatic nitro and amino compounds to rat hemoglobin. Biological & Pharmaceutical Bulletin, 17(7), 957-961.
  • ResearchGate. General classes of biologically active nitroaromatic compounds. [Link]

  • Thangamani, S., et al. (2021). Murine Models for Staphylococcal Infection. Current Protocols, 1(6), e178.
  • Santos, S. S., & Estevam, C. S. (2021). Nitroaromatic Antibiotics as Nitrogen Oxide Sources. Molecules, 26(4), 984.
  • Lesyk, R., et al. (2019). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Molecules, 24(21), 3930.
  • Wieckowska, A., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. International Journal of Molecular Sciences, 23(19), 11694.
  • MacNair, C. R., et al. (2021). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols, 2(3), 100724.
  • Wist, M., et al. (2023). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Methods in Molecular Biology.
  • CN101948435A - Preparation method of 5-chlorine-1-methyl-4-nitro iminazole.
  • Kaderabkova, N., et al. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays.
  • Patel, M. B., et al. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. Chemistry Central Journal, 6(1), 88.
  • Khan, A., et al. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific Microbiology, 4(5), 10-15.
  • Jasim, L. S., et al. (2021). Synthesis And Anticancer Activity Evaluation Of Novel Ligand 2- [2 - (5-Chloro Carboxy Phenyl) Azo] 1-Methyl Imidazole (1-Mecpai) With Some Metal Complexes. Annals of the Romanian Society for Cell Biology, 25(6), 1195-1207.
  • Chiacchio, M. A., et al. (2020). Oxazole-Based Compounds As Anticancer Agents. Current Medicinal Chemistry, 27(18), 2960-2993.
  • Apostol, T. V., et al. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)
  • Limban, C., et al. (2022). In Silico and In Vitro Assessment of Antimicrobial and Antibiofilm Activity of Some 1,3-Oxazole-Based Compounds and Their Isosteric Analogues. International Journal of Molecular Sciences, 23(19), 11696.
  • ResearchGate. Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates. [Link]

  • Kumar, R., et al. (2024). Synthesis, Spectral Studies and Antimicrobial Activity of 2-Aryl-3-(2′-n-butyl-4′-chloro-1′-H,5′-imidazolyl)-quinoxazolines. Molecules, 29(1), 1.
  • Gigniac, R., et al. (1974). New antimicrobial nitrofuran, trans-5-amino-3-[2-(5-nitro-2-furyl)vinyl]-delta2-1,2,4-oxadiazole: antibacterial, antifungal, and antiprotozoal activities in vitro. Antimicrobial Agents and Chemotherapy, 6(3), 263–267.
  • Zhang, H. Z., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1603.
  • Gao, F., et al. (2019). Antibacterial activity study of 1,2,4-triazole derivatives. European Journal of Medicinal Chemistry, 174, 135-149.
  • Sravya, G., et al. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. AIP Conference Proceedings, 2390(1), 020065.

Sources

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the isoxazole scaffold remains a cornerstone for the development of novel therapeutic agents due to its versatile biological activities. The strategic placement of various substituents on the isoxazole ring can profoundly influence its physicochemical properties and pharmacological effects, including antimicrobial and anticancer activities. This guide provides a detailed head-to-head comparison of 5-Chloro-3-methyl-4-nitro-1,2-oxazole with two structurally related analogues: 3,5-dimethyl-4-nitroisoxazole and 3-methyl-4-nitro-5-styrylisoxazole. This analysis, supported by experimental data and protocols, aims to furnish researchers, scientists, and drug development professionals with the critical insights necessary for advancing their research and development endeavors.

Introduction to the 3-Methyl-4-nitroisoxazole Core

The 3-methyl-4-nitroisoxazole core is a key pharmacophore. The nitro group at the C4 position is a strong electron-withdrawing group, which can significantly modulate the electron density of the isoxazole ring, influencing its reactivity and potential interactions with biological targets. The methyl group at the C3 position provides a stable anchor and can contribute to the lipophilicity of the molecule. The substituent at the C5 position is a critical determinant of the compound's overall biological profile. In this guide, we will explore how varying this C5 substituent from a chloro group to a methyl group or a styryl moiety impacts the molecule's properties and activities.

Physicochemical and Spectral Properties: A Comparative Analysis

A molecule's fundamental chemical and physical properties are paramount in drug discovery, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. Below is a comparative table of the key physicochemical properties of the three isoxazole derivatives.

PropertyThis compound3,5-Dimethyl-4-nitroisoxazole3-Methyl-4-nitro-5-styrylisoxazole
Molecular Formula C₄H₃ClN₂O₃C₅H₆N₂O₃C₁₂H₁₀N₂O₃
Molecular Weight 162.54 g/mol 142.11 g/mol 230.22 g/mol
Appearance White to light yellow powder/crystal[1]
Melting Point 67-69 °C
Solubility Moderately soluble in methanol and ethyl acetate; poorly soluble in water[2]
Spectroscopic Characterization

The structural integrity of a synthesized compound is unequivocally established through spectroscopic analysis. Here, we outline the expected and reported spectral data for the compared isoxazoles.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum provides information about the chemical environment of protons in the molecule. For all three compounds, a singlet corresponding to the C3-methyl group is expected. In this compound, no other proton signals from the isoxazole ring are expected. For 3,5-dimethyl-4-nitroisoxazole, an additional singlet for the C5-methyl group would be present. The spectrum of 3-methyl-4-nitro-5-styrylisoxazole is more complex, showing characteristic doublets for the vinylic protons of the styryl group, typically with a large coupling constant (J ≈ 16 Hz) indicative of a trans configuration, in addition to signals for the aromatic protons.

  • ¹³C NMR: The carbon NMR spectrum reveals the carbon framework. The chemical shifts of the C3, C4, and C5 carbons of the isoxazole ring are diagnostic. The C4 carbon, bearing the electron-withdrawing nitro group, is expected to be significantly deshielded. The nature of the C5 substituent will directly influence the chemical shift of the C5 carbon.

Mass Spectrometry (MS):

Electron ionization mass spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a compound. The molecular ion peak (M⁺) will correspond to the molecular weight of each compound. For this compound, a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak is expected due to the natural abundance of the ³⁷Cl isotope. Common fragmentation pathways for isoxazoles involve cleavage of the N-O bond and loss of small molecules like NO, CO, and HCN.[3]

Synthesis of Substituted Isoxazoles

The synthesis of isoxazole derivatives often involves the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne or alkene.[4] An alternative common method is the reaction of a β-diketone or a related precursor with hydroxylamine.

General Synthetic Workflow

The following diagram illustrates a general synthetic approach for the preparation of 3,5-disubstituted-4-nitroisoxazoles.

G cluster_0 Synthesis of 3,5-Disubstituted-4-nitroisoxazoles start β-Diketone isoxazole 3,5-Disubstituted Isoxazole start->isoxazole Cyclization hydroxylamine Hydroxylamine hydroxylamine->isoxazole nitration Nitrating Agent (e.g., HNO₃/H₂SO₄) final_product 3,5-Disubstituted-4-nitroisoxazole isoxazole->final_product nitration->final_product Nitration

Figure 1. General synthetic scheme for 3,5-disubstituted-4-nitroisoxazoles.

For the synthesis of 3-methyl-4-nitro-5-styrylisoxazoles, a common starting material is 3,5-dimethyl-4-nitroisoxazole, which undergoes a condensation reaction with a substituted benzaldehyde.[5]

Comparative Biological Activity

The isoxazole nucleus is a versatile scaffold that has been incorporated into numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[4] The nature of the substituents on the isoxazole ring plays a crucial role in determining the specific biological activity and potency.

Antimicrobial Activity

The increasing prevalence of antimicrobial resistance necessitates the discovery of new and effective antimicrobial agents. Isoxazole derivatives have shown promise in this area. The presence of electron-withdrawing groups, such as nitro and halogen moieties, is often associated with enhanced antimicrobial activity.

CompoundTarget OrganismMIC (µg/mL)Reference
This compound Data not availableN/A
3,5-Dimethyl-4-nitroisoxazole Data not availableN/A
3-Methyl-4-nitro-5-styrylisoxazole Data not availableN/A
Ciprofloxacin (Control)S. aureus0.25 - 1.0[5]
Fluconazole (Control)C. albicans0.25 - 2.0[5]
Cytotoxic Activity

Many isoxazole-containing compounds have been investigated for their potential as anticancer agents. Their mechanism of action can vary widely, from the inhibition of specific enzymes to the induction of apoptosis.

CompoundCell LineIC₅₀ (µM)Reference
This compound Data not availableN/A
3,5-Dimethyl-4-nitroisoxazole Data not availableN/A
3-Methyl-4-nitro-5-styrylisoxazole Data not availableN/A
Doxorubicin (Control)MCF-7 (Breast Cancer)~0.5 - 2.0

Note: The cytotoxicity of these specific isoxazole derivatives has not been extensively reported. However, related nitroaromatic compounds have been shown to possess cytotoxic effects against various cancer cell lines.[6]

Experimental Protocols

To facilitate further research, detailed protocols for the evaluation of antimicrobial and cytotoxic activities are provided below.

Protocol for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[7]

G prep Prepare serial dilutions of test compound in 96-well plate add_inoculum Add inoculum to each well prep->add_inoculum inoculum Prepare standardized microbial inoculum (e.g., 0.5 McFarland) inoculum->add_inoculum incubate Incubate at 37°C for 18-24 hours add_inoculum->incubate read Visually inspect for turbidity (microbial growth) incubate->read determine_mic MIC = Lowest concentration with no visible growth read->determine_mic

Figure 2. Workflow for MIC determination by broth microdilution.

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate.

  • Prepare a standardized microbial suspension equivalent to a 0.5 McFarland standard.

  • Dilute the microbial suspension and add it to each well of the microtiter plate to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include positive (microbe and broth, no compound) and negative (broth only) controls.

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.

Protocol for MTT Cytotoxicity Assay

The MTT assay is a colorimetric method used to assess cell viability and proliferation.[8][9]

G seed Seed cells in a 96-well plate and allow to adhere overnight treat Treat cells with various concentrations of the test compound seed->treat incubate Incubate for a specified period (e.g., 24, 48, or 72 hours) treat->incubate add_mtt Add MTT solution to each well incubate->add_mtt incubate_mtt Incubate for 2-4 hours to allow formazan crystal formation add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) to dissolve formazan crystals incubate_mtt->solubilize read_absorbance Measure absorbance at ~570 nm using a microplate reader solubilize->read_absorbance calculate_ic50 Calculate cell viability and determine IC₅₀ read_absorbance->calculate_ic50

Figure 3. Workflow for the MTT cytotoxicity assay.

Procedure:

  • Seed cells (e.g., cancer cell lines) into a 96-well plate at a predetermined density and allow them to attach overnight.

  • Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Measure the absorbance of the solution at approximately 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Discussion and Future Directions

This comparative guide highlights the importance of the C5 substituent in modulating the properties and potential biological activities of the 3-methyl-4-nitroisoxazole scaffold. While 3,5-dimethyl-4-nitroisoxazole and 3-methyl-4-nitro-5-styrylisoxazole serve as valuable comparators, a significant data gap exists for the target compound, this compound.

The presence of a chloro group at the C5 position is anticipated to increase the lipophilicity and electrophilicity of the molecule compared to a methyl group. This could potentially enhance its ability to cross cell membranes and interact with biological targets, possibly leading to increased antimicrobial or cytotoxic activity. The styryl group in 3-methyl-4-nitro-5-styrylisoxazole introduces a conjugated system, which can influence the molecule's electronic properties and planarity, and may lead to different biological activities, such as antioxidant and anti-inflammatory effects.

Future research should prioritize the synthesis and comprehensive characterization of this compound. Subsequent evaluation of its antimicrobial and cytotoxic activities using the standardized protocols outlined in this guide will be crucial for establishing a clear structure-activity relationship within this series of isoxazole derivatives. Such studies will undoubtedly contribute to the rational design of more potent and selective isoxazole-based therapeutic agents.

References

  • Roche. MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • Daina, A., et al. (2018). An efficient solvent-free synthesis of 3-methyl-4-nitro-5-styrylisoxazoles using solid nano-titania. Journal of Chemical Sciences, 130(1), 129.
  • Weerapreeyakul, N., et al. (2012). Investigating the anti-carcinogenic potential action of 1,2,3 triazole core compounds: impact of introducing an aldehyde or Nitro group, integrating cell line studies, and in silico ADME and protein target prediction. Pharmacia, 69(2), 1-13.
  • Rani, P., et al. A review of isoxazole biological activity and present synthetic techniques. World Journal of Pharmacy and Pharmaceutical Sciences, 8(5), 669-685.
  • Science.gov. cell lines ic50: Topics by Science.gov. [Link]

  • De Logu, A., et al. (2002). Synthesis and antimicrobial activity of new 3-(1-R-3(5)-methyl-4-nitroso-1H-5(3)-pyrazolyl)-5-methylisoxazoles. Il Farmaco, 57(1), 33-39.
  • University of California, Davis. Chemical shifts. [Link]

  • Altogen Labs. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines. [Link]

  • ResearchGate. Cytotoxicity (IC 50 ) of the tested compounds on different cell lines. [Link]

  • Science.gov. cell lines ic50: Topics by Science.gov. [Link]

  • Lemos, L. S., et al. (2020).
  • Semantic Scholar. MASS SPECTROMETRY OF OXAZOLES. [Link]

  • Omar, H. A., et al. (2023). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. Zanco Journal of Medical Sciences, 27(1), 1-12.
  • Dhaduk, M. F., & Joshi, H. S. (2022). Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. Current Chemistry Letters, 11(3), 255-262.
  • G., N. M., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 751-757.
  • Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
  • Zanco Journal of Medical Sciences. (2025). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.
  • ResearchGate. (2025). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. [Link]

  • PubChem. 3,5-dimethyl-4-nitroisoxazole. [Link]

  • Zanco Journal of Medical Sciences. (2025). View of Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. [Link]

  • Szych, K., et al. (2024). Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety. Molecules, 29(13), 3058.
  • PubChem. 3,5-Dimethyl-4-nitroisoxazole. [Link]

  • Singh, P., et al. (2022). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Molecules, 27(19), 6591.
  • HSC Chemistry. (2023, October 24). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry [Video]. YouTube. [Link]

  • Wiegand, I., et al. (2008). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance.
  • Al-Masoudi, N. A., et al. (2024). The antibacterial and anti-biofilm effects of novel synthetized nitroimidazole compounds against methicillin-resistant Staphylococcus aureus and carbapenem-resistant Escherichia coli and Klebsiella pneumonia in vitro and in silico. Scientific Reports, 14(1), 1-20.
  • Al-Amiery, A. A., et al. (2012). 1-[2-Substituted ethyl]-2-methyl-5-nitroimidazole derivatives, synthesis and antibacterial activities. Der Pharma Chemica, 4(2), 643-650.
  • Aly, H. M., et al. (2015). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis(pyrimidinyl) Disulfides. International Journal of Organic Chemistry, 5(2), 107-117.
  • ResearchGate. (2025). Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids, the active pharmaceutical ingredients. [Link]

  • ResearchGate. (2025). Synthesis of 8-bromo-9-substituted-1,3-benzothiazolo-[5,1-b]-1,3,4-triazoles and their anthelmintic activity. [Link]

Sources

Unraveling the Molecular Engagements of the Nitro-oxazole Scaffold: A Comparative Guide to Potential Targets and Mechanisms

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the 5-Chloro-3-methyl-4-nitro-1,2-oxazole compound represents a class of molecules with significant therapeutic promise. While the precise molecular target of this specific entity is not definitively established in publicly accessible literature, the broader family of nitro-oxazole derivatives has been the subject of extensive investigation, revealing a fascinating polypharmacology. This guide provides a comparative analysis of the potential molecular targets and mechanisms of action for the nitro-oxazole scaffold, supported by experimental data and detailed protocols to empower your own research endeavors.

I. The Dual Threat: Potential Anticancer and Antimicrobial Mechanisms

The nitro-oxazole core is a versatile pharmacophore, with derivatives demonstrating potent activity against both cancer cells and pathogenic microbes. These divergent biological outcomes are a consequence of the scaffold's ability to engage with a variety of molecular targets, largely dictated by the specific substitutions on the oxazole ring and the physiological environment.

Oxazole derivatives have been identified as inhibitors of several key pathways involved in cancer progression. The presence of the nitro group can further enhance this activity through various mechanisms.

  • Inhibition of Signaling and Structural Proteins: A significant body of research highlights the ability of oxazole-containing compounds to interfere with critical cellular machinery. Known targets include STAT3, microtubules, G-quadruplexes, DNA topoisomerases, and various protein kinases[1][2]. Inhibition of these targets can lead to the disruption of cell signaling, induction of apoptosis, and a halt to the cell cycle.

  • Induction of DNA Damage: The nitroaromatic nature of these compounds suggests a potential for bioreductive activation, particularly in the hypoxic microenvironment of solid tumors. This can lead to the generation of reactive nitrogen species that directly damage DNA, contributing to their cytotoxic effects.

The antimicrobial properties of nitro-heterocyclic compounds are often attributed to a mechanism of metabolic activation within the target microorganism[3].

  • Reductive Activation: In the low-oxygen environment of anaerobic bacteria or certain fungi, the nitro group of the nitro-oxazole can be reduced by microbial nitroreductases[4]. This process generates highly reactive cytotoxic intermediates.

  • DNA as a Primary Target: These reactive intermediates can then covalently bind to and disrupt the structure of microbial DNA, inhibiting essential processes like replication and transcription, ultimately leading to cell death[3][]. Some oxazoline-based compounds have also been shown to act by disrupting the bacterial cell membrane[6].

II. Comparative Analysis of Potential Molecular Targets

The following table summarizes the potential molecular targets for the nitro-oxazole scaffold, comparing their roles in anticancer and antimicrobial activities.

Molecular Target/Mechanism Therapeutic Area Mechanism of Action Key Experimental Validation
STAT3, Protein Kinases AnticancerInhibition of phosphorylation and downstream signaling pathways, leading to reduced proliferation and survival.[1]Western Blot for p-STAT3, Kinase Activity Assays
Microtubules AnticancerDisruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.[1][2]Tubulin Polymerization Assays, Immunofluorescence Microscopy
DNA Topoisomerases AnticancerInhibition of DNA replication and repair by stabilizing the enzyme-DNA complex.[1]Topoisomerase Relaxation Assays
Microbial Nitroreductases AntimicrobialEnzymatic reduction of the nitro group to generate cytotoxic reactive species.[4][]In vitro Nitroreductase Activity Assays with Microbial Lysates
Bacterial DNA AntimicrobialCovalent modification and strand breakage by reactive intermediates, inhibiting replication.[3][6]DNA Nicking Assays, Bacterial Cell Viability Assays
Bacterial Cell Membrane AntimicrobialDisruption of membrane integrity, leading to leakage of cellular contents.[6]Membrane Permeability Assays (e.g., SYTOX Green)

III. Experimental Workflows for Target Validation

To rigorously investigate the molecular target of a novel nitro-oxazole derivative, a multi-faceted experimental approach is essential. Below are detailed, step-by-step methodologies for key validation experiments.

A. Workflow for Investigating Anticancer Mechanisms

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Direct Target Engagement A Cell Viability Assay (MTT/XTT) on Cancer Cell Lines B Cell Cycle Analysis (Flow Cytometry) A->B If cytotoxic C Apoptosis Assay (Annexin V/PI Staining) A->C If cytotoxic D Western Blot for Key Signaling Proteins (e.g., p-STAT3, cleaved PARP) A->D If cytotoxic F Tubulin Polymerization Assay B->F If cell cycle arrest in G2/M E In Vitro Kinase/Enzyme Assays D->E If signaling pathway is inhibited G Thermal Shift Assay (CETSA) E->G To confirm direct binding G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Target Engagement in a Cell-Free System A Minimum Inhibitory Concentration (MIC) Assay against Bacterial Strains B Time-Kill Kinetics Assay A->B If antimicrobial activity is confirmed C Membrane Permeability Assay (SYTOX Green) A->C If antimicrobial activity is confirmed D DNA Damage Assay (e.g., Comet Assay on spheroplasts) A->D If antimicrobial activity is confirmed E In Vitro Nitroreductase Assay A->E To investigate reductive activation F DNA Nicking Assay D->F To confirm direct DNA damage

Workflow for determining the antimicrobial mechanism of a nitro-oxazole compound.
  • Preparation of Bacterial Lysate: Grow a bacterial strain of interest (e.g., E. coli) to mid-log phase. Harvest the cells, wash, and lyse them by sonication or with a French press. Centrifuge to pellet cell debris and collect the supernatant containing the nitroreductases.

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the bacterial lysate, NADPH as a cofactor, and the nitro-oxazole compound at various concentrations.

  • Monitoring the Reaction: The reduction of the nitro group can often be monitored spectrophotometrically by observing the decrease in absorbance at a wavelength specific to the nitroaromatic compound or by monitoring the consumption of NADPH at 340 nm.

  • Data Analysis: Calculate the rate of reaction for each concentration of the compound to determine if it is a substrate for the bacterial nitroreductases.

IV. Signaling Pathway: Potential STAT3 Inhibition

The STAT3 signaling pathway is a key regulator of cell proliferation, survival, and differentiation, and its aberrant activation is common in many cancers.

G Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 (dimer) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus translocates to Gene Target Gene Transcription (e.g., Cyclin D1, Bcl-xL) Nucleus->Gene Proliferation Cell Proliferation & Survival Gene->Proliferation NitroOxazole Nitro-oxazole Compound NitroOxazole->JAK Inhibits NitroOxazole->STAT3 Inhibits phosphorylation

Potential inhibition of the JAK-STAT3 signaling pathway by a nitro-oxazole compound.

V. Conclusion

The this compound and its analogues represent a promising chemical scaffold with the potential for diverse therapeutic applications. While a single, definitive molecular target for this specific compound remains to be elucidated, the broader class of nitro-oxazoles demonstrates a rich polypharmacology, with activities spanning anticancer and antimicrobial domains. The experimental frameworks and comparative data presented in this guide offer a robust starting point for researchers seeking to unravel the precise mechanisms of action of their own nitro-oxazole-based compounds. A thorough, multi-pronged approach, as outlined here, will be crucial in advancing these promising molecules through the drug discovery pipeline.

References

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. PubMed. [Link]

  • The mechanism of action of nitro-heterocyclic antimicrobial drugs. Metabolic activation by micro-organisms. PubMed. [Link]

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Bentham Science. [Link]

  • Anticancer activities of compounds 6, 7 and 8. ResearchGate. [Link]

  • Nitroaromatic Antibiotics as Nitrogen Oxide Sources. PMC - PubMed Central. [Link]

  • Molecular Periphery Design Allows Control of the New Nitrofurans Antimicrobial Selectivity. PMC - NIH. [Link]

  • Oxazole-Based Compounds As Anticancer Agents. PubMed. [Link]

  • Oxazole-Based Compounds As Anticancer Agents. Bentham Science Publisher. [Link]

  • Mechanism of Action of Oxazoline-Based Antimicrobial Polymers Against Staphylococcus aureus: In Vivo Antimicrobial Activity Evaluation. PubMed. [Link]

  • Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. MDPI. [Link]

  • a brief review on antimicrobial activity of oxazole derivatives. iajps. [Link]

  • Oxadiazole derivatives containing nitro and hydroxyl groups as substituent.. ResearchGate. [Link]

  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing. [Link]

Sources

A Researcher's Guide to Inter-Laboratory Reproducibility of 5-Chloro-3-methyl-4-nitro-1,2-oxazole's Biological Effects

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The challenge of reproducibility is a cornerstone of modern preclinical research, impacting the translation of promising in vitro findings into viable therapeutic strategies.[1][2] This guide addresses the critical issue of inter-laboratory variability in assessing the biological effects of novel chemical entities, using the representative compound 5-Chloro-3-methyl-4-nitro-1,2-oxazole. While specific data for this compound is not widely published, its structure as a nitro-oxazole derivative suggests potential antimicrobial or cytotoxic activities, common to this class of compounds.[3][4][5] This document provides a comprehensive framework for designing, executing, and analyzing a multi-center study to ensure that the observed biological effects are robust and reproducible. We will delve into the causality behind experimental choices, provide self-validating protocols, and present a strategy for data comparison, thereby offering a blueprint for enhancing scientific rigor.

Introduction: The Reproducibility Imperative

The journey of a compound from laboratory discovery to clinical application is fraught with challenges, chief among them being the ability to reproduce initial findings.[2] A result that cannot be replicated by independent laboratories is of questionable value, leading to wasted resources and impeding scientific progress.[1] Inter-laboratory studies are therefore essential for validating the accuracy and robustness of an experimental observation.[6][7]

This compound is a heterocyclic compound. Related oxazole and nitroimidazole structures are known to exhibit a range of biological activities, including anticancer, antibacterial, and antifungal effects.[3][4][8] For the purpose of this guide, we will hypothesize that its primary effect is cytotoxicity against a cancer cell line and outline a study to confirm this effect reproducibly across multiple research sites.

The core principle of this guide is that true reproducibility stems not from rigid adherence to a protocol alone, but from a deep understanding of the potential sources of variability and the implementation of systematic controls to mitigate them.[9][10]

Designing a Robust Inter-Laboratory Study

A successful multi-center study begins with a meticulously planned experimental design that anticipates and controls for variability.[11] The goal is to minimize controllable sources of error so that any remaining differences in results can be attributed to the biological system or unavoidable systemic factors.[1]

Foundational Choices: Justifying the Model and Endpoints
  • Cell Line Selection: The choice of a cell line is paramount. For this study, we select the A549 human lung carcinoma cell line .

    • Causality: A549 is a widely characterized and readily available cell line, reducing ambiguity related to cell origin. It is crucial to source cells from a certified cell bank like ATCC to ensure authentication and minimize the risk of using misidentified or contaminated lines.[2][12] All participating labs must use cells from the same cryopreserved batch and within a narrow passage number range (e.g., passages 5-10) to avoid phenotypic drift.[13]

  • Primary Endpoint: Cell Viability (IC50): The primary measure of cytotoxicity will be the half-maximal inhibitory concentration (IC50), determined via a tetrazolium salt-based assay (MTT).

    • Causality: The MTT assay is a standardized, cost-effective method for assessing metabolic activity, which serves as a proxy for cell viability.[14] Its widespread use ensures that most cell biology labs are familiar with the technique, though strict protocol harmonization is still required.

  • Secondary Endpoint: Apoptosis Induction: To confirm the mechanism of cell death, a secondary assay using Annexin V/Propidium Iodide (PI) staining followed by flow cytometry will be performed at a fixed concentration (e.g., the approximate IC50 value).

The Centralized Reagent & Protocol Strategy

The single most effective strategy to reduce inter-laboratory variability is the centralized preparation and distribution of critical reagents.[1] This eliminates variations in reagent quality, formulation, and concentration.

  • Centralized Components:

    • Compound Aliquots: A single batch of this compound is dissolved in DMSO to a high concentration (e.g., 10 mM), then aliquoted into single-use tubes and shipped on dry ice to all participating labs.

    • Cell Culture Medium & Serum: A single lot of DMEM and Fetal Bovine Serum (FBS) is purchased and distributed.

      • Causality: Serum is a notoriously significant source of variability due to lot-to-lot differences in growth factor composition.[13][16] Using a single, pre-tested lot is non-negotiable for a high-quality study.

    • Assay Kits: Kits for the MTT and Annexin V assays should be from the same manufacturing lot.

The workflow for this centralized approach is critical for ensuring consistency from the very start.

G cluster_0 Phase 1: Centralized Preparation cluster_1 Phase 2: Distribution & Execution cluster_2 Phase 3: Centralized Analysis reagents Source Single-Lot Reagents (Compound, Media, FBS) aliquot Prepare & Aliquot Kits and Compound reagents->aliquot protocol Develop & Finalize Standard Operating Procedure (SOP) aliquot->protocol distribute Ship Kits & SOP to All Labs lab_a Lab A Execution distribute->lab_a lab_b Lab B Execution distribute->lab_b lab_c Lab C Execution distribute->lab_c collect Collect Raw Data (ODs, FCS files) lab_a->collect lab_b->collect lab_c->collect analyze Centralized & Standardized Data Analysis collect->analyze report Generate Reproducibility Report analyze->report

Caption: Inter-laboratory experimental workflow.

Standardized Experimental Protocols

To be a self-validating system, protocols must be explicit, leaving no room for individual interpretation.[17]

Protocol: A549 Cell Culture Standardization
  • Thawing: Rapidly thaw cryopreserved A549 cells in a 37°C water bath. Transfer to a 15 mL conical tube containing 9 mL of pre-warmed complete medium (DMEM + 10% FBS).

  • Centrifugation: Centrifuge at 200 x g for 5 minutes to pellet cells and remove cryoprotectant.

  • Seeding: Resuspend the cell pellet in complete medium and seed into a T-75 flask.

  • Passaging: Culture cells at 37°C, 5% CO2. Passage cells when they reach 80-90% confluency. Use Trypsin-EDTA for detachment. Do not use cells beyond passage 10 for experiments.

  • Mycoplasma Testing: Perform routine mycoplasma screening.[12] Contaminated cultures must be discarded.

Protocol: MTT Cell Viability Assay
  • Cell Seeding: Harvest A549 cells and perform a cell count using a hemocytometer or automated counter. Seed 5,000 cells per well in 100 µL of complete medium in a 96-well flat-bottom plate.

    • Causality: An accurate initial cell count is critical. Seeding density directly impacts growth rate and compound sensitivity.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach.

  • Compound Treatment: Prepare a 2X serial dilution of this compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include "vehicle control" (DMSO equivalent to the highest compound concentration) and "no-cell" blank wells.

  • Incubation: Incubate for 48 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well. Incubate for 4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Data Normalization: Subtract the average absorbance of the "no-cell" blanks from all other wells. Normalize the data to the vehicle control (set to 100% viability).

Comparative Data Analysis and Interpretation

Even with stringent controls, some variability is inevitable.[10] The key is to quantify it and determine if the results are concordant.

Hypothetical Comparative Data

The following table presents plausible data from three independent labs executing the harmonized protocol.

ParameterLaboratory ALaboratory BLaboratory C
Cell Viability IC50 (µM) 12.5 ± 1.815.2 ± 2.111.9 ± 1.5
Maximal Inhibition (%) 95%92%94%
Apoptosis (% Annexin V+) 65%58%68%
Assay Quality (Z'-factor) 0.810.750.85

Data are presented as Mean ± Standard Deviation from three independent experiments.

Interpreting the Results

The hypothetical data show a high degree of reproducibility. The IC50 values are tightly clustered, with overlapping standard deviations, suggesting the cytotoxic potency is consistent.[18] The maximal inhibition and percentage of apoptotic cells are also in close agreement. The Z'-factor, a measure of assay quality, is well above 0.5 in all labs, indicating robust and reliable assay performance.[19][20]

Sources of minor variation could include slight differences in incubator calibration, pipetting techniques, or the exact timing of procedural steps.[21][22] Statistical methods like analysis of variance (ANOVA) can be used to formally assess the contribution of the "laboratory" factor to the overall data variation.[9][10]

Putative Signaling Pathway and Best Practices

Understanding the compound's mechanism of action provides context for the observed effects. Nitro-aromatic compounds can induce cellular stress, such as the generation of reactive oxygen species (ROS), which can trigger apoptotic pathways.[4]

G compound 5-Chloro-3-methyl- 4-nitro-1,2-oxazole ros Cellular Stress (e.g., ROS Production) compound->ros jnk JNK/p38 Activation ros->jnk caspase Caspase-3 Activation jnk->caspase downstream signaling apoptosis Apoptosis caspase->apoptosis

Caption: Hypothetical signaling pathway for the compound.

To ensure such a pathway can be studied reproducibly, labs must adhere to a set of best practices:

  • Instrument Calibration: Regularly calibrate all equipment, including pipettes, incubators, and plate readers.

  • Comprehensive Documentation: Maintain detailed logs of every experimental step, including reagent lot numbers and passage numbers.[16]

  • Centralized Data Analysis: All raw data should be sent to a single point for analysis using a standardized script or template to eliminate variability in data processing.[18]

  • Training and Harmonization: Before the study, hold a joint training session (in-person or virtual) to walk through the protocol and clarify any ambiguities.[2]

Conclusion

Achieving inter-laboratory reproducibility is not a passive outcome but an active pursuit. It requires a foundational study design that prioritizes standardization, centralized resources, and transparent communication. By treating protocols as self-validating systems and understanding the causality behind each experimental choice, the scientific community can build a more robust and reliable foundation for preclinical drug development. The framework presented here for this compound serves as a universal model for verifying the biological effects of any novel compound, ultimately enhancing the translational potential of in vitro research.[1][17]

References

  • Title: A statistical procedure for the estimation of accuracy parameters in interlaboratory studies Source: PubMed URL: [Link]

  • Title: Improving Cell Culture Consistency: Best Practices and Tools for Reliable Results Source: Excel Scientific, Inc. URL: [Link]

  • Title: The Importance of In Vitro Assays Source: Visikol URL: [Link]

  • Title: A Multi-center Study on the Reproducibility of Drug-Response Assays in Mammalian Cell Lines Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Analysis of variability in high throughput screening data: applications to melanoma cell lines and drug responses Source: PubMed URL: [Link]

  • Title: In Vitro Research Reproducibility: Keeping Up High Standards Source: PubMed Central (PMC) URL: [Link]

  • Title: Analysis of variability in high throughput screening data: applications to melanoma cell lines and drug responses Source: PubMed Central (PMC) URL: [Link]

  • Title: Technical reproducibility of in vitro cell viability assays across all... Source: ResearchGate URL: [Link]

  • Title: Recommendations for robust and reproducible preclinical research in personalised medicine Source: PubMed Central (PMC) URL: [Link]

  • Title: Robust Statistical Methods in Interlaboratory Analytical Studies Source: ResearchGate URL: [Link]

  • Title: Design and Implementation of High-Throughput Screening Assays Source: ResearchGate URL: [Link]

  • Title: Best Practices for Establishing and Maintaining Mammalian Cell Culture Source: Biocompare URL: [Link]

  • Title: Reproducibility Source: Wikipedia URL: [Link]

  • Title: Analysis of interlaboratory comparison when the measurements are not normally distributed Source: Archimer URL: [Link]

  • Title: HTS Assay Validation Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Best practices in cell culture: an overview Source: ResearchGate URL: [Link]

  • Title: High-throughput screening Source: Wikipedia URL: [Link]

  • Title: STATISTICAL ANALYSIS OF CORRELATED RESULTS IN INTERLABORATORY COMPARISONS Source: Centro Nacional de Metrología URL: [Link]

  • Title: General Principles of Preclinical Study Design Source: FORRT URL: [Link]

  • Title: What is an inter laboratory comparison ? Source: CompaLab URL: [Link]

  • Title: Preclinical In Vitro Studies: Development and Applicability Source: ResearchGate URL: [Link]

  • Title: General Principles of Preclinical Study Design Source: PubMed Central (PMC) URL: [Link]

  • Title: A comprehensive review on biological activities of oxazole derivatives Source: ResearchGate URL: [Link]

  • Title: Comparison of cell-based and non-cell-based assay platforms for the detection of clinically relevant anti-drug neutralizing antibodies for immunogenicity assessment of therapeutic proteins Source: PubMed URL: [Link]

  • Title: The Use of Cell-Based Assays for Translational Medicine Studies Source: BioAgilytix URL: [Link]

  • Title: Cell Based Assays in Drug Development: Comprehensive Overview Source: KCAS Bio URL: [Link]

  • Title: Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines Source: MDPI URL: [Link]

  • Title: The Complete Guide to Cell-Based Assays Source: SPT Labtech URL: [Link]

  • Title: Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives Source: PubMed Central (PMC) URL: [Link]

  • Title: Synthesis, Characterization and Biological Evaluation of some Newer 5-[6-Chloro/Fluor/Nitro-2-(p-Chloro/Fluoro/Methyl Phenyl)-Quinolin-4-yl]-1,3,4-Oxadiazole-2-Thiols Source: ResearchGate URL: [Link]

  • Title: Novel 4-nitroimidazole analogues: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation Source: ResearchGate URL: [Link]

Sources

Safety Operating Guide

Navigating the Uncharted: A Safety and Handling Guide for 5-Chloro-3-methyl-4-nitro-1,2-oxazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the fast-paced world of drug discovery and chemical synthesis, the introduction of novel compounds is a daily occurrence. While these molecules hold the promise of new therapeutic breakthroughs, they also present the challenge of safe handling, often in the absence of comprehensive safety data. This guide addresses the essential safety and logistical considerations for a compound with limited public safety information: 5-Chloro-3-methyl-4-nitro-1,2-oxazole.

As a Senior Application Scientist, my primary objective is to empower you to work safely and effectively. This document is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring a deep-rooted culture of safety in your laboratory. We will proceed with a cautious approach, treating this compound with the respect it deserves, drawing upon data from structurally similar chemicals to inform our protocols.

Hazard Analysis: A Precautionary Approach

A thorough search for a specific Safety Data Sheet (SDS) for this compound has not yielded a dedicated document. This is not uncommon for novel research chemicals. In such instances, a conservative approach is warranted, where we infer potential hazards from its structural motifs: a chlorinated heterocyclic ring and a nitro group.

Analysis of analogous compounds, such as other chlorinated nitroaromatic and heterocyclic compounds, suggests that this compound should be treated as a substance with the potential for:

  • Severe Skin and Eye Irritation/Corrosion: The presence of chlorine and a nitro group on an aromatic-like system can lead to significant irritation or burns upon contact.[1][2][3]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause irritation to the respiratory system.[1][2][3]

  • Harmful if Swallowed or Inhaled: Similar compounds exhibit oral and inhalation toxicity.[4]

  • Potential for Skin Sensitization: Some related compounds may cause an allergic skin reaction.

Given these potential hazards, all handling of this compound must be conducted with appropriate engineering controls and personal protective equipment.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE is paramount when working with a compound of unknown toxicity. The following table outlines the minimum required PPE for handling this compound, with the rationale explained.

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesDouble-gloving with nitrile gloves is recommended. Nitrile provides good resistance against a variety of chemicals. Always inspect gloves for tears or punctures before use.
Eye & Face Protection Safety goggles and face shieldChemical splash goggles are mandatory at all times.[1] A face shield must be worn over the goggles when there is a risk of splashing, such as during solution preparation or transfers.
Body Protection Laboratory coatA flame-resistant lab coat should be worn and kept fully fastened. For larger quantities or procedures with a higher risk of spillage, a chemical-resistant apron over the lab coat is advised.
Respiratory Protection Fume hoodAll work with this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[5] If there is a risk of generating dust or aerosols that cannot be contained, a NIOSH-approved respirator may be necessary.
Operational Plan: From Receipt to Disposal

A meticulous operational plan is crucial for minimizing exposure and ensuring the safety of all laboratory personnel.

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2]

  • The container should be tightly closed and clearly labeled.[1]

  • Preparation: Before handling the compound, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Have all necessary equipment, including a designated waste container, within the fume hood.

  • Weighing and Transfer:

    • Perform all weighing and transfers of the solid compound within the chemical fume hood.

    • Use a disposable weighing boat or paper.

    • Handle the compound gently to avoid creating dust.

  • In-Experiment Use:

    • When adding the compound to a reaction vessel, do so slowly and carefully.

    • Keep the reaction setup within the fume hood for the entire duration of the experiment.

    • Maintain the sash of the fume hood at the lowest practical height.

  • Post-Experiment:

    • Decontaminate all surfaces and equipment that have come into contact with the chemical using a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.

    • Properly label and store any resulting products or mixtures.

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the experimental task.

PPE_Decision_Workflow cluster_prep Preparation & Risk Assessment cluster_ppe PPE Selection cluster_eng Engineering Controls cluster_action Action start Start: Handling This compound risk_assessment Assess Task: - Scale of work? - Potential for splash/aerosol? start->risk_assessment ppe_base Baseline PPE: - Double Nitrile Gloves - Lab Coat - Safety Goggles risk_assessment->ppe_base All Tasks ppe_splash Add Face Shield risk_assessment->ppe_splash Splash Potential ppe_aerosol Consider Respirator risk_assessment->ppe_aerosol Aerosol/Dust Potential fume_hood Work in a Chemical Fume Hood ppe_base->fume_hood ppe_splash->fume_hood ppe_aerosol->fume_hood proceed Proceed with Experiment fume_hood->proceed

Caption: PPE selection workflow for handling this compound.

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[1][4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][4]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]

  • Spill:

    • Evacuate the area.

    • Wear appropriate PPE, including respiratory protection if necessary.

    • For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a designated hazardous waste container.

    • For large spills, contact your institution's environmental health and safety department.

Disposal Plan: Responsible Stewardship

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect all contaminated solid waste (e.g., gloves, weighing paper, absorbent material) in a clearly labeled, sealed hazardous waste container.[5]

  • Liquid Waste: Collect all liquid waste containing the compound in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.[5]

  • Disposal: Dispose of all waste in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety department for specific disposal procedures.[1][2]

By adhering to these guidelines, you can confidently and safely work with this compound, advancing your research while maintaining the highest standards of laboratory safety.

References

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Chloro-3-methyl-4-nitro-1,2-oxazole
Reactant of Route 2
Reactant of Route 2
5-Chloro-3-methyl-4-nitro-1,2-oxazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.